2-Aminoquinoline-6-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-aminoquinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-9-4-2-6-5-7(10(13)14)1-3-8(6)12-9/h1-5H,(H2,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFNYRASTCKUCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)N)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621577 | |
| Record name | 2-Aminoquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736919-39-4 | |
| Record name | 2-Aminoquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Aminoquinoline-6-carboxylic acid chemical properties
An In-depth Technical Guide to 2-Aminoquinoline-6-carboxylic acid: Properties, Synthesis, and Applications
Introduction
2-Aminoquinoline-6-carboxylic acid is a heterocyclic building block of significant interest to the scientific community, particularly those in drug discovery and medicinal chemistry. Its rigid quinoline scaffold, combined with the versatile functional handles of an amino group and a carboxylic acid, makes it a valuable starting material for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers and drug development professionals. The structure of the quinoline core is prevalent in numerous natural products and synthetic compounds, imparting a wide range of pharmacological activities.[1][2] The strategic placement of the amino and carboxylic acid groups on this scaffold allows for targeted modifications to modulate physicochemical properties and biological interactions, making it a privileged scaffold in the design of novel therapeutics.[3]
Molecular Structure and Physicochemical Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. 2-Aminoquinoline-6-carboxylic acid (IUPAC Name: 2-aminoquinoline-6-carboxylic acid) possesses a unique electronic and structural profile that is key to its utility.[4]
Chemical Structure
The molecule consists of a quinoline ring system, which is a fusion of a benzene ring and a pyridine ring.[2] An amine group (-NH₂) is substituted at the C2 position of the pyridine ring, and a carboxylic acid group (-COOH) is at the C6 position of the benzene ring.
Caption: Chemical Structure of 2-Aminoquinoline-6-carboxylic acid.
Physicochemical Data
Understanding the physicochemical properties is crucial for predicting a compound's behavior in various experimental conditions, including solubility, membrane permeability, and reactivity. The data below is compiled from computational predictions and available experimental information.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [4] |
| Molecular Weight | 188.18 g/mol | [4] |
| CAS Number | 736919-39-4 | [4][5] |
| Topological Polar Surface Area (TPSA) | 76.2 Ų | [4] |
| XLogP3 (Predicted) | 1.4 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Storage Conditions | Store at room temperature or 2-8°C, keep in a dry, dark place | [5][6] |
Synthesis Strategies
The preparation of 2-Aminoquinoline-6-carboxylic acid and its derivatives is a critical step for its utilization. While various methods exist for the synthesis of the 2-aminoquinoline core, a particularly well-documented and scalable approach starts from the commercially available 6-quinolinecarboxylic acid.[1][7]
Large-Scale Synthesis from 6-Quinolinecarboxylic Acid
A robust, multi-step synthesis has been developed to produce multi-kilogram quantities of 2-aminoquinoline-6-carboxylic acid derivatives, which is essential for drug development programs.[7] This process involves the protection of the carboxylic acid, N-oxidation of the quinoline ring, and a subsequent mild amination.
Caption: Workflow for the synthesis of 2-Aminoquinoline-6-carboxylic acid.
Experimental Protocol: Benzyl Ester Synthesis
This protocol is adapted from a documented large-scale synthesis, highlighting the key steps and the rationale behind them.[7]
Step 1: Protection via Esterification The carboxylic acid must be protected to prevent unwanted side reactions during the subsequent N-oxidation and amination steps. A benzyl ester is a common choice due to its stability and ease of removal via hydrogenolysis.
-
Activation: To a solution of 6-quinolinecarboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., ethyl acetate), add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents).
-
Rationale: CDI is a safe and effective activating agent for carboxylic acids, forming a reactive acylimidazolide intermediate without producing corrosive byproducts.
-
-
Stirring: Stir the mixture at ambient temperature (20−25 °C) for approximately 4 hours until the activation is complete.
-
Ester Formation: Add benzyl alcohol (1.05 equivalents) to the reaction mixture.
-
Reaction: Continue stirring for 12 hours at 20−25 °C.
-
Workup: Quench the reaction with a dilute acid solution (e.g., HCl in water). Separate the organic phase, extract the aqueous phase with ethyl acetate, combine the organic layers, wash, dry, and concentrate to yield Quinoline-6-carboxylic Acid Benzyl Ester.
Step 2: N-Oxidation Oxidation of the quinoline nitrogen is necessary to activate the C2 position for nucleophilic attack.
-
Reaction Setup: To a mixture of urea hydrogen peroxide (1.7 equivalents) and phthalic anhydride (1.4 equivalents) in methylene chloride, add the Quinoline-6-carboxylic acid benzyl ester (1 equivalent) under a nitrogen atmosphere.
-
Rationale: This combination generates peroxyphthalic acid in situ, a relatively safe and effective oxidizing agent for N-oxidation.
-
-
Stirring: Stir the mixture for 12 hours at 20−25 °C.
-
Quenching: Add a solution of sodium thiosulfate pentahydrate in water to destroy any excess peroxide.
-
Workup: Acidify with HCl, separate the layers, and extract the aqueous phase to isolate the N-oxide product.
Step 3: Amination This step introduces the key amino group at the C2 position. The described method avoids hazardous reagents like gaseous ammonia.[7]
-
Activation: The N-oxide is activated with an agent like p-toluenesulfonyl chloride (Tos-Cl).
-
Amination: The activated intermediate is then treated with a buffered system of triethylamine (TEA) and ammonium chloride (NH₄Cl).
-
Rationale: This mild system provides the ammonia nucleophile in a controlled manner, proving safer and more reliable than alternatives. The rate of ammonia addition is critical; slow addition can lead to the formation of a 2-methoxyquinoline byproduct if methanol is present as a solvent.[7]
-
Chemical Reactivity and Derivatization
The dual functionality of 2-Aminoquinoline-6-carboxylic acid is the cornerstone of its utility in synthetic chemistry. The amino group can act as a nucleophile or be transformed into other functional groups, while the carboxylic acid is readily converted into amides, esters, or other derivatives.
Amide Coupling
A primary application in drug discovery is the formation of amide bonds from the carboxylic acid moiety. This reaction is frequently used to explore structure-activity relationships (SAR) by introducing a diverse range of amine-containing fragments.
Caption: General scheme for amide coupling derivatization.
This strategy has been successfully employed to synthesize a series of 2-amino and 2-methoxyquinoline 6-carboxamides, which were evaluated as potential antagonists for the mGluR1 receptor.[8] The synthesis involved activating the carboxylic acid with coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) in the presence of a base and a variety of amines to generate a library of compounds.[8]
Spectroscopic and Analytical Characterization
Proper characterization is essential to confirm the identity and purity of a synthesized compound. While a comprehensive, publicly available dataset for 2-Aminoquinoline-6-carboxylic acid is limited, we can predict its spectral characteristics and note available mass spectrometry data.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, are available and can aid in identification.[9]
| Adduct | m/z (Predicted) | CCS (Ų) (Predicted) |
| [M+H]⁺ | 189.06586 | 137.2 |
| [M+Na]⁺ | 211.04780 | 146.1 |
| [M-H]⁻ | 187.05130 | 139.2 |
| [M+NH₄]⁺ | 206.09240 | 155.5 |
Data sourced from PubChemLite.[9]
NMR Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group. Signals for the amine (a broad singlet) and carboxylic acid (a very broad singlet, often not observed) protons would also be expected.
-
¹³C NMR: The carbon NMR would display ten unique signals corresponding to the ten carbon atoms in the molecule, with the carbonyl carbon of the carboxylic acid appearing significantly downfield.
Applications in Drug Discovery and Materials Science
The 2-aminoquinoline scaffold is a key pharmacophore in numerous developmental drugs. The ability to derivatize both the C2 and C6 positions of 2-Aminoquinoline-6-carboxylic acid allows for fine-tuning of biological activity and pharmacokinetic properties.
-
Neuropathic Pain: Derivatives of this molecule have been synthesized and evaluated as metabotropic glutamate receptor type 1 (mGluR1) antagonists.[8] These antagonists have therapeutic potential for treating conditions like neuropathic pain. In one study, a series of 2-aminoquinoline 6-carboxamides showed potent inhibitory activity against mGluR1.[8]
-
Oncology: Quinoline derivatives are widely studied as kinase inhibitors.[1] For example, derivatives of 2-aminoquinoline-3-carboxylic acid have been identified as potent inhibitors of protein kinase CK2, a target implicated in various cancers.[10][11] This highlights the potential of the core structure in developing anti-cancer therapeutics.
-
Antimicrobial Agents: The quinoline ring is a well-established feature of antimalarial drugs (e.g., chloroquine). The functional groups on 2-Aminoquinoline-6-carboxylic acid provide a template for creating new libraries of compounds to screen for antimicrobial and antiprotozoal activity.[1][3]
Conclusion
2-Aminoquinoline-6-carboxylic acid stands out as a high-value chemical intermediate for advanced scientific research. Its robust synthesis, well-defined physicochemical properties, and versatile reactivity at two distinct positions on the quinoline core provide a powerful platform for chemical innovation. For professionals in drug discovery, this molecule offers a proven scaffold for developing potent and selective modulators of key biological targets, from receptors in the central nervous system to protein kinases involved in cancer. Its continued exploration is certain to yield novel compounds with significant therapeutic and technological potential.
References
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St. Jean, D. J., Jr., Fandrick, D. R., & Reeve, M. M. (2007). Safe and Practical Large-Scale Synthesis of 2-Aminoquinoline-6-Carboxylic Acid Benzyl Ester. Organic Process Research & Development, 11(4), 744–747. [Link]
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PubChem. (n.d.). 2-Aminoquinoline-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Lee, J., et al. (2014). Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain. Chemical and Pharmaceutical Bulletin, 62(6), 562-570. [Link]
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Li, P., et al. (2016). A facile and efficient synthesis of 2-aminoquinoline derivatives reduced by Zn/AcOH. Heterocycles, 92(3), 488-497. [Link]
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Maddani, M. R., & Pelletier, G. (2010). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Organic & Biomolecular Chemistry, 8(7), 1675-1680. [Link]
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Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]
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Ukrainets, I. V., et al. (2010). 1H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. Chemistry of Heterocyclic Compounds, 46, 443-451. [Link]
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PubChem. (n.d.). 2-Methylquinoline-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]
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Afzal, O., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19515-19543. [Link]
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Karade, P. G., et al. (2021). Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. Scientific Reports, 11(1), 1735. [Link]
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El-Naggar, M., et al. (2022). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Molecules, 27(22), 7808. [Link]
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Al-Ostath, R. A., & Al-Amri, A. S. (2021). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 4(2), 116-126. [Link]
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An In-depth Technical Guide to the Synthesis of 2-Aminoquinoline-6-carboxylic Acid
Introduction: The Significance of the 2-Aminoquinoline-6-carboxylic Acid Scaffold
2-Aminoquinoline-6-carboxylic acid is a heterocyclic building block of considerable interest to researchers in medicinal chemistry and drug development. The quinoline core is a privileged scaffold, forming the central framework of numerous pharmacologically active compounds, while the 2-amino and 6-carboxy substituents provide key points for molecular diversification and interaction with biological targets. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable molecule, offering field-proven insights into the causality behind experimental choices and detailed protocols for key transformations.
Strategic Approaches to the Synthesis of 2-Aminoquinoline-6-carboxylic Acid
The synthesis of 2-aminoquinoline-6-carboxylic acid can be broadly categorized into two strategic approaches:
-
Construction of the Quinoline Ring System: Building the bicyclic quinoline core from acyclic or monocyclic precursors using classical named reactions. This approach requires careful selection of starting materials to ensure the desired substitution pattern.
-
Functionalization of a Pre-existing Quinoline Core: Starting with a substituted quinoline and introducing the amino group at the 2-position. This strategy often provides a more direct and regioselective route.
This guide will delve into the most pertinent examples from both categories, providing a comparative analysis to inform synthetic planning.
Pathway 1: Synthesis via N-Oxidation and Amination of 6-Quinolinecarboxylic Acid (A Modern Industrial Approach)
This pathway represents a robust and scalable method, starting from the commercially available 6-quinolinecarboxylic acid. The strategy hinges on the activation of the 2-position of the quinoline ring towards nucleophilic attack by forming the N-oxide.
Mechanistic Rationale & Causality
Direct amination of the quinoline ring at the 2-position is challenging due to the electron-rich nature of the heterocycle. N-oxidation circumvents this by withdrawing electron density from the ring, particularly at the C2 and C4 positions, making them susceptible to nucleophilic attack. The subsequent reaction with an aminating agent, facilitated by an activating group on the N-oxide oxygen, leads to the desired 2-aminoquinoline. A benzyl ester is often used as a protecting group for the carboxylic acid to prevent unwanted side reactions under the conditions of N-oxidation and amination.
Experimental Workflow Diagram
Caption: Conceptual Friedländer synthesis for the target molecule.
General Experimental Protocol (Illustrative) [1]1. Dissolve the 2-aminoaryl ketone/aldehyde (1.0 eq) and the carbonyl compound with an α-methylene group (1.2 eq) in ethanol. 2. Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid). 3. Reflux the mixture for 3-4 hours, monitoring the reaction by TLC. 4. After cooling, pour the reaction mixture into ice-cold water to precipitate the product. 5. Filter, wash with water, and recrystallize from a suitable solvent.
B. The Skraup Synthesis
The Skraup synthesis is a classic method for preparing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent. [2][3] Proposed Route for 2-Aminoquinoline-6-carboxylic acid:
A direct Skraup synthesis to yield 2-aminoquinoline-6-carboxylic acid is not straightforward. The reaction typically does not introduce an amino group at the 2-position. One might consider starting with a diaminobenzoic acid, but this would likely lead to a mixture of products and potential polymerization.
C. The Doebner-von Miller Reaction
This reaction is a modification of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds instead of glycerol. [4] Proposed Route for 2-Aminoquinoline-6-carboxylic acid:
Similar to the Skraup synthesis, the Doebner-von Miller reaction with a simple aminobenzoic acid would not directly yield the 2-amino substituted product.
Pathway 3: Synthesis via a 2-Chloroquinoline Intermediate
This strategy involves the synthesis of a 2-chloroquinoline-6-carboxylic acid intermediate, followed by nucleophilic aromatic substitution (SNAr) to introduce the amino group. The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic displacement.
Mechanistic Rationale & Causality
The electron-withdrawing nitrogen atom in the quinoline ring activates the C2 and C4 positions for nucleophilic attack. A halogen, such as chlorine, at the 2-position serves as a good leaving group, allowing for its displacement by nucleophiles like ammonia. This two-step approach offers excellent regiocontrol for the introduction of the amino group.
Experimental Workflow Diagram
Caption: Synthesis of 2-aminoquinoline-6-carboxylic acid via a 2-chloroquinoline intermediate.
Detailed Experimental Protocol (Illustrative)
Step 1: Synthesis of 2-Chloroquinoline-6-carboxylic Acid This step often starts from a precursor like 6-methylquinoline or a quinolinone derivative, which is then converted to the 2-chloro compound.
Step 2: Amination of 2-Chloroquinoline-6-carboxylic Acid Two common methods for this amination are direct amination with ammonia or a palladium-catalyzed Buchwald-Hartwig amination.
Method A: Direct Amination with Ammonia
-
Heat 2-chloroquinoline-6-carboxylic acid in a sealed vessel with a solution of ammonia in a suitable solvent (e.g., ethanol) at elevated temperatures.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
Method B: Buchwald-Hartwig Amination [2]This method is particularly useful for forming C-N bonds and can be performed under milder conditions than direct amination.
-
In a reaction vessel under an inert atmosphere, combine 2-chloroquinoline-6-carboxylic acid (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).
-
Add an ammonia surrogate, such as lithium bis(trimethylsilyl)amide (LHMDS).
-
Heat the reaction mixture in a suitable solvent (e.g., dioxane) until the starting material is consumed.
-
After cooling, the reaction is worked up by partitioning between an organic solvent and water.
-
The product is purified by column chromatography.
Comparative Analysis of Synthesis Pathways
| Pathway | Starting Material | Key Steps | Advantages | Disadvantages |
| N-Oxide Route | 6-Quinolinecarboxylic acid | Esterification, N-oxidation, Amination | Scalable, safe, good yields, high regioselectivity [5] | Multi-step, requires protecting group |
| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone | Condensation, Cyclodehydration | Convergent, can build complexity quickly [6] | Starting materials may not be readily available, potential for side reactions and low yields |
| 2-Chloroquinoline Route | Substituted quinoline | Chlorination, Amination | Excellent regiocontrol for amination | Can require harsh conditions for chlorination and amination; palladium catalysts can be expensive |
Conclusion
The synthesis of 2-aminoquinoline-6-carboxylic acid can be approached through several distinct pathways, each with its own set of advantages and challenges. For large-scale, reliable production, the modern approach via N-oxidation and subsequent amination of 6-quinolinecarboxylic acid is a well-documented and field-proven method. [5]Classical ring-forming reactions like the Friedländer synthesis offer convergent routes but may require significant optimization and synthesis of specialized starting materials. The 2-chloroquinoline intermediate pathway provides excellent regiochemical control for the introduction of the amino group, with modern cross-coupling methods like the Buchwald-Hartwig amination offering milder conditions compared to traditional nucleophilic aromatic substitution. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, cost of starting materials, and available equipment.
References
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Couturier, M., & Le, T. (2006). Safe and Practical Large-Scale Synthesis of 2-Aminoquinoline-6-carboxylic Acid Benzyl Ester. Organic Process Research & Development, 10(3), 534-538. [Link]
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Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [Link]
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Abbiw, D. K., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
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Spectroscopic Data of 2-Aminoquinoline-6-carboxylic Acid: A Technical Guide for Researchers
Prepared by a Senior Application Scientist
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 2-aminoquinoline-6-carboxylic acid (CAS 736919-39-4), a vital heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound.
Introduction
2-Aminoquinoline-6-carboxylic acid is a bifunctional molecule featuring a quinoline core, an amino group at the 2-position, and a carboxylic acid at the 6-position. This unique arrangement of functional groups imparts a range of chemical properties that make it a valuable precursor in the synthesis of diverse molecular architectures, including potential therapeutic agents and functional materials. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of 2-aminoquinoline-6-carboxylic acid. These predictions are based on the experimentally determined data for 2-aminoquinoline-6-carboxylic acid benzyl ester, providing a high degree of confidence in the assigned chemical shifts and coupling patterns.[1]
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-aminoquinoline-6-carboxylic acid is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring system, the amino protons, and the carboxylic acid proton. The electron-donating amino group at the 2-position and the electron-withdrawing carboxylic acid group at the 6-position significantly influence the chemical shifts of the aromatic protons.
Table 1: Predicted ¹H NMR Spectral Data for 2-Aminoquinoline-6-carboxylic Acid
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.7-6.8 | d | ~9.0 |
| H-4 | ~7.9-8.0 | d | ~9.0 |
| H-5 | ~8.2-8.3 | d | ~9.0 |
| H-7 | ~8.0-8.1 | dd | ~9.0, 2.0 |
| H-8 | ~7.6-7.7 | d | ~9.0 |
| NH₂ | ~5.0-6.0 | br s | - |
| COOH | ~12.0-13.0 | br s | - |
Causality behind Experimental Choices: The choice of a polar aprotic solvent such as DMSO-d₆ is crucial for acquiring a high-quality ¹H NMR spectrum of 2-aminoquinoline-6-carboxylic acid. This is because DMSO-d₆ can effectively solvate the polar carboxylic acid and amino functional groups, leading to sharper signals. Furthermore, the acidic proton of the carboxylic acid and the protons of the amino group are more likely to be observed in DMSO-d₆ as their exchange with residual water is slower compared to protic solvents like methanol-d₄.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Spectral Data for 2-Aminoquinoline-6-carboxylic Acid
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~158-159 |
| C-3 | ~112-113 |
| C-4 | ~139-140 |
| C-4a | ~123-124 |
| C-5 | ~130-131 |
| C-6 | ~126-127 |
| C-7 | ~130-131 |
| C-8 | ~124-125 |
| C-8a | ~150-151 |
| C=O | ~167-168 |
Self-Validating System: The combination of ¹H and ¹³C NMR data, along with 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), provides a self-validating system for structural confirmation. HSQC correlates directly bonded protons and carbons, while HMBC reveals long-range (2-3 bond) correlations, allowing for the unambiguous assignment of all signals and confirming the connectivity of the molecular structure.
Experimental Protocol for NMR Data Acquisition
The following is a detailed, step-by-step methodology for acquiring high-quality NMR spectra of 2-aminoquinoline-6-carboxylic acid.
Diagram 1: Workflow for NMR Sample Preparation and Data Acquisition
Caption: A straightforward workflow for acquiring an ATR-FTIR spectrum of 2-aminoquinoline-6-carboxylic acid.
Methodology:
-
Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid 2-aminoquinoline-6-carboxylic acid onto the ATR crystal.
-
Pressure Application: Lower the anvil to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Expected Mass Spectrum
For 2-aminoquinoline-6-carboxylic acid (Molecular Formula: C₁₀H₈N₂O₂, Molecular Weight: 188.18 g/mol ), the following is expected in an electron ionization (EI) mass spectrum:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 188.
-
Key Fragmentation Peaks:
-
[M - H₂O]⁺: A peak at m/z = 170, corresponding to the loss of a water molecule.
-
[M - COOH]⁺: A peak at m/z = 143, resulting from the loss of the carboxylic acid group.
-
[M - CO]⁺: A peak at m/z = 160, due to the loss of carbon monoxide.
-
In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ at m/z = 189 would be the expected base peak in positive ion mode, while the deprotonated molecule [M-H]⁻ at m/z = 187 would be observed in negative ion mode. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. [1]
Experimental Protocol for MS Data Acquisition
The following is a general protocol for acquiring a mass spectrum using electrospray ionization coupled with a liquid chromatograph (LC-MS).
Diagram 3: Workflow for LC-MS Analysis
Caption: A typical workflow for the analysis of 2-aminoquinoline-6-carboxylic acid by LC-MS.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
LC-MS System Setup:
-
Equilibrate the LC column with the initial mobile phase.
-
Optimize the mass spectrometer parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the compound of interest.
-
-
Data Acquisition:
-
Inject a small volume of the sample solution into the LC-MS system.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Conclusion
This technical guide provides a detailed spectroscopic characterization of 2-aminoquinoline-6-carboxylic acid based on predictive analysis from closely related compounds and fundamental spectroscopic principles. The provided NMR, IR, and MS data, along with the detailed experimental protocols and workflows, offer a comprehensive resource for researchers. Adherence to the described methodologies will enable the reliable identification and characterization of this important chemical entity, thereby supporting its application in various scientific endeavors.
References
-
Couturier, M., Caron, L., Tumidajski, S., Jones, K., & White, T. D. (2006). Safe and Practical Large-Scale Synthesis of 2-Aminoquinoline-6-Carboxylic Acid Benzyl Ester. Organic Process Research & Development, 10(3), 534–538. [Link]
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An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Aminoquinoline-6-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the methodologies and analytical considerations for the crystal structure determination of 2-aminoquinoline-6-carboxylic acid. While a definitive crystal structure is not yet publicly available, this document serves as a predictive guide for researchers, outlining the synthesis, crystallization, and single-crystal X-ray diffraction (XRD) analysis workflow. By leveraging structural data from analogous quinoline derivatives, we explore the anticipated molecular geometry, intricate network of intermolecular interactions, and the resulting supramolecular architecture. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation of heterocyclic compounds, offering both a practical experimental framework and a detailed theoretical analysis of the solid-state properties of this important molecule.
Introduction: The Significance of 2-Aminoquinoline-6-carboxylic Acid
2-Aminoquinoline-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a core component of numerous bioactive molecules, including antimalarial drugs. The dual functionalization with an amino group at the 2-position and a carboxylic acid group at the 6-position makes this molecule a versatile building block for the synthesis of more complex pharmaceutical agents and functional materials.
Understanding the three-dimensional arrangement of atoms in the crystalline state is paramount. A crystal structure analysis provides precise information on:
-
Molecular Conformation: The exact shape of the molecule.
-
Intermolecular Interactions: The non-covalent forces (hydrogen bonds, π-π stacking) that govern how molecules pack together.
-
Solid-State Properties: Insights into solubility, stability, and bioavailability, which are critical for drug development.
This guide will walk through the necessary steps to achieve and interpret the crystal structure of 2-aminoquinoline-6-carboxylic acid, providing expert insights into the causality behind experimental choices.
Experimental Workflow: From Synthesis to High-Quality Crystals
Synthesis of 2-Aminoquinoline-6-carboxylic Acid
A robust synthesis is the prerequisite for obtaining pure material for crystallization. Several synthetic routes to quinoline derivatives have been established. A common approach involves the modification of a pre-existing quinoline core. For instance, multi-kilogram quantities of an ester derivative of 2-aminoquinoline-6-carboxylic acid have been successfully synthesized, indicating the feasibility of producing the parent acid in sufficient amounts for crystallographic studies. The intermediates in such large-scale syntheses are often crystalline solids, which is a positive indicator for the crystallizability of the final product.
Crystallization: The Art of Growing Single Crystals
The most critical and often challenging step in crystal structure analysis is obtaining a high-quality single crystal. For small organic molecules like 2-aminoquinoline-6-carboxylic acid, several crystallization techniques can be employed. The choice of solvent is crucial and is guided by the solubility of the compound. Given its polar functional groups, solvents such as methanol, ethanol, or dimethylformamide (DMF), and mixtures thereof with water, are good starting points.
Experimental Protocol: Slow Evaporation Method
-
Dissolution: Dissolve a small amount of purified 2-aminoquinoline-6-carboxylic acid in a suitable solvent (or solvent mixture) at a slightly elevated temperature to achieve saturation.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap, pierced with a few small holes using a needle. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Monitoring: Monitor the vial over several days to weeks for the formation of single crystals. High-quality crystals for XRD should be clear, have well-defined faces, and be of a suitable size (typically 0.1-0.4 mm in each dimension).[1]
The success of crystallization is often a matter of trial and error, involving the screening of various solvents, concentrations, and temperatures.
Single-Crystal X-ray Diffraction: Elucidating the Atomic Arrangement
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystalline compound.[2] The technique relies on the diffraction of an X-ray beam by the ordered arrangement of atoms in the crystal lattice. By measuring the angles and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated.[2]
Anticipated Crystal Structure of 2-Aminoquinoline-6-carboxylic Acid
While the specific crystal structure has not been published, we can make informed predictions about its key features based on the known chemistry of its functional groups and data from related structures.
Molecular Geometry
The molecule consists of a planar quinoline ring system. The carboxylic acid group at the 6-position and the amino group at the 2-position will have specific conformations relative to this ring. The C-N bond of the amino group and the C-C bond of the carboxylic acid group are expected to lie in the plane of the quinoline ring to maximize electronic conjugation.
Intermolecular Interactions: The Driving Force of Crystal Packing
The presence of both hydrogen bond donors (the amino group and the carboxylic acid -OH) and acceptors (the quinoline nitrogen, the carbonyl oxygen, and the amino nitrogen) suggests that hydrogen bonding will be the dominant intermolecular force directing the crystal packing.
-
Carboxylic Acid Dimers: Carboxylic acids frequently form centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds between two molecules. This is a highly probable motif in the crystal structure of 2-aminoquinoline-6-carboxylic acid.
-
Amino Group Interactions: The amino group can act as a hydrogen bond donor, forming N-H···O or N-H···N bonds. These interactions could link the carboxylic acid dimers into more extended structures like chains or sheets. In the crystal structure of a hydrated 4-aminoquinoline derivative, water molecules were found to act as hydrogen bond donors to the pyridinic nitrogen.[3]
-
π-π Stacking: The planar quinoline rings are likely to engage in π-π stacking interactions.[4][5] These interactions, where the aromatic rings are arranged in a face-to-face or offset manner, will further stabilize the crystal lattice. The typical centroid-to-centroid distance for such interactions is in the range of 3.4 to 3.6 Å.[4][5]
Data Presentation: Crystallographic Table
A successful crystal structure determination culminates in a set of crystallographic data, typically presented in a standardized table. The following table provides a template of the expected parameters for 2-aminoquinoline-6-carboxylic acid.
| Parameter | Anticipated Value/Information |
| Chemical Formula | C₁₀H₈N₂O₂ |
| Formula Weight | 188.18 g/mol [6] |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pca2₁ (common for organic molecules) |
| a, b, c (Å) | To be determined |
| α, β, γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z (molecules per unit cell) | 2 or 4 |
| Density (calculated) (g/cm³) | ~1.4 - 1.6 g/cm³ |
| Absorption Coefficient (mm⁻¹) | ~0.1 mm⁻¹ for Mo Kα radiation |
| R-int | < 0.05 for good data |
| Final R indices [I > 2σ(I)] | R1 < 0.05, wR2 < 0.15 |
| Goodness-of-fit on F² | ~1.0 |
Conclusion
The crystal structure analysis of 2-aminoquinoline-6-carboxylic acid is a crucial step in understanding its physicochemical properties and its potential for further development. This guide has outlined a comprehensive approach, from synthesis and crystallization to the application of single-crystal X-ray diffraction. Based on the analysis of its functional groups and comparison with related structures, a rich network of intermolecular interactions, dominated by hydrogen bonding and π-π stacking, is anticipated. The detailed structural information obtained from such an analysis will provide an invaluable foundation for the rational design of new pharmaceuticals and functional materials based on this versatile quinoline scaffold.
References
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PubChem. (n.d.). 2-Aminoquinoline-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). The stacking π-π interaction of pairs of the quinoline rings. Retrieved from [Link]
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Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
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ResearchGate. (n.d.). A view of intermolecular π - π stacking interactions between the quinoline rings of neighbouring complexes. Retrieved from [Link]
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PubChem. (n.d.). 6-Quinolinecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). A diagram showing π–π stacking between quinoline and quinolinium rings. Retrieved from [Link]
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University of Waterloo. (n.d.). About Single X-ray Diffraction. Retrieved from [Link]
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ResearchGate. (n.d.). Intramolecular hydrogen bond between 4-oxo and 3-carboxylic groups in quinolones and their analogs. Retrieved from [Link]
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2-Aminoquinoline-6-carboxylic acid starting material for synthesis
An In-depth Technical Guide to 2-Aminoquinoline-6-carboxylic Acid as a Starting Material for Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-aminoquinoline-6-carboxylic acid, a pivotal starting material in the synthesis of complex organic molecules. We will delve into its synthesis, physicochemical properties, and its strategic application in the construction of pharmacologically relevant compounds, grounded in established chemical principles and validated experimental protocols.
Core Characteristics of 2-Aminoquinoline-6-carboxylic Acid
2-Aminoquinoline-6-carboxylic acid is a bifunctional heterocyclic compound featuring a quinoline core. The strategic placement of a nucleophilic amino group at the C2 position and an electrophilic carboxylic acid group at the C6 position makes it a highly versatile scaffold for diversity-oriented synthesis.[1][2] This substitution pattern is prevalent in a variety of biologically active molecules.[3][4]
Physicochemical & Computed Properties
A summary of the key identifiers and computed properties for 2-aminoquinoline-6-carboxylic acid is presented below for quick reference.
| Property | Value | Source |
| IUPAC Name | 2-aminoquinoline-6-carboxylic acid | [5] |
| Molecular Formula | C₁₀H₈N₂O₂ | [5] |
| Molecular Weight | 188.18 g/mol | [5] |
| CAS Number | 736919-39-4 | [5] |
| Topological Polar Surface Area | 76.2 Ų | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
Synthesis of the 2-Aminoquinoline-6-carboxylic Acid Scaffold
The synthesis of this key intermediate can be approached through various classical quinoline synthesis methods or, more practically for large-scale applications, by the functionalization of a pre-existing quinoline core.
Classical Quinoline Synthesis Strategies
Methods like the Skraup, Doebner-von Miller, and Friedländer syntheses are foundational for creating the quinoline ring system.[6][7][8][9][10] In principle, these could be adapted to produce the target molecule by selecting appropriately substituted aniline precursors.
-
Friedländer Annulation: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[9][10][11][12] It offers a direct route to polysubstituted quinolines.
-
Skraup-Doebner-von Miller Synthesis: This reaction utilizes an aniline and an α,β-unsaturated carbonyl compound to form the quinoline ring.[7][13][14][15] The choice of reactants and acid catalyst is crucial for directing the regioselectivity.[14]
The primary challenge in applying these methods directly is often the availability of the required substituted starting materials and controlling the regiochemistry of the cyclization.
A Validated Large-Scale Synthesis from 6-Quinolinecarboxylic Acid
A robust and scalable three-step synthesis has been developed starting from the commercially available 6-quinolinecarboxylic acid.[16][17] This process is noteworthy for its safety, reliability, and the crystalline nature of all intermediates, which facilitates purification.
The strategic logic of this pathway is as follows:
-
Protection of the Carboxylic Acid: The carboxylic acid is first protected as a benzyl ester. This prevents its interference in subsequent steps and allows for its easy deprotection via hydrogenolysis at a later stage.
-
Activation of the C2 Position: The quinoline nitrogen is oxidized to an N-oxide. This electronic modification activates the C2 position, making it susceptible to nucleophilic attack.
-
Mild and Safe Amination: The N-oxide is then aminated. A key innovation in this process is the use of a triethylamine/ammonium chloride buffered system, which avoids the hazards and unreliability associated with using gaseous ammonia or ammonium hydroxide solutions.[16][17]
Below is a diagram illustrating this efficient synthetic workflow.
Detailed Experimental Protocol: Synthesis of 2-Aminoquinoline-6-carboxylic Acid Benzyl Ester[19]
This protocol is adapted from a publication by researchers at Merck & Co., Inc., demonstrating a safe and scalable process.[17]
Step 1: Quinoline-6-carboxylic Acid Benzyl Ester (7)
-
To a solution of 6-quinolinecarboxylic acid (1) (4.5 kg, 26 mol) in ethyl acetate (45 L), add 1,1'-carbonyldiimidazole (CDI) (4.64 kg, 28.6 mol).
-
Stir the mixture at 20−25 °C for 4 hours.
-
Add benzyl alcohol (2.95 kg, 27.3 mol) and continue stirring for 12 hours at 20−25 °C.
-
Quench the reaction with a solution of concentrated HCl (4.4 L) in water (22 L).
-
Separate the phases and extract the aqueous layer with ethyl acetate (13.5 L).
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate in vacuo to yield the benzyl ester as a crystalline solid.
Step 2: Quinoline-1-oxide-6-carboxylic Acid Benzyl Ester (8)
-
Dissolve the benzyl ester (7) in acetone.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at a controlled temperature.
-
Stir the reaction until completion, monitored by TLC or HPLC.
-
Isolate the N-oxide product, which typically crystallizes from the reaction mixture. Filter and dry the solid.
Step 3: 2-Aminoquinoline-6-carboxylic Acid Benzyl Ester (9)
-
To a solution of the N-oxide (8) in pyridine, add p-toluenesulfonyl chloride (TsCl) at a low temperature (e.g., 0-5 °C).
-
After activation, carefully add this mixture to a buffered solution of ammonia in methanol (prepared with triethylamine and ammonium chloride).
-
Causality Note: The buffered ammonia system is critical. It provides a controlled source of the ammonia nucleophile while preventing unsafe pressure buildup or side reactions that can occur with other ammonia sources.[17] For instance, slow addition to an unbuffered ammonia solution can lead to the formation of the 2-methoxyquinoline byproduct.[17]
-
Allow the reaction to proceed to completion.
-
Isolate the final product by crystallization, filtration, and drying. This process yields the target compound as a stable, crystalline solid, suitable for storage or further use.[17]
Applications in Synthesis: A Versatile Building Block
The true utility of 2-aminoquinoline-6-carboxylic acid lies in its capacity for selective functionalization at its two distinct reactive sites. This allows for the systematic construction of complex molecular architectures.
Derivatization of the Carboxylic Acid Group
The C6-carboxylic acid is readily converted into a variety of functional groups, most commonly esters and amides, using standard coupling chemistry. This position is often exploited to attach side chains that modulate solubility, cell permeability, or target engagement.
Application Example: Synthesis of mGluR1 Antagonists In the development of metabotropic glutamate receptor type 1 (mGluR1) antagonists for neuropathic pain, the carboxylic acid moiety is converted to a diverse library of amides.[3]
General Protocol: Amide Coupling
-
Activate the carboxylic acid of 2-aminoquinoline-6-carboxylic acid (or its protected form) with a coupling agent such as O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) in an aprotic solvent like DMF.
-
Add a suitable amine nucleophile to the activated ester intermediate.
-
Include a non-nucleophilic base (e.g., DIPEA) to scavenge the acid byproduct.
-
Stir the reaction at room temperature until completion.
-
Purify the resulting amide product using standard techniques like chromatography or crystallization.
Reactions Involving the 2-Amino Group
The 2-amino group is a potent nucleophile and can undergo a wide range of transformations, including acylation, alkylation, and conversion to other functional groups. For example, it can be converted to a 2-chloroquinoline via a Sandmeyer-type reaction or to a 2-methoxyquinoline, which can significantly alter the electronic properties and biological activity of the scaffold.[3]
The following diagram illustrates the divergent synthetic potential stemming from the two key functional groups.
Conclusion
2-Aminoquinoline-6-carboxylic acid stands out as a preeminent starting material in medicinal chemistry and materials science. Its synthesis is well-established and scalable, and its bifunctional nature provides a robust platform for generating diverse molecular libraries. A thorough understanding of its reactivity and the validated protocols for its synthesis and derivatization, as outlined in this guide, is essential for any researcher aiming to leverage the full potential of the quinoline scaffold in modern drug discovery and development.
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series . IIP Series. [Link]
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Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline . Pharmaguideline. [Link]
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Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications . ACS Publications. [Link]
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Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain - J-Stage . J-Stage. [Link]
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On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications . ACS Publications. [Link]
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Friedlaender Synthesis - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
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Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides . MDPI. [Link]
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FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH . HETEROCYCLES. [Link]
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Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed . PubMed. [Link]
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Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed . PubMed. [Link]
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Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - Taylor & Francis Online . Taylor & Francis Online. [Link]
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Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed . PubMed. [Link]
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Introduction: The Quinoline Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide to the Derivatives of 2-Aminoquinoline-6-carboxylic Acid for Drug Discovery Professionals
The quinoline ring system is a privileged scaffold in drug discovery, appearing in a vast array of natural products and synthetic therapeutic agents.[1][2] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal foundation for designing molecules that can precisely bind to biological targets. Within this important class of heterocycles, 2-Aminoquinoline-6-carboxylic acid stands out as a particularly versatile starting point for generating novel drug candidates. The presence of three distinct functional domains—the quinoline core, the reactive 2-amino group, and the 6-carboxylic acid moiety—provides a rich platform for synthetic elaboration and property modulation.
This guide serves as a technical deep dive into the synthesis, derivatization, and biological evaluation of 2-Aminoquinoline-6-carboxylic acid derivatives. We will explore the strategic considerations behind molecular design, detail robust synthetic protocols, and outline the key assays for pharmacological characterization, with a focus on applications in oncology and neuroscience.
Part 1: Strategic Synthesis of 2-Aminoquinoline-6-Carboxylic Acid Derivatives
The synthetic utility of the 2-Aminoquinoline-6-carboxylic acid core lies in the orthogonal reactivity of its functional groups. Chemists can selectively modify the carboxylic acid, the amino group, or the quinoline ring itself to systematically explore the structure-activity relationship (SAR) and optimize drug-like properties.
Derivatization of the 6-Carboxylic Acid Moiety
The carboxylic acid is a critical interaction point, often mimicking the phosphate groups of natural nucleotides to form key polar interactions within an enzyme's active site.[3] However, its acidic nature can also lead to poor membrane permeability and metabolic instability.[4][5] Therefore, its modification is a primary strategy in lead optimization.
The most common derivatization is the formation of amides through coupling with a diverse range of primary and secondary amines.[6] This transformation not only neutralizes the charge of the parent acid but also allows for the introduction of various substituents to probe the binding pocket for additional interactions.
The direct condensation of a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction.[6][7] Therefore, the carboxylic acid must first be "activated." A plethora of coupling reagents are available, each with its own advantages.[8]
Common Amide Coupling Reagents:
| Reagent Class | Examples | Key Features & Considerations |
| Carbodiimides | EDC, DCC, DIC | Highly reactive and widely used. DCC can lead to a poorly soluble dicyclohexylurea byproduct. EDC is water-soluble, simplifying workup.[9] Often used with additives like HOBt to reduce racemization.[8][9] |
| Onium Salts | HATU, HBTU, PyBOP | Aminium/phosphonium salts that form highly activated esters. Known for fast reaction times, high yields, and low rates of racemization.[9] |
Experimental Protocol: General EDC/HOBt Amide Coupling
-
Activation: Dissolve 2-Aminoquinoline-6-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM). Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.). Stir the mixture at 0°C for 30-60 minutes.
-
Coupling: Add the desired amine (1.1 eq.) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-16 hours, monitoring progress by TLC or LC-MS.
-
Workup & Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
In cases where even a neutral amide is suboptimal, medicinal chemists employ bioisosteric replacement.[4] This strategy involves substituting the carboxylic acid with a different functional group that retains similar physicochemical properties and biological activity but with an improved ADME profile.[10][11] A key driver for this is to mitigate the risk of forming reactive acyl glucuronide metabolites.[4][12]
Prominent Carboxylic Acid Bioisosteres:
| Bioisostere | Key Properties | Example |
| Tetrazole | Acidic (pKa similar to carboxylic acids), but less prone to acyl glucuronidation. Can engage in similar hydrogen bonding patterns.[5][12] | Losartan, an angiotensin II antagonist, uses a tetrazole to improve potency and bioavailability over its carboxylic acid parent.[11] |
| N-Acylsulfonamide | Acidic, can form strong hydrogen bonds. | Often used to improve cell permeability and metabolic stability.[12] |
| Isoxazolol | Ionizable group that can mimic the charge and geometry of a carboxylate. | Explored as alternatives in various drug discovery programs.[12] |
| Neutral Bioisosteres | Rely on non-ionic interactions like hydrogen bonding or cation-π interactions to engage with the target. Useful for improving CNS penetration.[12] | An aryl group can be positioned to form a cation-π interaction with an arginine residue, replacing the need for an ionic bond.[12] |
Modification of the Quinoline Core
To explore regions of the binding pocket distal to the 6-position, modifications to the quinoline ring itself are necessary. This is typically achieved via modern cross-coupling reactions, starting from a halogenated quinoline precursor (e.g., 2-Amino-X-bromo-quinoline-6-carboxylic acid).
The Suzuki reaction is a powerful and widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, catalyzed by a palladium complex.[13][14] It is highly valued for its mild reaction conditions and tolerance of a wide variety of functional groups.
General Suzuki Reaction Scheme: R¹-X (Haloquinoline) + R²-B(OH)₂ (Boronic Acid) --[Pd Catalyst, Base]--> R¹-R²
Key Parameters for Successful Suzuki Coupling with Haloquinolines: [15]
-
Palladium Catalyst: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective for challenging substrates.[15]
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid for transmetalation.[15][16]
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, THF) and water is commonly used.[15]
// Nodes for the catalytic cycle Pd0 [label="Pd(0)L₂", shape=circle, fillcolor="#FBBC05"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=dashed]; PdII_complex [label="R¹-Pd(II)L₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=dashed]; PdII_R1R2 [label="R¹-Pd(II)L₂-R²", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=dashed];
// Input and output nodes R1X [label="Haloquinoline\n(R¹-X)"]; R2B [label="Boronic Acid\n(R²-B(OH)₂) + Base"]; Product [label="Coupled Product\n(R¹-R²)"];
// Edges Pd0 -> OxAdd [label=""]; R1X -> OxAdd; OxAdd -> PdII_complex; PdII_complex -> Transmetalation; R2B -> Transmetalation; Transmetalation -> PdII_R1R2; PdII_R1R2 -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } ondot Caption: The catalytic cycle of the Suzuki reaction.
A more recent and atom-economical approach is the direct functionalization of C-H bonds on the quinoline ring. Photoredox catalysis, in particular, has emerged as a powerful tool for this purpose.[17][18] This method uses visible light to generate reactive radical species under mild conditions, which can then add to electron-deficient heteroarenes like quinolines.[19][20] This allows for the installation of alkyl, acyl, and other groups without the need for pre-functionalized starting materials.[20]
Part 2: Applications in Drug Discovery & Pharmacology
Derivatives of 2-Aminoquinoline-6-carboxylic acid have shown promise against a range of therapeutic targets. Their structural features make them particularly well-suited for inhibiting enzymes involved in cell signaling and proliferation.
Kinase Inhibitors for Oncology
Protein kinases are master regulators of cellular processes, and their dysregulation is a hallmark of cancer.[21] This makes them one of the most important target classes in oncology drug discovery. The quinoline scaffold is a common feature in many FDA-approved kinase inhibitors. Derivatives of 2-Aminoquinoline-6-carboxylic acid can be designed to target the ATP-binding site of specific kinases.
Screening Cascade for Kinase Inhibitors:
-
Biochemical Assays: The initial screen measures the direct inhibition of the purified kinase enzyme. This is crucial for determining the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[22]
-
Cell-Based Assays: Hits from the biochemical screen are then tested in cancer cell lines to confirm their ability to inhibit the kinase in a more complex physiological environment and to measure their effect on cell viability and proliferation.[23][24]
-
Selectivity Profiling: Promising compounds are screened against a panel of other kinases to assess their selectivity. High selectivity is desirable to minimize off-target effects and potential toxicity.
Other Therapeutic Areas
Beyond oncology, these derivatives have been explored for other indications:
-
Neuropathic Pain: A series of 2-aminoquinoline-6-carboxamides were synthesized and evaluated as antagonists of the metabotropic glutamate receptor type 1 (mGluR1). One compound showed an IC₅₀ of 2.16 µM and demonstrated analgesic effects in an animal model of neuropathic pain.[25]
-
Antiproliferative Activity: Various quinoline carboxylic acid derivatives have displayed selective viability reduction in tumor cell lines, including cervical (HeLa) and breast (MCF7) cancer cells.[26]
-
Antimicrobial Agents: The quinoline scaffold is the basis for several antibacterial drugs. Novel amino acid derivatives of quinolones have been synthesized and tested for activity against strains like E. coli and S. aureus.[27]
Part 3: Key Experimental Protocols
This section provides standardized, step-by-step methodologies for the biological evaluation of newly synthesized derivatives.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for a generic luminescence-based kinase assay, such as the Kinase-Glo® platform, which measures the amount of ATP remaining after a kinase reaction. A decrease in ATP corresponds to higher kinase activity.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Prepare kinase buffer, kinase enzyme solution, substrate solution, and ATP solution at 2x the final desired concentration.
-
-
Reaction Setup (384-well plate):
-
Dispense 2.5 µL of test compound serially diluted in buffer into the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add 2.5 µL of the 2x kinase/substrate mixture to each well.
-
Initiate the reaction by adding 5 µL of the 2x ATP solution. The final volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection:
-
Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol assesses the effect of a compound on the metabolic activity of cancer cells, which is a proxy for cell viability and proliferation.[23]
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF7, HeLa) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Detection (Using CellTiter-Glo® as an example): [28]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the reagent directly to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition & Analysis: Read the luminescence on a plate reader. The signal is proportional to the number of viable cells. Calculate the percent viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Part 4: Analytical Characterization
Robust analytical chemistry is the bedrock of reproducible drug discovery.[29] Every newly synthesized compound must be rigorously characterized to confirm its identity and purity before biological testing.
Standard Analytical Techniques for Quinoline Derivatives:
| Technique | Purpose | Information Obtained |
| NMR Spectroscopy | Structure Elucidation | Provides detailed information about the carbon-hydrogen framework of the molecule. ¹H and ¹³C NMR are standard.[29][30] |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Determines the mass-to-charge ratio of the compound, confirming its molecular weight. High-resolution MS (HRMS) provides the exact mass for elemental composition confirmation.[2] |
| HPLC | Purity Assessment | Separates the target compound from impurities. An HPLC with a UV or MS detector is used to determine the purity of the sample, which should typically be >95% for biological assays.[29][31] |
Conclusion
The 2-Aminoquinoline-6-carboxylic acid scaffold represents a highly fruitful starting point for the design and synthesis of novel therapeutic agents. Its synthetic tractability, combined with the proven biological relevance of the quinoline core, ensures its continued importance in medicinal chemistry. By strategically modifying its three key functional domains—the acid, the amine, and the aromatic ring—researchers can fine-tune pharmacological properties to develop potent and selective inhibitors for a range of disease targets. The robust protocols for synthesis, biological screening, and analytical characterization outlined in this guide provide a comprehensive framework for advancing drug discovery programs based on this versatile molecular architecture.
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The Vanguard of Precision Oncology: A Technical Guide to 2-Aminoquinoline-6-Carboxylic Acid Analogs as Kinase Inhibitors
Abstract
The 2-aminoquinoline-6-carboxylic acid scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the rational design of targeted cancer therapeutics. Its rigid, planar structure and strategically positioned hydrogen bond donors and acceptors make it an ideal framework for potent and selective inhibition of various protein kinases, which are critical regulators of intracellular signaling pathways frequently dysregulated in oncogenesis. This in-depth technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of 2-aminoquinoline-6-carboxylic acid analogs. We will delve into the causal reasoning behind synthetic strategies, provide detailed, field-proven experimental protocols, and explore the molecular interactions that govern the efficacy of these compounds, with a focus on their role as inhibitors of key oncogenic drivers such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in drug discovery, found in numerous FDA-approved therapeutics.[1][2] Its versatility and "druggability" stem from a combination of favorable physicochemical properties and the ability to engage in diverse molecular interactions within protein active sites.[3] Within this class, the 2-aminoquinoline-6-carboxylic acid core represents a particularly promising platform. The 2-amino group typically serves as a crucial hydrogen bond donor, anchoring the molecule in the hinge region of the kinase ATP-binding pocket, a common feature among many kinase inhibitors.[4] The 6-carboxylic acid moiety provides a versatile synthetic handle for introducing a wide array of substituents, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. These analogs have demonstrated significant potential in disrupting the aberrant signaling cascades that drive tumor growth, proliferation, and angiogenesis.[2] This guide will synthesize current knowledge to provide a practical framework for the continued development of this important class of molecules.
Synthetic Strategies: From Core Scaffold to Diversified Analogs
The successful development of novel analogs hinges on robust and flexible synthetic routes. The primary strategic consideration is the efficient construction of the core scaffold followed by the systematic diversification of key positions to explore the chemical space and build a comprehensive structure-activity relationship (SAR).
Synthesis of the Core Scaffold: 2-Aminoquinoline-6-Carboxylic Acid
A practical and scalable synthesis is paramount for any drug discovery program. While classical methods like the Friedländer and Skraup syntheses provide access to the quinoline core, a more modern and adaptable multi-step sequence starting from commercially available materials is often preferred for its control and safety.[5] A key intermediate is the benzyl ester of the target acid, which facilitates purification and can be deprotected in the final step.
Workflow for Core Scaffold Synthesis:
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2-Aminoquinoline-6-carboxylic Acid: A Pivotal Scaffold for Modulating Biological Processes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Core in Medicinal Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds. Its rigid structure and potential for diverse substitutions have made it a privileged framework in drug discovery. Among its many derivatives, 2-Aminoquinoline-6-carboxylic acid has emerged as a particularly valuable building block. While this core molecule itself has not been extensively reported to possess intrinsic biological activity, its strategic functionalization has given rise to a plethora of derivatives with potent and varied biological effects. This guide provides a comprehensive technical overview of the synthesis, biological activities, and underlying mechanisms of action of compounds derived from the 2-Aminoquinoline-6-carboxylic acid scaffold, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neurological applications.
Synthesis of the 2-Aminoquinoline-6-carboxylic Acid Scaffold
The efficient synthesis of the 2-Aminoquinoline-6-carboxylic acid core is paramount for its use in drug discovery programs. A common and scalable approach involves a multi-step synthesis starting from commercially available 6-quinolinecarboxylic acid. The following protocol is adapted from established large-scale synthesis procedures for a derivative, outlining the key transformations to obtain the core structure.
Experimental Protocol: Synthesis of 2-Aminoquinoline-6-carboxylic Acid
This protocol describes a conceptual pathway to the title compound, based on the synthesis of its benzyl ester.
-
Esterification of 6-Quinolinecarboxylic Acid:
-
To a solution of 6-quinolinecarboxylic acid in a suitable solvent such as ethyl acetate, add 1,1'-carbonyldiimidazole.
-
Stir the mixture at room temperature for several hours.
-
Add benzyl alcohol and continue stirring overnight.
-
Quench the reaction with an acidic aqueous solution (e.g., dilute HCl) and separate the organic phase.
-
Wash, dry, and concentrate the organic layer to yield quinoline-6-carboxylic acid benzyl ester.
-
-
N-Oxidation:
-
Dissolve the quinoline-6-carboxylic acid benzyl ester in a suitable solvent like dichloromethane.
-
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at a controlled temperature.
-
Stir the reaction until complete conversion to the N-oxide is observed by TLC.
-
Work up the reaction to isolate the 1-oxy-quinoline-6-carboxylic acid benzyl ester.
-
-
Amination:
-
Dissolve the N-oxide intermediate in dichloromethane.
-
Add p-toluenesulfonyl chloride and stir.
-
In a separate flask, prepare a suspension of ammonium chloride and triethylamine in dichloromethane.
-
Slowly add the solution of the activated N-oxide to the ammonium chloride suspension at a controlled temperature.
-
After the reaction is complete, the product, 2-aminoquinoline-6-carboxylic acid benzyl ester, can be isolated by filtration and purified.
-
-
Deprotection (Hydrolysis):
-
The final step to obtain 2-Aminoquinoline-6-carboxylic acid is the cleavage of the benzyl ester. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using Pd/C in a suitable solvent) or acidic/basic hydrolysis.
-
Caption: Workflow for the synthesis of 2-Aminoquinoline-6-carboxylic acid.
Anticancer Activity of 2-Aminoquinoline-6-carboxylic Acid Derivatives
The 2-aminoquinoline-6-carboxylic acid scaffold is a fertile ground for the development of novel anticancer agents. By modifying the amino and carboxylic acid functionalities, researchers have created derivatives that exhibit potent cytotoxicity against various cancer cell lines.[1]
Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
A significant number of quinoline-based anticancer agents exert their effects by targeting key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[2][3] This pathway is crucial for regulating cell growth, proliferation, survival, and apoptosis.[2] Inhibition of this cascade can lead to the suppression of tumor growth and induction of programmed cell death.
Certain quinoline derivatives function as dual mTORC1 and mTORC2 inhibitors, effectively blocking the downstream signaling of both complexes.[2] This comprehensive inhibition prevents the phosphorylation of key effectors like p70S6K and Akt, leading to cell cycle arrest and apoptosis.[2][4]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of various derivatives have been quantified using the half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines.
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 6-cinnamamido-quinoline-4-carboxamides | Various | 0.3 - <10 | [1] |
| Quinoline-based mTOR inhibitors | HL-60 (Leukemia) | 0.064 | [2] |
| Indole/Quinolone mTOR inhibitors | MDA-MB231, HCT-116 | 0.610 - 0.780 | [3] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8]
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2-Aminoquinoline-6-carboxylic acid derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Antimicrobial Activity
Derivatives of 2-Aminoquinoline-6-carboxylic acid have demonstrated significant potential as antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria.[9][10]
Mechanism of Action: Inhibition of DNA Gyrase
A primary mechanism of action for many quinolone-based antibacterials is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[10] This enzyme is essential for bacterial DNA replication, repair, and recombination. By binding to the enzyme-DNA complex, these compounds stabilize the cleavage complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 6-Aminoquinolones | Gram-negative bacteria | 0.45 (geometric mean) | [10] |
| 6-Aminoquinolones | Gram-positive bacteria | 0.66-0.76 (geometric mean) | [10] |
| Quinoline-2-one derivatives | MRSA | 0.75 | [11] |
| Quinoline-2-one derivatives | VRE | 0.75 | [11] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[12][13][14][15][16]
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[12]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[14]
-
Inoculation and Incubation: Inoculate the wells with the bacterial suspension and incubate the plate at 35-37°C for 16-20 hours.[12][13]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[12]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Anti-inflammatory Activity
The quinoline scaffold has also been exploited for the development of potent anti-inflammatory agents.[17][18] Derivatives of 2-Aminoquinoline-6-carboxylic acid have shown promise in mitigating inflammatory responses in various preclinical models.
Mechanism of Action: Modulation of Inflammatory Pathways
The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade, such as the JAK/STAT and NF-κB pathways.[19] These pathways regulate the expression of numerous pro-inflammatory cytokines and mediators. By inhibiting these pathways, quinoline derivatives can effectively reduce the production of inflammatory molecules like TNF-α, IL-6, and IL-1β.[19]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the acute anti-inflammatory activity of novel compounds.[20][21][22][23][24]
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for a sufficient period.
-
Compound Administration: Administer the test compound (a derivative of 2-Aminoquinoline-6-carboxylic acid) via a suitable route (e.g., oral or intraperitoneal) at a predetermined time before inducing inflammation.
-
Induction of Edema: Inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw of the animals.[23]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[23]
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Activity as mGluR1 Antagonists
Derivatives of 2-Aminoquinoline-6-carboxylic acid have been investigated as antagonists of the metabotropic glutamate receptor 1 (mGluR1).[25] mGluRs are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability.[26]
Mechanism of Action: Negative Allosteric Modulation of mGluR1
Certain 2,6-disubstituted quinoline derivatives act as non-competitive antagonists or negative allosteric modulators (NAMs) of mGluR1. They bind to a site on the receptor distinct from the glutamate binding site, inducing a conformational change that reduces the receptor's response to glutamate. This modulation of glutamatergic signaling has therapeutic potential in conditions associated with neuronal hyperexcitability, such as neuropathic pain.
Conclusion
2-Aminoquinoline-6-carboxylic acid stands out as a highly versatile and valuable scaffold in modern medicinal chemistry. While the parent molecule itself may not be the primary active agent, its strategic derivatization has unlocked a wide spectrum of potent biological activities. The insights and protocols detailed in this guide underscore the immense potential of this quinoline core in the development of novel therapeutics for cancer, infectious diseases, inflammation, and neurological disorders. Continued exploration of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of new and improved drug candidates.
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A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. (n.d.). PubMed. [Link]
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Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (n.d.). National Genomics Data Center (CNCB-NGDC). [Link]
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Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (n.d.). MDPI. [Link]
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Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. (n.d.). National Institutes of Health. [Link]
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Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). National Institutes of Health. [Link]
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Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. (2025). ResearchGate. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
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Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Publishing. [Link]
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Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2025). ResearchGate. [Link]
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Quinolines: a new hope against inflammation. (n.d.). PubMed. [Link]
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Quinoline derivatives 60a–63b reported as anti-inflammatory agents. (n.d.). ResearchGate. [Link]
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Structures of quinoline derivatives for studying mGluR1 (a) and radiosynthetic scheme of [ 18 F]cEFQ and [ 18 F]tEFQ (b). (n.d.). ResearchGate. [Link]
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2-Aminoquinoline-6-carboxylic acid. (n.d.). PubChem. [Link]
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Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (n.d.). MDPI. [Link]
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Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed. [Link]
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Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (n.d.). Advanced Journal of Chemistry, Section A. [Link]
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Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (n.d.). Research Square. [Link]
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An In-depth Technical Guide to the Mechanism of Action of 2-Aminoquinoline-6-carboxylic Acid and Its Derivatives
This guide provides a detailed exploration of the molecular mechanisms underpinning the biological activity of 2-aminoquinoline-6-carboxylic acid and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current understanding, experimental evidence, and methodological insights into the action of this important chemical scaffold.
Introduction
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] Among these, the 2-aminoquinoline moiety has garnered significant attention for its role in modulating key biological pathways.[1] While the precise mechanism of action for the parent compound, 2-Aminoquinoline-6-carboxylic acid, is a subject of ongoing investigation, substantial research into its derivatives has illuminated several key molecular targets and signaling pathways. This guide will focus on two of the most well-documented mechanisms: antagonism of the metabotropic glutamate receptor 1 (mGluR1) and inhibition of neuronal nitric oxide synthase (nNOS).
Part 1: Antagonism of Metabotropic Glutamate Receptor 1 (mGluR1)
Derivatives of 2-aminoquinoline-6-carboxamide have emerged as potent antagonists of mGluR1, a class C G-protein coupled receptor (GPCR) that plays a crucial role in excitatory neurotransmission in the central nervous system (CNS).[3] Glutamate, the primary excitatory neurotransmitter, activates mGluR1, leading to the stimulation of phospholipase C (PLC) and the subsequent hydrolysis of phosphoinositides into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key signaling event in neurons.[3]
Mechanism of Inhibition
2-Aminoquinoline-6-carboxamide derivatives are believed to act as competitive antagonists at the glutamate binding site on the extracellular domain of mGluR1. By occupying this site, they prevent the binding of glutamate, thereby inhibiting the downstream signaling cascade. This leads to a reduction in intracellular calcium mobilization, which is the basis for functional assays used to screen for mGluR1 antagonists.[3]
Signaling Pathway Diagram
Caption: Antagonistic action of 2-aminoquinoline-6-carboxamide derivatives on the mGluR1 signaling pathway.
Quantitative Data
The potency of these derivatives as mGluR1 antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) values, determined through functional cell-based assays.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| 13c (a 2-aminoquinoline-6-carboxamide derivative) | mGluR1 | Functional cell-based (Calcium mobilization) | 2.16 | [3] |
Experimental Protocol: Functional Cell-Based mGluR1 Antagonist Assay
This protocol outlines the key steps for evaluating the mGluR1 antagonistic activity of 2-aminoquinoline derivatives by measuring intracellular calcium mobilization.
-
Cell Culture:
-
Maintain HEK293 cells stably expressing human mGluR1 in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Plate the cells in 96-well or 384-well black-walled, clear-bottom microplates and grow to confluence.
-
-
Compound Preparation:
-
Prepare stock solutions of the test compounds (e.g., 2-aminoquinoline-6-carboxamide derivatives) in DMSO.
-
Perform serial dilutions of the stock solutions in an appropriate assay buffer to achieve the desired final concentrations.
-
-
Calcium Flux Assay:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compounds at various concentrations to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Stimulate the cells with a high concentration of glutamate (agonist).
-
Immediately measure the fluorescence intensity using a fluorescence microplate reader (e.g., FDSS6000). The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the glutamate-induced calcium response for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Part 2: Inhibition of Neuronal Nitric Oxide Synthase (nNOS)
The 2-aminoquinoline scaffold has also been identified as a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).[4] nNOS is one of three isoforms of nitric oxide synthase, enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule in the nervous, vascular, and immune systems.[4] Overproduction of NO by nNOS has been implicated in neurodegenerative disorders.[4]
Mechanism of Inhibition
2-Aminoquinoline-based inhibitors are designed to mimic the binding of the substrate, L-arginine, to the nNOS active site. The 2-aminoquinoline moiety acts as an isostere for the guanidinium group of L-arginine, forming key hydrogen bond interactions with a conserved glutamate residue in the active site.[4] X-ray crystallography studies have confirmed this binding mode, revealing that the aminoquinoline core fits into the active site and interacts with the heme propionates.[4]
nNOS Inhibition Diagram
Caption: Competitive inhibition of nNOS by 2-aminoquinoline-based inhibitors.
Quantitative Data
The inhibitory potency of 2-aminoquinoline derivatives against nNOS is also determined by their IC50 values. Selectivity is assessed by comparing the IC50 values for nNOS with those for the other isoforms, endothelial NOS (eNOS) and inducible NOS (iNOS).
| Compound | Target | IC50 (µM) | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) | Reference | |---|---|---|---|---| | Compound 7 (a 7-substituted 2-aminoquinoline) | nNOS | 0.045 | 140 | >2200 |[4] | | Compound 15 (a 7-substituted 2-aminoquinoline) | nNOS | 0.032 | 260 | >3100 |[4] |
Experimental Protocol: In Vitro nNOS Inhibition Assay
This protocol describes a common method for measuring the inhibitory activity of compounds against purified nNOS.
-
Enzyme and Reagents:
-
Purified recombinant human nNOS, eNOS, and iNOS.
-
L-[3H]arginine (radiolabeled substrate).
-
Cofactors and substrates: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4), and calmodulin.
-
Assay buffer (e.g., HEPES buffer, pH 7.4).
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the assay buffer, cofactors, calmodulin, and the test compound at various concentrations.
-
Add the purified nNOS enzyme to the reaction mixture and pre-incubate for a short period (e.g., 5 minutes) at 37°C.
-
Initiate the reaction by adding L-[3H]arginine.
-
Allow the reaction to proceed for a specific time (e.g., 15-30 minutes) at 37°C.
-
Stop the reaction by adding a stop buffer containing a cation-exchange resin (e.g., Dowex AG 50W-X8).
-
-
Detection and Analysis:
-
The cation-exchange resin binds the unreacted L-[3H]arginine, while the product, L-[3H]citrulline, flows through.
-
Quantify the amount of L-[3H]citrulline produced using liquid scintillation counting.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable model.
-
Perform similar assays with eNOS and iNOS to determine selectivity.
-
Conclusion
The 2-aminoquinoline-6-carboxylic acid scaffold and its derivatives represent a versatile class of compounds with significant potential for modulating key biological targets. The well-documented antagonism of mGluR1 and inhibition of nNOS by its derivatives highlight the therapeutic promise of this chemical series in CNS disorders and other pathological conditions. The experimental protocols provided herein offer a robust framework for the further investigation and development of novel therapeutics based on this promising molecular architecture.
References
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Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain. J-Stage. [Link]
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Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition. ACS Publications. [Link]
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2-Aminoquinoline-6-carboxylic acid. PubChem. [Link]
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Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI. [Link]
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Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PubMed Central. [Link]
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Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. [Link]
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Representative biologically active 2-aminoquinolines. ResearchGate. [Link]
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In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. MDPI. [Link]
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In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers. [Link]
-
Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. National Institutes of Health. [Link]
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FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. The Japan Institute of Heterocyclic Chemistry. [Link]
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solubility of 2-Aminoquinoline-6-carboxylic acid in different solvents
An In-depth Technical Guide to the Solubility of 2-Aminoquinoline-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. 2-Aminoquinoline-6-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery, possesses structural features—a basic amino group and an acidic carboxylic acid group on a quinoline scaffold—that confer a complex solubility profile. This guide provides a comprehensive examination of the theoretical and practical aspects of the solubility of 2-Aminoquinoline-6-carboxylic acid. We will delve into its physicochemical properties, the impact of solvent polarity, pH, and temperature on its solubility, and present standardized protocols for its empirical determination. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of therapeutic agents based on this quinoline derivative.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary reason for late-stage attrition. A compound's ability to dissolve in a solvent system is fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. For oral dosage forms, an API must first dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation. Therefore, a thorough understanding and characterization of a compound's solubility are paramount in pre-formulation and formulation development.
2-Aminoquinoline-6-carboxylic acid presents a fascinating case study in solubility due to its amphoteric nature and aromatic core. This guide aims to provide a deep dive into the factors governing its solubility, offering both theoretical predictions and practical methodologies for its assessment.
Physicochemical Properties of 2-Aminoquinoline-6-carboxylic Acid
A molecule's inherent physical and chemical properties are the primary determinants of its solubility. For 2-Aminoquinoline-6-carboxylic acid, these properties are largely influenced by its quinoline backbone, and the presence of both a hydrogen bond donor/acceptor amino group and a hydrogen bond donor/acceptor carboxylic acid group.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [1][2] |
| Molecular Weight | 188.18 g/mol | [1][2] |
| IUPAC Name | 2-aminoquinoline-6-carboxylic acid | [1] |
| CAS Number | 736919-39-4 | [1] |
| Computed XLogP3 | 1.4 | [1] |
| Topological Polar Surface Area (TPSA) | 76.2 Ų | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
Note: Some properties are computed and should be confirmed by experimental data.
The computed XLogP3 value of 1.4 suggests a moderate lipophilicity, indicating that while it has some affinity for non-polar environments, it is not excessively greasy. The TPSA of 76.2 Ų is indicative of a molecule with reasonable potential for membrane permeability, although its solubility in the aqueous layer adjacent to the cell membrane will be a limiting factor.
The Influence of Solvent Polarity: "Like Dissolves Like"
The adage "like dissolves like" is a fundamental principle in predicting solubility.[4][5] Polar solutes tend to dissolve in polar solvents, while non-polar solutes favor non-polar solvents.[5] 2-Aminoquinoline-6-carboxylic acid, with its polar amino and carboxylic acid groups, is expected to exhibit higher solubility in polar solvents.
Predicted Solubility Profile in Common Solvents:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The ability to form hydrogen bonds with the solvent molecules through its -NH₂ and -COOH groups will drive solubility. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can accept hydrogen bonds and engage in dipole-dipole interactions, facilitating the dissolution of the polar solute. |
| Non-Polar | Hexane, Toluene | Low | The large, non-polar hydrocarbon portion of these solvents cannot effectively solvate the polar functional groups of 2-Aminoquinoline-6-carboxylic acid. |
It is important to note that as the carbon chain length of alcoholic solvents increases, their polarity decreases, which would likely lead to a corresponding decrease in the solubility of this compound.
The Critical Impact of pH on Solubility
The presence of both a basic amino group and an acidic carboxylic acid group makes the aqueous solubility of 2-Aminoquinoline-6-carboxylic acid highly dependent on the pH of the medium.[6][7][8] This amphoteric nature means the molecule can exist in different ionization states.
Caption: pH-dependent ionization states of 2-Aminoquinoline-6-carboxylic acid.
At a low pH, the amino group will be protonated (-NH₃⁺), and the carboxylic acid group will be neutral (-COOH), resulting in a net positive charge and likely increased solubility in aqueous media. Conversely, at a high pH, the carboxylic acid group will be deprotonated (-COO⁻), and the amino group will be neutral (-NH₂), leading to a net negative charge and also enhanced aqueous solubility.
At the isoelectric point (pI), the pH at which the net charge of the molecule is zero, the solubility is expected to be at its minimum. This is a critical parameter to determine for applications in physiological environments, as precipitation can occur if the local pH approaches the pI. The solubility of amino acids, which share the amphoteric nature of this molecule, demonstrates a distinct increase in solubility above and below their isoelectric band.[9][10]
The Effect of Temperature on Solubility
For most solid organic compounds, solubility increases with temperature.[11] This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the lattice energy of the solid and the intermolecular forces in the solvent. The relationship between temperature and solubility can be described by the van't Hoff equation.[12][13] Therefore, it is anticipated that the solubility of 2-Aminoquinoline-6-carboxylic acid will be significantly higher at elevated temperatures. This property can be exploited during formulation processes and for preparing supersaturated solutions.
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate characterization. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[11]
Shake-Flask Method: A Step-by-Step Protocol
Caption: Workflow for the shake-flask solubility determination method.
Protocol Details:
-
Preparation: Add an excess amount of solid 2-Aminoquinoline-6-carboxylic acid to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature using a shaker or rotator. The time required to reach equilibrium should be determined experimentally but is typically 24 to 48 hours.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient period to allow the excess solid to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.
-
Quantification: Dilute the filtrate as necessary and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).
Safety and Handling
-
General Handling: Handle in accordance with good industrial hygiene and safety practices.[14] Use in a well-ventilated area, preferably in a chemical fume hood.[14] Avoid inhalation of dust and contact with skin and eyes.[14][15]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses with side-shields or goggles.[14]
-
First Aid:
-
Storage: Store in a cool, dry place in a tightly sealed container, protected from light and air.[15]
Disclaimer: The safety information provided is based on related compounds and should be used as a guide only. A thorough risk assessment should be conducted before handling 2-Aminoquinoline-6-carboxylic acid.
Conclusion and Future Directions
The solubility of 2-Aminoquinoline-6-carboxylic acid is a multifaceted property governed by its amphoteric nature and the interplay of intermolecular forces. Its solubility is predicted to be highest in polar protic solvents and highly dependent on the pH of the aqueous medium, with a minimum at its isoelectric point. Temperature is also expected to have a positive correlation with its solubility.
For drug development professionals, a comprehensive understanding of these solubility characteristics is crucial for designing effective formulation strategies. Future work should focus on the experimental determination of its solubility in a range of pharmaceutically relevant solvents and buffers, the influence of excipients on its solubility, and the characterization of its solid-state properties, including polymorphism, which can have a significant impact on dissolution rates.
References
- Yu, X., Zipp, G. L., & Davidson III, G. W. R. (1994). The Effect of Temperature and pH on the Solubility of Quinolone Compounds: Estimation of Heat of Fusion. Pharmaceutical Research, 11(4), 522-527.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). AAPS PharmSciTech, 20(4), 147.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - SciSpace. (2019).
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photophysical properties of 2-Aminoquinoline-6-carboxylic acid
An In-depth Technical Guide to the Photophysical Properties of 2-Aminoquinoline-6-carboxylic Acid
Introduction
2-Aminoquinoline-6-carboxylic acid (AQC) is a heterocyclic aromatic compound that has garnered significant interest within the scientific community. As a derivative of quinoline, a structural motif present in numerous biologically active molecules and functional dyes, AQC possesses a unique combination of a fluorescent core (the aminoquinoline system) and a versatile chemical handle (the carboxylic acid group).[1][2] This dual functionality makes it not only a valuable synthetic intermediate in drug discovery programs but also a compelling candidate for the development of responsive fluorescent probes.[3][4][5]
This guide provides a comprehensive exploration of the core . We will delve into the relationship between its molecular structure and its spectral behavior, its sensitivity to environmental factors such as solvent polarity and pH, and the practical methodologies for characterizing these properties. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively harness the potential of AQC in their respective fields, from fundamental research to advanced bio-imaging applications.[6]
Molecular Structure and Synthesis
The photophysical behavior of AQC is intrinsically linked to its molecular architecture. The structure consists of a quinoline ring system, which is a fused bicyclic heterocycle containing a benzene and a pyridine ring. The electron-donating amino group (-NH₂) at the 2-position and the electron-withdrawing carboxylic acid group (-COOH) at the 6-position create a "push-pull" electronic system. This configuration is crucial for its fluorescent properties, particularly its sensitivity to the surrounding environment.
Chemical Structure
-
IUPAC Name: 2-aminoquinoline-6-carboxylic acid[1]
-
Molecular Formula: C₁₀H₈N₂O₂[1]
-
Molecular Weight: 188.18 g/mol [1]
Synthetic Pathways
The synthesis of AQC and its derivatives can be achieved through several established organic chemistry routes. A common and practical approach involves a multi-step sequence starting from commercially available quinoline-6-carboxylic acid. One efficient method features the N-oxidation of the quinoline, followed by a mild amination step to introduce the amino group at the 2-position.[8][9] Alternative strategies may involve the construction of the quinoline ring system from acyclic precursors, such as the Friedländer annulation, or through reductive cyclization of nitro and cyano groups.[10] The choice of synthetic route is often dictated by the desired scale, purity requirements, and the availability of starting materials.
Caption: Generalized workflow for the synthesis of AQC.
Core Photophysical Characteristics
The utility of AQC as a fluorophore is defined by a set of fundamental photophysical parameters. These properties dictate its brightness, spectral profile, and suitability for various applications.
Absorption and Emission Spectra
Like most quinoline derivatives, AQC absorbs light in the ultraviolet (UV) to near-visible region of the electromagnetic spectrum. The absorption is attributed to π→π* electronic transitions within the aromatic system.[11][12] Upon absorbing a photon, the molecule is promoted to an excited electronic state. It then relaxes back to the ground state, in part by emitting a photon of lower energy (longer wavelength), a process known as fluorescence. The difference in wavelength between the absorption maximum (λabs) and the emission maximum (λem) is the Stokes shift. A significant Stokes shift is highly desirable for fluorescence applications as it minimizes self-absorption and simplifies the separation of excitation and emission signals.
Quantum Yield and Fluorescence Lifetime
-
Fluorescence Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield corresponds to a brighter fluorophore. The quantum yield of aminoquinolines can be highly dependent on the solvent and pH.[13][14]
-
Fluorescence Lifetime (τ): This is the average time the molecule spends in the excited state before returning to the ground state. The lifetime is typically on the nanosecond scale.[13] This parameter is often sensitive to the molecular environment and can be used for advanced sensing applications, such as fluorescence lifetime imaging microscopy (FLIM).
Summary of Photophysical Properties
The precise photophysical parameters for AQC must be determined empirically. The following table serves as a template for the characterization of AQC and similar fluorophores.
| Parameter | Symbol | Description | Typical Range for Aminoquinolines |
| Absorption Maximum | λabs | Wavelength of maximum light absorption. | 320 - 380 nm |
| Emission Maximum | λem | Wavelength of maximum fluorescence emission. | 400 - 550 nm |
| Molar Absorptivity | ε | Measure of how strongly the molecule absorbs light at a given wavelength. | 1,000 - 20,000 M⁻¹cm⁻¹ |
| Quantum Yield | ΦF | Efficiency of fluorescence emission (photons emitted / photons absorbed). | 0.01 - 0.70 |
| Fluorescence Lifetime | τ | Average duration of the excited state. | 1 - 10 ns |
| Stokes Shift | Δλ | Difference between λem and λabs. | 50 - 150 nm |
Environmental Sensitivity: A Key Attribute
A defining feature of AQC is the sensitivity of its fluorescence to the local microenvironment. This responsiveness is primarily driven by its "push-pull" electronic structure and the presence of ionizable functional groups.
Solvatochromism: Probing Polarity
AQC exhibits solvatochromism, where its absorption and emission spectra shift depending on the polarity of the solvent.[11][12][15] In general, as solvent polarity increases, the emission spectrum shows a bathochromic (red) shift to longer wavelengths. This phenomenon is a hallmark of molecules that have a larger dipole moment in the excited state than in the ground state.[11] Upon excitation, there is an intramolecular charge transfer (ICT) from the electron-donating amino group to the quinoline ring system, making the excited state more polarized.[11][12] Polar solvent molecules can then rearrange to stabilize this more polar excited state, lowering its energy and resulting in a red-shifted emission. This property allows AQC to be used as a fluorescent probe to report on the local polarity of its environment, such as within a protein binding site or a cell membrane.
pH Sensitivity: A Molecular Switch
The fluorescence of AQC is highly dependent on pH due to the presence of three ionizable sites: the carboxylic acid, the amino group, and the pyridine-like nitrogen atom within the quinoline ring.
-
In Acidic Conditions: The quinoline nitrogen becomes protonated. This protonation often leads to a significant enhancement in fluorescence intensity.[16][17] The lone pair of electrons on the nitrogen, which might otherwise participate in non-radiative decay pathways, becomes engaged in a bond with a proton, favoring the radiative (fluorescent) decay pathway.[17]
-
In Neutral to Basic Conditions: The carboxylic acid group deprotonates to form a carboxylate (-COO⁻). The state of the amino group and the quinoline nitrogen will vary depending on their respective pKa values.
This pH-dependent fluorescence provides a mechanism for AQC to function as a pH sensor.[18][19] For instance, its potential to "turn on" or brighten in acidic environments makes it a promising candidate for imaging acidic organelles such as lysosomes or endosomes within living cells.[16]
Caption: The effect of pH on the protonation state and fluorescence of AQC.
Experimental Methodologies
Characterizing the photophysical properties of AQC requires standard spectroscopic techniques. The protocols described below are fundamental to validating its performance as a fluorophore.
Protocol: Determining Solvatochromic Effects
-
Preparation of Stock Solution: Prepare a concentrated stock solution of AQC (e.g., 1-10 mM) in a high-purity solvent like DMSO or ethanol.
-
Solvent Selection: Choose a series of solvents with a wide range of polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water).
-
Sample Preparation: For each solvent, prepare a dilute sample (e.g., 1-10 µM) from the stock solution. The final concentration should yield an absorbance below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorption Measurement: Record the UV-Vis absorption spectrum for each sample using a spectrophotometer to determine λabs.
-
Emission Measurement: Using a spectrofluorometer, excite each sample at its λabs and record the fluorescence emission spectrum to determine λem.
-
Data Analysis: Plot λabs and λem as a function of a solvent polarity scale (e.g., the Lippert-Mataga plot) to quantify the solvatochromic shifts.
Caption: Workflow for investigating the solvatochromism of AQC.
Applications in Research and Development
The unique photophysical properties of AQC make it a versatile tool for a range of scientific applications.
-
Fluorescent Probes for Bio-imaging: The pronounced pH sensitivity of AQC positions it as an excellent candidate for developing probes to visualize acidic compartments in live cells, such as lysosomes and endosomes.[6][18] Such tools are invaluable for studying cellular processes like endocytosis, autophagy, and drug trafficking.
-
Environmental Sensing: Its solvatochromic properties can be exploited to create sensors that report on the polarity of microenvironments, which is useful in studying protein folding, membrane dynamics, and polymer chemistry.[14]
-
Intermediate for Drug Synthesis: The quinoline core is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs. The carboxylic acid group on AQC provides a convenient attachment point for further chemical modification, enabling its use as a key building block in the synthesis of novel therapeutic agents, including potential anticancer and antimalarial compounds.[3][4]
Conclusion
2-Aminoquinoline-6-carboxylic acid is more than just a synthetic intermediate; it is a functional molecule with a rich set of photophysical properties. Its core fluorescence, coupled with a profound sensitivity to environmental polarity and pH, makes it a highly adaptable tool for scientific inquiry. From fundamental spectroscopic studies to the development of sophisticated probes for live-cell imaging, AQC offers a robust and accessible platform for researchers. A thorough understanding of its photophysical characteristics, as outlined in this guide, is the first step toward unlocking its full potential in chemistry, biology, and materials science.
References
- Safe and practical large-scale synthesis of 2-aminoquinoline-6-carboxylic acid benzyl ester. Organic process research & development.
- Safe and Practical Large-Scale Synthesis of 2-Aminoquinoline-6-Carboxylic Acid Benzyl Ester. American Chemical Society.
- Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neurop
- FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIV
- Genetically Encoding Quinoline Reverses Chromophore Charge and Enables Fluorescent Protein Brightening in Acidic Vesicles. PMC - NIH.
- a UV-Vis absorption of aminoquinoline 3 in various solvents. b...
- 2-Aminoquinoline-6-carboxylic acid | C10H8N2O2 | CID 22018862. PubChem.
- The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
- Solvatochromism and estimation of ground and excited state dipole moments of 6-aminoquinoline. PubMed.
- Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. MDPI.
- Fluorescence enhancement of quinolines by proton
- Solvatochromism and Estimation of Ground and Excited State Dipole Moments of 6-aminoquinoline.
- Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties.
- 2-Aminoquinoline. Chem-Impex.
- Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
- Quinoline-6-carboxylic acid | 10349-57-2. J&K Scientific LLC.
- Acid responsiveness of emissive morpholinyl aminoquinolines and their use for cell fluorescence imaging. Organic & Biomolecular Chemistry (RSC Publishing).
- Dansyl-8-aminoquinoline as a sensitive pH fluorescent probe with dual-responsive ranges in aqueous solutions. PubMed.
- 2-Aminoquinoline-6-carboxylic acid. CHIRALEN.
- 2-Aminoquinoline-6-carboxylic acid. MySkinRecipes.
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- 18. Acid responsiveness of emissive morpholinyl aminoquinolines and their use for cell fluorescence imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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commercial availability of 2-Aminoquinoline-6-carboxylic acid
An In-depth Technical Guide to the Commercial Availability of 2-Aminoquinoline-6-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for 2-Aminoquinoline-6-carboxylic acid (CAS No. 736919-39-4). Beyond a simple list of vendors, this document offers a senior scientist's perspective on sourcing strategies, critical quality attributes, in-house verification protocols, and contingency planning for custom synthesis. The objective is to empower researchers to procure this vital chemical building block with confidence, ensuring material integrity and mitigating project delays.
Introduction: The Strategic Importance of the 2-Aminoquinoline Scaffold
2-Aminoquinoline-6-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The quinoline core is a privileged scaffold found in numerous biologically active molecules. Specifically, the 2-aminoquinoline moiety serves as a crucial pharmacophore or synthetic intermediate in the development of novel therapeutics.
Published research highlights its role in creating potent inhibitors for various biological targets. For instance, derivatives of 2-aminoquinoline have been explored as:
-
Protein Kinase CK2 Inhibitors: Certain 2-aminoquinoline-3-carboxylic acid derivatives have shown inhibitory activity against Protein Kinase CK2, a target implicated in cancer.[1][2]
-
mGluR1 Antagonists: The scaffold is used in the synthesis of metabotropic glutamate receptor type 1 (mGluR1) antagonists, which are being investigated for the treatment of neuropathic pain.[3]
The strategic value of this reagent lies in its bifunctional nature: the amino group provides a vector for amide coupling or further derivatization, while the carboxylic acid offers another handle for conjugation, making it a versatile component for library synthesis and lead optimization.
The Sourcing Landscape: From Catalog to Custom Synthesis
Acquiring 2-Aminoquinoline-6-carboxylic acid involves navigating a multi-tiered supplier market. Understanding this landscape is key to aligning procurement strategy with project scale and timeline. The typical supply chain flows from bulk manufacturers to specialized chemical catalogs accessible to research labs.
Caption: The supply chain for specialized reagents like 2-Aminoquinoline-6-carboxylic acid.
Commercial Suppliers
The compound is readily available from a variety of chemical suppliers, primarily catering to the research and development scale. Availability typically ranges from milligrams to several grams.
| Supplier Type | Representative Vendors | Typical Scale | Typical Purity | Use Case |
| Research Chemical Catalogs | Chiralen, Matrix Scientific[4][5] | 50 mg - 5 g | >98-99%[4] | Initial screening, proof-of-concept studies, analytical standard development. |
| Building Block Suppliers | Various (listed on PubChem)[6] | 1 g - 100 g | >97% | Library synthesis, early-stage lead optimization. |
| Custom Synthesis CROs | Available upon request | 100 g - multi-kg | As per specification | Pre-clinical development, scale-up campaigns. |
Critical Quality Attributes (CQAs) for Procurement
As an application scientist, my experience dictates that simply matching a CAS number is insufficient for ensuring experimental success. The material's quality attributes are paramount.
Purity and Impurity Profile
For most applications, a purity of >98% (typically assessed by HPLC and/or 1H NMR) is required. However, the nature of the remaining <2% is often more critical than its quantity. Potential impurities could include residual starting materials from synthesis (e.g., 6-quinolinecarboxylic acid)[7][8], solvents, or regioisomers. Such impurities could confound biological assay results or interfere with downstream synthetic steps.
The Certificate of Analysis (CoA): A Scientist's Review
The CoA is the single most important document accompanying your purchase. A thorough review is a non-negotiable step.
-
Identity Confirmation: Verify that the spectral data (e.g., 1H NMR, MS) is consistent with the structure of 2-Aminoquinoline-6-carboxylic acid.
-
Purity Assessment: Look for the method used (e.g., HPLC at a specific wavelength). Check the chromatogram for any unassigned peaks.
-
Residual Solvents: Ensure levels are low, as solvents like DMSO or DMF can be difficult to remove and may affect cell-based assays.
-
Date of Analysis: For older batches, consider requesting a re-analysis, as compound degradation, while unlikely for this stable scaffold, is always a possibility.
In-House Verification of Material Integrity
Trust, but verify. A fundamental principle in a regulated and results-driven environment is to perform incoming quality control. This self-validating step ensures that the material in the bottle matches the CoA and is suitable for its intended use.
Physicochemical Properties for Identification
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | PubChem[6] |
| Molecular Weight | 188.18 g/mol | PubChem[6] |
| CAS Number | 736919-39-4 | Matrix Scientific[5] |
| InChIKey | RGFNYRASTCKUCA-UHFFFAOYSA-N | PubChem[6] |
Protocol: Rapid Identity & Purity Confirmation
This protocol outlines a standard workflow for verifying a new batch of 2-Aminoquinoline-6-carboxylic acid.
Objective: To confirm the identity and estimate the purity of the received material.
Methods:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Sample Prep: Prepare a 1 mg/mL stock solution in DMSO. Dilute 1:100 in a 50:50 mixture of Acetonitrile:Water.
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
MS Detection: Electrospray Ionization (ESI) in positive mode. Look for the [M+H]⁺ ion at m/z ≈ 189.1.
-
Acceptance Criteria: A single major peak (>98% area by UV) with the correct mass.
-
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Sample Prep: Dissolve ~5 mg of the material in ~0.7 mL of deuterated DMSO (DMSO-d₆).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Analysis: Acquire a standard proton spectrum. The spectrum should be clean, with chemical shifts and coupling patterns consistent with the 2-aminoquinoline-6-carboxylic acid structure. Pay close attention to the aromatic region and check for the absence of significant impurity peaks.
-
Navigating Supply Gaps: The Custom Synthesis Workflow
While commercially available at the research scale, projects requiring multi-kilogram quantities will likely necessitate a custom synthesis campaign.[8] The decision to engage a Contract Research Organization (CRO) or Contract Manufacturing Organization (CMO) should be systematic.
Caption: Decision workflow for initiating a custom synthesis project.
Viable Large-Scale Synthetic Route
A crucial aspect of engaging a CMO is to be informed about potential synthetic routes. The literature describes a safe and practical large-scale synthesis that avoids hazardous reagents like gaseous ammonia.[7][8] The key steps involve:
-
Esterification: Protection of the acid on commercially available 6-quinolinecarboxylic acid.
-
N-Oxidation: Conversion of the quinoline to a quinoline N-oxide.
-
Amination: A mild conversion of the N-oxide to the desired 2-aminoquinoline using a buffered system.[7][8]
Knowing a validated route provides a strong starting point for technical discussions with a potential synthesis partner, streamlining the quoting and tech transfer process.
Conclusion
2-Aminoquinoline-6-carboxylic acid is a commercially accessible and highly valuable reagent for drug discovery and medicinal chemistry. For small-scale R&D, numerous catalog suppliers offer high-purity material. The key to successful procurement lies in a rigorous assessment of the supplier's Certificate of Analysis, coupled with routine in-house QC to verify identity and purity. For scale-up needs beyond the catalog supply, a well-defined custom synthesis strategy, informed by published, scalable routes, is the recommended path forward. This diligent approach to chemical sourcing ensures the integrity of starting materials, which is the foundation of reproducible and reliable scientific outcomes.
References
-
Title: Safe and practical large-scale synthesis of 2-aminoquinoline-6-carboxylic acid benzyl ester Source: Organic Process Research & Development URL: [Link]
-
Title: Safe and Practical Large-Scale Synthesis of 2-Aminoquinoline-6-Carboxylic Acid Benzyl Ester Source: ACS Publications URL: [Link]
-
Title: Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain Source: J-Stage URL: [Link]
-
Title: 2-Aminoquinoline-6-carboxylic acid | C10H8N2O2 | CID 22018862 - PubChem Source: PubChem URL: [Link]
-
Title: FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH Source: HETEROCYCLES, Vol. 92, No. 3, 2016 URL: [Link]
-
Title: Synthesis of quinolines - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed Source: PubMed URL: [Link]
-
Title: Full article: Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - Taylor & Francis Online Source: Taylor & Francis Online URL: [Link]
-
Title: Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates - PubMed Central Source: PubMed Central URL: [Link]
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A Comprehensive Technical Guide to the Safe Handling and Storage of 2-Aminoquinoline-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth framework for the safe handling and storage of 2-Aminoquinoline-6-carboxylic acid. As a specialized heterocyclic compound, its unique chemical properties necessitate a robust and informed approach to laboratory safety. This document moves beyond generic protocols to offer a scientifically grounded rationale for each procedural step, ensuring a culture of safety and experimental integrity.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
The quinoline scaffold and its derivatives are known to exhibit biological activity, and with this comes the potential for toxicological effects. The presence of an amino group and a carboxylic acid group on the quinoline ring system of 2-Aminoquinoline-6-carboxylic acid influences its reactivity, solubility, and potential interactions with biological systems.
Based on data from related aminoquinolines and quinoline carboxylic acids, the primary hazards associated with 2-Aminoquinoline-6-carboxylic acid are presumed to be:
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation or damage.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]
The general class of aminoquinolines has been associated with a range of adverse effects, including gastrointestinal issues, blurred vision, and cardiac effects in dose-dependent scenarios.[4][5] While the specific toxicological properties of 2-Aminoquinoline-6-carboxylic acid have not been fully investigated, a precautionary approach is essential.
Physical and Chemical Properties
A thorough understanding of the compound's physical and chemical properties is fundamental to safe handling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [6] |
| Molecular Weight | 188.18 g/mol | [6] |
| Appearance | Solid (presumed) | Inferred from related compounds |
| Solubility | Inferred to have low water solubility | Inferred from related compounds |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
To mitigate the risks associated with handling 2-Aminoquinoline-6-carboxylic acid, a combination of engineering controls and personal protective equipment is mandatory.
Engineering Controls
-
Chemical Fume Hood: All handling of solid 2-Aminoquinoline-6-carboxylic acid and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.
-
Eyewash Stations and Safety Showers: These must be readily accessible in the immediate vicinity of the handling area.[1]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contamination. |
| Eye Protection | Chemical splash goggles. | Protects against accidental splashes of solutions or contact with airborne powder. |
| Face Protection | Face shield (in addition to goggles). | Recommended when there is a significant risk of splashing, such as during bulk transfers or reactions. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 or higher particulate respirator. | Required when handling the solid, powdered form outside of a fume hood (not recommended) or if there is a risk of aerosol generation. |
Standard Operating Procedures: From Receipt to Disposal
A systematic workflow is critical to ensuring safety and reproducibility.
Receipt and Inspection
Upon receiving a shipment of 2-Aminoquinoline-6-carboxylic acid, visually inspect the container for any signs of damage or leakage. Verify that the container is properly labeled.
Weighing and Solution Preparation Workflow
This workflow is designed to minimize exposure during the most common handling procedures.
Caption: Step-by-step workflow for the safe weighing and dissolution of 2-Aminoquinoline-6-carboxylic acid.
Storage Requirements
Proper storage is crucial to maintain the integrity of the compound and prevent accidents.
-
Container: Keep the container tightly closed.[1]
-
Environment: Store in a cool, dry, and well-ventilated place.[1] Protect from light, as quinoline compounds can be light-sensitive.[7]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[2]
Spill Response
In the event of a spill, follow these procedures calmly and efficiently.
Caption: Emergency response protocol for a spill of 2-Aminoquinoline-6-carboxylic acid.
Waste Disposal
All waste containing 2-Aminoquinoline-6-carboxylic acid, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain.
First Aid Measures: Immediate and Informed Response
In case of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[1][2] |
| Skin Contact | Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[1][2] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[1][2] |
Fire and Explosion Hazards
While not expected to be highly flammable, in the event of a fire involving 2-Aminoquinoline-6-carboxylic acid, the following should be considered:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]
-
Hazardous Combustion Products: Thermal decomposition may produce carbon oxides and nitrogen oxides.[8]
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
References
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- 5. Antimalarials, Aminoquinoline: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
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- 8. capotchem.cn [capotchem.cn]
2-Aminoquinoline-6-carboxylic Acid: A Comprehensive Technical Guide for Advanced Research
Foreword: The Quinoline Core in Modern Drug Discovery
The quinoline scaffold represents a cornerstone in medicinal chemistry, a privileged structure that has given rise to a multitude of therapeutic agents. Its rigid, bicyclic aromatic system provides a unique three-dimensional framework for the precise orientation of functional groups, enabling high-affinity interactions with a diverse range of biological targets. Within this esteemed class of heterocycles, 2-aminoquinoline-6-carboxylic acid has emerged as a particularly versatile building block. The strategic placement of a nucleophilic amino group at the 2-position and a reactive carboxylic acid at the 6-position offers a rich chemical handle for the generation of extensive and diverse compound libraries. This guide provides an in-depth exploration of the synthesis, properties, and applications of 2-aminoquinoline-6-carboxylic acid, tailored for researchers and professionals engaged in the vanguard of drug discovery and development. We will delve into the causality behind synthetic strategies, the nuances of its chemical reactivity, and its proven utility in the creation of potent and selective modulators of critical biological pathways.
I. Synthesis of the 2-Aminoquinoline-6-carboxylic Acid Scaffold
The synthetic accessibility of 2-aminoquinoline-6-carboxylic acid is a key factor in its widespread use. Several strategies can be employed for its preparation, each with its own set of advantages and considerations. The choice of a particular route is often dictated by the desired scale of synthesis, the availability of starting materials, and the tolerance of other functional groups.
A. Large-Scale Synthesis via N-Oxide Formation and Amination
For the production of multi-kilogram quantities of 2-aminoquinoline derivatives, a robust and scalable three-step synthesis starting from the commercially available 6-quinolinecarboxylic acid has been developed.[1][2] This method avoids harsh conditions and utilizes crystalline intermediates, facilitating purification at each stage.
Experimental Protocol: Large-Scale Synthesis of 2-Aminoquinoline-6-carboxylic Acid Benzyl Ester [1]
-
Esterification of 6-Quinolinecarboxylic Acid: To a solution of 6-quinolinecarboxylic acid (4.5 kg, 26 mol) in ethyl acetate (45 L), 1,1'-carbonyldiimidazole (4.64 kg, 28.6 mol) is added. The mixture is stirred at 20−25 °C for 4 hours. Benzyl alcohol (2.95 kg, 27.3 mol) is then added, and the reaction is stirred for an additional 12 hours at the same temperature. The reaction is quenched with a solution of concentrated HCl (4.4 L) in water (22 L). The phases are separated, and the aqueous layer is extracted with ethyl acetate (13.5 L). The combined organic layers are processed to yield quinoline-6-carboxylic acid benzyl ester.
-
N-Oxidation: The benzyl ester from the previous step is oxidized to the corresponding N-oxide. Note: The original literature describes this as a potentially energetic reaction and appropriate safety precautions must be taken.
-
Amination of the Quinoline N-Oxide: To a solution of the 1-oxy-quinoline-6-carboxylic acid benzyl ester (4.1 kg, 14.7 mol) in methylene chloride (20 L), p-toluenesulfonyl chloride (3.9 Kg, 21 mol) is added under a nitrogen atmosphere, and the mixture is stirred for 45 minutes at 22−25 °C. This solution is then added slowly to a suspension of ammonium chloride (2.4 kg, 44 mol) in methylene chloride (12 L) and triethylamine (6.8 L, 48 mol), maintaining the temperature at 25−30 °C. The reaction mixture is stirred for an additional hour at 22−25 °C before being cooled to -5 °C for 1 hour and filtered. The filtered solids are rinsed with pre-cooled methanol to afford the desired 2-aminoquinoline-6-carboxylic acid benzyl ester.[1]
The final de-benzylation to obtain the free carboxylic acid can be achieved through standard hydrogenolysis conditions (e.g., H₂, Pd/C).
Caption: Large-scale synthesis workflow for 2-aminoquinoline-6-carboxylic acid.
B. Friedländer Annulation: A Convergent Approach
The Friedländer synthesis is a classic and highly versatile method for the construction of quinoline rings.[3][4][5] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the synthesis of 2-aminoquinoline-6-carboxylic acid, a plausible retrosynthetic analysis points to 2-amino-5-formylbenzoic acid and a suitable C2-synthon as starting materials.
Proposed Experimental Protocol: Friedländer Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-formylbenzoic acid (1 equivalent) and an α-amino nitrile (e.g., aminoacetonitrile hydrochloride, 1.2 equivalents) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Catalyst Addition: Add a catalytic amount of a base (e.g., potassium hydroxide or sodium ethoxide) or an acid (e.g., p-toluenesulfonic acid) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-150 °C) and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield 2-aminoquinoline-6-carboxylic acid.
Caption: Reactivity map of 2-aminoquinoline-6-carboxylic acid.
IV. Applications in Drug Discovery and Development
The 2-aminoquinoline-6-carboxylic acid scaffold has been successfully employed in the development of a variety of therapeutic agents, demonstrating its versatility and "drug-like" properties.
A. Anticancer Agents
Derivatives of quinoline-6-carboxylic acid have shown significant potential as anticancer agents. [6][7][8]The flat, aromatic nature of the quinoline ring allows for intercalation into DNA, while the substituents can be tailored to interact with specific enzymes or receptors involved in cancer cell proliferation.
| Derivative Class | Target/Cell Line | IC₅₀/EC₅₀ | Reference |
| Quinoline-6-carboxamides | P2X7R (implicated in cancer) | 0.457 - 0.890 µM | [9] |
| Quinoline-4-carboxylic acid derivatives | MCF-7 (breast cancer) | 82.9% growth reduction | [7] |
| Quinoline-4-carboxylic acid derivatives | K-562 (leukemia) | GI₅₀ 7.91 ± 0.62 µM | [7] |
| Quinoline-4-carboxylic acid derivatives | HeLa (cervical cancer) | GI₅₀ 7.65 ± 0.97 µM | [7] |
B. Antiviral Activity
The quinoline core is present in several antiviral drugs, and derivatives of 2-aminoquinolone carboxylic acids have recently been identified as potent inhibitors of SARS-CoV-2. [10]
| Derivative | Virus | EC₅₀ | Reference |
|---|---|---|---|
| 2-aminoquinolone acid derivative 9b | SARS-CoV-2 | 1.5 µM | [10] |
| 2-aminoquinolone acid derivative 9a | SARS-CoV-2 | 4.0 µM | [10] |
| 2-aminoquinolone acid derivative 7b | SARS-CoV-2 | 4.4 µM | [10]|
C. Kinase Inhibitors
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Quinoline-based compounds have been developed as potent kinase inhibitors. [3]
| Derivative Class | Kinase Target | IC₅₀ | Reference |
|---|---|---|---|
| 2-aminoquinoline-3-carboxylic acid derivatives | Protein Kinase CK2 | 0.65 - 18.2 µM | [3] |
| 11H-indolo[3,2-c]quinoline-6-carboxylic acid | DYRK1A | 2.6 µM (initial hit) | [6] |
| 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid | DYRK1A | 6 nM | [6]|
V. Conclusion and Future Perspectives
2-Aminoquinoline-6-carboxylic acid stands as a testament to the enduring power of heterocyclic chemistry in the pursuit of novel therapeutics. Its synthetic tractability, coupled with the rich chemical space accessible through its dual functional handles, ensures its continued relevance in drug discovery. The demonstrated success of its derivatives in targeting a wide range of diseases, from cancer and viral infections to neurological disorders, underscores the remarkable versatility of this scaffold. Future research will undoubtedly focus on the development of more stereoselective and efficient synthetic routes, the exploration of novel derivatization strategies to access previously unexplored chemical space, and the application of computational methods to guide the design of next-generation inhibitors with enhanced potency and selectivity. As our understanding of complex disease biology deepens, the 2-aminoquinoline-6-carboxylic acid core is poised to remain a valuable and highly sought-after building block for the creation of innovative medicines.
VI. References
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Couturier, M., & Le, T. (2006). Safe and practical large-scale synthesis of 2-aminoquinoline-6-carboxylic acid benzyl ester. Organic process research & development, 10(3), 534-538. [Link]
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Vertex Pharmaceuticals Incorporated. (2006). Safe and practical large-scale synthesis of 2-aminoquinoline-6-carboxylic acid benzyl ester. Google Patents.
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Zia, R., et al. (2023). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 28(13), 5085. [Link]
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Schmitt, C., et al. (2015). 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. Journal of medicinal chemistry, 58(15), 6131-6147. [Link]
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Shin, Y. S., et al. (2023). Discovery of 2-aminoquinolone acid derivatives as potent inhibitors of SARS-CoV-2. Bioorganic & Medicinal Chemistry, 80, 117173. [Link]
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PubChem. (n.d.). 2-Aminoquinoline. Retrieved from [Link]
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PubChem. (n.d.). 6-Aminoquinoline-2-carboxylic acid. Retrieved from [Link]
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Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of enzyme inhibition and medicinal chemistry, 31(sup4), 160-169. [Link]
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Ganie, S. A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC chemistry, 13(1), 1-15. [Link]
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Human Metabolome Database. (n.d.). Quinolinic acid. Retrieved from [Link]
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Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). 2-Aminoquinazoline Inhibitors of Cyclin-Dependent Kinases. Retrieved from [Link]
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ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values of the cancer cell lines used in this study and the Phoenix... Retrieved from [Link]
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PubChem. (n.d.). 2-Aminoquinoline-6-carboxylic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. Retrieved from [Link]
-
Patel, D., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. Journal of medicinal chemistry, 64(21), 15494-15537. [Link]
-
Al-Ostoot, F. H., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical biology & drug design. [Link]
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Química Orgánica. (n.d.). IR Spectrum: Carboxylic Acids. Retrieved from [Link]
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PubChemLite. (n.d.). 2-aminoquinoline-6-carboxylic acid hydrochloride. Retrieved from [Link]
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MDPI. (n.d.). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Retrieved from [Link]
-
Bouzouraa, T., et al. (2017). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 22(11), 1836. [Link]
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El-Sayed, M. A. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]
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ResearchGate. (n.d.). IC50 values of compounds 16 and 17 against four different cancer cell lines. Retrieved from [Link]
-
Singh, R. P., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron letters, 61(12), 151624. [Link]
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discovery and history of 2-Aminoquinoline-6-carboxylic acid
An In-depth Technical Guide to the Discovery and History of 2-Aminoquinoline-6-carboxylic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a foundational heterocyclic motif in medicinal chemistry and materials science, first isolated from coal tar in 1834.[1][2] Among its vast number of derivatives, 2-Aminoquinoline-6-carboxylic acid has emerged as a particularly valuable building block, prized for its utility in the synthesis of novel therapeutic agents and advanced fluorescent probes.[3][4] This technical guide provides a comprehensive exploration of the historical context of quinoline synthesis, the evolution of synthetic methodologies leading to 2-Aminoquinoline-6-carboxylic acid, and its modern applications. We will delve into the causality behind experimental choices, present detailed protocols for its synthesis, and summarize its key properties and applications, offering field-proven insights for professionals in drug development and chemical research.
The Historical Foundation: The Classical Era of Quinoline Synthesis
The story of 2-Aminoquinoline-6-carboxylic acid is rooted in the broader history of quinoline chemistry, which began in the late 19th century. Early synthetic methods, while groundbreaking for their time, were often characterized by harsh reaction conditions, the use of toxic reagents, and low product yields.[5] Understanding these classical reactions is crucial to appreciate the innovations that later enabled the specific and efficient synthesis of complex derivatives.
Several foundational methods for constructing the quinoline core are still recognized today:
-
Skraup Synthesis (1880): Developed by Czech chemist Zdenko Hans Skraup, this method involves the reaction of an aniline with glycerol, an oxidizing agent (like nitrobenzene), and concentrated sulfuric acid.[1][5] The reaction is notoriously vigorous and often produces significant amounts of tar, making product isolation difficult.[5]
-
Doebner-von Miller Reaction (1887): This method provides a more versatile approach by reacting anilines with α,β-unsaturated carbonyl compounds, allowing for a wider range of substitution patterns on the resulting quinoline ring.[2][5]
-
Friedländer Synthesis (1882): Paul Friedländer developed this synthesis, which condenses a 2-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group, leading to the formation of 2- and 3-substituted quinolines.[5]
-
Pfitzinger Reaction: This reaction utilizes isatin and a carbonyl compound under basic conditions to produce quinoline-4-carboxylic acids.[2][6]
These early methods, while historically significant, lacked the regioselectivity and mild conditions necessary for the efficient production of specifically functionalized quinolines like 2-Aminoquinoline-6-carboxylic acid. The harsh acidic or basic environments were incompatible with many functional groups, necessitating the development of more refined and targeted synthetic strategies.
The Synthetic Challenge: Towards a Practical Synthesis of 2-Aminoquinoline-6-carboxylic Acid
Directly synthesizing 2-Aminoquinoline-6-carboxylic acid presents several challenges. A classical approach like the Chichibabin reaction on 6-quinolinecarboxylic acid, which involves amination with potassium amide, raises significant safety concerns for large-scale preparation and does not guarantee the desired regioselectivity.[7] The development of a safe, scalable, and efficient process required a more nuanced approach, moving away from direct amination towards a multi-step, controlled sequence.
A robust and widely adopted methodology involves a three-step process starting from the commercially available 6-quinolinecarboxylic acid. This pathway demonstrates a key principle in modern organic synthesis: the use of protecting groups and intermediate activation steps to achieve high selectivity and yield.
Logical Workflow for Synthesis
The following diagram outlines the strategic workflow for the synthesis, highlighting the transformation of key functional groups to achieve the final product.
Caption: A strategic workflow for the synthesis of 2-Aminoquinoline-6-carboxylic acid.
Detailed Experimental Protocol
The following protocol is based on a validated, large-scale synthesis, which ensures that all intermediates are crystalline solids, simplifying purification and handling.[7][8]
Step 1: Benzyl Ester Formation (Protection)
-
Objective: To protect the carboxylic acid functional group as a benzyl ester. This prevents it from interfering with subsequent reactions and improves the solubility of the starting material in organic solvents.
-
Methodology:
-
Suspend 6-quinolinecarboxylic acid in a suitable solvent like toluene.
-
Add benzyl alcohol and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water, driving the reaction to completion.
-
Upon completion, cool the reaction mixture and neutralize the catalyst.
-
The product, 6-quinolinecarboxylic acid benzyl ester, is typically isolated by crystallization.
-
Step 2: N-Oxide Formation (Activation)
-
Objective: To activate the quinoline ring for nucleophilic attack at the 2-position. The N-oxide intermediate makes the C2 and C4 positions electron-deficient and thus susceptible to amination.
-
Methodology:
-
Dissolve the benzyl ester from Step 1 in a solvent such as dichloromethane.
-
Add an oxidizing agent, commonly meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction by washing with a basic solution (e.g., sodium bicarbonate) to remove excess m-CPBA and the resulting m-chlorobenzoic acid.
-
The quinoline N-oxide product is isolated by crystallization.
-
Step 3: Mild Amination
-
Objective: To introduce the amino group at the 2-position. This is the most critical step, where traditional methods using ammonia gas or ammonium hydroxide often fail to provide a safe and reliable process.[7]
-
Causality: The use of a triethylamine/ammonium chloride buffered system provides a controlled source of ammonia in situ. This avoids the hazards of handling gaseous ammonia and prevents side reactions, such as the formation of a 2-methoxyquinoline when using ammonia in methanol.[7]
-
Methodology:
-
Dissolve the N-oxide from Step 2 in a suitable solvent.
-
Add tosyl chloride (TsCl) to activate the N-oxide for nucleophilic attack.
-
Introduce the buffered ammonia source, created by combining triethylamine and ammonium chloride.
-
The reaction proceeds at a controlled temperature until completion.
-
The final protected product, 2-aminoquinoline-6-carboxylic acid benzyl ester, is isolated as a crystalline solid.[7] The benzyl group can be removed via standard hydrogenolysis if the free acid is required.
-
Physicochemical Properties
A clear understanding of the physical and chemical properties of 2-Aminoquinoline-6-carboxylic acid is essential for its application in research and development.
| Property | Value | Source(s) |
| IUPAC Name | 2-aminoquinoline-6-carboxylic acid | [9] |
| CAS Number | 736919-39-4 | [9][10] |
| Molecular Formula | C₁₀H₈N₂O₂ | [9] |
| Molecular Weight | 188.18 g/mol | [9] |
| Appearance | Light yellow to brown solid (for related amines) | [3] |
| SMILES | C1=CC2=C(C=CC(=N2)N)C=C1C(=O)O | [9] |
| InChIKey | RGFNYRASTCKUCA-UHFFFAOYSA-N | [9] |
Applications in Drug Discovery and Research
The 2-aminoquinoline scaffold is a privileged structure in medicinal chemistry, and the addition of a carboxylic acid at the 6-position provides a crucial handle for further modification and tuning of pharmacological properties.[3]
Core Structure and its Applications
Caption: Key application areas derived from the 2-Aminoquinoline-6-carboxylic acid scaffold.
-
Drug Development: Derivatives of this core structure have shown significant biological activity. They have been synthesized and evaluated as potential mGluR1 antagonists for treating neuropathic pain, demonstrating how modifications to the core can target specific receptors in the central nervous system.[11] Additionally, the broader class of 2-aminoquinolines has been investigated for a range of activities, including as inhibitors of protein kinase CK2 for cancer therapy and as antibacterial agents.[12][13][14]
-
Fluorescent Probes: The aminoquinoline core is inherently fluorescent.[3] This property is exploited to create probes for biological imaging. By modifying the core structure, researchers have developed fluorescent dyes that are responsive to their environment (solvatochromic) and can selectively accumulate in specific cellular organelles like lipid droplets, enabling real-time visualization of cellular processes.[15][16]
-
Material Science: The quinoline ring system is also valuable in materials science, contributing to the development of organic electronics and corrosion inhibitors.[3][17] The functional groups on 2-Aminoquinoline-6-carboxylic acid allow it to be incorporated into larger polymer chains or complex materials.
Conclusion
The journey to 2-Aminoquinoline-6-carboxylic acid encapsulates over a century of progress in organic chemistry. From the brute-force methods of the classical era to the elegant, multi-step syntheses of today, the development of this compound showcases the drive for safety, efficiency, and precision. Its emergence as a key building block in drug discovery and materials science is a testament to the enduring utility of the quinoline scaffold. For researchers and drug development professionals, 2-Aminoquinoline-6-carboxylic acid represents not just a chemical entity, but a versatile platform for innovation, enabling the creation of novel molecules with profound biological and physical properties.
References
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- 15. Acid responsiveness of emissive morpholinyl aminoquinolines and their use for cell fluorescence imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Methodological & Application
Application Notes and Protocols for 2-Aminoquinoline-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction
2-Aminoquinoline-6-carboxylic acid is a heterocyclic building block with significant potential in biomedical research and drug discovery. Its rigid quinoline scaffold, coupled with a primary amine and a carboxylic acid, provides a unique trifunctional platform for the synthesis of complex molecular architectures. The inherent fluorescence of the quinoline ring system also suggests its utility as a reporter moiety in fluorescent probes and labeling agents. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-aminoquinoline-6-carboxylic acid, with detailed experimental protocols to facilitate its use in the laboratory.
The structural features of 2-aminoquinoline-6-carboxylic acid—a nucleophilic amine at the 2-position and a carboxylic acid at the 6-position—allow for orthogonal derivatization, making it an attractive synthon for constructing diverse chemical libraries. The quinoline core is a prevalent motif in numerous biologically active compounds, exhibiting a wide range of pharmacological activities.[1] This document aims to serve as a practical resource for researchers looking to leverage the unique properties of this versatile molecule.
I. Synthesis and Purification
The synthesis of 2-aminoquinoline-6-carboxylic acid can be achieved through a multi-step sequence starting from the commercially available 6-quinolinecarboxylic acid. The following protocol is a lab-scale adaptation of a reported large-scale synthesis of the corresponding benzyl ester, followed by a deprotection step.[2]
Overall Synthesis Workflow
Caption: Synthetic pathway to 2-Aminoquinoline-6-carboxylic acid.
Protocol 1: Synthesis of 2-Aminoquinoline-6-carboxylic Acid
This protocol is divided into four main stages: esterification, N-oxidation, amination, and deprotection.
Part A: Synthesis of Quinoline-6-carboxylic Acid Benzyl Ester [2]
-
Rationale: The carboxylic acid is first protected as a benzyl ester to prevent side reactions in the subsequent amination step. Benzyl esterification is a common strategy as the benzyl group can be readily removed under mild conditions via catalytic hydrogenolysis.[3]
-
Procedure:
-
Suspend 6-quinolinecarboxylic acid (1.0 eq) in ethyl acetate.
-
Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) and stir the mixture at room temperature for 4 hours.
-
Add benzyl alcohol (1.05 eq) and continue stirring at room temperature for 12 hours.
-
Quench the reaction with a dilute HCl solution.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl ester.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Part B: Synthesis of 1-Oxy-quinoline-6-carboxylic Acid Benzyl Ester [2]
-
Rationale: The quinoline nitrogen is oxidized to an N-oxide to facilitate nucleophilic amination at the 2-position.
-
Procedure:
-
To a mixture of urea hydrogen peroxide (1.7 eq) and phthalic anhydride (1.4 eq) in dichloromethane, add quinoline-6-carboxylic acid benzyl ester (1.0 eq).
-
Stir the mixture at room temperature for 12 hours.
-
Quench the reaction by adding a solution of sodium thiosulfate.
-
Separate the organic layer, wash with water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-oxide.
-
Part C: Synthesis of 2-Aminoquinoline-6-carboxylic Acid Benzyl Ester [2]
-
Rationale: The N-oxide is converted to the 2-aminoquinoline via a modified Reissert-Henze reaction. p-Toluenesulfonyl chloride activates the N-oxide, and a buffered ammonia source provides the amino group.
-
Procedure:
-
Dissolve the 1-oxy-quinoline-6-carboxylic acid benzyl ester (1.0 eq) in dichloromethane and add p-toluenesulfonyl chloride (1.4 eq). Stir for 45 minutes.
-
In a separate flask, prepare a suspension of ammonium chloride (3.0 eq) and triethylamine (3.3 eq) in dichloromethane.
-
Slowly add the solution from step 1 to the suspension from step 2, maintaining the temperature below 30 °C.
-
Stir for an additional hour at room temperature.
-
Cool the reaction mixture and filter the solids.
-
Wash the solids with cold methanol and water to remove salts.
-
Dry the solid product under vacuum.
-
Part D: Synthesis of 2-Aminoquinoline-6-carboxylic Acid (Deprotection)
-
Rationale: The benzyl ester is cleaved by catalytic hydrogenolysis to yield the final carboxylic acid. This method is mild and selective, typically not affecting other functional groups.[4]
-
Procedure:
-
Dissolve 2-aminoquinoline-6-carboxylic acid benzyl ester (1.0 eq) in a mixture of methanol and tetrahydrofuran (THF).
-
Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol% of Pd).
-
Purge the reaction vessel with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir the mixture under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; ensure the filter cake does not dry out and quench with water before disposal.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-aminoquinoline-6-carboxylic acid.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the final product as a solid.
-
II. Characterization
The identity and purity of the synthesized 2-aminoquinoline-6-carboxylic acid should be confirmed by standard analytical techniques.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [5] |
| Molecular Weight | 188.18 g/mol | [5] |
| Appearance | Solid | |
| IUPAC Name | 2-aminoquinoline-6-carboxylic acid | [5] |
Spectroscopic Data
1H NMR Spectroscopy: The 1H NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the quinoline ring. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift (>10 ppm), though this signal can be exchangeable with deuterium in deuterated solvents like D₂O.[6] The protons of the amino group may also appear as a broad singlet.
13C NMR Spectroscopy: The 13C NMR spectrum should display ten distinct carbon signals. The carboxyl carbon is expected to resonate in the range of 165-185 ppm.[7] The carbons of the quinoline ring will appear in the aromatic region (approximately 110-160 ppm).
FT-IR Spectroscopy: The FT-IR spectrum should exhibit characteristic absorption bands for the functional groups present:
-
O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
N-H stretch (amine): One or two sharp peaks around 3300-3500 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp absorption around 1680-1710 cm⁻¹.
-
C=C and C=N stretches (aromatic ring): Multiple bands in the 1450-1620 cm⁻¹ region.
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the compound (188.18 g/mol ).[5] Fragmentation patterns may include the loss of CO₂ (44 Da) or the carboxylic acid group (45 Da).[8]
III. Application Notes and Protocols
The bifunctional nature of 2-aminoquinoline-6-carboxylic acid allows for its versatile application as a building block in synthesis and as a functional moiety in fluorescent probes.
Application 1: Fluorescent Labeling of Peptides
Rationale: The primary amine of 2-aminoquinoline-6-carboxylic acid can be coupled to the C-terminus of a peptide or the side chain of acidic amino acids (aspartic acid, glutamic acid) using standard peptide coupling reagents. The inherent fluorescence of the quinoline moiety allows for the detection and quantification of the labeled peptide. This protocol is an adaptation from general peptide labeling procedures.[9][10]
Workflow for Peptide Labeling:
Caption: General scheme for fluorescent labeling of peptides.
Protocol 2: C-Terminal Peptide Labeling
-
Dissolve the peptide (1.0 eq) with a free C-terminal carboxylic acid in N,N-dimethylformamide (DMF).
-
Add 2-aminoquinoline-6-carboxylic acid (1.2 eq).
-
Add a coupling agent such as HBTU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by HPLC.
-
Upon completion, precipitate the labeled peptide by adding cold diethyl ether.
-
Centrifuge and wash the peptide pellet with diethyl ether.
-
Purify the fluorescently labeled peptide by reversed-phase HPLC.
-
Confirm the identity of the product by mass spectrometry.
Application 2: Derivatization of Carboxylic Acids for HPLC Analysis
Rationale: The amino group of 2-aminoquinoline-6-carboxylic acid can be used to derivatize other carboxylic acids, such as fatty acids, to introduce a fluorescent tag for sensitive detection by HPLC with a fluorescence detector. This protocol is adapted from methods using other aminoquinoline derivatives.[11]
Protocol 3: Derivatization of Fatty Acids
-
Dissolve the fatty acid sample (1.0 eq) in a suitable organic solvent (e.g., chloroform or acetonitrile).
-
Add 2-aminoquinoline-6-carboxylic acid (1.5 eq).
-
Add a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) (1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature for 1-2 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
The filtrate containing the derivatized fatty acid can be directly analyzed by reversed-phase HPLC with fluorescence detection.
Application 3: Building Block in Solid-Phase Synthesis
Rationale: The carboxylic acid functionality allows for the immobilization of 2-aminoquinoline-6-carboxylic acid onto a solid support resin, such as a Wang or Rink amide resin.[12] The free amino group can then be used as a starting point for the synthesis of peptide or small molecule libraries. This approach is common in combinatorial chemistry for the rapid generation of diverse compounds.[13]
Protocol 4: Immobilization on Wang Resin
-
Swell Wang resin in DMF.
-
In a separate vessel, pre-activate 2-aminoquinoline-6-carboxylic acid (with its amino group protected, e.g., with an Fmoc group) (3-5 eq) with a coupling agent like HBTU/DIPEA or DIC/HOBt in DMF.
-
Add the activated amino acid solution to the swollen resin and agitate at room temperature for 2-4 hours.
-
Wash the resin extensively with DMF, dichloromethane, and methanol.
-
Perform a capping step (e.g., with acetic anhydride and DIPEA) to block any unreacted hydroxyl groups on the resin.
-
The resin-bound 2-aminoquinoline derivative is now ready for subsequent synthetic steps (e.g., Fmoc deprotection and peptide elongation).
IV. Safety Information
-
General Handling: 2-Aminoquinoline-6-carboxylic acid should be handled in a well-ventilated area, preferably in a chemical fume hood.[14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Toxicology: While specific toxicity data for 2-aminoquinoline-6-carboxylic acid is limited, related aminoquinolines are known to be harmful if swallowed and can cause skin and eye irritation.[14] Assume the compound has similar properties and handle with care.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
V. References
-
Couturier, M., et al. (2006). Safe and Practical Large-Scale Synthesis of 2-Aminoquinoline-6-Carboxylic Acid Benzyl Ester. Organic Process Research & Development, 10(3), 534-538. [Link]
-
El-Deen, A. K., et al. (2017). Selective precolumn derivatization of fatty acids with the fluorescent tag 6-aminoquinoline and their determination in some food samples by reversed-phase chromatography. Journal of Separation Science, 40(21), 4096-4103. [Link]
-
Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3537-3550.
-
Takahashi, K., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 19(10), 3041. [Link]
-
Dou, G., et al. (2016). Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH. HETEROCYCLES, 92(3), 521-527. [Link]
-
Kim, H., et al. (2015). Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain. Chemical & Pharmaceutical Bulletin, 63(10), 824-833. [Link]
-
Trinh, T. H., et al. (2021). Synthesis and NMR Spectroscopic Characteristics of Novel Polysubstituted Quinolines Incorporating Furoxan Moiety. Vietnam Journal of Chemistry, 59(5), 587-594.
-
SB-PEPTIDE. (n.d.). Peptide fluorescent labeling. [Link]
-
Larsen, J. B., et al. (2021). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. Bioconjugate Chemistry, 32(6), 1045-1051. [Link]
-
Beck, B., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1135-1152. [Link]
-
Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
-
PubChem. (n.d.). 2-Aminoquinoline. National Center for Biotechnology Information. [Link]
-
SpectraBase. (n.d.). 2-Aminoquinoline. [Link]
-
PubChem. (n.d.). 2-Aminoquinoline-6-carboxylic acid. National Center for Biotechnology Information. [Link]
-
PubChemLite. (n.d.). 2-aminoquinoline-6-carboxylic acid hydrochloride. [Link]
-
ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid. [Link]
-
El-Ghanam, A. M. (2004). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 58(3), 208-211.
-
CD Formulation. (n.d.). Fluorescence Labeled Peptide Synthesis. [Link]
-
El-Ghanam, A. M. (2004). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 58(3), 208-211.
-
ResearchGate. (n.d.). 1H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. [Link]
-
NIST. (n.d.). 2-Quinolinamine. In NIST Chemistry WebBook. [Link]
-
Zhang, Y., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Analytical Chemistry, 85(22), 10873-10880. [Link]
-
Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. [Link]
-
University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Hossain, M. A. (2016). Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. Molecules, 21(3), 359. [Link]
Sources
- 1. 2-Aminoquinoline | C9H8N2 | CID 11379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quinoline(91-22-5) 13C NMR [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Aminoquinoline-6-carboxylic acid | C10H8N2O2 | CID 22018862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. myneni.princeton.edu [myneni.princeton.edu]
- 7. mdpi.com [mdpi.com]
- 8. chempap.org [chempap.org]
- 9. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 10. bachem.com [bachem.com]
- 11. Selective precolumn derivatization of fatty acids with the fluorescent tag 6-aminoquinoline and their determination in some food samples by reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.uci.edu [chem.uci.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Aminoquinoline-6-carboxylic Acid
Introduction: The Significance of 2-Aminoquinoline-6-carboxylic Acid in Drug Discovery
2-Aminoquinoline-6-carboxylic acid and its derivatives are pivotal structural motifs in medicinal chemistry and drug development. These compounds are recognized as privileged scaffolds due to their ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. Their applications span from potential treatments for neuropathic pain to novel therapeutic agents in oncology and infectious diseases. The growing demand for these intermediates in preclinical and clinical studies necessitates the development of safe, scalable, and efficient synthetic routes. This guide provides a detailed, field-proven protocol for the large-scale synthesis of 2-aminoquinoline-6-carboxylic acid, focusing on a practical and safe three-step approach starting from commercially available 6-quinolinecarboxylic acid. The described methodology is designed to be robust and reproducible, addressing the common challenges encountered in scaling up laboratory procedures to meet the demands of drug development programs.[1]
Strategic Approach to Synthesis: Rationale for the Selected Route
While numerous classical methods exist for the synthesis of the quinoline core, such as the Skraup, Doebner-von Miller, Combes, and Friedländer reactions, many of these approaches present significant challenges for large-scale production.[2][3][4][5][6][7][8][9][10][11] These challenges often include harsh reaction conditions, the use of hazardous reagents, and difficulties in purification. For instance, the Chichibabin reaction, a direct amination method, often requires the use of potassium amide in a sealed vessel, posing considerable safety risks at scale.[12]
The synthetic strategy detailed in this application note is based on a robust and scalable three-step sequence that circumvents these issues. The key features of this approach are:
-
Commercially Available Starting Material: The synthesis commences with 6-quinolinecarboxylic acid, a readily available and cost-effective starting material.
-
Protection of the Carboxylic Acid: The carboxylic acid is first protected as a benzyl ester. This choice is strategic as the benzyl group can be readily removed in the final step under mild conditions.[1][12][13][14]
-
N-Oxide Formation and Subsequent Amination: The quinoline nitrogen is oxidized to the corresponding N-oxide. This activates the C2 position for nucleophilic attack. A novel and exceptionally mild amination procedure is then employed using a triethylamine/ammonium chloride buffered system, which is significantly safer and more reliable for large-scale operations than methods involving gaseous ammonia or ammonium hydroxide.[1][12][13][14]
-
Crystallinity of Intermediates: A significant advantage of this process is that all intermediates are crystalline solids, which greatly simplifies purification and handling at a large scale.[1]
This synthetic route is depicted in the workflow diagram below:
Caption: Overall synthetic workflow for 2-Aminoquinoline-6-carboxylic acid.
Detailed Experimental Protocols
PART 1: Synthesis of Quinoline-6-carboxylic Acid Benzyl Ester
This initial step protects the carboxylic acid functionality as a benzyl ester to prevent unwanted side reactions in the subsequent steps.
Table 1: Reagents and Materials for Esterification
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (kg) | Moles |
| 6-Quinolinecarboxylic acid | 173.17 | 4.5 | 26 |
| 1,1'-Carbonyldiimidazole (CDI) | 162.15 | 4.64 | 28.6 |
| Benzyl Alcohol | 108.14 | 2.95 | 27.3 |
| Ethyl Acetate | 88.11 | 45 L | - |
| Concentrated HCl | 36.46 | 4.4 L | - |
| Water | 18.02 | 22 L | - |
Step-by-Step Protocol:
-
To a solution of 6-quinolinecarboxylic acid (4.5 kg, 26 mol) in ethyl acetate (45 L), add 1,1'-carbonyldiimidazole (4.64 kg, 28.6 mol).
-
Stir the mixture at 20-25 °C for 4 hours.
-
Add benzyl alcohol (2.95 kg, 27.3 mol) to the reaction mixture and continue stirring for 12 hours at 20-25 °C.
-
Quench the reaction by adding a solution of concentrated HCl (4.4 L) in water (22 L).
-
Separate the organic and aqueous phases.
-
Extract the aqueous layer with ethyl acetate (13.5 L).
-
Combine the organic layers and proceed with the next step.
PART 2: Synthesis of 1-Oxy-quinoline-6-carboxylic Acid Benzyl Ester
The quinoline nitrogen is oxidized to the N-oxide to facilitate the subsequent amination at the C2 position.
Table 2: Reagents and Materials for N-Oxidation
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (kg) | Moles |
| Quinoline-6-carboxylic acid benzyl ester | 263.29 | 2.75 | 10.4 |
| Urea Hydrogen Peroxide (UHP) | 94.07 | 1.67 | 17.8 |
| Phthalic Anhydride | 148.12 | 2.19 | 14.6 |
| Methylene Chloride | 84.93 | 41.2 L | - |
| Sodium Thiosulfate Pentahydrate | 248.18 | 3.4 | 13.7 |
| Water | 18.02 | 27.5 L | - |
| Concentrated HCl | 36.46 | 1.2 L | - |
Step-by-Step Protocol:
-
To a mixture of urea hydrogen peroxide (1.67 kg, 17.8 mol) and phthalic anhydride (2.19 kg, 14.6 mol) in methylene chloride (41.2 L), add quinoline-6-carboxylic acid benzyl ester (2.75 kg, 10.4 mol) under a nitrogen atmosphere.
-
Stir the mixture for 12 hours at 20-25 °C.
-
Add a solution of sodium thiosulfate pentahydrate (3.4 kg, 13.7 mol) in water (27.5 L) to the reaction mixture and stir for 30 minutes.
-
Add a solution of concentrated HCl (1.2 L) in water (26.3 L).
-
Separate the layers and extract the aqueous layer with methylene chloride (27.5 L).
-
Combine the organic layers for the subsequent step.
PART 3: Synthesis of 2-Aminoquinoline-6-carboxylic Acid Benzyl Ester
This is the key amination step, which is performed under mild and safe conditions.
Table 3: Reagents and Materials for Amination
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (kg) | Moles |
| 1-Oxy-quinoline-6-carboxylic acid benzyl ester | 279.29 | 4.1 | 14.7 |
| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | 3.9 | 21 |
| Ammonium Chloride (NH4Cl) | 53.49 | 2.4 | 44 |
| Triethylamine (TEA) | 101.19 | 6.8 L | 48 |
| Methylene Chloride | 84.93 | 32 L | - |
| Methanol | 32.04 | 13.5 L | - |
| Water | 18.02 | 45 L | - |
Step-by-Step Protocol:
-
To a solution of 1-oxy-quinoline-6-carboxylic acid benzyl ester (4.1 kg, 14.7 mol) in methylene chloride (20 L), add p-toluenesulfonyl chloride (3.9 kg, 21 mol) under a nitrogen atmosphere.
-
Stir the mixture for 45 minutes at 22-25 °C.
-
In a separate reactor, prepare a suspension of ammonium chloride (2.4 kg, 44 mol) in methylene chloride (12 L) and triethylamine (6.8 L, 48 mol).
-
Add the solution from step 2 very slowly (at a rate of approximately 400 mL/min) to the suspension from step 3, while maintaining the temperature at 25-30 °C.
-
Stir the reaction mixture for an additional hour at 22-25 °C.
-
Cool the mixture to -5 °C for 1 hour and filter the solids.
-
Rinse the filtered solids with pre-cooled methanol (-5 °C, 4.5 L).
-
Triturate the solid material in water (45 L) for 20 minutes at 20-25 °C, filter, and wash with pre-cooled methanol (-5 °C, 9 L).
-
Dry the product in a vacuum oven at 35-40 °C for 24 hours to yield the title compound.[12]
Yield and Characterization:
This process typically yields approximately 1.85 kg (45.1%) of 2-aminoquinoline-6-carboxylic acid benzyl ester with a melting point of 199-202 °C.[12] The structure can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanism of the Key Amination Step
The conversion of the quinoline N-oxide to the 2-aminoquinoline is a critical transformation. The proposed mechanism involves the following key steps:
Caption: Proposed mechanism for the amination of the quinoline N-oxide.
-
Activation of the N-oxide: The p-toluenesulfonyl chloride (TsCl) reacts with the oxygen of the N-oxide to form a highly reactive intermediate.
-
Nucleophilic Attack: Ammonia, generated in situ from the ammonium chloride and triethylamine buffer, acts as the nucleophile and attacks the activated C2 position of the quinoline ring.
-
Rearomatization: The resulting intermediate undergoes elimination of p-toluenesulfonic acid to rearomatize the quinoline ring and afford the final 2-aminoquinoline product.
The use of the triethylamine/ammonium chloride buffered system is crucial for the success of this reaction on a large scale. It provides a controlled and sustained release of ammonia, preventing the safety hazards and side reactions associated with using gaseous ammonia or concentrated ammonium hydroxide solutions.[1][12][13][14]
Safety and Handling
-
All operations should be conducted in a well-ventilated fume hood or a controlled manufacturing environment.
-
Personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.
-
Care should be taken when handling corrosive reagents such as concentrated hydrochloric acid and p-toluenesulfonyl chloride.
-
The reaction involving triethylamine should be handled with care due to its strong odor and potential for irritation.
-
For detailed safety information on individual reagents, consult their respective Material Safety Data Sheets (MSDS).
Conclusion
The protocol described in this application note provides a safe, practical, and scalable method for the synthesis of 2-aminoquinoline-6-carboxylic acid benzyl ester, a key intermediate for the synthesis of the corresponding carboxylic acid. The use of a novel, mild amination procedure addresses the significant safety and operational challenges often encountered in the large-scale production of 2-aminoquinolines. The crystallinity of all intermediates simplifies purification, making this an attractive route for industrial applications in the pharmaceutical sector. This detailed guide is intended to empower researchers, scientists, and drug development professionals with a robust methodology to access this important class of compounds.
References
-
Couturier, M., & Le, T. (2006). Safe and Practical Large-Scale Synthesis of 2-Aminoquinoline-6-Carboxylic Acid Benzyl Ester. Organic Process Research & Development, 10(3), 534–538. [Link]
-
Various Authors. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Couturier, M., & Le, T. (2006). Safe and Practical Large-Scale Synthesis of 2-Aminoquinoline-6-Carboxylic Acid Benzyl Ester. ACS Publications. [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. [Link]
-
Couturier, M., & Le, T. (2006). Safe and Practical Large-Scale Synthesis of 2-Aminoquinoline-6-Carboxylic Acid Benzyl Ester. Organic Process Research & Development. [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. [Link]
-
ACS Publications. (n.d.). Safe and Practical Large-Scale Synthesis of 2-Aminoquinoline-6-Carboxylic Acid Benzyl Ester - Organic Process Research & Development. [Link]
-
Snieckus, V., et al. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Approaches towards the synthesis of 2‐aminoquinolines. [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. [Link]
-
ResearchGate. (n.d.). Synthesis of 2‐aminoquinolines via SabPhos‐based catalyst system. [Link]
-
Cambridge University Press. (n.d.). Combes Quinoline Synthesis. [Link]
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
Wikipedia. (n.d.). Skraup reaction. [Link]
-
ResearchGate. (n.d.). Synthesis of quinolines and 2‐aminoquinolines reported by Paul Friedländer. [Link]
-
Química Organica.org. (n.d.). Quinoline Synthesis - Skraup. [Link]
-
Química Organica.org. (n.d.). Combes synthesis of quinolines. [Link]
-
Heterocycles. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. [Link]
-
ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. [Link]
-
PubMed Central. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
-
J-Stage. (n.d.). Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain. [Link]
-
ResearchGate. (n.d.). Friedländer synthesis of quinolines 4 and 6. [Link]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Purification of 2-Aminoquinoline-6-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details a robust and scalable Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purification of 2-Aminoquinoline-6-carboxylic acid. This molecule is a key building block in medicinal chemistry and drug discovery, making the attainment of high purity essential for reliable downstream applications. This document provides a foundational analytical method, a scalable preparative purification protocol, and the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability.
Introduction: The Significance of Purifying 2-Aminoquinoline-6-carboxylic acid
2-Aminoquinoline-6-carboxylic acid is a heterocyclic compound of significant interest in pharmaceutical research. Its quinoline core is a prevalent scaffold in numerous approved drugs, and the presence of both an amino and a carboxylic acid group offers versatile handles for synthetic elaboration. Impurities, arising from synthesis or degradation, can confound biological assays, interfere with characterization, and compromise the safety and efficacy of potential drug candidates.
Therefore, a reliable and efficient purification method is paramount. RP-HPLC is the technique of choice due to its high resolving power and applicability to a wide range of organic molecules.[1] This note provides a detailed protocol for achieving >99% purity of the target compound.
Physicochemical Properties of 2-Aminoquinoline-6-carboxylic acid
A thorough understanding of the analyte's properties is critical for methodical HPLC development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [2] |
| Molecular Weight | 188.18 g/mol | [2] |
| IUPAC Name | 2-aminoquinoline-6-carboxylic acid | [2] |
| Appearance | Expected to be a solid | Inferred |
The presence of both a basic amino group and an acidic carboxylic acid group means the compound is amphoteric. Its ionization state, and therefore its retention on a reversed-phase column, will be highly dependent on the pH of the mobile phase.
HPLC Method Development: A Rationale-Driven Approach
The selection of HPLC parameters is a deliberate process designed to exploit the physicochemical properties of 2-Aminoquinoline-6-carboxylic acid for optimal separation.
Stationary Phase Selection: The C18 Advantage
A C18 (octadecyl) silica-based column is the standard for reversed-phase chromatography and is well-suited for the separation of moderately polar compounds like our target molecule.[1][3] The non-polar C18 chains provide a hydrophobic surface that interacts with the quinoline ring system, while the polar functional groups (amino and carboxylic acid) allow for modulation of retention through mobile phase adjustments.
Mobile Phase Strategy: Controlling Retention and Peak Shape
The mobile phase consists of an aqueous component and an organic modifier.
-
Aqueous Phase (Solvent A): Water with an acidic modifier. The addition of an acid (e.g., formic acid or trifluoroacetic acid - TFA) is crucial for several reasons:
-
Suppressing Silanol Interactions: It protonates free silanol groups on the silica backbone, minimizing peak tailing.
-
Controlling Analyte Ionization: By maintaining a low pH (typically 2-3), the carboxylic acid group is protonated (-COOH), making it less polar and increasing its retention. The amino group will be protonated (-NH3+), but the overall effect of suppressing the carboxylate anion is dominant for retention on a C18 column.
-
-
Organic Phase (Solvent B): Acetonitrile is chosen for its low viscosity and UV transparency. Methanol is a viable alternative but may offer different selectivity.
Detection Wavelength
Quinoline derivatives are known to be strong UV absorbers. A UV-Vis detector is ideal for this compound. Based on the extended aromatic system, a detection wavelength in the range of 325 nm is a good starting point, as seen with similar quinoline structures.[1] This wavelength provides high sensitivity for the analyte while minimizing interference from solvents.
Experimental Protocols
Analytical HPLC Method for Purity Assessment
This protocol is designed for the rapid assessment of purity and for monitoring reaction progress.
Materials and Reagents:
-
2-Aminoquinoline-6-carboxylic acid (crude sample)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (or Trifluoroacetic Acid, HPLC grade)
-
Methanol (HPLC grade, for sample dissolution)
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Protocol Steps:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of the crude sample at 1 mg/mL in methanol.
-
Sonicate for 15 minutes to ensure complete dissolution.[3]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC System and Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 325 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Preparative HPLC Protocol for Purification
This protocol is for purifying multi-milligram to gram quantities of the compound.
Materials and Reagents:
-
Crude 2-Aminoquinoline-6-carboxylic acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (HPLC grade)
-
Methanol (for sample dissolution)
-
Rotary evaporator
-
Lyophilizer (optional)
Instrumentation:
-
Preparative HPLC system with a high-pressure gradient pump, a UV detector with a preparative flow cell, and a fraction collector.
-
C18 reversed-phase column (e.g., 21.2 mm x 250 mm, 10 µm particle size).
Protocol Steps:
-
Sample Preparation:
-
Preparative HPLC System and Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase (21.2 mm x 250 mm, 10 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% to 60% B over 25 minutes (This is a starting point and should be optimized based on the analytical run) |
| Flow Rate | 20 mL/min |
| Detection | 325 nm |
| Injection Volume | 1-5 mL, depending on concentration and column capacity |
-
Fraction Collection and Post-Purification Processing:
-
Collect fractions corresponding to the main peak based on the UV chromatogram.
-
Combine the pure fractions and remove the organic solvent (Acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized to obtain the purified compound as a solid.[1]
-
-
Purity Verification:
-
Analyze the purity of the final product using the analytical HPLC method described above.
-
Visualizing the Workflow
The following diagram illustrates the key stages of the HPLC purification process.
Caption: Workflow for the preparative HPLC purification of 2-Aminoquinoline-6-carboxylic acid.
Method Validation and Stability-Indicating Properties
For applications in drug development, it is crucial that the analytical method is stability-indicating. This means the method can resolve the active pharmaceutical ingredient (API) from its potential degradation products.[4]
Forced Degradation Studies:
To validate the stability-indicating nature of this HPLC method, forced degradation studies should be performed.[4][5] This involves subjecting a sample of 2-Aminoquinoline-6-carboxylic acid to harsh conditions to intentionally induce degradation.
-
Acid/Base Hydrolysis: Reflux in 0.1 M HCl and 0.1 M NaOH.
-
Oxidation: Treat with 3% H₂O₂.
-
Thermal Stress: Heat the solid sample at 60°C.
-
Photostability: Expose the sample to light as per ICH Q1B guidelines.
The stressed samples are then analyzed using the developed analytical HPLC method. The method is considered stability-indicating if all degradation peaks are baseline-resolved from the main analyte peak. This ensures that any decrease in the analyte concentration due to degradation over time can be accurately measured.
Conclusion
The RP-HPLC methods detailed in this application note provide a robust framework for both the analytical assessment and preparative purification of 2-Aminoquinoline-6-carboxylic acid. The protocols are grounded in established chromatographic principles and can be adapted and optimized to suit specific laboratory instrumentation and purity requirements. By following this guide, researchers and drug development professionals can confidently obtain high-purity material essential for advancing their scientific objectives.
References
-
SIELC Technologies. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. Available from: [Link]
-
PubChem. 2-Aminoquinoline-6-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
-
Sharma, M. K., & Murugesan, M. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry. Available from: [Link]
-
SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Available from: [Link]
-
BioPharm International. Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]
Sources
Application Notes and Protocols: 2-Aminoquinoline-6-carboxylic Acid as a Fluorescent Probe for Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Promise of 2-Aminoquinoline-6-carboxylic Acid in Metal Ion Sensing
2-Aminoquinoline-6-carboxylic acid is a versatile heterocyclic compound poised for significant contributions to the field of fluorescent chemical sensing. Its rigid quinoline core provides a foundation for intrinsic fluorescence, while the strategically positioned amino and carboxylic acid moieties offer a prime bidentate chelation site for metal ions. The coordination of metal ions to these functional groups can significantly modulate the photophysical properties of the molecule, leading to discernible changes in fluorescence intensity or wavelength. This phenomenon, primarily driven by mechanisms such as Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET), forms the basis of its application as a selective and sensitive fluorescent probe.
This guide provides a comprehensive overview of the principles, protocols, and potential applications of 2-aminoquinoline-6-carboxylic acid in the detection of various metal ions, with a particular focus on zinc (Zn²⁺) and copper (Cu²⁺), ions of significant biological and environmental relevance.
Principle of Detection: A Tale of "Turn-On" and "Turn-Off" Fluorescence
The utility of 2-aminoquinoline-6-carboxylic acid as a fluorescent probe lies in its ability to signal the presence of specific metal ions through a change in its fluorescence emission. This can manifest as either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal upon binding to a metal ion.
-
Chelation-Enhanced Fluorescence (CHEF): In its free state, the fluorescence of 2-aminoquinoline-6-carboxylic acid may be relatively low due to non-radiative decay processes. Upon chelation with a metal ion, the molecule's conformational rigidity increases, which can suppress these non-radiative pathways and lead to a significant enhancement of the fluorescence quantum yield. This "turn-on" response is a hallmark of many quinoline-based probes.
-
Photoinduced Electron Transfer (PET): The amino group in the 2-position can act as an electron donor. In the absence of a metal ion, photoexcitation of the quinoline fluorophore can be followed by electron transfer from the amino group, a process that quenches the fluorescence. When a metal ion binds to the amino and carboxylate groups, the energy levels of the amino group's lone pair electrons are lowered, inhibiting the PET process and "turning on" the fluorescence.
Conversely, interaction with certain paramagnetic metal ions, such as Cu²⁺, can lead to fluorescence quenching through energy or electron transfer from the excited fluorophore to the metal ion.
Diagram: Generalized Sensing Mechanism
Caption: "Turn-on" fluorescence mechanism of 2-aminoquinoline-6-carboxylic acid.
Application I: Selective "Turn-On" Fluorescent Detection of Zinc (Zn²⁺)
Zinc is an essential trace element involved in numerous biological processes, and its dysregulation is associated with various diseases. The development of selective fluorescent probes for Zn²⁺ is therefore of great interest. While direct studies on 2-aminoquinoline-6-carboxylic acid are emerging, the broader class of 8-aminoquinoline derivatives has demonstrated excellent potential for Zn²⁺ sensing.[1][2] The principles outlined below are based on these established findings and are expected to be highly applicable.
Protocol 1: General Procedure for Zn²⁺ Detection
This protocol provides a general framework for the spectrofluorometric determination of Zn²⁺ concentration.
Materials:
-
2-Aminoquinoline-6-carboxylic acid (probe)
-
Dimethyl sulfoxide (DMSO, spectroscopy grade)
-
HEPES buffer (10 mM, pH 7.4)
-
Zinc chloride (ZnCl₂) or other suitable zinc salt
-
Deionized water
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 mM stock solution of 2-aminoquinoline-6-carboxylic acid in DMSO.
-
Prepare a 10 mM stock solution of ZnCl₂ in deionized water.
-
-
Titration Experiment:
-
In a quartz cuvette, add 2 mL of HEPES buffer.
-
Add an aliquot of the probe stock solution to achieve a final concentration of 10 µM.
-
Record the fluorescence emission spectrum of the probe alone (excitation typically in the range of 320-360 nm).
-
Successively add small aliquots (e.g., 1-10 µL) of the ZnCl₂ stock solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes before recording the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the Zn²⁺ concentration.
-
From this titration curve, the limit of detection (LOD) and the binding constant (Ka) can be calculated.
-
Expected Results and Interpretation
Upon the addition of Zn²⁺, a significant enhancement of the fluorescence intensity is anticipated, indicative of a "turn-on" response. The formation of a stable 1:1 or 1:2 (probe:metal) complex is expected, which can be confirmed using a Job's plot analysis. The selectivity of the probe should be assessed by performing similar titrations with other biologically relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺).
| Parameter | Expected Value Range | Significance |
| Excitation Max (λex) | 320 - 360 nm | Wavelength for optimal excitation of the probe. |
| Emission Max (λem) | 450 - 550 nm | Wavelength of maximum fluorescence emission. |
| Limit of Detection (LOD) | Sub-micromolar to nanomolar | Indicates the lowest concentration of Zn²⁺ detectable. |
| Binding Constant (Ka) | 10⁴ - 10⁶ M⁻¹ | Quantifies the affinity of the probe for Zn²⁺. |
Application II: "Turn-Off" Fluorescent Sensing of Copper (Cu²⁺)
Copper is another essential trace metal, but its excess can be toxic. The detection of Cu²⁺ in biological and environmental samples is therefore crucial. Paramagnetic ions like Cu²⁺ are known to quench the fluorescence of quinoline-based probes.
Protocol 2: General Procedure for Cu²⁺ Detection
This protocol outlines a method for the detection of Cu²⁺ based on fluorescence quenching.
Materials:
-
Same as for Zn²⁺ detection, with the substitution of a suitable copper salt (e.g., CuSO₄ or CuCl₂).
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 mM stock solution of 2-aminoquinoline-6-carboxylic acid in DMSO.
-
Prepare a 10 mM stock solution of CuSO₄ in deionized water.
-
-
Quenching Experiment:
-
Follow the same initial steps as in the Zn²⁺ detection protocol to prepare the probe solution in a cuvette.
-
Record the initial fluorescence spectrum.
-
Incrementally add the CuSO₄ stock solution and record the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the Cu²⁺ concentration. A decrease in intensity is expected.
-
The quenching efficiency can be analyzed using the Stern-Volmer equation to determine the quenching constant.
-
Expected Results and Interpretation
The addition of Cu²⁺ is expected to cause a significant decrease in the fluorescence intensity of 2-aminoquinoline-6-carboxylic acid. The high selectivity of this quenching effect for Cu²⁺ over other metal ions should be verified through interference studies.
| Parameter | Expected Observation | Significance |
| Fluorescence Response | Quenching ("Turn-Off") | Decrease in fluorescence intensity upon Cu²⁺ binding. |
| Selectivity | High for Cu²⁺ | Minimal interference from other common metal ions. |
| LOD | Micromolar to nanomolar | Sensitivity of the probe for Cu²⁺ detection. |
Workflow and Data Analysis Diagrams
Caption: General experimental workflow for metal ion sensing.
Conclusion and Future Perspectives
2-Aminoquinoline-6-carboxylic acid represents a promising and versatile platform for the development of fluorescent probes for metal ion detection. Its straightforward synthesis, inherent fluorescence, and effective chelation site make it an attractive candidate for creating highly sensitive and selective sensors. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this compound. Future work should focus on a comprehensive characterization of its interactions with a wider range of metal ions, optimization of sensing conditions, and its application in complex biological and environmental samples. The derivatization of the amino or carboxylic acid groups could further lead to the development of ratiometric probes and sensors for other analytes, expanding the utility of this valuable molecular scaffold.
References
- Both visual and fluorescent sensor for Zn2+ based on quinoline pl
- A Highly Sensitive and Selective Fluorescein-Based Cu2+ Probe and Its Bioimaging in Cell. (n.d.).
- Both visual and fluorescent sensor for Zn2+ based on quinoline pl
- A highly selective fluorescent probe for the sensing of Cu2+ based on the hydrolysis of a quinoline-2-carboxylate and its applic. (n.d.).
- Both "naked-eye" and fluorescent sensor for Hg2+ based upon 8-hydroxyquinoline. (2012). PubMed.
- Novel Highly Selective Fluorescent Chemosensors for Hg(II). (2025).
- The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
- A Highly Selective Hg2+ Fluorescent Chemosensor Based On Photochromic Diarylethene With Quinoline Unit. (2022). PubMed.
- (PDF) A highly selective Hg2+ fluorescent chemosensor based on photochromic diarylethene with quinoline unit. (n.d.).
- The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
- 2-Aminoquinoline-6-carboxylic acid | C10H8N2O2 | CID 22018862. (n.d.). PubChem.
- A highly selective Hg2+ uorescent chemosensor based on photochromic diarylethene with quinoline unit. (2022).
- A Naphthoquinoline-Dione-Based Cu2+ Sensing Probe with Visible Color Change and Fluorescence Quenching in an Aqueous Organic Solution. (n.d.). MDPI.
- Application Notes and Protocols: Development of Fluorescent Probes from 6-Bromoquinoline. (n.d.). Benchchem.
- The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. (n.d.).
- 6-Aminoquinoline-2-carboxylic acid. (n.d.). ChemScene.
- 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules. (n.d.). MDPI.
- Application Notes and Protocols for 2-Methylquinoline-6-Sulfonic Acid in Fluorescent Probe Development. (n.d.). Benchchem.
- Application Notes and Protocols for 6-(Trifluoromethoxy)quinolin-4-amine as a Fluorescent Probe in Cell Imaging. (n.d.). Benchchem.
- A Comparative Structural Analysis of Quinoline-2-Carboxylic Acid and Its Metal Complexes. (n.d.). Benchchem.
Sources
Illuminating Biology: A Guide to 2-Aminoquinoline-6-carboxylic Acid in Bioimaging
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular and molecular biology, the ability to visualize specific components and processes in real-time is paramount. Fluorescent probes are the cornerstone of modern bioimaging, and among the diverse array of available fluorophores, quinoline derivatives have carved out a significant niche. This guide provides a detailed exploration of 2-Aminoquinoline-6-carboxylic acid, a versatile scaffold for the development of novel bioimaging tools. We will delve into its properties, applications, and provide detailed protocols for its use, empowering researchers to harness its potential in their scientific endeavors.
The 2-Aminoquinoline Scaffold: A Versatile Platform for Bioimaging
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry and materials science.[1] Its rigid, aromatic nature provides a robust framework for the construction of fluorescent molecules. The introduction of an amino group at the 2-position and a carboxylic acid at the 6-position of the quinoline core imparts several key features that are highly desirable for bioimaging applications.
The amino group can act as an electron-donating group, influencing the photophysical properties of the molecule and often leading to environmentally sensitive fluorescence.[1] This solvatochromism, where the emission wavelength shifts depending on the polarity of the local environment, can be exploited to probe changes in the cellular milieu. Furthermore, quinoline-based probes have been developed for a variety of applications, including the detection of metal ions and the imaging of lipid droplets in live cells.[1]
The carboxylic acid group is a crucial handle for bioconjugation. It provides a reactive site for covalently attaching the 2-aminoquinoline fluorophore to a wide range of biomolecules, such as proteins, peptides, and nucleic acids. This enables the targeted delivery of the fluorescent label to specific cellular structures or molecules of interest, a fundamental requirement for many advanced imaging experiments.
Physicochemical and Photophysical Properties
While specific photophysical data for the parent 2-Aminoquinoline-6-carboxylic acid is not extensively documented in publicly available literature, we can infer its likely properties based on related quinoline derivatives. The fluorescence of aminoquinoline compounds is often characterized by excitation in the near-UV to blue region of the spectrum and emission in the blue to green region. However, these properties are highly dependent on the solvent environment and any modifications to the core structure.
Table 1: General Physicochemical Properties of 2-Aminoquinoline-6-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [2] |
| Molecular Weight | 188.18 g/mol | [2] |
| IUPAC Name | 2-aminoquinoline-6-carboxylic acid | [2] |
| CAS Number | 736919-39-4 | [2] |
It is crucial for researchers to experimentally determine the specific photophysical properties (excitation/emission maxima, quantum yield, and molar extinction coefficient) of 2-Aminoquinoline-6-carboxylic acid or its derivatives in the buffer system relevant to their experiments.
Bioconjugation: Tagging Biomolecules for Targeted Imaging
The carboxylic acid moiety of 2-Aminoquinoline-6-carboxylic acid is the gateway to creating highly specific imaging probes. The most common and effective method for conjugating a carboxylic acid to a primary amine (present on lysine residues and the N-terminus of proteins) is through the formation of an N-hydroxysuccinimide (NHS) ester. This is typically achieved using a carbodiimide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in the presence of N-hydroxysuccinimide (NHS).
Workflow for Activating and Conjugating 2-Aminoquinoline-6-carboxylic acid
Caption: Workflow for labeling biomolecules with 2-Aminoquinoline-6-carboxylic acid.
Protocol 1: Synthesis of 2-Aminoquinoline-6-carboxylic acid NHS Ester
This protocol describes the activation of the carboxylic acid to a more reactive NHS ester, which can then be used to label proteins and other amine-containing molecules.
Materials:
-
2-Aminoquinoline-6-carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) (optional, if starting with a salt of the carboxylic acid)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve 2-Aminoquinoline-6-carboxylic acid and a slight molar excess (1.1 equivalents) of NHS in anhydrous DMF or DCM.
-
Activation: Add a slight molar excess (1.1 equivalents) of DCC or EDC to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC). The formation of the NHS ester can be visualized by the appearance of a new, typically less polar, spot.
-
Work-up (if using DCC): If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate.
-
Purification: Remove the solvent under reduced pressure. Purify the resulting crude NHS ester by column chromatography on silica gel using a gradient of ethyl acetate in hexane. The purified NHS ester can be stored under anhydrous conditions at -20°C for future use.
Protocol 2: Labeling a Protein with 2-Aminoquinoline-6-carboxylic acid NHS Ester
This protocol provides a general guideline for labeling a protein with the prepared NHS ester. The optimal protein concentration and dye-to-protein molar ratio should be determined empirically for each specific protein.
Materials:
-
Purified protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
2-Aminoquinoline-6-carboxylic acid NHS ester stock solution (e.g., 10 mg/mL in anhydrous DMSO or DMF)
-
Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting or size-exclusion chromatography column)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of at least 2 mg/mL in the recommended buffer.
-
Labeling Reaction: While gently stirring the protein solution, slowly add a calculated amount of the 2-Aminoquinoline-6-carboxylic acid NHS ester stock solution to achieve the desired dye-to-protein molar ratio (a starting point of 10-20 moles of dye per mole of protein is recommended).
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous stirring.
-
Quenching (Optional): To stop the reaction, add the quenching solution and incubate for 30-60 minutes at room temperature.
-
Purification: Separate the labeled protein from unreacted dye and byproducts using a desalting or size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and at the excitation maximum of the 2-aminoquinoline dye.
Live-Cell Imaging with 2-Aminoquinoline-Based Probes
Quinoline-based fluorescent probes have been successfully employed for live-cell imaging.[1][3][4] Their ability to cross cell membranes and their potential for environment-sensitive fluorescence make them valuable tools for studying cellular dynamics.
Workflow for Live-Cell Imaging
Caption: General workflow for live-cell imaging with a fluorescent probe.
Protocol 3: General Live-Cell Staining
This protocol provides a general starting point for staining live cells with 2-Aminoquinoline-6-carboxylic acid or its derivatives. Optimization of probe concentration, incubation time, and imaging conditions is essential for each cell type and experimental setup.
Materials:
-
Cells of interest cultured on a suitable imaging dish or slide
-
2-Aminoquinoline-6-carboxylic acid or its derivative stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-Buffered Saline (PBS) or other balanced salt solution
Procedure:
-
Cell Seeding: Seed the cells on an imaging-compatible culture vessel and allow them to adhere and grow to the desired confluency.
-
Probe Preparation: Prepare a working solution of the 2-aminoquinoline probe by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration (a starting range of 1-10 µM is recommended).
-
Cell Staining: Remove the existing culture medium from the cells and replace it with the probe-containing medium.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for a specific period (a starting point of 15-60 minutes is suggested). The optimal incubation time will depend on the probe's cell permeability and target localization.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS or culture medium to remove any unbound probe.
-
Imaging: Immediately image the stained cells using a fluorescence microscope equipped with the appropriate filter set for the 2-aminoquinoline probe. Acquire images using the lowest possible excitation light intensity to minimize phototoxicity.
Cytotoxicity and Biocompatibility Considerations
A critical aspect of any probe intended for live-cell imaging is its potential for cytotoxicity. Aminoquinoline derivatives have a wide range of biological activities, and some have been investigated as anticancer agents due to their cytotoxic effects at higher concentrations.[5][6][7] The mechanisms of cytotoxicity can be complex, sometimes involving the disruption of lysosomal function.[6]
Therefore, it is imperative to assess the cytotoxicity of 2-Aminoquinoline-6-carboxylic acid or its conjugates at the working concentrations used for imaging. A standard cell viability assay, such as the MTT or MTS assay, should be performed to determine the concentration range that does not adversely affect cell health over the time course of the imaging experiment.
Table 2: Cytotoxicity of Selected Aminoquinoline Derivatives (for reference)
| Compound | Cell Line | IC₅₀ / TC₅₀ (µM) | Source |
| Chloroquine | Various | Dose-dependent | [7] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF7, MDA-MB468 | Potent activity | [5] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | More potent than chloroquine | [5] |
Note: This table provides examples of cytotoxicity for other aminoquinoline derivatives and is for reference only. The cytotoxicity of 2-Aminoquinoline-6-carboxylic acid must be determined experimentally.
Conclusion and Future Perspectives
2-Aminoquinoline-6-carboxylic acid represents a valuable and versatile scaffold for the development of novel fluorescent probes for bioimaging. Its inherent fluorescent potential, coupled with the strategic placement of a carboxylic acid for bioconjugation, opens up a myriad of possibilities for creating targeted imaging agents. While further characterization of its specific photophysical properties is needed, the general principles and protocols outlined in this guide provide a solid foundation for researchers to begin exploring its applications. As the field of bioimaging continues to push the boundaries of what can be visualized within living systems, the creative derivatization and application of scaffolds like 2-aminoquinoline will undoubtedly play a crucial role in future discoveries.
References
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed. [Link]
-
Quinoline-based fluorescent small molecules for live cell imaging. PubMed. [Link]
-
Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. PubMed Central. [Link]
-
Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. NIH. [Link]
-
Quinoline-based fluorescent small molecules for live cell imaging. ResearchGate. [Link]
-
Benzo[c,d]Indole-Quinoline-Based Deep-Red Emissive Probes for Live-Cell Imaging of Nucleolar RNA. PubMed. [Link]
-
Benzo[c,d]Indole-Quinoline-Based Deep-Red Emissive Probes for Live-Cell Imaging of Nucleolar RNA. Tohoku University. [Link]
-
Highly tunable quinoline-based fluorescent small molecule scaffold for live cell imaging. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Peptide Coupling between Amino Acids and the Carboxylic Acid of a Functionalized Chlorido-gold(I)-phosphane. ResearchGate. [Link]
-
New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. [Link]
-
2-Aminoquinoline-6-carboxylic acid. PubChem. [Link]
-
Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate. [Link]
-
Peptide coupling between amino acids and the carboxylic acid of a functionalized chlorido-gold(I)-phosphane. PubMed. [Link]
-
Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. NIH. [Link]
-
Photo physical properties of 8-hydroxy quinoline. Semantic Scholar. [Link]
-
Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Organic Chemistry Portal. [Link]
-
An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PubMed Central. [Link]
-
Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI. [Link]
-
NHS ester labeling of amino biomolecules. [Link]
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Application Notes and Protocols for Labeling Proteins and Peptides with 2-Aminoquinoline-6-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Protein and Peptide Dynamics with 2-Aminoquinoline-6-carboxylic Acid-Based Labeling
In the intricate landscape of proteomics and drug development, the precise characterization of proteins and peptides is paramount. Fluorescent labeling has emerged as a powerful tool for elucidating protein structure, function, and interactions. Among the array of available fluorescent probes, derivatives of 2-aminoquinoline-6-carboxylic acid, particularly 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), have garnered significant attention for their robust performance in labeling primary and secondary amines.
AQC is a fluorogenic dye that is not fluorescent in its unbound state but forms a highly fluorescent and stable derivative upon reaction with amines, such as the N-terminus and the side chain of lysine residues in proteins and peptides. This property minimizes background fluorescence and enhances detection sensitivity. The resulting derivatives are stable for days, facilitating batch processing and repeat analyses.[1][2] The derivatization process is rapid and yields products that are well-suited for subsequent analysis by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[2][3] While organic fluorophores like AQC are smaller and often brighter and more photostable than fluorescent proteins, care must be taken to control the specificity and stoichiometry of labeling and to remove any unreacted dye.[4]
This guide provides detailed application notes and protocols for the use of 2-aminoquinoline-6-carboxylic acid derivatives in protein and peptide labeling. We will cover the widely used pre-activated N-hydroxysuccinimidyl (NHS) ester form (AQC) and provide a protocol for the activation of the free carboxylic acid using carbodiimide chemistry for bespoke applications.
Key Applications in Research and Drug Development:
-
Quantitative Amino Acid Analysis: Accurate determination of protein and peptide concentration.
-
Protein and Peptide Identification: Derivatization enhances chromatographic separation and mass spectrometric detection.[3]
-
Structural Proteomics: Probing solvent-accessible amine residues to understand protein folding and conformation.
-
Interaction Studies: Monitoring changes in the local environment of the fluorophore upon binding events.
-
Quality Control of Biotherapeutics: Ensuring the identity and purity of protein and peptide-based drugs.
Quantitative Data Summary
The following table summarizes the key spectral properties and recommended reaction conditions for labeling with AQC.
| Parameter | Value | Reference(s) |
| Excitation Wavelength (λex) | 250 nm | [5] |
| Emission Wavelength (λem) | 395 nm | [5] |
| Optimal Protein Concentration | 2 - 10 mg/mL | [3][6] |
| Optimal Reaction pH | 8.5 ± 0.5 | [3][6] |
| Recommended Molar Ratio (AQC:Protein) | ~10:1 | [6] |
| Reaction Time | 60 minutes | [6] |
| Reaction Temperature | Room Temperature | [6] |
| Derivative Stability | Stable for days at 2-8 °C | [1][2] |
Part 1: Protocol for Labeling Proteins and Peptides with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)
This protocol details the use of the pre-activated AQC reagent for the efficient labeling of primary and secondary amines in proteins and peptides.
Materials:
-
Protein/Peptide of interest
-
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5
-
Purification column (e.g., desalting column, reversed-phase HPLC)
-
Microcentrifuge tubes
Experimental Workflow for AQC Labeling
Caption: Workflow for protein and peptide labeling using AQC.
Step-by-Step Protocol:
-
Protein/Peptide Preparation:
-
Dissolve the protein or peptide in an amine-free buffer (e.g., phosphate-buffered saline, PBS) to a final concentration of 2-10 mg/mL.[3][6] Buffers containing primary amines such as Tris or glycine will compete with the labeling reaction and should be avoided.[3]
-
Adjust the pH of the protein/peptide solution to 8.5 ± 0.5 using 1 M sodium bicarbonate.[3][6]
-
-
AQC Reagent Preparation:
-
Calculation of AQC Volume:
-
The optimal molar ratio of AQC to protein is approximately 10:1.[6]
-
Example Calculation for a 2 mg/mL IgG solution:
-
mmol of IgG = (2 mg/mL * 0.5 mL) / 150,000 mg/mmol = 6.7 x 10^-6 mmol
-
mmol of AQC = 6.7 x 10^-6 mmol * 10 = 6.7 x 10^-5 mmol
-
Volume of AQC (µL) = (mmol of AQC * MW of AQC) / concentration of AQC stock (mg/µL)
-
Volume of AQC (µL) = (6.7 x 10^-5 mmol * 285.25 mg/mmol) / 0.01 mg/µL = 1.91 µL[6]
-
-
-
Labeling Reaction:
-
Slowly add the calculated volume of the 10 mM AQC stock solution to the protein/peptide solution.[6]
-
Gently mix the solution and briefly centrifuge to collect the contents at the bottom of the tube. Avoid vigorous vortexing to prevent protein denaturation.[6]
-
Incubate the reaction mixture for 60 minutes at room temperature in the dark.[6] Periodically, gently invert the tube to ensure thorough mixing.
-
-
Purification of the Labeled Product:
-
Remove the unreacted AQC and byproducts by size-exclusion chromatography (e.g., a desalting column) or by reversed-phase HPLC.[2]
-
Part 2: Protocol for Labeling Proteins via Activation of 2-Aminoquinoline-6-carboxylic Acid with EDC/NHS
This protocol describes a two-step process for labeling proteins with 2-aminoquinoline-6-carboxylic acid by first activating the carboxylic acid group with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by conjugation to the primary amines of the target protein. This method is useful when the pre-activated AQC reagent is unavailable or when more control over the activation step is desired.
Materials:
-
2-Aminoquinoline-6-carboxylic acid
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Protein to be labeled
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 2-Mercaptoethanol or Hydroxylamine
-
Anhydrous DMSO
-
Desalting column
Reaction Mechanism for EDC/NHS Activation and Conjugation
Caption: Two-step EDC/NHS activation and conjugation workflow.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Activation of 2-Aminoquinoline-6-carboxylic Acid:
-
Dissolve 2-aminoquinoline-6-carboxylic acid in a minimal amount of DMSO and then dilute in the Activation Buffer.
-
Add EDC (e.g., to a final concentration of 4 mM) and NHS or Sulfo-NHS (e.g., to a final concentration of 10 mM) to the 2-aminoquinoline-6-carboxylic acid solution.[9]
-
Incubate the reaction for 15 minutes at room temperature to form the AQC-NHS ester.[7][8]
-
-
Quenching of EDC (Optional but Recommended):
-
Add 2-mercaptoethanol to a final concentration of 20 mM to quench the unreacted EDC.[8] This step prevents the EDC from crosslinking the target protein.
-
-
Conjugation to the Target Protein:
-
Quenching the Conjugation Reaction:
-
Add hydroxylamine to a final concentration of 10 mM to quench the reaction.[7]
-
-
Purification of the Labeled Protein:
Part 3: Purification and Analysis of Labeled Proteins and Peptides
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for purifying and analyzing AQC-labeled proteins and peptides. The separation is based on the hydrophobicity of the molecules.
-
Column: A C18 or C8 reversed-phase column is typically used.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)[2]
-
-
Gradient Elution: A linear gradient from a low percentage of Solvent B to a higher percentage is used to elute the labeled products. The optimal gradient will depend on the specific properties of the labeled molecule and should be optimized empirically.[2][7]
-
Example Gradient for Peptides: Start with a shallow gradient, for instance, a 1% to 4% increase in Solvent B per minute over 20-30 minutes.[2]
-
-
Detection:
-
Fluorescence Detector: Excitation at 250 nm and emission at 395 nm.
-
UV Detector: 254 nm.
-
Analysis by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the identity and determine the extent of labeling of the protein or peptide.
-
Ionization: Electrospray ionization (ESI) is commonly used for proteins and peptides.
-
MS1 Analysis: The mass of the intact labeled protein or peptide is measured to determine the number of AQC molecules conjugated. The mass of the AQC tag added to an amine is approximately 170.2 Da.
-
Tandem MS (MS/MS) Analysis: The labeled peptide is fragmented, typically by collision-induced dissociation (CID), to confirm the sequence and identify the site(s) of labeling.[10][11]
-
Fragmentation Pattern: In CID, peptides typically fragment along the amide backbone, producing b- and y-type ions.[10] Derivatization can influence the fragmentation pattern. The presence of the AQC label on a specific residue can be confirmed by the mass shift of the corresponding fragment ions.
-
Illustrative Fragmentation of an AQC-Labeled Peptide
Caption: Simplified representation of b- and y-ion formation from an AQC-labeled peptide during CID.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Incorrect pH of the reaction buffer.- Presence of primary amine-containing buffers (e.g., Tris, glycine).- Low protein concentration.- Inactive AQC reagent. | - Ensure the pH is between 8.0 and 9.0.[3][6]- Use amine-free buffers like PBS or MES.- Concentrate the protein to >2 mg/mL.[3][6]- Use freshly prepared AQC solution. |
| Protein Precipitation | - High concentration of organic solvent (DMSO) from the AQC stock.- Protein instability at the reaction pH. | - Add the AQC stock solution slowly while gently mixing.- Ensure the final DMSO concentration is low.- Perform a small-scale trial to check for protein stability at pH 8.5. |
| High Background in Fluorescence | - Incomplete removal of unreacted AQC. | - Improve the purification step (e.g., use a longer desalting column, optimize the HPLC gradient). |
| Multiple Peaks in HPLC | - Heterogeneous labeling (different numbers of labels per molecule).- Presence of unreacted protein.- Protein degradation. | - Optimize the molar ratio of AQC to protein to favor single labeling if desired.- Optimize the HPLC gradient for better separation. |
Conclusion
The use of 2-aminoquinoline-6-carboxylic acid derivatives, particularly AQC, provides a robust and sensitive method for the fluorescent labeling of proteins and peptides. The stable and highly fluorescent nature of the AQC-amine conjugate, combined with the straightforward and rapid labeling protocol, makes it an excellent choice for a wide range of applications in basic research and drug development. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can confidently label their proteins and peptides for downstream analysis, leading to a deeper understanding of their biological roles.
References
-
Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - MDPI. (URL: [Link])
-
Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (URL: [Link])
-
High Efficiency & Stability Protein CrossLinking with EDC & NHS - G-Biosciences. (URL: [Link])
-
Fluorescent labeling and modification of proteins - PMC - NIH. (URL: [Link])
-
Peptide Purification - AAPPTec. (URL: [Link])
-
An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC - PubMed Central. (URL: [Link])
-
Peptide Fragmentation Patterns in Mass Spectrometry. (URL: [Link])
-
Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin - NIH. (URL: [Link])
-
Comparison of different fluorescent dyes in the labeling reaction. (A)... - ResearchGate. (URL: [Link])
-
Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC - NIH. (URL: [Link])
-
Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization | Request PDF - ResearchGate. (URL: [Link])
-
The Benefits of HPLC Coupled With Mass Spectrometry for the Direct Quantitation of Underivatized Amino Acids | American Laboratory. (URL: [Link])
-
Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates | Semantic Scholar. (URL: [Link])
-
The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC - Harvard Apparatus. (URL: [Link])
-
Fluorescent labeling and modification of proteins - PMC - NIH. (URL: [Link])
Sources
- 1. Charge derivatization of peptides for analysis by mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. waters.com [waters.com]
- 3. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Charge derivatization of peptides for analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. mdpi.com [mdpi.com]
- 11. verifiedpeptides.com [verifiedpeptides.com]
Application Notes and Protocols for Amide Coupling Reactions with 2-Aminoquinoline-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide for performing amide coupling reactions with 2-Aminoquinoline-6-carboxylic acid. This document offers in-depth insights into reaction mechanisms, optimization strategies, and detailed experimental protocols, designed to empower researchers in medicinal chemistry and drug discovery to successfully synthesize novel 2-aminoquinoline-6-carboxamide derivatives.
Introduction: The Significance of 2-Aminoquinoline-6-carboxamides
The 2-aminoquinoline scaffold is a privileged structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The incorporation of a carboxamide functionality at the 6-position opens avenues for extensive structure-activity relationship (SAR) studies, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Amide bond formation is one of the most frequently utilized reactions in drug discovery, making the efficient and selective synthesis of 2-aminoquinoline-6-carboxamides a critical capability.[1]
A key challenge in the amide coupling of 2-Aminoquinoline-6-carboxylic acid is the presence of the nucleophilic 2-amino group, which can potentially compete with the desired amine coupling partner, leading to undesired side products. This guide will address this challenge by providing protocols and strategies for achieving chemoselective acylation at the 6-carboxylic acid position.
Core Principles of Amide Coupling
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[2] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile.[3] This activation is typically achieved using a variety of coupling reagents.
Mechanism of Amide Bond Formation
The general mechanism involves two key steps:
-
Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an active ester or an acylisourea.
-
Nucleophilic Attack by the Amine: The amine then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate, which subsequently collapses to form the stable amide bond and release the coupling reagent byproduct.
Chemoselectivity in the Coupling of 2-Aminoquinoline-6-carboxylic Acid
The primary challenge in the direct amide coupling of 2-Aminoquinoline-6-carboxylic acid is the potential for the 2-amino group to react with the activated carboxylic acid, leading to dimerization or polymerization. The relative nucleophilicity of the 2-amino group on the quinoline ring is generally lower than that of a typical primary or secondary aliphatic amine due to the electron-withdrawing nature of the aromatic ring system.[1] However, under certain conditions, its reactivity can be significant.
Strategies to achieve chemoselective amide bond formation at the 6-carboxylic acid position include:
-
Exploiting Differential Nucleophilicity: By carefully selecting the coupling reagent and reaction conditions, it is possible to favor the reaction of the more nucleophilic aliphatic amine over the less nucleophilic 2-aminoquinoline.
-
In Situ Protonation: Under mildly acidic conditions, the more basic 2-amino group can be protonated, rendering it non-nucleophilic and allowing the amide coupling to proceed at the carboxylic acid. However, the pH must be carefully controlled to avoid protonation of the desired amine coupling partner.[3]
-
Use of Protecting Groups: While less atom-economical, the 2-amino group can be protected with a suitable protecting group (e.g., Boc, Cbz) that can be removed after the amide coupling is complete. This strategy offers the highest degree of selectivity.[4]
A study on the chemoselective acylation of the structurally similar 2-amino-8-quinolinol demonstrated that the choice of coupling reagents and additives can direct the acylation to either the amino or the hydroxyl group.[5][6] For instance, the use of EDCI and DMAP favored O-acylation, suggesting that similar conditions could favor amide formation with an external amine over reaction at the 2-amino position in our target molecule.
Recommended Coupling Reagents and Conditions
The choice of coupling reagent is critical for a successful and selective reaction. Below is a summary of commonly used reagents with their recommended conditions for the coupling of 2-Aminoquinoline-6-carboxylic acid.
| Coupling Reagent | Additive(s) | Base | Typical Solvent | Temperature (°C) | Key Considerations |
| HATU | None | DIPEA, TEA | DMF, CH2Cl2 | 0 to RT | Highly efficient, rapid reactions. Stoichiometric control is important to avoid side reactions.[7][8][9] |
| EDC·HCl | HOBt, DMAP (catalytic) | DIPEA, TEA | DMF, CH2Cl2 | 0 to RT | Water-soluble byproducts simplify workup. HOBt suppresses racemization. |
| DCC | HOBt | DIPEA, TEA | CH2Cl2, THF | 0 to RT | Forms a dicyclohexylurea (DCU) precipitate that can be removed by filtration.[10] |
| PyBOP | None | DIPEA, TEA | DMF, CH2Cl2 | 0 to RT | Less hazardous byproducts than BOP. Rapid coupling. |
-
HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
-
EDC·HCl: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride
-
DCC: N,N'-Dicyclohexylcarbodiimide
-
PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate
-
HOBt: 1-Hydroxybenzotriazole
-
DMAP: 4-Dimethylaminopyridine
-
DIPEA: N,N-Diisopropylethylamine
-
TEA: Triethylamine
-
DMF: N,N-Dimethylformamide
-
CH2Cl2: Dichloromethane
-
THF: Tetrahydrofuran
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the direct amide coupling of 2-Aminoquinoline-6-carboxylic acid. It is recommended to perform small-scale test reactions to optimize conditions for specific substrates.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is generally high-yielding and proceeds rapidly.
Materials:
-
2-Aminoquinoline-6-carboxylic acid (1.0 eq)
-
Amine (primary or secondary, 1.1-1.2 eq)
-
HATU (1.1-1.2 eq)
-
DIPEA (2.0-3.0 eq)
-
Anhydrous DMF
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-Aminoquinoline-6-carboxylic acid and HATU.
-
Dissolve the solids in anhydrous DMF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIPEA to the stirred solution.
-
After 5-10 minutes of stirring at 0 °C, add the amine dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a classic and reliable method with the advantage of water-soluble byproducts, which simplifies purification.
Materials:
-
2-Aminoquinoline-6-carboxylic acid (1.0 eq)
-
Amine (primary or secondary, 1.1-1.2 eq)
-
EDC·HCl (1.2-1.5 eq)
-
HOBt (1.2-1.5 eq)
-
DIPEA or TEA (2.0-3.0 eq)
-
Anhydrous DMF or CH2Cl2
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 2-Aminoquinoline-6-carboxylic acid, the amine, and HOBt in anhydrous DMF or CH2Cl2.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the base (DIPEA or TEA) to the solution.
-
Add EDC·HCl portion-wise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
For reactions in DMF, dilute with water and extract with ethyl acetate. For reactions in CH2Cl2, wash the organic layer directly with 1 M HCl (if the product is not acid-sensitive), saturated aqueous NaHCO3, water, and brine.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine.- Steric hindrance. | - Switch to a more powerful coupling reagent (e.g., HATU).- Increase the reaction temperature or time.- Use a less sterically hindered amine or acid if possible. |
| Formation of Side Products (e.g., dimer) | - Reaction of the 2-amino group.- Excess coupling reagent reacting with the amine. | - Use a less reactive coupling reagent or milder conditions.- Ensure stoichiometric control of the coupling reagent.- Consider protecting the 2-amino group. |
| Difficulty in Purification | - Byproducts from the coupling reagent (e.g., DCU).- Unreacted starting materials. | - For DCC reactions, ensure complete precipitation of DCU and filter carefully.- For EDC reactions, perform thorough aqueous washes to remove water-soluble byproducts.- Optimize reaction stoichiometry to drive the reaction to completion. |
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Wikipedia. (2023, December 1). HATU. Retrieved from [Link]
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (2020). ACS Catalysis. [Link]
- McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. (2023). ACS Omega. [Link]
-
A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. (2021). Molecules. [Link]
-
Chemoselective amide bond formation from amino acids. (2017). Nature Communications. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). RSC Sustainability. [Link]
-
One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. (2015). Organic & Biomolecular Chemistry. [Link]
-
Park, Y., et al. (2017). Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters. RSC Advances, 7(66), 41954-41960. [Link]
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Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters. (2017). ResearchGate. [Link]
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Sheppard, T. D., et al. (2016). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Green Chemistry. [Link]
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Sheppard, T. D., et al. (2016). Direct amidation of unprotected amino acids using B(OCH2CF3)3. The Sheppard Group. [Link]
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Xiao, J., et al. (2009). pH‐Regulated Asymmetric Transfer Hydrogenation of Quinolines in Water. Angewandte Chemie International Edition, 48(34), 6343-6346. [Link]
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Direct amide formation from unactivated carboxylic acids and amines. (2012). Semantic Scholar. [Link]
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Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. (2017). ResearchGate. [Link]
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Asensio, J. L., & Smith, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
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Bentley, T. W. (2011). Nucleophilicity parameters for amines, amino acids and peptides in water. Variations in selectivities for quinone methides. Organic & Biomolecular Chemistry, 9(19), 6685-6690. [Link]
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Brotzel, F. (2007). Nucleophilicities of Amines, Amino Acids and Pyridines. (Doctoral dissertation, Ludwig-Maximilians-Universität München). [Link]
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Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. (2020). Molecules. [Link]
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Khan Academy. (2023). Amide formation from carboxylic acid derivatives. [Link]
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Idris, Z., et al. (2015). Influence of pH on the acylation of l-hydroxyproline with palmitoyl chloride in an aqueous acetone medium. Journal of Oil Palm Research, 27(3), 288-292. [Link]
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Why is amine more nucleophilic than amide? (2018). Quora. [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2019). Tetrahedron Letters. [Link]
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Nucleophilicity parameters for amines, amino acids and peptides in water. Variations in selectivities for quinone methides. (2011). Semantic Scholar. [Link]
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Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. (2017). IRIS. [Link]
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2-Aminoquinoline-6-carboxylic Acid: A Versatile Scaffold for Drug Discovery and Development
Introduction: The Enduring Significance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and rigid structure provide a foundation for designing molecules with a wide array of biological activities.[2] The introduction of an amino group at the 2-position and a carboxylic acid at the 6-position creates 2-aminoquinoline-6-carboxylic acid, a molecule with strategically placed functional groups that serve as versatile handles for synthetic elaboration. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, applications, and key experimental protocols involving 2-aminoquinoline-6-carboxylic acid and its derivatives in modern drug discovery.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 2-aminoquinoline-6-carboxylic acid is crucial for its application in drug discovery.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | |
| Molecular Weight | 188.18 g/mol | |
| IUPAC Name | 2-aminoquinoline-6-carboxylic acid | |
| CAS Number | 736919-39-4 |
Synthesis of 2-Aminoquinoline-6-carboxylic Acid: A Detailed Protocol
A reliable and scalable synthesis is the bedrock of any drug discovery program. The following protocol details a robust method for the preparation of 2-aminoquinoline-6-carboxylic acid, adapted from a large-scale synthesis of its benzyl ester.[3]
Caption: Synthetic workflow for 2-aminoquinoline-6-carboxylic acid.
Protocol 1: Synthesis of 2-Aminoquinoline-6-carboxylic Acid
Materials:
-
6-Quinolinecarboxylic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Benzyl alcohol
-
Ethyl acetate
-
Concentrated HCl
-
Urea hydrogen peroxide
-
Phthalic anhydride
-
Methylene chloride (DCM)
-
Sodium thiosulfate pentahydrate
-
p-Toluenesulfonyl chloride (TsCl)
-
Ammonium chloride (NH₄Cl)
-
Triethylamine (TEA)
-
Methanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas supply
-
Celite®
Step 1: Protection of the Carboxylic Acid as a Benzyl Ester [3]
-
Rationale: The carboxylic acid is protected as a benzyl ester to prevent it from interfering with the subsequent amination reaction.
-
To a solution of 6-quinolinecarboxylic acid (1.0 eq) in ethyl acetate, add 1,1'-carbonyldiimidazole (1.1 eq).
-
Stir the mixture at room temperature for 4 hours.
-
Add benzyl alcohol (1.05 eq) and continue stirring for 12 hours.
-
Quench the reaction with a solution of concentrated HCl in water.
-
Separate the phases and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain quinoline-6-carboxylic acid benzyl ester.
Step 2: N-Oxidation of the Quinoline Ring [3]
-
Rationale: N-oxidation activates the quinoline ring for nucleophilic substitution at the 2-position.
-
To a mixture of urea hydrogen peroxide (1.7 eq) and phthalic anhydride (1.4 eq) in methylene chloride, add the quinoline-6-carboxylic acid benzyl ester (1.0 eq) under a nitrogen atmosphere.
-
Stir for 12 hours at room temperature.
-
Add a solution of sodium thiosulfate pentahydrate in water and stir for 30 minutes.
-
Add a solution of concentrated HCl in water, separate the layers, and extract the aqueous layer with methylene chloride.
-
Combine the organic layers, dry, and concentrate to yield 1-oxy-quinoline-6-carboxylic acid benzyl ester.
Step 3: Amination of the N-Oxide [3]
-
Rationale: A mild and efficient conversion of the quinoline N-oxide to a 2-aminoquinoline.
-
To a solution of 1-oxy-quinoline-6-carboxylic acid benzyl ester (1.0 eq) in methylene chloride, add p-toluenesulfonyl chloride (1.4 eq) and stir for 45 minutes.
-
In a separate flask, prepare a suspension of ammonium chloride (3.0 eq) in methylene chloride and triethylamine (3.3 eq).
-
Slowly add the solution from step 3.1 to the suspension from step 3.2, maintaining the temperature at 25-30°C.
-
Stir for an additional hour, then cool to -5°C and filter the solids.
-
Rinse the filtered solids with pre-cooled methanol to obtain 2-aminoquinoline-6-carboxylic acid benzyl ester.
Step 4: Deprotection of the Benzyl Ester [4][5]
-
Rationale: Hydrogenolysis cleaves the benzyl ester to yield the final carboxylic acid.
-
Dissolve the 2-aminoquinoline-6-carboxylic acid benzyl ester (1.0 eq) in methanol.
-
Carefully add 10% palladium on carbon (10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen-filled balloon). Repeat this process three times.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 2-aminoquinoline-6-carboxylic acid.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The 2-aminoquinoline scaffold is a prominent feature in many kinase inhibitors.[6] The amino group often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase active site, while the carboxylic acid at the 6-position provides a point for derivatization to enhance potency and selectivity. Derivatives of 2-aminoquinoline-6-carboxylic acid have shown promise as inhibitors of various kinases, including those in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[3][7]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-aminoquinoline derivatives.
Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a common method for quantifying kinase inhibition.[8][9][10]
Materials:
-
Purified target kinase (e.g., PI3K)
-
Biotinylated substrate peptide
-
ATP
-
Kinase assay buffer
-
Europium-labeled anti-phospho-substrate antibody (donor)
-
Streptavidin-labeled acceptor fluorophore (e.g., XL665)
-
EDTA solution (to stop the reaction)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the 2-aminoquinoline-6-carboxylic acid derivative in DMSO.
-
Assay Setup:
-
Dispense the kinase assay buffer into the wells of a 384-well plate.
-
Add the test compound dilutions and controls (positive control: known inhibitor; negative control: DMSO).
-
Add the purified kinase to all wells except the negative control.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
-
Kinase Reaction:
-
Prepare a solution of the biotinylated substrate and ATP in the kinase assay buffer.
-
Add this solution to all wells to initiate the kinase reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Prepare a detection mix containing the Europium-labeled antibody, streptavidin-labeled acceptor, and EDTA in detection buffer. The EDTA stops the kinase reaction.
-
Add the detection mix to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Application as a Scaffold for Neuronal Nitric Oxide Synthase (nNOS) Inhibitors
Overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is implicated in various neurodegenerative disorders.[11] 2-Aminoquinoline-based scaffolds have been designed to mimic the substrate L-arginine, leading to potent and selective nNOS inhibitors with improved bioavailability.[8]
Caption: Inhibition of the nNOS signaling pathway.
Protocol 3: nNOS Inhibition Assay (Griess Assay)
This protocol measures the production of nitrite, a stable breakdown product of NO, using the Griess reagent.[12][13][14]
Materials:
-
Purified nNOS enzyme
-
L-arginine
-
NADPH
-
Calmodulin
-
CaCl₂
-
Assay buffer
-
Griess Reagent (Sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader (540 nm absorbance)
Procedure:
-
Nitrite Standard Curve: Prepare a serial dilution of sodium nitrite in the assay buffer to generate a standard curve.
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the 2-aminoquinoline-6-carboxylic acid derivative and controls.
-
Prepare a master mix containing L-arginine, NADPH, calmodulin, and CaCl₂ in the assay buffer and add it to all wells.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the purified nNOS enzyme to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Nitrite Detection (Griess Reaction):
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve from the sodium nitrite dilutions.
-
Calculate the concentration of nitrite produced in each well.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.
-
Application as a Fluorescent Probe for Cellular Imaging
The quinoline scaffold is inherently fluorescent, and its photophysical properties can be tuned through chemical modification.[16] Derivatives of 2-aminoquinoline-6-carboxylic acid can be designed as fluorescent probes for bio-imaging, enabling the visualization of cellular processes and the detection of specific analytes.[17][18]
Protocol 4: Live-Cell Imaging with a Quinoline-Based Fluorescent Probe
This protocol provides a general workflow for using a hypothetical 2-aminoquinoline-6-carboxylic acid-derived probe for live-cell imaging.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
2-aminoquinoline-6-carboxylic acid-derived fluorescent probe
-
Hoechst 33342 (for nuclear counterstaining)
-
Glass-bottom imaging dishes
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture and Seeding:
-
Culture HeLa cells in a suitable medium.
-
Seed the cells onto glass-bottom imaging dishes and allow them to adhere overnight.
-
-
Probe Loading:
-
Prepare a stock solution of the quinoline-based probe in DMSO.
-
Dilute the probe to the desired final concentration in pre-warmed cell culture medium.
-
Remove the old medium from the cells and add the probe-containing medium.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.
-
-
Washing and Counterstaining:
-
Remove the probe-containing medium and wash the cells twice with warm PBS or live-cell imaging solution.
-
Add fresh, pre-warmed medium.
-
If desired, add a nuclear counterstain like Hoechst 33342 and incubate for 10-15 minutes.
-
-
Imaging:
-
Place the imaging dish on the stage of a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO₂ levels.
-
Acquire images using the appropriate filter sets for the quinoline probe and any counterstains.
-
-
Image Analysis: Analyze the images to determine the subcellular localization and intensity of the fluorescent signal.
Conclusion
2-Aminoquinoline-6-carboxylic acid is a highly valuable and versatile building block in drug discovery and chemical biology. Its strategic placement of functional groups allows for the synthesis of a diverse range of derivatives with tailored biological activities. From potent kinase and nNOS inhibitors to sophisticated fluorescent probes, the applications of this scaffold are extensive. The detailed protocols provided in this application note offer a practical guide for researchers to harness the potential of 2-aminoquinoline-6-carboxylic acid in their own research and development endeavors.
References
- Dou, G., Wang, D., & Shi, D. (2016). Facile and efficient synthesis of 2-aminoquinoline derivatives reduced by Zn/AcOH. Heterocycles, 92(3), 521-527.
-
Martens, S. (2024, May 31). In vitro kinase assay. protocols.io. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminoquinoline-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. Retrieved from [Link]
- Singh, R. K., Singh, A. K., & Singh, A. K. (2010). Biological activities of quinoline derivatives. Bioorganic & Medicinal Chemistry, 18(18), 6649–6657.
-
Wikipedia contributors. (2023, December 29). PI3K/AKT/mTOR pathway. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]
- Zhou, H., & Kim, Y. (2012). Neuronal nitric oxide synthase: structure, subcellular localization, regulation, and clinical implications. Journal of medicinal chemistry, 55(1), 1–16.
- Chniti, S., Kollár, L., Bényei, A., & Takács, A. (2021).
- Mandal, P. K., & McMurray, J. S. (2007). In situ generation of molecular hydrogen by addition of triethylsilane to palladium on charcoal. The Journal of organic chemistry, 72(17), 6599–6601.
- Zhang, X., et al. (2013). Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. Analytical Chemistry, 85(15), 7119-7125.
-
Poly-Dtech. (n.d.). TR-FRET Assay Principle. Retrieved from [Link]
- Park, J., et al. (2020). Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain. Chemical & Pharmaceutical Bulletin, 68(1), 58-66.
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
- Jia, M., et al. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Methods in enzymology, 640, 309–326.
- Cui, M., et al. (2020). Advances in fluorescence labeling strategies for dynamic cellular imaging. Chemical Society reviews, 49(1), 44-64.
- Zhang, Y., et al. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry, 18(7), 106969.
- Zhang, Y., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(19), 6599.
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- 2. Frontiers | Neuronal Nitric Oxide Synthase in Vascular Physiology and Diseases [frontiersin.org]
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Topic: Analytical Methods for the Quantification of 2-Aminoquinoline-6-carboxylic Acid
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 2-Aminoquinoline-6-carboxylic acid (AQC-COOH), a crucial heterocyclic compound in synthetic chemistry and drug development.[1][2] Accurate quantification of AQC-COOH is essential for reaction monitoring, purity assessment, and pharmacokinetic studies. We present three robust analytical methods tailored for different laboratory needs: a widely accessible High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine analysis, a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection in complex matrices, and an alternative HPLC method with Fluorescence Detection (HPLC-FLD) following derivatization for enhanced sensitivity. Each protocol is presented with an emphasis on the scientific rationale behind procedural steps, ensuring methodological robustness and data integrity.
Introduction: The Analytical Imperative for 2-Aminoquinoline-6-carboxylic Acid
2-Aminoquinoline-6-carboxylic acid is a bifunctional molecule featuring a quinoline core, a primary amine, and a carboxylic acid group. This structure makes it a valuable intermediate in the synthesis of pharmacologically active compounds, including potential mGluR1 antagonists for neuropathic pain.[1] The ability to accurately measure its concentration is paramount for ensuring the quality of starting materials, optimizing reaction yields, and performing metabolic profiling in drug discovery pipelines.
The selection of an analytical method depends on the specific requirements of the assay, such as the expected concentration range, the complexity of the sample matrix, and the available instrumentation. This document serves as a practical guide for researchers to select and implement a suitable, validated method for their specific application.
Table 1: Physicochemical Properties of 2-Aminoquinoline-6-carboxylic Acid
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [3] |
| Molecular Weight | 188.18 g/mol | [3] |
| IUPAC Name | 2-aminoquinoline-6-carboxylic acid | [3] |
| CAS Number | 736919-39-4 | [3] |
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
Principle and Applicability
This method is the cornerstone for routine quantification in settings like synthetic chemistry labs and quality control environments. The principle relies on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase.[4] 2-Aminoquinoline-6-carboxylic acid, with its aromatic quinoline core, possesses sufficient hydrophobicity to be retained on a C18 column and a strong chromophore for sensitive UV detection. The use of an acidic mobile phase modifier (e.g., phosphoric acid or formic acid) is critical to suppress the ionization of the carboxylic acid group, ensuring a single, well-defined chromatographic peak. This method is adapted from established protocols for similar quinoline carboxylic acids.[4]
Experimental Protocol
2.2.1 Instrumentation and Reagents
-
HPLC System: A system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Ultrapure water, Phosphoric acid (analytical grade).
-
Reference Standard: 2-Aminoquinoline-6-carboxylic acid (purity ≥98%).
2.2.2 Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 5% B; 2-10 min: 5-80% B; 10-12 min: 80% B; 12-13 min: 80-5% B; 13-15 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (primary) and 320 nm (secondary) |
| Run Time | 15 minutes |
2.2.3 Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in a minimal amount of methanol or DMSO and dilute to volume with the initial mobile phase (95% A, 5% B).
-
Working Standard Solutions (1-100 µg/mL): Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase. These will be used to construct the calibration curve.
-
Sample Preparation: Accurately weigh the sample material to a theoretical concentration of 1 mg/mL. Dissolve in a suitable solvent (e.g., methanol), sonicate for 15 minutes, and dilute with the initial mobile phase. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[4]
Workflow and Validation
The entire process from sample preparation to data analysis is a self-validating system when proper controls are included. Method validation should be performed according to established guidelines to ensure results are reliable, reproducible, and accurate.[5][6]
Caption: RP-HPLC-UV experimental workflow.
Table 2: Expected HPLC-UV Method Performance Characteristics
| Validation Parameter | Expected Performance | Rationale / Reference |
| Specificity | No interference at analyte retention time. | Baseline resolution from impurities.[4] |
| Linearity (r²) | ≥ 0.999 | Based on similar quinoline derivatives.[7] |
| Range | 1 – 100 µg/mL | Typical range for UV detection. |
| Precision (%RSD) | ≤ 2.0% | ICH guidelines for repeatability.[8] |
| Accuracy (% Recovery) | 98 – 102% | Typical for drug substance analysis.[9] |
| LOD / LOQ | ~0.3 µg/mL / ~1.0 µg/mL | Estimated based on typical UV sensitivity. |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle and Applicability
For applications requiring the highest sensitivity and selectivity, such as quantifying low levels of AQC-COOH in biological matrices (e.g., plasma, urine), LC-MS/MS is the gold standard.[10] The method couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. The analyte is ionized, typically using Electrospray Ionization (ESI), and a specific precursor ion (the protonated molecule, [M+H]⁺) is selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity by filtering out matrix interferences, enabling quantification at picogram to nanogram levels.[11]
Experimental Protocol
3.2.1 Instrumentation and Reagents
-
LC-MS/MS System: A UPLC/HPLC system coupled to a tandem quadrupole mass spectrometer with an ESI source.
-
Column: High-efficiency C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade), Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
3.2.2 LC-MS/MS Conditions
| Parameter | Recommended Condition |
| Column | C18 UPLC Column (2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Optimized for fast analysis (e.g., 2-95% B over 3 min) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | ESI, Positive |
| MRM Transition | Precursor (Q1): 189.1 m/z ([M+H]⁺) Product (Q3): 171.1 m/z ([M+H-H₂O]⁺) or 143.1 m/z ([M+H-H₂O-CO]⁺) |
Note: MRM transitions are predicted based on the structure and must be optimized experimentally on the specific instrument.
3.2.3 Sample Preparation (for Plasma)
-
Spiking: To 100 µL of plasma sample, add the internal standard solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid). Vortex for 1 minute. This step efficiently removes proteins which can interfere with the analysis.[11]
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rcf) for 10 minutes to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to an HPLC vial for injection.
Workflow and Data Analysis
Caption: LC-MS/MS workflow for bioanalysis.
Table 3: Expected LC-MS/MS Method Performance Characteristics
| Validation Parameter | Expected Performance | Rationale / Reference |
| Selectivity | No interfering peaks in blank matrix. | MRM provides high selectivity.[11] |
| Linearity (r²) | ≥ 0.995 | Standard for bioanalytical methods. |
| Range | 0.5 – 500 ng/mL | Typical for sensitive LC-MS/MS assays. |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | FDA guidelines for bioanalytical validation. |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | FDA guidelines for bioanalytical validation. |
| LOD / LLOQ | ~0.1 ng/mL / ~0.5 ng/mL | Estimated based on typical ESI efficiency. |
Method 3: HPLC with Fluorescence Detection (via OPA Derivatization)
Principle and Applicability
This method offers a significant enhancement in sensitivity over UV detection without requiring a mass spectrometer. It leverages the primary amine on the AQC-COOH molecule, which can be reacted with a fluorogenic reagent. O-phthalaldehyde (OPA), in the presence of a thiol (like 2-mercaptoethanol), rapidly reacts with primary amines to form a highly fluorescent isoindole derivative.[12] This pre-column derivatization step converts the non-fluorescent analyte into a product that can be detected at very low concentrations using a fluorescence detector. This approach is ideal for labs that need higher sensitivity than UV but do not have access to LC-MS.
Experimental Protocol
4.2.1 Instrumentation and Reagents
-
HPLC System: As in Method 1, but with a Fluorescence Detector (FLD) instead of a UV detector. An autosampler with a pre-column derivatization program is highly recommended.
-
Reagents: In addition to HPLC solvents, OPA reagent, 2-mercaptoethanol, and borate buffer (pH 9.5).
4.2.2 Derivatization and HPLC Conditions
-
OPA Reagent: Prepare by dissolving OPA in borate buffer, adding 2-mercaptoethanol, and methanol. This reagent is light-sensitive and has a limited shelf life.
-
Automated Derivatization (in autosampler):
-
Draw 20 µL of borate buffer.
-
Draw 5 µL of sample or standard.
-
Mix briefly.
-
Draw 5 µL of OPA reagent.
-
Mix for 1-2 minutes. The reaction is nearly instantaneous.
-
Inject the entire mixture.[12]
-
-
HPLC Conditions:
-
Column: C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Similar gradient to Method 1, often with acetate or phosphate buffers.
-
Detection: FLD (Excitation: 340 nm, Emission: 455 nm).
-
Workflow and Considerations
Caption: HPLC-FLD with pre-column derivatization.
Causality and Trustworthiness: The primary drawback of this method is the introduction of an extra chemical reaction step. The stability of the OPA derivative and the completeness of the reaction are critical variables that must be controlled.[13] Using an automated derivatization process within the autosampler is key to achieving high precision (%RSD < 2%). The method's trustworthiness is established by consistently demonstrating complete reaction and stable derivatives through proper validation.
Conclusion
The quantification of 2-Aminoquinoline-6-carboxylic acid can be successfully achieved using several analytical techniques. The choice of method should be guided by the specific analytical challenge:
-
RP-HPLC-UV is a robust, reliable, and accessible method for routine analysis of bulk materials and reaction mixtures where concentrations are relatively high.
-
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the definitive choice for bioanalysis or trace impurity detection in complex matrices.
-
HPLC-FLD with derivatization provides a sensitive alternative to LC-MS/MS when such instrumentation is unavailable but low-level detection is required.
References
- BenchChem. (2025).
- RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (n.d.).
- Sharma, S., & Goyal, S. (n.d.).
-
Lee, J., et al. (2015). Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain. J-Stage. [Link]
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Couturier, M. A., et al. (2006). Safe and Practical Large-Scale Synthesis of 2-Aminoquinoline-6-Carboxylic Acid Benzyl Ester. ACS Publications. [Link]
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Griffiths, W. J. (2003). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry. [Link]
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Validation of Analytical Methods. (2017). ResearchGate. [Link]
-
Bünger, A., et al. (2020). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. [Link]
-
Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]
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Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
-
Kaysheva, A. L., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. MDPI. [Link]
-
PubChem. (n.d.). 2-Aminoquinoline-6-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Avinash, V. K., et al. (2011). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. PMC. [Link]
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
- BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. [Link]
-
FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. (2016). HETEROCYCLES, 92(3). [Link]
-
Spectrophotometric determination of Mn (II) ion by Pyridine 2, 6 dicarboxylic acid. (n.d.). [Link]
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Al-Sabha, W. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC. [Link]
-
Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. JOCPR. [Link]
-
Zhang, N., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids. [Link]
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Cohen, S. A. (2000). Quantitation of amino acids as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate derivatives. ResearchGate. [Link]
-
Gaskins, J., et al. (2022). Development of a robust 30-minute reverse-phase high pressure liquid chromatography method to measure amino acids using widely available equipment and its comparison to current clinical ion-exchange chromatography measurement. PMC. [Link]gov/pmc/articles/PMC9046759/)
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- 3. 2-Aminoquinoline-6-carboxylic acid | C10H8N2O2 | CID 22018862 - PubChem [pubchem.ncbi.nlm.nih.gov]
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The Versatile Intermediate: Application Notes and Protocols for 2-Aminoquinoline-6-carboxylic Acid in Organic Synthesis
Introduction: The Strategic Importance of the 2-Aminoquinoline Scaffold
In the landscape of modern medicinal chemistry and materials science, the quinoline nucleus stands as a "privileged scaffold"—a molecular framework that consistently appears in biologically active and functionally significant compounds. The strategic introduction of an amino group at the 2-position and a carboxylic acid at the 6-position transforms this simple heterocycle into a highly versatile and powerful intermediate: 2-aminoquinoline-6-carboxylic acid. Its value lies in its bifunctional nature; the nucleophilic amino group and the versatile carboxylic acid handle provide two orthogonal points for molecular elaboration, enabling the construction of complex molecular architectures.
This guide provides an in-depth exploration of 2-aminoquinoline-6-carboxylic acid as a key building block in organic synthesis. We will delve into its synthesis, explore the rationale behind key transformations, and provide detailed protocols for its application in the development of targeted therapeutics.
Physicochemical Properties
A foundational understanding of the physical and chemical properties of 2-aminoquinoline-6-carboxylic acid is essential for its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [PubChem] |
| Molecular Weight | 188.18 g/mol | [PubChem] |
| IUPAC Name | 2-aminoquinoline-6-carboxylic acid | [PubChem] |
| CAS Number | 736919-39-4 | [ChemScene] |
Synthesis of the Intermediate: A Scalable and Practical Approach
The reliable and scalable synthesis of 2-aminoquinoline-6-carboxylic acid is paramount for its widespread use. While several synthetic routes exist, a particularly efficient and well-documented method involves a three-step sequence starting from the commercially available 6-quinolinecarboxylic acid. This process is notable for its mild conditions and the generation of crystalline, easily handled intermediates.
Overall Synthetic Workflow
The following diagram illustrates the high-level workflow for the synthesis of a protected form of 2-aminoquinoline-6-carboxylic acid, which is often more soluble and easier to handle in subsequent reactions.
Caption: Synthetic pathway to mGluR1 antagonists via amide coupling.
Protocol: Amide Coupling of 2-Aminoquinoline-6-carboxylic Acid
-
Rationale for Reagent Selection:
-
Coupling Agents (EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to side reactions and racemization if the carboxylic acid has a chiral center. The addition of 1-hydroxybenzotriazole (HOBt) mitigates these issues by trapping the O-acylisourea to form a more stable HOBt-ester, which then reacts cleanly with the amine. The urea byproduct of EDC is water-soluble, simplifying purification.
-
Base (DIPEA): Diisopropylethylamine (DIPEA) is a non-nucleophilic organic base used to neutralize the hydrochloride salt of EDC and to deprotonate the ammonium salt of the amine, ensuring it is in its free, nucleophilic form.
-
Solvent (DMF): Dimethylformamide (DMF) is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction.
-
-
Procedure:
-
To a round-bottom flask, add 2-aminoquinoline-6-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).
-
Dissolve the mixture in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
-
Structure-Activity Relationship Insights: Studies have shown that for mGluR1 antagonism, a hydrophobic cyclic amine at the R¹ position and a small secondary amide are beneficial for inhibitory activity.
Application 2: Precursor for Kinase Inhibitors
The quinoline scaffold is a common feature in many kinase inhibitors used in oncology. 2-Aminoquinoline-6-carboxylic acid derivatives serve as valuable starting materials for the synthesis of inhibitors targeting kinases like protein kinase CK2.
The general approach involves modifying the 2-amino group or using the carboxylic acid as an anchor point for building more complex structures that can interact with the ATP-binding site of the kinase.
Application 3: Synthesis of Antimalarial Agents
The 4-aminoquinoline core is famous for its role in antimalarial drugs like chloroquine. However, with rising drug resistance, there is a need for novel scaffolds. 2-Aminoquinoline derivatives are being explored as alternative antimalarial agents. The 2-aminoquinoline-6-carboxylic acid intermediate can be used to synthesize compounds that interfere with heme detoxification in the malaria parasite.
Application 4: Development of Ectonucleotidase Inhibitors
Ectonucleotidases are enzymes that play a role in tumor immune evasion by converting ATP to immunosuppressive adenosine. Inhibiting these enzymes is a promising strategy in cancer immunotherapy. Quinoline-6-carboxylic acid derivatives have been identified as a new class of potent ectonucleotidase inhibitors. The synthesis of these inhibitors involves the amide coupling of quinoline-6-carboxylic acid with various amines, a reaction for which our title compound is an excellent precursor.
Conclusion
2-Aminoquinoline-6-carboxylic acid is a testament to the power of strategic functionalization in organic synthesis. Its dual reactivity allows for the efficient construction of a wide array of complex molecules with significant biological potential. The protocols and applications detailed in this guide highlight its role as a key intermediate for researchers and scientists in drug development. A thorough understanding of its synthesis and the rationale behind its derivatization will continue to fuel the discovery of novel therapeutics for a range of diseases.
References
-
Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. Available from: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available from: [Link]
-
Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... ResearchGate. Available from: [Link]
-
Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain. J-Stage. Available from: [Link]
- SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS. Chiang Mai University.
Application Notes and Protocols for the Derivatization of 2-Aminoquinoline-6-carboxylic acid
Introduction: The Strategic Importance of 2-Aminoquinoline-6-carboxylic acid Derivatization
2-Aminoquinoline-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] The presence of both a nucleophilic amino group at the 2-position and a versatile carboxylic acid at the 6-position makes this molecule a rich platform for chemical modification and the exploration of structure-activity relationships (SAR).
Derivatization of the 6-carboxylic acid moiety, primarily through amide bond formation, is a cornerstone strategy for generating libraries of novel compounds. This modification allows for the systematic introduction of diverse chemical functionalities, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as modulating the compound's interaction with biological targets. The resulting carboxamide derivatives are prevalent in pharmacologically active agents, highlighting the importance of robust and efficient synthetic protocols.[2]
This guide provides a detailed protocol for the derivatization of 2-Aminoquinoline-6-carboxylic acid via amide coupling, grounded in the principles of modern organic synthesis. We will delve into the mechanistic rationale behind the chosen methodology, offering insights to empower researchers to not only execute the protocol but also to adapt and troubleshoot it for their specific molecular designs.
Core Principle: Activation of the Carboxylic Acid
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under standard conditions. The acidic proton of the carboxylic acid will protonate the basic amine, forming a highly unreactive ammonium carboxylate salt.[3] To overcome this, the carboxylic acid's carbonyl group must be "activated" to render it more electrophilic and susceptible to nucleophilic attack by the amine. This is achieved using coupling reagents.
The most common and effective methods for amide bond formation rely on in-situ activating agents.[4] These reagents react with the carboxylic acid to generate a highly reactive intermediate, which is then readily attacked by the amine. This entire process can be performed in a single reaction vessel ("one-pot"), offering high efficiency and convenience.[5]
Broadly, these coupling reagents fall into several major classes:
-
Carbodiimides (e.g., DCC, DIC, EDC)
-
Phosphonium Salts (e.g., PyBOP, PyAOP)
-
Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU)
Each class has its own advantages regarding reactivity, side-product profiles, and suppression of side reactions like racemization, a critical consideration when working with chiral amines.[2][6] Uronium salts like HBTU and HATU are particularly popular due to their high efficiency, rapid reaction times, and ability to minimize racemization with the inclusion of additives.[4]
Visualizing the Activation and Coupling Pathway
The following diagram illustrates the general workflow for the derivatization of 2-Aminoquinoline-6-carboxylic acid via amide coupling, a process central to creating diverse chemical libraries for drug discovery.
Caption: A generalized workflow for the synthesis of 2-Aminoquinoline-6-carboxamides.
Comparative Overview of Common Coupling Reagents
The choice of coupling reagent is a critical parameter that dictates reaction success. Below is a summary of commonly used reagents for amide bond formation, adapted from comparative studies in peptide synthesis which are directly applicable to this protocol.[2]
| Reagent Class | Example Reagent | Key Characteristics | Typical Purity |
| Uronium/Aminium | HATU | High reactivity, fast kinetics, low racemization. Considered a gold standard. | High[2] |
| HBTU | Very effective and widely used. Slightly less reactive than HATU. | High[2] | |
| HCTU | Similar performance to HBTU, with the 6-chloro-HOBt leaving group enhancing reactivity. | High[2] | |
| Phosphonium | PyBOP | Strong coupling reagent, but can sometimes lead to more impurities than top uronium salts. | Lower than HATU/HCTU[2] |
| Carbodiimide | DCC | Inexpensive and effective for solution-phase synthesis. Byproduct (DCU) is insoluble. | Variable, requires additive |
| EDC | Water-soluble carbodiimide and byproduct, ideal for aqueous reactions or easy workup. | Variable, requires additive |
Note: Purity is dependent on specific substrates, reaction conditions, and the use of additives like HOBt or HOAt to suppress side reactions.
Detailed Experimental Protocol: Amide Synthesis
This protocol is adapted from established methodologies for the synthesis of quinoline-6-carboxamides and is designed to be a robust starting point for researchers.[2]
Objective: To synthesize a 2-Aminoquinoline-6-carboxamide derivative by coupling 2-Aminoquinoline-6-carboxylic acid with a primary or secondary amine.
Materials:
-
2-Aminoquinoline-6-carboxylic acid
-
Amine of interest (primary or secondary)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Reaction vessel (round-bottom flask) with magnetic stirrer
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Aminoquinoline-6-carboxylic acid (1.0 equivalent).
-
Dissolve the starting material in anhydrous DMF (concentration typically 0.1-0.5 M). Stir the solution until all solid has dissolved.
-
-
Activation:
-
To the stirred solution, add HBTU (1.1 equivalents) and DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes. This is the "pre-activation" step, where the carboxylic acid is converted to its reactive intermediate. The solution may change color or consistency.
-
-
Amine Addition:
-
Add the desired amine (1.2 equivalents) to the reaction mixture. If the amine is a salt (e.g., hydrochloride), an additional equivalent of DIPEA may be necessary to liberate the free base.
-
Continue to stir the reaction at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting carboxylic acid is consumed. Reaction times can vary from 2 to 24 hours depending on the reactivity of the amine.
-
-
Workup and Extraction:
-
Once the reaction is complete, dilute the reaction mixture with a suitable organic solvent like ethyl acetate or DCM.
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (to remove unreacted acid and acidic byproducts).
-
Water.
-
Brine (to aid in phase separation and remove residual water).
-
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude material using silica gel column chromatography. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) will need to be determined based on the polarity of the synthesized amide.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC).
-
Mechanism of Uronium Salt-Mediated Coupling
Understanding the reaction mechanism is key to optimizing conditions and troubleshooting unexpected outcomes. The uronium salt HBTU facilitates amide bond formation through a well-established pathway.
Caption: Mechanism of HBTU-mediated amide bond formation.
-
Deprotonation: The tertiary base, DIPEA, deprotonates the carboxylic acid to form a more nucleophilic carboxylate anion.
-
Activation: The carboxylate attacks the electrophilic carbon of the HBTU reagent, leading to the formation of a highly reactive O-acylisourea intermediate. This rapidly rearranges to form the more stable OBt (1-hydroxybenzotriazole) active ester.
-
Aminolysis: The amine nucleophile attacks the carbonyl carbon of the active ester, displacing HOBt and forming the stable amide bond.
Troubleshooting and Scientific Insights
-
Low Yield: If the reaction yield is poor, consider increasing the pre-activation time or gently heating the reaction mixture (e.g., to 40-50 °C), especially if using a sterically hindered or poorly nucleophilic amine. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate.
-
Side Reactions: The primary amino group at the 2-position of the quinoline core is also nucleophilic. While the carboxylic acid is preferentially activated under these conditions, self-condensation or other side reactions are possible. Using a slight excess of the target amine can help favor the desired reaction. If the 2-amino group interferes, it may require protection (e.g., as a Boc or Fmoc carbamate) prior to the coupling reaction, followed by a deprotection step.
-
Purification Issues: The urea byproduct from the coupling reagent can sometimes complicate purification. HBTU's byproduct is generally soluble in common organic solvents. If purification is challenging, consider using a water-soluble reagent like EDC, which allows for the removal of byproducts through aqueous extraction.
Conclusion
The derivatization of 2-Aminoquinoline-6-carboxylic acid via amide bond formation is a powerful and versatile strategy in medicinal chemistry. By leveraging robust coupling reagents like HBTU, researchers can efficiently synthesize a wide range of carboxamide derivatives. The protocol detailed herein provides a reliable foundation for these synthetic efforts. A thorough understanding of the underlying reaction mechanism and careful optimization of reaction parameters are paramount to achieving high yields and purity, ultimately accelerating the discovery of novel therapeutic agents.
References
-
Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH. HETEROCYCLES. 2016;92(3). Available from: [Link]
-
Coupling Reagents. Aapptec Peptides. Available from: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from: [Link]
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Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. 2023. Available from: [Link]
-
Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. 2023. Available from: [Link]
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available from: [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available from: [Link]
-
Mechanisms for the activation of carboxylic acid in amide bond formation. ResearchGate. Available from: [Link]
-
Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain. J-Stage. Available from: [Link]
-
Recent development of peptide coupling reagents in organic synthesis. Organic & Biomolecular Chemistry. Available from: [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. 2011. Available from: [Link]
-
Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters. RSC Advances. 2017. Available from: [Link]
-
Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research. 2011. Available from: [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. 2020. Available from: [Link]
-
2-Aminoquinoline-6-carboxylic acid. PubChem. Available from: [Link]
-
Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition. ACS Publications. 2014. Available from: [Link]
-
Substituted Amides of Quinoline Derivatives: Preparation and Their Photosynthesis-inhibiting Activity. ResearchGate. Available from: [Link]
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Design, synthesis and biological evaluation of quinoline amide derivatives as novel VEGFR-2 inhibitors. PubMed. Available from: [Link]
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Amide formation from carboxylic acid derivatives. (video). Khan Academy. Available from: [Link]
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Application Notes & Protocols: Leveraging 2-Aminoquinoline-6-carboxylic Acid Derivatives in Advanced Cell-Based Assays
Abstract
The quinoline scaffold, particularly 2-Aminoquinoline-6-carboxylic acid and its derivatives, represents a versatile class of fluorophores essential for modern biological research.[1][2] Their unique photophysical properties, including sensitivity to the local microenvironment, make them powerful tools for developing "turn-on" or ratiometric fluorescent probes.[3][4] This guide provides an in-depth exploration of the principles, applications, and detailed protocols for using these derivatives in cell-based assays, with a primary focus on the detection of intracellular zinc (Zn²⁺), a critical second messenger in numerous signaling pathways.
Introduction: The Power of the Quinoline Scaffold
2-Aminoquinoline derivatives are foundational structures in the development of fluorescent probes for bio-imaging and the detection of metal ions.[1][2] Their utility stems from a combination of favorable characteristics:
-
Environmental Sensitivity: The fluorescence emission of many quinoline derivatives is highly dependent on their local environment, including solvent polarity and the presence of specific analytes. This solvatochromism is key to their function as sensors.[5]
-
Favorable Photophysics: These compounds can be chemically modified to tune their absorption and emission spectra, often resulting in large Stokes shifts and high quantum yields, which are desirable properties for minimizing background and maximizing signal in cellular imaging.[6]
-
Synthetic Versatility: The quinoline ring system is amenable to a wide range of chemical modifications, allowing for the creation of derivatives that can chelate specific ions, act as enzyme substrates, or target particular subcellular organelles.[1]
This guide will focus on the application of these principles to the design and execution of robust cell-based assays for quantifying intracellular zinc.
Principle of "Turn-On" Fluorescence for Zinc Detection
Many 2-aminoquinoline-based zinc sensors operate on a "turn-on" mechanism, often involving Photoinduced Electron Transfer (PET). In the absence of the target ion (Zn²⁺), the probe exhibits low fluorescence (is "quenched"). Upon binding to Zn²⁺, a conformational change in the molecule inhibits the PET process, causing a significant increase in fluorescence intensity.[7]
This principle allows for the sensitive and selective detection of labile zinc pools within the complex intracellular environment. The design of these probes typically incorporates two key moieties:
-
Fluorophore: The 2-aminoquinoline core which provides the fluorescent signal.
-
Chelator: A zinc-binding unit, such as N,N-di-(2-picolyl)ethylenediamine (DPA), which confers selectivity for Zn²⁺ over other biologically abundant cations like Na⁺, K⁺, Ca²⁺, and Mg²⁺.[3][4]
Caption: General mechanism for "turn-on" fluorescence of a 2-aminoquinoline-based zinc probe.
Application: Intracellular Zinc Sensing
Zinc is the second most abundant transition metal in the brain and plays a critical role in neurotransmission, gene expression, and enzyme function.[4] Fluorescent probes derived from 2-aminoquinoline allow for the real-time visualization and quantification of labile Zn²⁺ fluxes in living cells.
Probe Selection and Properties
A variety of quinoline-based probes are available, each with distinct properties. The choice of probe depends on the specific application, instrumentation, and desired sensitivity.
| Probe Family | Example | Excitation (nm) | Emission (nm) | Key Feature |
| Zinquin | Zinquin ethyl ester | 368 | 490 | Cell-permeable, produces blue fluorescence upon Zn²⁺ binding.[8] |
| TSQ | N/A | 334 | 495 | Membrane permeable, used for imaging intracellular zinc proteins.[8] |
| PMQA | Zn-green | ~480 (ratiometric) | 470 -> 555 | Ratiometric sensor with an 85 nm red-shift upon Zn²⁺ binding. |
Detailed Protocol: Live-Cell Imaging of Intracellular Zinc
This protocol provides a step-by-step method for loading a generic cell-permeable 2-aminoquinoline derivative (e.g., Zinquin-AM) into adherent cells and imaging the response to a zinc stimulus.
Materials and Reagents
-
Cells: Adherent cell line of interest (e.g., HeLa, HEK293, or primary neurons) cultured on glass-bottom imaging dishes.
-
Fluorescent Probe: 2-Aminoquinoline derivative AM ester (e.g., Zinquin AM), typically as a 1-5 mM stock in anhydrous DMSO.
-
Loading Buffer: Hanks' Balanced Salt Solution (HBSS) or other physiological buffer, pH 7.2-7.4.
-
Probenecid (Optional but Recommended): 250 mM stock solution in 1 M NaOH, diluted 1:100 for a 2.5 mM working concentration.[9][10]
-
Zinc Solution: 100 mM ZnCl₂ in sterile water.
-
Zinc Chelator (for control): 100 mM TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) in DMSO.
-
Positive Control (Ionophore): 1 mM Pyrithione in DMSO.
The Critical Role of Probenecid
Many cell types, particularly CHO and HeLa cells, express organic anion transporters (OATs) that can actively pump the negatively charged (de-esterified) fluorescent probe out of the cell.[9][10][11] This dye leakage leads to a decrease in intracellular signal and an increase in extracellular background fluorescence. Probenecid is an inhibitor of these transporters and is crucial for ensuring stable intracellular retention of the dye.[9][12] However, it's important to note that probenecid can have off-target effects, such as altering calcium flux kinetics.[9][10]
Experimental Workflow
Caption: Workflow for a cell-based fluorescence assay to measure intracellular zinc flux.
Step-by-Step Procedure
-
Cell Preparation: Plate cells on glass-bottom imaging dishes to reach 70-90% confluency on the day of the experiment.
-
Prepare Loading Solution:
-
Thaw the probe stock solution and other reagents.
-
Dilute the probe stock to a final working concentration of 1-10 µM in pre-warmed HBSS.
-
Critical Step: If using probenecid, add it to the loading buffer for a final concentration of 2.5 mM. Mix well.
-
-
Probe Loading:
-
Aspirate the culture medium from the cells.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in a cell culture incubator. The optimal time and concentration should be determined empirically for each cell type.
-
-
Wash and De-esterification:
-
Aspirate the loading solution.
-
Wash the cells twice with pre-warmed HBSS (containing 2.5 mM probenecid, if used).
-
Add fresh HBSS (+ probenecid) and incubate for an additional 15-30 minutes at 37°C. This allows for the complete cleavage of the AM ester group by intracellular esterases, trapping the active probe inside the cells.[12]
-
-
Imaging:
-
Transfer the dish to a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or custom set for the specific probe) and an environmental chamber to maintain 37°C and 5% CO₂.
-
Baseline: Acquire a baseline fluorescence image (F₀).
-
Stimulation: To induce zinc influx, add a solution containing both ZnCl₂ (e.g., 10-100 µM final concentration) and a zinc ionophore like pyrithione (e.g., 1-10 µM final concentration). Pyrithione facilitates the transport of zinc across the cell membrane.
-
Response: Immediately begin acquiring a time-lapse series of images to capture the increase in fluorescence.
-
Control: At the end of the experiment, add the membrane-permeant chelator TPEN (e.g., 50-100 µM) to chelate the intracellular zinc and confirm that the observed fluorescence increase was indeed zinc-dependent. You should observe a rapid decrease in the signal.
-
Data Analysis
The change in fluorescence is typically expressed as the ratio of the change in fluorescence (ΔF) to the initial baseline fluorescence (F₀).
-
Define Regions of Interest (ROIs) around individual cells.
-
Measure the average fluorescence intensity within each ROI for every time point.
-
Calculate the baseline fluorescence (F₀) by averaging the intensity of the frames acquired before stimulation.
-
For each time point (t), calculate the ΔF/F₀ using the formula: (Fₜ - F₀) / F₀ .
-
Plot ΔF/F₀ over time to visualize the zinc influx dynamics.
Troubleshooting and Optimization
-
High Background: This can be caused by incomplete washing, dye extrusion (use probenecid), or cell death.[11]
-
Low Signal: May result from insufficient probe loading (increase concentration or time), low expression of transporters (if studying specific pathways), or use of an inappropriate filter set.
-
Cell Toxicity: High concentrations of the probe, DMSO, or ionophores can be toxic. Perform a viability assay (e.g., Trypan Blue) to determine optimal, non-toxic concentrations.
-
Phototoxicity/Photobleaching: Minimize exposure time and excitation light intensity. Use a more photostable probe if necessary.
Conclusion
2-Aminoquinoline-6-carboxylic acid derivatives are powerful and adaptable tools for probing cellular dynamics. By understanding the underlying principles of their fluorescence and by carefully optimizing assay conditions, researchers can perform robust, quantitative measurements of key cellular analytes like intracellular zinc. The protocols and insights provided herein serve as a comprehensive guide for both novice and experienced scientists to successfully implement these assays in their drug discovery and fundamental research programs.
References
- Yang's group designed and synthesized a novel coumarin derivative fluorescent probe, FCP, based on the photo-induced electron transfer (PET)
- Du, J., et al. (2024). Advances in Organic Fluorescent Probes for Intracellular Zn2+ Detection and Bioimaging. Molecules.
- Nolan, E. M., & Lippard, S. J. (2008). Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry. Accounts of chemical research.
- AAT Bioquest. (2019). Why is probenecid used to conduct calcium flux assays when using fluorescent calcium indicators in certain cell types?.
- Zhang, Q., et al. (2017). A fluorescent sensor for intracellular Zn2+ based on cylindrical molecular brushes of poly(2-oxazoline) through ion-induced emission. Polymer Chemistry.
- MedchemExpress.com.
- BenchChem. A Comparative Guide to 2-Aminoquinoline Fluorescent Probes and Other Common Dyes. BenchChem Website.
- Lee, J., et al. (2015). Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain. Chemical and Pharmaceutical Bulletin.
- Kim, H. Y., et al. (2016). Development and Validation of a Cell-Based Fluorescent Method for Measuring Antibody Affinity. Yonsei medical journal.
- AAT Bioquest. (2019). Why do CHO cells require the use of probenecid in calcium assays?.
- Jara, N., et al. (2021).
- Cheng, H. (2025). Answer to "What is the key point in Calcium staining assay? Is Probenecid necessary?".
- Wang, X., et al. (2007). Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits. The open drug discovery journal.
- Tanaka, K., et al. (2025). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports.
- BenchChem. (2025). 2-Aminoquinoline: A Technical Guide for Researchers. BenchChem Website.
- Martirosyan, A. S., et al. (2025).
- Chem-Impex. 2-Aminoquinoline. Chem-Impex Website.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. medchemexpress.com [medchemexpress.com]
- 9. Why is probenecid used to conduct calcium flux assays when using fluorescent calcium indicators in certain cell types? | AAT Bioquest [aatbio.com]
- 10. Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Why do CHO cells require the use of probenecid in calcium assays? | AAT Bioquest [aatbio.com]
- 12. researchgate.net [researchgate.net]
The 2-Aminoquinoline-6-Carboxylic Acid Scaffold: A Strategic Asset in Modern Kinase Inhibitor Synthesis
Abstract
The quinoline ring system is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds. Within this structural class, the 2-aminoquinoline motif has emerged as a "privileged scaffold," particularly in the design of targeted therapeutics. This guide provides an in-depth exploration of a key derivative, 2-aminoquinoline-6-carboxylic acid, and its strategic application in the synthesis of potent and selective kinase inhibitors. We will dissect the rationale behind its use, from its role as a bioisostere to its function as a versatile synthetic handle. Detailed, field-tested protocols for the synthesis of this key intermediate and its subsequent elaboration into advanced kinase inhibitor candidates are provided, aimed at researchers, medicinal chemists, and drug development professionals.
Introduction: The Strategic Value of the 2-Aminoquinoline Core
Protein kinases, which regulate the majority of cellular signaling pathways, are among the most critical targets in modern oncology and immunology. The development of small molecule inhibitors that target the ATP-binding site of these enzymes has revolutionized treatment paradigms. The 2-aminoquinoline scaffold is a highly effective pharmacophore in this context for several key reasons:
-
Mimicry of the Adenine Hinge-Binding Motif: The 2-aminopyridine substructure within the quinoline ring system expertly mimics the hydrogen bonding pattern of the adenine portion of ATP. This allows it to form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a foundational interaction for potent inhibition.
-
Structural Rigidity and Vectorial Projection: The fused bicyclic nature of the quinoline core provides a rigid platform. This rigidity minimizes the entropic penalty upon binding and projects substituents from other positions of the ring into specific vectors within the kinase active site, allowing for the fine-tuning of selectivity and potency.
-
Synthetic Tractability: The quinoline ring system is amenable to a wide range of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). The presence of both an amino group and a carboxylic acid, as in our title compound, offers two orthogonal points for diversification.
The 2-aminoquinoline-6-carboxylic acid moiety, in particular, serves as a powerful building block. The 2-amino group typically acts as the hinge-binding element, while the 6-carboxylic acid provides a crucial anchor point for coupling to various recognition elements that can probe deeper into the active site or extend into solvent-exposed regions, often enhancing selectivity and improving pharmacokinetic properties.
The Kinase Inhibition Landscape: Targeting Aberrant Signaling
Kinase signaling pathways are complex cascades that transmit signals from the cell surface to the nucleus, governing processes like cell growth, proliferation, differentiation, and apoptosis. In many cancers, these pathways are constitutively activated due to mutations or overexpression of specific kinases.[1] Kinase inhibitors function by blocking the ATP-binding site, thereby preventing the phosphorylation of downstream substrates and interrupting the aberrant signaling cascade.
Caption: General kinase signaling pathway and the point of intervention for ATP-competitive inhibitors.
Synthesis of the Core Scaffold: 2-Aminoquinoline-6-Carboxylic Acid
While commercially available, understanding the synthesis of the core building block is crucial for process development and the generation of analogues. A robust and scalable synthesis is paramount. One efficient method involves a three-step process starting from the readily available 6-quinolinecarboxylic acid.[2][3]
Caption: Synthetic workflow for 2-aminoquinoline-6-carboxylic acid from a commercial starting material.
Protocol 1: Large-Scale Synthesis of 2-Aminoquinoline-6-carboxylic Acid Benzyl Ester[2][3]
This protocol details the synthesis of the benzyl ester, a common protecting group strategy that facilitates purification and subsequent reactions before a final deprotection step.
Step A: Benzyl Ester Formation
-
Reaction Setup: To a solution of 6-quinolinecarboxylic acid (1.0 eq) in ethyl acetate (10 vol), add 1,1'-carbonyldiimidazole (CDI) (1.1 eq).
-
Activation: Stir the mixture at ambient temperature (20-25 °C) for 4 hours to form the acylimidazolide intermediate.
-
Esterification: Add benzyl alcohol (1.05 eq) and continue stirring for 12 hours at ambient temperature.
-
Work-up: Quench the reaction with a solution of concentrated HCl in water. Separate the phases and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield quinoline-6-carboxylic acid benzyl ester, which can be purified by recrystallization.
Causality Insight: CDI is a safe and effective activating agent for the carboxylic acid, avoiding the need for harsher reagents like thionyl chloride. The reaction proceeds through a highly reactive acylimidazolide intermediate.
Step B: N-Oxidation
-
Reaction Setup: Dissolve the benzyl ester from Step A (1.0 eq) in dichloromethane (DCM, 10 vol).
-
Oxidation: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise, maintaining the temperature below 30 °C.
-
Reaction Monitoring: Stir at ambient temperature for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Work-up: Quench with aqueous sodium bisulfite solution. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate and concentrate to yield the quinoline N-oxide.
Causality Insight: N-oxidation activates the C2 position of the quinoline ring for subsequent nucleophilic attack, a critical step for introducing the amino group.
Step C: Amination
-
Reaction Setup: Dissolve the N-oxide from Step B (1.0 eq) in a mixture of triethylamine (Et3N) and acetonitrile. Add ammonium chloride (NH4Cl) (2.0 eq).
-
Activation of N-oxide: Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (TsCl) (1.2 eq) in acetonitrile dropwise.
-
Amination: Allow the reaction to warm to ambient temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, and concentrate. The crude product can be purified by column chromatography or recrystallization to afford 2-aminoquinoline-6-carboxylic acid benzyl ester.
Causality Insight: This step is a modified Reissert-Henze reaction. TsCl activates the N-oxide, and the triethylamine/ammonium chloride buffered system provides a mild and safe source of ammonia for the nucleophilic addition at the C2 position.[2][3] This avoids hazardous conditions associated with using gaseous ammonia.
Elaboration into Kinase Inhibitors: The Amide Coupling Strategy
The most common and effective strategy for elaborating 2-aminoquinoline-6-carboxylic acid into a kinase inhibitor is through amide bond formation. The carboxylic acid is coupled with a variety of (hetero)aromatic amines. These amines are carefully chosen to occupy specific sub-pockets within the kinase active site, thereby conferring potency and selectivity. This approach has been successfully used to develop inhibitors for kinases such as Bruton's tyrosine kinase (BTK) and Ataxia Telangiectasia Mutated (ATM) kinase, albeit with different quinoline carboxamide isomers.[4][5]
Protocol 2: General Procedure for Amide Coupling
This protocol provides a generalized, yet robust, method for the synthesis of N-aryl-2-aminoquinoline-6-carboxamides, which are potent kinase inhibitor scaffolds.
Caption: General workflow for the synthesis of N-Aryl-2-aminoquinoline-6-carboxamide kinase inhibitors.
1. Reaction Setup:
-
In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 2-aminoquinoline-6-carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or DCM.
-
Add the desired substituted aniline (1.1 eq).
-
Add a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).
2. Reaction Execution:
-
Stir the reaction mixture at ambient temperature (20-25 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).
3. Work-up and Purification:
-
Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (to remove excess base and aniline), saturated sodium bicarbonate solution (to remove unreacted acid and byproducts from the coupling agent), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM, to yield the pure N-aryl-2-aminoquinoline-6-carboxamide.
4. Characterization:
-
The structure and purity of the final compound must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.
Self-Validating System & Trustworthiness: This protocol employs standard, well-characterized peptide coupling reagents (HATU/HBTU) that are known to efficiently promote amide bond formation with minimal side reactions and racemization (if chiral centers are present). The specific work-up procedure is designed to systematically remove unreacted starting materials and reaction byproducts, ensuring a clean crude product for final purification. The final characterization by multiple orthogonal techniques (NMR, HRMS, HPLC) provides definitive validation of the product's identity and purity.
Structure-Activity Relationship (SAR) Insights
The power of the 2-aminoquinoline-6-carboxamide scaffold lies in the ability to systematically modify the appended N-aryl group to optimize kinase inhibitory activity.
| Position of Modification | General Observation | Rationale |
| 2-Amino Group | Essential for activity | Forms key H-bonds with the kinase hinge region. |
| Quinoline Core | Provides a rigid scaffold | Orients the N-aryl group and 2-amino function. |
| 6-Carboxamide Linker | Optimal linker | Provides a stable connection and correct vector for the N-aryl group. |
| N-Aryl Substituents | Crucial for potency & selectivity | Small hydrophobic groups (e.g., methyl, chloro) or H-bond acceptors/donors can interact with specific residues in the ATP pocket, tailoring the inhibitor to a specific kinase. |
For example, in the development of Bruton's Tyrosine Kinase (BTK) inhibitors based on a 4-aminoquinoline-3-carboxamide scaffold, modifications to the N-phenyl ring were critical for achieving high potency.[5] A similar strategy would be applied here, where different substituted anilines would be coupled to the 2-aminoquinoline-6-carboxylic acid core to probe the specific topology of the target kinase's active site.
Conclusion
2-Aminoquinoline-6-carboxylic acid represents a high-value, versatile scaffold for the synthesis of targeted kinase inhibitors. Its inherent ability to engage the conserved kinase hinge region, combined with a strategically placed carboxylic acid handle, provides an ideal platform for medicinal chemists. The synthetic protocols outlined in this guide are robust and scalable, enabling both initial library synthesis for SAR exploration and the larger-scale production of lead candidates. By understanding the causal principles behind the synthetic steps and the structural rationale for the scaffold's efficacy, researchers can leverage this powerful building block to accelerate the discovery and development of next-generation kinase-targeted therapies.
References
-
Cole, D. C., et al. (2006). Safe and practical large-scale synthesis of 2-aminoquinoline-6-carboxylic acid benzyl ester. Organic Process Research & Development, 10(3), 534-538. [Link]
- Vertex Pharmaceuticals. (2006). Safe and Practical Large-Scale Synthesis of 2-Aminoquinoline-6-Carboxylic Acid Benzyl Ester. Vertex AI Search.
-
Ravi, S., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry, 20(23), 2070-2079. [Link]
-
Anatolii R Syniugin, et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]
-
Wang, A., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 62(15), 7043-7063. [Link]
-
Sun, C., et al. (2012). Design, synthesis and biological evaluation of quinoline amide derivatives as novel VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(21), 6643-6647. [Link]
-
Haddach, M., et al. (2012). Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. Bioorganic & Medicinal Chemistry Letters, 22(1), 45-48. [Link]
-
Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5). [Link]
-
Janardhanan, J., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research. [Link]
-
Hanahan, D., & Weinberg, R. A. (2011). Hallmarks of cancer: the next generation. Cell, 144(5), 646-674. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
- 4. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Aminoquinoline-6-carboxylic Acid in Materials Science
Introduction: The Versatility of a Functionalized Quinoline Core
2-Aminoquinoline-6-carboxylic acid is a bifunctional organic molecule that possesses a rigid, aromatic quinoline backbone. The strategic placement of an amino group and a carboxylic acid group imparts a unique combination of properties that make it a highly attractive building block in the realm of materials science. The quinoline moiety itself is known for its photophysical properties, including fluorescence, while the amino and carboxylic acid groups provide versatile coordination sites for the construction of more complex supramolecular structures. These functional groups can engage in hydrogen bonding and act as ligands for metal ions, enabling the rational design of novel materials with tailored properties. This document provides an in-depth guide to the application of 2-Aminoquinoline-6-carboxylic acid in the synthesis of luminescent metal-organic frameworks (MOFs) and as a fluorescent sensor, with a forward-looking perspective on its potential in organic electronics.
Part 1: Luminescent Metal-Organic Frameworks (MOFs) for Sensing Applications
The dicarboxylate analogue of the topic compound, quinoline-2,6-dicarboxylic acid, has been successfully employed as a linker in the synthesis of luminescent MOFs. These materials have demonstrated high selectivity and sensitivity in the detection of metal ions, such as Fe(III)[1][2]. The inherent luminescence of the quinoline core, combined with the porous and crystalline nature of MOFs, creates a powerful platform for the development of advanced sensory materials. The amino group in 2-Aminoquinoline-6-carboxylic acid can further enhance the functionality of the resulting MOF, potentially leading to improved selectivity and sensing performance through additional interaction sites.
Scientific Principles: From Molecular Building Blocks to Functional Materials
The synthesis of MOFs is a bottom-up approach where metal ions or clusters are connected by organic linkers to form a crystalline, porous framework[3][4]. In the case of 2-Aminoquinoline-6-carboxylic acid, the carboxylic acid group can coordinate with metal centers, while the amino group can either remain free to interact with guest molecules or participate in the framework's structural integrity. The resulting MOF's properties, such as its topology, porosity, and luminescence, are dictated by the coordination geometry of the metal ion and the length and functionality of the organic linker[1][2]. The luminescence of the MOF can be modulated by the presence of specific analytes, leading to a "turn-on" or "turn-off" sensory response. This change in fluorescence can be triggered by mechanisms such as fluorescence resonance energy transfer (FRET) or photo-induced electron transfer (PET) between the analyte and the MOF's framework[2].
Experimental Protocol: Solvothermal Synthesis of a Luminescent Zn(II)-based MOF
This protocol describes a general method for the solvothermal synthesis of a luminescent MOF using 2-Aminoquinoline-6-carboxylic acid and zinc nitrate hexahydrate.
Materials:
-
2-Aminoquinoline-6-carboxylic acid (C₁₀H₈N₂O₂)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave (23 mL)
-
Programmable oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of 2-Aminoquinoline-6-carboxylic acid and 0.1 mmol of Zn(NO₃)₂·6H₂O in 15 mL of DMF.
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120°C at a rate of 5°C/min and hold at this temperature for 48 hours.
-
After 48 hours, cool the autoclave to room temperature at a rate of 5°C/min.
-
Collect the crystalline product by centrifugation at 8000 rpm for 5 minutes.
-
Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.
-
Dry the final product in a vacuum oven at 80°C for 12 hours.
Characterization:
The synthesized MOF should be characterized using the following techniques:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material[1][5].
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF[1][6].
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To verify the coordination of the carboxylic acid group to the metal center.
-
Fluorescence Spectroscopy: To determine the excitation and emission maxima of the luminescent MOF.
Data Presentation: Expected Properties of the Synthesized MOF
| Property | Expected Value/Observation | Reference |
| Crystal System | To be determined by single-crystal X-ray diffraction | [1] |
| Thermal Stability | Stable up to ~400°C | [1][2] |
| Excitation Maximum | ~350 nm | [1] |
| Emission Maximum | ~420 nm | [1] |
| Application | Selective sensing of metal ions (e.g., Fe³⁺) | [1][2] |
Visualization: MOF Synthesis Workflow
Caption: Solvothermal synthesis workflow for a luminescent MOF.
Part 2: 2-Aminoquinoline-6-carboxylic Acid as a Fluorescent Probe
The inherent fluorescence of the quinoline core makes 2-Aminoquinoline-6-carboxylic acid a promising candidate for the development of "turn-on" or "turn-off" fluorescent probes. Quinoline-based fluorescent sensors have been extensively studied for the detection of various analytes, including metal ions and pH[7][8][9][10]. The amino and carboxylic acid groups can act as a binding site for specific analytes, and this binding event can modulate the fluorescence of the quinoline moiety.
Scientific Principles: Mechanisms of Fluorescence Sensing
The sensing mechanism of a fluorescent probe is dependent on the interaction between the probe and the analyte. Common mechanisms include:
-
Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the probe can restrict intramolecular rotations or vibrations, leading to a decrease in non-radiative decay pathways and an enhancement of fluorescence intensity[11][12].
-
Photoinduced Electron Transfer (PET): In the "off" state, the fluorescence of the fluorophore is quenched by electron transfer from a donor moiety (the receptor). Upon binding of the analyte to the receptor, the energy levels of the donor are altered, inhibiting PET and "turning on" the fluorescence[9][11][13].
-
Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron-donating or -withdrawing nature of the substituents on the fluorophore, leading to a shift in the emission wavelength.
Experimental Protocol: General Procedure for Metal Ion Sensing
This protocol outlines a general method for evaluating the performance of 2-Aminoquinoline-6-carboxylic acid as a fluorescent probe for the detection of a target metal ion (e.g., Fe³⁺ or Zn²⁺).
Materials and Equipment:
-
Stock solution of 2-Aminoquinoline-6-carboxylic acid (1 mM in DMSO or a suitable buffer).
-
Stock solutions of various metal ion salts (e.g., FeCl₃, ZnCl₂) in deionized water.
-
Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH.
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Preparation of the Probe Solution: Prepare a working solution of 2-Aminoquinoline-6-carboxylic acid (e.g., 10 µM) by diluting the stock solution in the chosen buffer.
-
Fluorescence Titration:
-
Place 2 mL of the probe solution in a quartz cuvette.
-
Record the initial fluorescence spectrum.
-
Incrementally add small aliquots of the target metal ion stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for 2-3 minutes before recording the fluorescence spectrum.
-
-
Selectivity Study:
-
To assess the selectivity of the probe, repeat the fluorescence measurement with other metal ions at a concentration that produced a significant response with the target analyte.
-
-
Determination of Detection Limit (LOD):
-
The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the fluorescence intensity versus concentration plot.
-
Data Presentation: Potential Performance of 2-Aminoquinoline-6-carboxylic Acid as a Fluorescent Sensor
| Parameter | Potential Performance Characteristic | Reference |
| Analyte | Metal ions (e.g., Fe³⁺, Zn²⁺) | [1][7][8] |
| Sensing Mechanism | Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET) | [11][13] |
| Response Type | "Turn-on" or "Turn-off" fluorescence | [9][12] |
| Detection Limit | Potentially in the micromolar (µM) to nanomolar (nM) range | [2] |
| Solvent | Aqueous buffer or mixed aqueous-organic media | [7] |
Visualization: "Turn-On" Fluorescence Sensing Mechanism
Caption: "Turn-on" fluorescence sensing via Photoinduced Electron Transfer (PET) inhibition.
Part 3: Potential Application in Organic Light-Emitting Diodes (OLEDs)
While the direct application of 2-Aminoquinoline-6-carboxylic acid in OLEDs is not yet well-documented, the inherent electronic and photophysical properties of the quinoline core suggest its potential in this field. Quinoline and isoquinoline derivatives have been investigated as emissive materials, host materials, and electron-transporting materials in OLEDs[14][15][16]. The electron-deficient nature of the quinoline ring can facilitate electron injection and transport, which are crucial for efficient OLED performance[14].
Scientific Principles: Electroluminescence in OLEDs
An OLED is a solid-state device that emits light in response to an electric current. The basic structure consists of a series of thin organic layers sandwiched between two electrodes. When a voltage is applied, electrons are injected from the cathode and holes from the anode. These charge carriers migrate through the organic layers and recombine in an emissive layer to form excitons. The radiative decay of these excitons results in the emission of light, a process known as electroluminescence[14]. The color of the emitted light is determined by the energy gap of the emissive material.
The amino and carboxylic acid groups of 2-Aminoquinoline-6-carboxylic acid could be functionalized to tune its electronic properties, solubility, and film-forming characteristics, making it suitable for incorporation into an OLED stack[14]. For instance, it could be derivatized to act as a blue fluorescent emitter or as a host for phosphorescent emitters.
Hypothetical Role and Device Architecture
2-Aminoquinoline-6-carboxylic acid derivatives could potentially be used in the following roles within an OLED:
-
Emissive Layer (EML): As a blue-emitting material, taking advantage of the natural fluorescence of the quinoline core.
-
Electron Transport Layer (ETL): The electron-deficient nature of the quinoline ring could facilitate the transport of electrons from the cathode to the emissive layer.
-
Host Material: In the emissive layer to host phosphorescent dopants, facilitating energy transfer and preventing aggregation.
Visualization: Basic OLED Structure
Caption: Schematic of a multilayer Organic Light-Emitting Diode (OLED).
Conclusion
2-Aminoquinoline-6-carboxylic acid is a molecule of significant potential in materials science. Its unique combination of a fluorescent quinoline core and versatile amino and carboxylic acid functional groups makes it an excellent candidate for the development of advanced materials. The established success of similar quinoline derivatives in luminescent MOFs and fluorescent sensors provides a strong foundation for the application of 2-Aminoquinoline-6-carboxylic acid in these areas. While its role in OLEDs is currently more speculative, the fundamental properties of the quinoline scaffold suggest that with further functionalization, it could become a valuable component in next-generation organic electronic devices. The protocols and insights provided in this document are intended to serve as a guide for researchers and scientists to explore and unlock the full potential of this versatile molecule.
References
-
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (n.d.). Retrieved from [Link]
-
Synthesis and Characterization of Functionalized Metal-organic Frameworks. (n.d.). Journal of Visualized Experiments. Retrieved from [Link]
-
A new 3D luminescent Zn(II)-organic framework containing quinoline-2,6-dicarboxylate linker for the highly selective sensing of Fe(III) ion. (2021). ResearchGate. Retrieved from [Link]
-
A new 3D luminescent Zn(ii)–organic framework containing a quinoline-2,6-dicarboxylate linker for the highly selective sensing of Fe(iii) ions. (2021). Dalton Transactions. Retrieved from [Link]
-
Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen. (2020). Frontiers in Chemistry. Retrieved from [Link]
-
Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. (2015). Dalton Transactions. Retrieved from [Link]
-
Synthesis of Metal-Organic Framework from Iron Nitrate and 2,6-Naphthalenedicarboxylic Acid and Its Application as Drug Carrier. (2018). PubMed. Retrieved from [Link]
-
Synthesis of Metal-Organic Framework from Iron Nitrate and 2,6-Naphthalenedicarboxylic Acid and Its Application as Drug Carrier. (2018). ResearchGate. Retrieved from [Link]
-
Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level. (2021). Materials Advances. Retrieved from [Link]
-
Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. (2014). SciSpace. Retrieved from [Link]
-
Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review. (2024). Nanoscale Advances. Retrieved from [Link]
-
Biological Interfacial Materials for Organic Light-Emitting Diodes. (2023). MDPI. Retrieved from [Link]
-
Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization. (2018). Inorganic Chemistry. Retrieved from [Link]
-
Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. (2014). International Journal of Analytical Chemistry. Retrieved from [Link]
-
Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review. (2024). PubMed. Retrieved from [Link]
-
Application of Light-Emitting Diodes for Improving the Nutritional Quality and Bioactive Compound Levels of Some Crops and Medicinal Plants. (2021). MDPI. Retrieved from [Link]
-
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). Sensors. Retrieved from [Link]
-
Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. (2017). ResearchGate. Retrieved from [Link]
-
Investigation of quinoline-based materials for organic light-emitting diode (OLED) applications. (2005). ResearchGate. Retrieved from [Link]
Sources
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- 2. A new 3D luminescent Zn(ii)–organic framework containing a quinoline-2,6-dicarboxylate linker for the highly selective sensing of Fe(iii) ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Metal-Organic Framework from Iron Nitrate and 2,6-Naphthalenedicarboxylic Acid and Its Application as Drug Carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen [frontiersin.org]
- 6. Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level - Materials Advances (RSC Publishing) [pubs.rsc.org]
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- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-Aminoquinoline-6-carboxylic Acid Synthesis
Welcome to the technical support guide for the synthesis of 2-Aminoquinoline-6-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of this important heterocyclic compound. This guide provides in-depth, field-tested insights and actionable troubleshooting strategies to help you optimize your reaction and achieve desired outcomes.
Introduction to Synthetic Challenges
2-Aminoquinoline-6-carboxylic acid is a valuable building block in medicinal chemistry. However, its synthesis can be challenging. Low yields are a common issue that can arise from a variety of factors, including suboptimal reaction conditions, purity of starting materials, and competing side reactions.[1] The most prevalent synthetic routes, such as the Friedländer or Combes syntheses, involve multiple steps where efficiency can be lost.[2][3] Understanding the underlying mechanisms and potential pitfalls of these reactions is critical for successful synthesis.
This guide will focus primarily on troubleshooting the Friedländer synthesis, a widely used method for constructing quinoline rings, as it is frequently adapted for this type of target molecule.[4][5]
The Friedländer Synthesis: A Quick Overview
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., another ketone or aldehyde).[1][4] The reaction is typically catalyzed by either an acid or a base and proceeds through an aldol condensation followed by a cyclization and dehydration to form the quinoline ring.[2][6]
There are two primary proposed mechanisms:
-
Aldol First: The reaction begins with an aldol condensation, followed by cyclization and dehydration.[2][4]
-
Schiff Base First: The initial step is the formation of a Schiff base (imine), which then undergoes an intramolecular aldol-type reaction and subsequent dehydration.[2][4]
Understanding which pathway is dominant under your specific conditions is key to effective troubleshooting.
Troubleshooting Guide: A Question & Answer Approach
This section addresses common problems encountered during the synthesis of 2-Aminoquinoline-6-carboxylic acid.
Question 1: My reaction shows little to no product formation. What are the primary causes?
This is a frequent and frustrating issue that often points to fundamental problems with the reaction setup.
Possible Causes & Solutions:
-
Purity of Starting Materials: Impurities in either the 2-aminoaryl carbonyl compound or the α-methylene partner can inhibit the reaction.[7]
-
Actionable Advice: Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify them by recrystallization or column chromatography before use.
-
-
Inactive or Inappropriate Catalyst: The choice and activity of the catalyst are critical.[1]
-
Actionable Advice: If using a solid catalyst, ensure it has been properly stored and is not deactivated. Consider screening a variety of catalysts. While traditional catalysts include strong acids (p-TsOH, H₂SO₄) or bases (KOH, KOtBu), modern approaches often use milder Lewis acids (e.g., neodymium(III) nitrate hexahydrate) or even iodine, which can lead to higher yields and fewer side products.[1][7] Start with a catalytic amount (e.g., 10 mol%) and adjust as needed.[7]
-
-
Suboptimal Reaction Temperature: The Friedländer synthesis can be highly sensitive to temperature.[1]
-
Actionable Advice: If the reaction is sluggish, incrementally increase the temperature in 10°C intervals, monitoring the progress by Thin Layer Chromatography (TLC).[1] Conversely, if you observe degradation, the temperature may be too high.
-
-
Poor Solubility of Reactants: If the reactants are not fully dissolved, the reaction will be slow or incomplete.
-
Actionable Advice: Switch to a more suitable solvent. For instance, if you are using a non-polar solvent, consider a more polar option like DMF or ethanol to improve solubility.[1]
-
Question 2: I see multiple spots on my TLC, and the yield of my desired product is low. What are the likely side reactions?
The formation of multiple byproducts is a clear indicator of competing side reactions, which directly impact the yield of the desired 2-Aminoquinoline-6-carboxylic acid.
Possible Causes & Solutions:
-
Self-Condensation of the Ketone: The most common side reaction is the self-condensation (aldol condensation) of the ketone starting material, especially under basic conditions.[7] This consumes the ketone, making it unavailable for the desired reaction.
-
Harsh Reaction Conditions: High temperatures and strong acid or base catalysts can lead to the degradation of starting materials or the final product.[1][6]
-
Polymerization: Under strong acid catalysis, polymerization of reactants or intermediates can lead to the formation of tar.[8]
-
Actionable Advice: Using a biphasic reaction medium (e.g., water/toluene) can sometimes sequester the carbonyl compound and reduce acid-catalyzed polymerization.[8]
-
Question 3: My reaction seems to work, but I lose a significant amount of product during workup and purification. How can I optimize this?
Product loss during isolation is a common, yet often overlooked, source of low yield. The amphoteric nature of 2-Aminoquinoline-6-carboxylic acid (containing both a basic amino group and an acidic carboxylic acid group) can make extraction and purification challenging.
Possible Causes & Solutions:
-
Improper pH for Extraction: Incorrectly adjusting the pH during aqueous workup can lead to the product remaining in the wrong phase.
-
Actionable Advice: To extract the product into an organic layer, the aqueous layer should be neutralized to the isoelectric point of the molecule. If you are trying to isolate it from non-acidic impurities, you can dissolve it in a basic aqueous solution (e.g., dilute NaOH) to form the sodium carboxylate salt, wash with an organic solvent to remove impurities, and then re-acidify the aqueous layer to precipitate the product.[9]
-
-
Precipitation/Crystallization Issues: Choosing the wrong solvent for crystallization can result in poor recovery.
-
Actionable Advice: Perform small-scale solvent screening to find an appropriate system for crystallization. Common solvents for purifying carboxylic acids include aqueous ethanol, toluene, or a toluene/petroleum ether mixture.[9]
-
-
Product Adsorption on Silica Gel: The basic amino group and polar carboxylic acid can cause the product to streak or irreversibly bind to silica gel during column chromatography.
-
Actionable Advice: If column chromatography is necessary, consider deactivating the silica gel by adding a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent system. This will help to reduce tailing and improve recovery.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yields in the synthesis of 2-Aminoquinoline-6-carboxylic acid.
Caption: A workflow for troubleshooting low yield in the synthesis of 2-Aminoquinoline-6-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst selection in the Friedländer synthesis? A1: It is often beneficial to screen a range of catalysts. Good starting points include Brønsted acids like p-toluenesulfonic acid (p-TsOH) and Lewis acids such as neodymium(III) nitrate hexahydrate.[7] Molecular iodine has also been shown to be a highly efficient catalyst, often under solvent-free conditions.[1][7]
Q2: Can I run this reaction under solvent-free conditions? A2: Yes, solvent-free conditions have been successfully applied to the Friedländer synthesis, often with heating.[7] This can be a more environmentally friendly approach and can sometimes lead to faster reaction times and easier workup.
Q3: My final product is discolored. How can I remove the color? A3: Discoloration often arises from minor, highly conjugated impurities or oxidation products. Recrystallization is the most effective method for purification. If that fails, you can try treating a solution of your product with activated charcoal, followed by hot filtration. Be aware that activated charcoal can also adsorb some of your product, so use it sparingly.
Q4: Are there alternative synthetic routes to 2-Aminoquinoline-6-carboxylic acid? A4: Yes, other methods exist. For instance, a multi-step synthesis starting from 6-quinolinecarboxylic acid has been developed.[10][11] This process involves N-oxidation of the quinoline ring, followed by amination.[10][11] Another approach involves the reductive cyclization of a precursor containing both a nitro and a cyano group, which can be achieved using reagents like Zn/AcOH.[12]
Summary of Key Parameters for Optimization
| Parameter | Key Consideration | Recommended Action |
| Catalyst | Type and loading are critical for reaction efficiency and selectivity.[1][7] | Screen Brønsted acids (p-TsOH), Lewis acids (Nd(NO₃)₃·6H₂O), and iodine.[7] Start at 5-10 mol%. |
| Temperature | Reaction rate and side product formation are highly temperature-dependent.[1] | Monitor by TLC and adjust in 10°C increments. Avoid excessive heat to prevent degradation.[1] |
| Solvent | Affects reactant solubility and reaction rate.[1] | Use polar solvents like ethanol or DMF for better solubility.[1] Consider solvent-free conditions.[7] |
| Reactant Purity | Impurities can inhibit the reaction or cause side reactions.[7] | Confirm purity by NMR or melting point. Purify starting materials if necessary. |
| Workup pH | The amphoteric nature of the product requires careful pH control. | Adjust pH carefully during extractions to ensure the product is in the desired phase.[9] |
References
-
Friedländer synthesis - Wikipedia. Available at: [Link]
-
Safe and practical large-scale synthesis of 2-aminoquinoline-6-carboxylic acid benzyl ester. Organic Process Research & Development. Available at: [Link]
-
Safe and Practical Large-Scale Synthesis of 2-Aminoquinoline-6-Carboxylic Acid Benzyl Ester. ACS Publications. Available at: [Link]
-
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC - NIH. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]
-
Friedländer Quinoline Synthesis - ResearchGate. Available at: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. Available at: [Link]
-
Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain - J-Stage. Available at: [Link]
-
Combes Quinoline Synthesis. Available at: [Link]
-
Combes quinoline synthesis - Wikipedia. Available at: [Link]
-
FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES. Available at: [Link]
-
Quinoline - Wikipedia. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at: [Link]
-
Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids - ResearchGate. Available at: [Link]
-
One-Pot Friedländer Quinoline Synthesis: Scope and Limitations - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Purification and Characterization of the quinoxaline-2-carboxylic Acid Activating Enzyme From Streptomyces Triostinicus - PubMed. Available at: [Link]
-
Concerning the mechanism of the Friedländer quinoline synthesis - ResearchGate. Available at: [Link]
-
General procedures for the purification of Carboxylic acids - Chempedia - LookChem. Available at: [Link]
-
8-Aminoquinoline-3-carboxylic acid, 98% Purity, C10H8N2O2, 250 mg - CP Lab Safety. Available at: [Link]
Sources
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- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
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- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Optimizing Amidation of 2-Aminoquinoline-6-carboxylic acid
Welcome to the technical support center for the amidation of 2-Aminoquinoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific amide coupling reaction. Here, we address common challenges and provide in-depth, evidence-based solutions to optimize your experimental outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the amidation of 2-Aminoquinoline-6-carboxylic acid, offering explanations and actionable steps to resolve them.
Question 1: My amidation reaction shows low to no conversion of the starting materials. What are the likely causes and how can I improve the yield?
Answer:
Low or no conversion in an amidation reaction is a frequent issue that can often be traced back to several key factors: inadequate activation of the carboxylic acid, suboptimal reaction conditions, or issues with the starting materials themselves.
Causality and Recommended Actions:
-
Inefficient Carboxylic Acid Activation: The carboxyl group of 2-Aminoquinoline-6-carboxylic acid must be activated to facilitate nucleophilic attack by the amine. If the coupling reagent is not effective, the reaction will not proceed.
-
Troubleshooting:
-
Choice of Coupling Reagent: While many coupling reagents exist, uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often highly effective for forming amide bonds with heterocyclic carboxylic acids.[1][2] If you are using a carbodiimide like DCC or EDC, consider switching to HATU or HBTU, which are known for faster reaction times and reduced side reactions.[1][3]
-
Pre-activation: It is often beneficial to "pre-activate" the carboxylic acid with the coupling reagent and a non-nucleophilic base for a short period (e.g., 15-30 minutes) before adding the amine.[4][5] This ensures the formation of the highly reactive activated ester intermediate.
-
-
-
Suboptimal Base Selection and Stoichiometry: The choice and amount of base are critical. The base deprotonates the carboxylic acid and neutralizes any acidic byproducts formed during the reaction.[6]
-
Troubleshooting:
-
Base Type: Use a non-nucleophilic, sterically hindered base such as DIPEA (N,N-Diisopropylethylamine) or triethylamine (TEA).[7] Pyridine, while a base, can sometimes act as a nucleophile and interfere with the reaction.[5]
-
Stoichiometry: Typically, 2-4 equivalents of the base are used relative to the carboxylic acid.[8] Insufficient base can lead to incomplete deprotonation and poor reaction rates.
-
-
-
Solvent and Temperature Effects: The reaction solvent must be appropriate for solubilizing all reactants and be anhydrous. Temperature can significantly influence the reaction rate.
-
Troubleshooting:
-
Solvent Choice: DMF (N,N-Dimethylformamide) is a common and effective solvent for HATU-mediated couplings due to its high polarity and ability to dissolve a wide range of substrates.[4][5] Anhydrous (dry) solvents are crucial, as water can hydrolyze the activated intermediate and quench the reaction.[5]
-
Temperature: Most amide couplings proceed efficiently at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be beneficial, but be mindful of potential side reactions or degradation of sensitive substrates.
-
-
-
Starting Material Quality: Impurities in the 2-Aminoquinoline-6-carboxylic acid or the amine can inhibit the reaction.
-
Troubleshooting:
-
Question 2: I am observing significant side product formation. What are the common side reactions and how can they be minimized?
Answer:
Side product formation is a common challenge in amide coupling reactions. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions and Mitigation Strategies:
-
Racemization (if using chiral amines or acids): The activation of the carboxylic acid can sometimes lead to racemization of the adjacent chiral center.
-
Mitigation:
-
Additives: The addition of HOBt (Hydroxybenzotriazole) or its analogues can suppress racemization.[1][3] Modern coupling reagents like HATU already incorporate a similar moiety, reducing the risk of racemization.[1]
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can minimize racemization.
-
-
-
Reaction of the Coupling Reagent with the Amine: Some coupling reagents can react directly with the amine nucleophile, rendering both inactive.
-
Mitigation:
-
Order of Addition: As mentioned previously, pre-activating the carboxylic acid before adding the amine is the most effective way to prevent this side reaction.[4]
-
-
-
Formation of an N-acylurea byproduct (with carbodiimides): When using carbodiimides like DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is difficult to remove.
-
Mitigation:
-
The use of additives like HOBt can trap the O-acylisourea to form an active ester, which is less prone to rearrangement.
-
Switching to a phosphonium or uronium/aminium salt coupling reagent (e.g., PyBOP, HATU) avoids this specific side reaction.[3]
-
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of setting up and running the amidation of 2-Aminoquinoline-6-carboxylic acid.
Question 3: What is the optimal order of addition for the reagents in a HATU-mediated coupling?
Answer:
The generally accepted optimal order of addition for a HATU-mediated coupling is to pre-activate the carboxylic acid.[4][5]
Recommended Protocol:
-
Dissolve the 2-Aminoquinoline-6-carboxylic acid in an anhydrous solvent (e.g., DMF).
-
Add the non-nucleophilic base (e.g., DIPEA).
-
Add the HATU coupling reagent.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Add the amine to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
This sequence minimizes the potential for HATU to react with the amine directly.[4]
Question 4: How do I choose the right solvent for my amidation reaction?
Answer:
The choice of solvent is primarily dictated by the solubility of your starting materials.
Solvent Selection Guide:
| Solvent | Polarity | Common Use Cases & Considerations |
| DMF | High | Excellent for dissolving a wide range of substrates. A common choice for HATU couplings.[4][5] Ensure it is anhydrous. |
| DCM | Medium | Good for many reactions, but solubility of the quinoline carboxylic acid may be limited. Ensure it is anhydrous. |
| Acetonitrile | High | Can be a good alternative to DMF. |
| THF | Medium | Can be used, but ensure it is anhydrous and peroxide-free. |
For 2-Aminoquinoline-6-carboxylic acid, which is a relatively polar molecule, DMF is often the most suitable choice.
Question 5: What are the best practices for purifying the final amide product?
Answer:
The purification strategy will depend on the properties of your final product and the byproducts of the reaction.
Common Purification Techniques:
-
Aqueous Workup:
-
After the reaction is complete, the mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with a mild acid (e.g., 1M HCl) to remove excess amine and base, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt. A final wash with brine helps to remove residual water.
-
Caution: If your product has basic or acidic functional groups, it may be soluble in the aqueous layers.
-
-
Silica Gel Chromatography:
-
This is a very common and effective method for purifying amide products. The choice of eluent system (e.g., hexanes/ethyl acetate, DCM/methanol) will need to be optimized based on the polarity of your product.
-
-
Crystallization:
-
If your product is a solid, crystallization from an appropriate solvent system can be an excellent way to achieve high purity.
-
-
Preparative HPLC:
-
For challenging separations or to achieve very high purity, reverse-phase preparative HPLC is a powerful tool.[4]
-
III. Experimental Protocols and Visual Guides
General Protocol for HATU-Mediated Amidation
-
To a solution of 2-Aminoquinoline-6-carboxylic acid (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq).
-
Add HATU (1.2 eq) to the mixture and stir at room temperature for 20 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and proceed with an aqueous workup as described in the purification section.
-
Purify the crude product by silica gel chromatography or crystallization.
Diagrams
Caption: Recommended workflow for HATU-mediated amidation.
Caption: Troubleshooting logic for low reaction yield.
IV. References
-
Chemistry Stack Exchange. (2014, November 24). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid? Retrieved from [Link]
-
Aapptec Peptides. Coupling Reagents. Retrieved from [Link]
-
Journal of the Pharmaceutical Society of Japan. (2015). Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain. Retrieved from [Link]
-
National Institutes of Health. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
ResearchGate. Synthesis of 2‐and 1‐aminoquinoline and isoquinoline amides 6. Retrieved from [Link]
-
Reddit. (2024, December 16). HATU coupling - what's the best order? Retrieved from [Link]
-
HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
HETEROCYCLES. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
-
ResearchGate. Commonly used amide/peptide coupling reagents. Retrieved from [Link]
-
ACS Publications. (2006). Safe and Practical Large-Scale Synthesis of 2-Aminoquinoline-6-Carboxylic Acid Benzyl Ester. Retrieved from [Link]
-
Chemrxiv. (2021). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Retrieved from [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? Retrieved from [Link]
-
Royal Society of Chemistry. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]
-
S-Innovations. Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]
-
MDPI. (2023, August 1). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Retrieved from [Link]
-
MDPI. (2018). Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. Retrieved from [Link]
-
Khan Academy. Amide formation from carboxylic acid derivatives. Retrieved from [Link]
-
PubChem. 2-Aminoquinoline-6-carboxylic acid. Retrieved from [Link]
-
National Institutes of Health. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
-
ResearchGate. (2021, April 14). Why did my amide syntesis does not work? Retrieved from [Link]
-
Ludwig-Maximilians-Universität München. (2024, February 1). Design, synthesis and application of rigid rod-like foldamers using 6-aminoquinoline-2-carboxylate building blocks. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain [jstage.jst.go.jp]
- 3. hepatochem.com [hepatochem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Khan Academy [khanacademy.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
overcoming solubility issues of 2-Aminoquinoline-6-carboxylic acid.
Answering the call of researchers and formulation scientists, this Technical Support Center provides a comprehensive guide to understanding and overcoming the solubility challenges of 2-Aminoquinoline-6-carboxylic acid. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical methodologies to confidently handle this compound in your experimental workflows.
The inherent structure of 2-Aminoquinoline-6-carboxylic acid, possessing both a basic amino group and an acidic carboxylic acid group, defines it as an amphoteric molecule. This dual nature is the primary determinant of its solubility behavior, making a one-size-fits-all solvent system unlikely. The following guide is structured in a question-and-answer format to directly address the common hurdles you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my 2-Aminoquinoline-6-carboxylic acid showing poor solubility in neutral aqueous buffers?
Answer: The poor aqueous solubility of 2-Aminoquinoline-6-carboxylic acid at or near neutral pH (pH 7) is a direct consequence of its amphoteric chemical structure. The molecule contains a basic quinoline nitrogen/amino group (pKa estimated ~4-6) and an acidic carboxylic acid group (pKa estimated ~3-5).
At a neutral pH, which lies between the pKa of the acidic and basic groups, the molecule predominantly exists as a zwitterion. In this state, the positive charge on the protonated amino group and the negative charge on the deprotonated carboxyl group coexist, resulting in a net neutral charge. This intramolecular salt formation can lead to strong intermolecular interactions and high crystal lattice energy, significantly reducing its solubility in water.[1] The rigid, planar aromatic ring system also contributes to this high lattice energy, making it difficult for water molecules to solvate the compound effectively.[1]
Caption: Ionization states of 2-Aminoquinoline-6-carboxylic acid vs. pH.
Q2: What is the most effective first step to solubilize this compound for my experiments?
Answer: The most critical and fundamental first step is to perform a pH-dependent solubility profile .[1][2] Given the compound's amphoteric nature, its solubility is highly dependent on the pH of the aqueous medium. By adjusting the pH away from its isoelectric point, you can ionize either the carboxylic acid or the amino group, converting the molecule into a much more soluble salt form.[]
-
In acidic conditions (e.g., pH < 3): The amino group will be protonated, forming a positively charged, soluble cation.
-
In basic conditions (e.g., pH > 7): The carboxylic acid group will be deprotonated, forming a negatively charged, soluble anion.
This profile will not only reveal the optimal pH for solubilization but also inform whether simple pH adjustment is a viable strategy for your specific application without compromising experimental integrity.[2]
-
Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Suspension: Add an excess amount of 2-Aminoquinoline-6-carboxylic acid to a fixed volume of each buffer in separate vials. Ensure enough solid is present so that it does not all dissolve.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. A magnetic stirrer or shaker can be used.
-
Separation: After equilibration, allow the suspensions to settle. Filter each sample through a 0.22 µm syringe filter to remove undissolved solid.
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the corresponding pH of each buffer to generate the pH-solubility curve.
Q3: I need to introduce the compound into a neutral cell culture medium, but it precipitates. How can I avoid this?
Answer: This is a classic challenge when working with pH-sensitive compounds. The key is to leverage the high solubility at an extreme pH to create a concentrated stock solution, which is then carefully diluted into the final neutral medium. The buffer capacity of your final medium must be sufficient to maintain the desired neutral pH after the addition of your acidic or basic stock.
-
Determine Optimal pH for Stock: Based on your pH-solubility profile, choose a pH where solubility is maximal. For this compound, a basic pH is often preferred to avoid potential acid-catalyzed degradation. Let's assume pH 10 is optimal.
-
Prepare Basic Solvent: Prepare a dilute basic solution, such as 10 mM NaOH.
-
Dissolve Compound: Weigh the required amount of 2-Aminoquinoline-6-carboxylic acid and dissolve it in the 10 mM NaOH solution to create a concentrated stock (e.g., 10-100 mM). Use sonication or gentle warming if necessary to aid dissolution.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Dilution Strategy: Add the stock solution dropwise to your vigorously stirring cell culture medium. The goal is to dilute it quickly to a final concentration where it remains soluble, even at the neutral pH of the medium. The final concentration of the base from your stock should be low enough not to significantly alter the medium's pH.
-
Verification: Always measure the pH of the final medium after adding the compound to ensure it remains within the acceptable range for your experiment.
Troubleshooting Tip: If precipitation still occurs, it may be due to the final concentration exceeding the solubility limit at neutral pH or insufficient buffering capacity of the medium.[2] Consider lowering the final concentration or using a medium with a stronger buffering system.
Q4: pH adjustment is not compatible with my assay. What are my other options?
Answer: When pH modulation is not feasible, the use of co-solvents is the next logical approach. Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the overall polarity of the aqueous medium.[][4]
Commonly used, pharmaceutically acceptable co-solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycols (e.g., PEG 300, PEG 400)
-
Select Co-solvents: Choose a panel of 2-3 co-solvents to test (DMSO and Ethanol are common starting points).
-
Prepare Mixtures: Create a series of co-solvent/water (or buffer) mixtures with varying volume ratios (e.g., 10%, 20%, 50%, 80%, 100% v/v co-solvent).
-
Determine Solubility: Add an excess amount of 2-Aminoquinoline-6-carboxylic acid to each mixture.
-
Equilibrate and Quantify: Follow the same steps for equilibration, separation, and quantification as described in the pH-solubility profile protocol.
-
Analyze: Plot solubility against the percentage of co-solvent to determine the most effective system.
| Co-Solvent System (% v/v in Water) | Approximate Solubility (mg/mL) | Notes |
| 100% Water (pH 7) | < 0.1 | Practically insoluble. |
| 10% DMSO / 90% Water | 0.5 - 1.0 | Modest improvement. |
| 50% DMSO / 50% Water | 5 - 10 | Significant improvement. |
| 100% DMSO | > 50 | Highly soluble.[5] |
| 50% Ethanol / 50% Water | 2 - 5 | Good alternative to DMSO. |
| 30% PEG 400 / 70% Water | 1 - 3 | Useful for in vivo formulations.[2] |
Note: These values are illustrative and should be determined experimentally.
Important Consideration: Always ensure the final concentration of the co-solvent in your assay is low enough (typically <1%, often <0.1% for DMSO) to avoid artifacts or toxicity in biological systems.[1]
Q5: I need to prepare a stable, solid form of the compound with enhanced aqueous solubility. How can I achieve this?
Answer: For applications requiring a solid material with improved solubility and dissolution rates, salt formation is a highly effective and widely used strategy.[6][7] By reacting the amphoteric 2-Aminoquinoline-6-carboxylic acid with a strong acid or a strong base, you can create a stable, crystalline salt that is significantly more water-soluble than the zwitterionic parent form.
-
Acid Addition Salts: Reacting with an acid like hydrochloric acid (HCl) will form the hydrochloride salt of the basic amino group.
-
Base Addition Salts: Reacting with a base like sodium hydroxide (NaOH) will form the sodium salt of the acidic carboxylic acid group.
The choice of the counter-ion is critical and can significantly impact the final properties of the salt, such as solubility, stability, and hygroscopicity.[8]
Caption: Workflow for selecting and preparing a salt form.
-
Dissolution: Dissolve the 2-Aminoquinoline-6-carboxylic acid in a suitable organic solvent where the free base is soluble, but the salt is not (e.g., ethanol, isopropanol).
-
Acidification: Slowly add a stoichiometric amount (1.0 equivalent) of a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or dioxane) to the stirring solution of the compound.
-
Precipitation: The hydrochloride salt should precipitate out of the solution upon addition of the acid. The process can be aided by cooling the mixture in an ice bath.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold solvent (the one used for the reaction) to remove any unreacted starting material.
-
Drying: Dry the salt product under vacuum to remove residual solvent. The resulting solid can then be tested for its aqueous solubility.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22018862, 2-Aminoquinoline-6-carboxylic acid. Retrieved January 11, 2026, from [Link].
-
Solubility of Things. (n.d.). Quinoline-4-carboxylic acid. Retrieved January 11, 2026, from [Link].
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved January 11, 2026, from [Link].
- Kumar, S., & Singh, S. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 7(1), 66-73.
- The Royal Society of Chemistry. (2021). Tactics to Improve Solubility. In The Medicinal Chemist's Guide to Solving ADMET Challenges.
- Patel, J., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(3), 1-10.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3159677, 2-Aminoquinoline-4-carboxylic acid. Retrieved January 11, 2026, from [Link].
-
FooDB. (2010, April 8). Showing Compound 2-Aminoquinoline (FDB012467). Retrieved January 11, 2026, from [Link].
- Sharma, D., et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
- Al-kassas, R., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Scientific Reports, 12(1), 1-15.
- Khan, F. N., et al. (2021).
- MDPI. (2023). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Chem. Proc., 18(1), 135.
- Google Patents. (1998). EP0971896A1 - Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist.
- MDPI. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Molecules, 28(9), 3752.
- Kumar, S., et al. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 4004-4014.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11379, 2-Aminoquinoline. Retrieved January 11, 2026, from [Link].
-
Reddit. (2020, August 21). pKa's of Amino and Carboxylic Groups of Amino Acids. Retrieved January 11, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82571, 6-Quinolinecarboxylic acid. Retrieved January 11, 2026, from [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-Aminoquinoline-6-carboxylic acid in Aqueous Solutions
Welcome to the technical support guide for 2-Aminoquinoline-6-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling and stability of this compound in aqueous solutions. Understanding the stability profile of a compound is critical for ensuring the reliability and reproducibility of experimental results. This guide offers troubleshooting advice and detailed protocols to help you navigate potential challenges.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stability of 2-Aminoquinoline-6-carboxylic acid solutions.
Q1: What are the primary factors that can cause the degradation of 2-Aminoquinoline-6-carboxylic acid in an aqueous solution?
A1: Like many quinoline derivatives, the stability of 2-Aminoquinoline-6-carboxylic acid in water is influenced by several key factors. These include:
-
pH: The solubility and stability of quinoline compounds are highly dependent on the pH of the solution.[1] Degradation can be accelerated in both strongly acidic and basic conditions. The optimal pH for stability must be determined experimentally.
-
Light: Exposure to light, especially UV radiation, can induce photodegradation.[1][2] This is a common degradation pathway for quinoline-based structures.
-
Temperature: Elevated temperatures increase the rate of most chemical reactions, including degradation.[1] Storing solutions at lower temperatures is generally advisable.
-
Oxidation: The quinoline ring can be susceptible to oxidation from atmospheric oxygen or other oxidizing agents present in the solution.[2]
Q2: I've noticed my solution of 2-Aminoquinoline-6-carboxylic acid is turning yellow. What does this mean?
A2: A color change, often to yellow or brown, is a common visual indicator of compound degradation for quinoline compounds.[1] This discoloration is typically caused by the formation of oxidized or photodegraded byproducts.[1] If you observe a color change, it is a strong sign that the integrity of your compound is compromised, and it is highly recommended to prepare a fresh solution.
Q3: What are the general best practices for preparing and storing stock solutions of this compound?
A3: To maximize the shelf-life of your solutions, adhere to the following guidelines:
-
Solvent Choice: While this guide focuses on aqueous stability, initial stock solutions are often prepared in an organic solvent like DMSO and then diluted into aqueous buffers for experiments. Store stock solutions at low temperatures (e.g., -20°C or -80°C).[2]
-
pH Control: When preparing aqueous solutions, use a buffer system to maintain a stable pH.[1] The ideal pH should be determined through stability studies.
-
Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[1][2]
-
Temperature Control: Store aqueous solutions at refrigerated temperatures (2-8°C) for short-term use. For long-term storage, freezing at -20°C or -80°C is necessary, but be mindful of solubility upon thawing.[1][2]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can accelerate degradation for some compounds.[1][2] It is best practice to aliquot stock solutions into smaller, single-use volumes.
Troubleshooting Common Stability-Related Issues
This section provides guidance for specific problems you may encounter during your experiments.
Q4: My experimental results are inconsistent, showing a loss of compound potency over time. Could this be a stability issue?
A4: Yes, inconsistent results and a progressive loss of potency are classic signs of compound degradation.[1] If the compound degrades in your assay medium or stock solution, its effective concentration will decrease, leading to poor reproducibility. It is crucial to validate the stability of your compound under your specific experimental conditions (e.g., in your cell culture media or assay buffer at 37°C). Preparing fresh solutions just before sensitive experiments is a reliable way to mitigate this.[1]
Q5: I've prepared a solution in a neutral aqueous buffer, but I'm observing precipitation over time. What is happening?
A5: Precipitation indicates that the compound's solubility limit has been exceeded in that specific buffer system. The solubility of ionizable compounds like 2-Aminoquinoline-6-carboxylic acid is often pH-dependent.[3] While it may dissolve initially, changes in temperature or slow equilibration can lead to precipitation. Consider the following:
-
Verify pH: Ensure the final pH of the solution is one where the compound is sufficiently soluble.
-
Consider Co-solvents: If compatible with your experimental system, a small percentage of an organic co-solvent may be used to improve solubility.[4]
-
Re-evaluate Concentration: You may be working at a concentration that is too high for long-term stability in that specific aqueous medium.
Experimental Protocols for Stability Assessment
Since detailed stability data for 2-Aminoquinoline-6-carboxylic acid is not widely published, you must determine it empirically. The following protocols provide a framework for conducting these studies.
Protocol 1: Designing a Forced Degradation Study
Forced degradation studies are essential to understand the chemical behavior of a molecule and are a cornerstone of pharmaceutical development.[4][5] They involve exposing the compound to stress conditions more severe than accelerated stability testing to identify potential degradation pathways and develop stability-indicating analytical methods.[4][6]
Objective: To identify the degradation pathways of 2-Aminoquinoline-6-carboxylic acid and determine its intrinsic stability.
Methodology: A solution of the compound is subjected to various stress conditions. Samples are collected at different time points and analyzed by a stability-indicating method, such as HPLC, to quantify the remaining parent compound and detect degradation products.
Step-by-Step Procedure:
-
Prepare Stock Solution: Prepare a stock solution of 2-Aminoquinoline-6-carboxylic acid in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions: For each condition, dilute the stock solution into the appropriate stress medium. Include a control sample stored under normal conditions (e.g., 4°C, protected from light). Aim for 5-20% degradation.
-
Acid Hydrolysis: Use 0.1 M HCl. Start the experiment at room temperature. If no degradation is observed, increase the temperature (e.g., 60°C).[4][5]
-
Base Hydrolysis: Use 0.1 M NaOH. Follow the same temperature procedure as for acid hydrolysis.[4]
-
Oxidation: Use 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature.[4]
-
Thermal Degradation: Heat the solution (in a neutral buffer) at an elevated temperature (e.g., 60-80°C).[2]
-
Photostability: Expose the solution (in a neutral buffer) to a light source as specified in ICH Q1B guidelines (e.g., cool white fluorescent and near-UV lamps).
-
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). The exact timing will depend on the compound's lability.
-
Sample Quenching:
-
For acid and base hydrolysis samples, neutralize them with an equivalent amount of base or acid, respectively, before analysis to stop the reaction and protect analytical equipment.[5]
-
-
Analysis: Analyze all samples using a developed stability-indicating HPLC method (see Protocol 2). Monitor the peak area of the parent compound and look for the appearance of new peaks corresponding to degradants.
Table 1: Summary of Recommended Conditions for Forced Degradation Studies
| Stress Condition | Recommended Reagent/Condition | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl, Room Temp to 60°C | To test for susceptibility to degradation in acidic environments.[4] |
| Base Hydrolysis | 0.1 M - 1 M NaOH, Room Temp to 60°C | To test for susceptibility to degradation in alkaline environments.[4] |
| Oxidation | 3-30% H₂O₂, Room Temperature | To evaluate sensitivity to oxidative stress.[4] |
| Thermal Stress | 60-80°C in solution | To assess the impact of heat on the compound's stability.[2] |
| Photostability | ICH Q1B compliant light source | To determine if the compound is light-sensitive.[1][4] |
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[6]
Objective: To develop an HPLC method that can separate 2-Aminoquinoline-6-carboxylic acid from all its potential degradation products generated during forced degradation studies.
Step-by-Step Guide:
-
Column and Mobile Phase Selection:
-
Start with a standard C18 reverse-phase column.
-
Select a mobile phase combination suitable for ionizable compounds, such as a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
-
Initial Gradient Development:
-
Run a broad gradient (e.g., 5% to 95% organic modifier over 20-30 minutes) to elute the parent compound and all potential degradants from the forced degradation samples.
-
-
Wavelength Selection:
-
Use a photodiode array (PDA) detector to analyze the peak of 2-Aminoquinoline-6-carboxylic acid and identify its UV absorbance maxima. This wavelength will be used for quantification. The PDA detector will also help in identifying the emergence of new peaks corresponding to degradation products.
-
-
Method Optimization:
-
Analyze a mixture of all stressed samples (acid, base, oxidative, etc.).
-
Adjust the gradient slope, buffer pH, and temperature to achieve baseline separation between the parent peak and all degradation product peaks.
-
-
Peak Purity Analysis:
-
Use the PDA detector to perform peak purity analysis on the parent peak in the presence of its degradants. This ensures that no degradation product is co-eluting with the main compound, confirming the method is truly "stability-indicating."
-
Visualizing Experimental Workflows
Diagrams can help clarify complex experimental processes. The following flowcharts illustrate the decision-making process for troubleshooting stability and the workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
References
- Benchchem. Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
- Benchchem. Technical Support Center: Stability and Degradation of 5-Methylquinoline Derivatives.
- MedCrave online. Forced Degradation Studies. (2016-12-14).
- ResearchGate. (PDF) Photodegradation of quinoline in water. (2025-08-10).
- PubMed. Degradation of quinoline-4-carboxylic acid by Microbacterium sp.
- Austin Publishing Group. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- ResearchGate. Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (2025-11-08).
- Oxford Academic. Degradation of quinoline-4-carboxylic acid by Microbacterium sp.
- PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019-02-25).
- International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. longdom.org [longdom.org]
- 6. ijrpp.com [ijrpp.com]
Technical Support Center: Purification of 2-Aminoquinoline-6-carboxylic acid
Welcome to the technical support center for 2-Aminoquinoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges associated with the purification of this valuable compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity 2-Aminoquinoline-6-carboxylic acid in your experiments.
Understanding the Molecule: The Root of Purification Challenges
2-Aminoquinoline-6-carboxylic acid is an amphoteric molecule, possessing both a basic amino group and an acidic carboxylic acid group. This dual functionality is the primary source of purification difficulties, leading to issues with solubility, chromatographic behavior, and potential salt formation. Understanding this zwitterionic potential is key to devising an effective purification strategy.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 2-Aminoquinoline-6-carboxylic acid.
Issue 1: Poor Solubility in Common Organic Solvents
Question: I'm having trouble dissolving my crude 2-Aminoquinoline-6-carboxylic acid in common recrystallization solvents like ethanol or methanol. Why is this happening, and what can I do?
Answer:
The poor solubility of 2-Aminoquinoline-6-carboxylic acid in neutral organic solvents is due to its highly polar, zwitterionic nature in the solid state. The strong intermolecular forces, including hydrogen bonding between the carboxylic acid and amino groups of adjacent molecules, require significant energy to overcome.
Solutions:
-
Solvent Screening: A systematic solvent screening is the first step. While sparingly soluble in simple alcohols, its solubility can be enhanced in polar aprotic solvents like DMSO or DMF, although these high-boiling point solvents can be difficult to remove.
-
pH Adjustment: The most effective approach is to manipulate the pH.
-
Acidic Conditions: Dissolving the crude product in a dilute aqueous acid (e.g., 0.1 M HCl) will protonate the amino group, forming a more soluble salt. You can then treat the solution with activated carbon to remove colored impurities, filter, and then slowly neutralize the solution with a base (e.g., dilute NaOH or NH4OH) to precipitate the purified product at its isoelectric point.
-
Basic Conditions: Alternatively, dissolving in a dilute aqueous base (e.g., 0.1 M NaOH) will deprotonate the carboxylic acid, again forming a soluble salt. Following treatment with activated carbon and filtration, careful acidification (e.g., with dilute HCl or acetic acid) will precipitate the purified product.
-
Causality: By converting the zwitterion into a salt, you disrupt the strong intermolecular hydrogen bonding, leading to a significant increase in solubility in aqueous solutions.
Issue 2: Streaking and Poor Separation in Column Chromatography
Question: I'm attempting to purify 2-Aminoquinoline-6-carboxylic acid using silica gel column chromatography, but the compound is streaking badly and I'm not getting good separation from impurities. What's going wrong?
Answer:
This is a classic problem when running amphoteric compounds on normal-phase silica gel. The polar silica surface has acidic silanol groups (Si-OH) that can interact strongly and unpredictably with both the basic amino group and the polar carboxylic acid group of your molecule. This leads to a non-ideal equilibrium between the stationary and mobile phases, resulting in band broadening and streaking.[1]
Solutions:
-
Mobile Phase Modification:
-
Acidic Modifier: Adding a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to your eluent can help. The acid will protonate the amino group of your compound, leading to more consistent interactions with the silica. It also helps to saturate the basic sites on the silica gel. A common eluent system would be a gradient of methanol in dichloromethane with a constant percentage of acetic acid.
-
Basic Modifier: Adding a volatile base like triethylamine or ammonia (0.1-1%) can deprotonate the acidic silanol groups on the silica surface and keep your compound's amino group in its neutral state, reducing strong ionic interactions.[1]
-
-
Alternative Stationary Phases:
-
Alumina: Alumina (Al2O3) can be a better choice for purifying basic compounds. Basic or neutral alumina may provide better peak shape.
-
Reverse-Phase Chromatography (C18): This is often the most effective solution. In reverse-phase chromatography, the stationary phase is nonpolar (like C18-functionalized silica), and a polar mobile phase is used. Your polar compound will have weaker interactions with the stationary phase, leading to better chromatography. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to ensure consistent ionization of your compound.[1][2]
-
Issue 3: Presence of Starting Materials or Synthetic Byproducts
Question: My final product is contaminated with unreacted starting materials and other byproducts from the synthesis. How can I remove these?
Answer:
The choice of purification method will depend on the nature of the impurities. A thorough understanding of the synthetic route is crucial. For instance, in a synthesis starting from 6-quinolinecarboxylic acid, you might have residual starting material or intermediates.[3][4]
Solutions:
-
Acid-Base Extraction: This is a powerful technique for separating acidic, basic, and neutral compounds.
-
Dissolve the crude mixture in an organic solvent like ethyl acetate.
-
Wash with a dilute aqueous acid (e.g., 1 M HCl) to extract basic impurities and your basic 2-aminoquinoline product into the aqueous layer, leaving neutral impurities in the organic layer.
-
Separate the aqueous layer and wash it with a fresh organic solvent to remove any remaining neutral impurities.
-
Adjust the pH of the aqueous layer to the isoelectric point of your product to precipitate it out.
-
To remove acidic impurities, you could initially dissolve the crude product in a solvent and wash with a dilute base (e.g., 1 M NaHCO3). Your product, being amphoteric, might partition between the layers, so this requires careful optimization.
-
-
Recrystallization: If the impurities have significantly different solubilities from your product in a particular solvent system, recrystallization can be very effective. This often requires careful solvent selection and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect?
A1: The impurities will be specific to your synthetic route. However, common classes of impurities include:
-
Starting Materials: Unreacted precursors from your synthesis.
-
Positional Isomers: If the synthesis involves functionalizing the quinoline ring, you may have isomers.
-
Byproducts of Side Reactions: For example, if the amination step is not optimized, you could have byproducts from the reaction with the solvent.[3]
-
Degradation Products: Depending on the reaction conditions (e.g., high temperature, strong acid/base), some degradation may occur.
Q2: How can I assess the purity of my final product?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase method is generally most suitable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are at a significant level (typically >1%).
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
Melting Point: A sharp melting point range is indicative of high purity.
Q3: What are the stability and storage considerations for 2-Aminoquinoline-6-carboxylic acid?
A3: Like many amino acids, 2-Aminoquinoline-6-carboxylic acid is generally stable at room temperature when stored in a well-sealed container, protected from light and moisture. However, prolonged exposure to harsh acidic or basic conditions, or high temperatures, could potentially lead to degradation, such as decarboxylation.[5][6] It is recommended to store it in a cool, dark, and dry place.
Experimental Protocols
Protocol 1: Purification by pH-Controlled Precipitation (Recrystallization)
This protocol is ideal for removing non-ionizable impurities and for large-scale purification.
-
Dissolution: In a fume hood, dissolve the crude 2-Aminoquinoline-6-carboxylic acid in a minimal amount of 0.5 M aqueous HCl with gentle heating. Aim for a concentration of approximately 10-20 mg/mL.
-
Decolorization: If the solution is colored, add a small amount of activated carbon (approx. 1-2% w/w) and stir for 15-20 minutes.
-
Filtration: Filter the warm solution through a celite pad to remove the activated carbon and any insoluble impurities.
-
Precipitation: Slowly add 0.5 M aqueous NaOH dropwise to the filtrate with constant stirring. Monitor the pH. The product will begin to precipitate as it approaches its isoelectric point. Continue adding base until precipitation is complete.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the purified product by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water, followed by a small amount of cold ethanol or acetone to aid in drying.
-
Drying: Dry the purified product under vacuum.
Protocol 2: Purification by Reverse-Phase Flash Chromatography
This protocol is suitable for removing impurities with similar polarities.
-
Column and Solvents:
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
-
Sample Preparation: Dissolve the crude product in a minimal amount of DMSO or DMF. If possible, a small amount of the initial mobile phase can be used.
-
Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Loading: Load the sample onto the column.
-
Elution: Elute the column with a linear gradient, for example, from 5% to 95% Mobile Phase B over 20-30 column volumes.
-
Fraction Collection: Collect fractions and monitor by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is ideal if the fractions are primarily aqueous).
Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [7][8] |
| Molecular Weight | 188.18 g/mol | [7] |
| Appearance | Typically a solid | [9] |
| CAS Number | 736919-39-4 | [7][8] |
Visualizing the Workflow
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting the optimal purification method.
Workflow for pH-Controlled Precipitation
Caption: Step-by-step workflow for purification via pH-controlled precipitation.
References
-
Laha, J. K., et al. (2006). Safe and Practical Large-Scale Synthesis of 2-Aminoquinoline-6-Carboxylic Acid Benzyl Ester. Organic Process Research & Development, 10(3), 534-538. [Link]
-
Vertex Pharmaceuticals Incorporated. (2006). Safe and practical large-scale synthesis of 2-aminoquinoline-6-carboxylic acid benzyl ester. Organic Process Research & Development, 10(3), 534-538. [Link]
-
Al-Obaidi, A. M. J., & Al-Majidi, S. M. H. (2020). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 3(1), 69-81. [Link]
-
PubChem. (n.d.). 2-Aminoquinoline-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 2-aminoquinoline. Retrieved from [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. [Link]
-
MDPI. (2022). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Molecules, 27(22), 7899. [Link]
-
Heterocycles. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Heterocycles, 92(3), 484-493. [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. Retrieved from [Link]
-
Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids? r/OrganicChemistry. [Link]
-
NIH. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences, 23(19), 11849. [Link]
-
PubChem. (n.d.). 2-Aminoquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
NIH. (2012). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical Research, 29(1), 113-125. [Link]
-
Taylor & Francis Online. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Pharmaceutical Development and Technology, 17(5), 589-595. [Link]
-
QSAR ANALYTICS. (2022). Decarboxylation in drug stability. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. helixchrom.com [helixchrom.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decarboxylation in drug stability - QSAR ANALYTICS [qsaranalytics.com.mx]
- 7. 2-Aminoquinoline-6-carboxylic acid | C10H8N2O2 | CID 22018862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 736919-39-4 Cas No. | 2-Aminoquinoline-6-carboxylic acid | Matrix Scientific [matrixscientific.com]
- 9. chemimpex.com [chemimpex.com]
Technical Support Center: 2-Aminoquinoline-6-carboxylic Acid Reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Aminoquinoline-6-carboxylic acid. This molecule is a valuable building block in medicinal chemistry, but its bifunctional nature—possessing both a nucleophilic amino group and an electrophilic carboxylic acid—presents unique challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate potential pitfalls and optimize your synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on 2-Aminoquinoline-6-carboxylic acid and how do they influence each other?
A: 2-Aminoquinoline-6-carboxylic acid has three primary sites of reactivity:
-
The 6-Carboxylic Acid Group: This is the most common site for derivatization, typically through amide bond formation or esterification. Its reactivity is standard for an aromatic carboxylic acid.
-
The 2-Amino Group: This is a strong nucleophilic site. The lone pair of electrons on the nitrogen atom can participate in reactions such as acylation, alkylation, or arylation.
-
The Quinoline Ring System: The ring itself can undergo electrophilic aromatic substitution, although the existing substituents influence the position and feasibility of such reactions. The quinoline nitrogen is basic and can be protonated or alkylated.
The amino and carboxylic acid groups have a significant electronic interplay. The electron-donating amino group (an activating group) can increase the electron density of the quinoline ring system, while the electron-withdrawing carboxylic acid group (a deactivating group) has the opposite effect. This electronic push-pull can influence the pKa of both functional groups and the overall stability of the molecule, particularly under harsh reaction conditions.
Q2: What is the single most common and difficult-to-avoid side reaction when working with this molecule?
A: The most prevalent and often frustrating side reaction is decarboxylation , especially when attempting to activate the carboxylic acid for amide or ester coupling under thermal stress.[1][2] Heating the molecule, particularly in the presence of strong acids or bases, can lead to the loss of CO₂ to form 2-aminoquinoline. This side product can be difficult to separate from the desired product due to similar polarities.
Q3: My reaction yield is consistently low when performing amide coupling. What could be the primary cause besides decarboxylation?
A: If you have ruled out decarboxylation, the next most likely culprit is intermolecular self-condensation . During the activation step of the carboxylic acid (e.g., with HATU or EDC), the activated acid of one molecule can be attacked by the nucleophilic 2-amino group of another molecule. This leads to the formation of dimers or even oligomers, which often present as insoluble, high-molecular-weight byproducts that are difficult to characterize and remove. This is especially common in concentrated reaction mixtures or when the intended amine nucleophile is weak or sterically hindered.[3]
Q4: How should I store 2-Aminoquinoline-6-carboxylic acid to ensure its stability and purity?
A: Like many fine chemicals, proper storage is crucial. 2-Aminoquinoline-6-carboxylic acid should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). This minimizes degradation from moisture, light, and oxidation. Ensure the container is tightly sealed to prevent absorption of atmospheric water, which can interfere with subsequent anhydrous reactions.
Section 2: Troubleshooting Guide for Amide Coupling Reactions
Amide bond formation is the most frequent application for this molecule. Below are common issues and their solutions.
Problem 1: A significant, less-polar byproduct is observed by TLC/LC-MS, matching the mass of 2-aminoquinoline.
-
Probable Cause: Decarboxylation.
-
Causality: The quinoline ring system can stabilize the carbanion intermediate formed upon the loss of CO₂, a process often accelerated by heat. Many standard amide coupling protocols that require elevated temperatures to drive the reaction to completion are susceptible to this pathway.[1][2]
-
Solution: Employ milder, room-temperature or sub-ambient temperature coupling conditions.
-
Reagent Choice: Use coupling reagents that are highly efficient at lower temperatures, such as HATU or COMU, in combination with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[4]
-
Temperature Control: Initiate the reaction at 0 °C, especially during the activation of the carboxylic acid, and allow it to warm slowly to room temperature. Avoid any heating.
-
pH Management: Maintain a slightly basic pH. Strongly acidic or basic conditions can catalyze decarboxylation.
-
Caption: Troubleshooting workflow for amide coupling reactions.
Problem 2: A significant amount of insoluble precipitate forms, and the desired product yield is low.
-
Probable Cause: Self-condensation leading to dimer/oligomer formation.
-
Causality: The 2-amino group is a potent nucleophile. When the 6-carboxylic acid is activated (e.g., forming a highly reactive O-acylisourea intermediate with EDC), it becomes a target for any available nucleophile. If the concentration of the intended amine is low or its nucleophilicity is poor, the amino group of a second molecule of the starting material can attack the activated intermediate, leading to polymerization.
-
Solution: Prevent the 2-amino group from participating in the reaction.
-
Protect the Amino Group: The most robust solution is to protect the 2-amino group, typically as a tert-butyloxycarbonyl (Boc) carbamate. The Boc group is stable to most amide coupling conditions and can be removed later under acidic conditions (e.g., with TFA). See Protocol 2 for a detailed procedure.
-
Optimize Reaction Conditions: If protection is not feasible, modify the procedure. Use a slight excess of the target amine. Add the coupling reagent slowly to the reaction mixture containing both the acid and the target amine to ensure the activated species is consumed by the desired nucleophile as soon as it is formed.
-
Caption: Competing reaction pathways for activated intermediate.
Section 3: Data Tables for Quick Reference
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent | Full Name | Byproducts | Key Advantages & Considerations |
| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | Water-soluble urea | Good for general purpose coupling; often used with HOBt to suppress side reactions and racemization.[5] |
| DCC | N,N′-Dicyclohexylcarbodiimide | Insoluble dicyclohexylurea (DCU) | Very efficient, but byproduct removal requires filtration. Can cause allergic reactions.[6] |
| HATU | Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | Tetramethylurea, HOAt | Highly efficient, fast reaction times, low racemization. Ideal for sterically hindered or electron-deficient amines.[4] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Water-soluble byproducts | A newer generation uronium salt, often more effective than HATU for very difficult couplings. |
Table 2: Common Side Products and Their Mass Spectrometry Signatures
| Side Product Name | Structure | Expected (M+H)⁺ | Notes |
| 2-Aminoquinoline-6-carboxylic acid | Starting Material | 189.06 | Serves as the reference mass. |
| 2-Aminoquinoline | Decarboxylation Product | 145.08 | Less polar than starting material. Confirms thermal degradation. |
| Self-Condensation Dimer | Dimer | 361.12 | Often observed as an insoluble solid. May be difficult to get into solution for analysis. |
| N-Acylurea Adduct (with EDC) | Adduct | 344.18 | Unreactive byproduct from rearrangement of the O-acylisourea intermediate. More common in the absence of HOBt. |
Section 4: Key Experimental Protocols
Protocol 1: Optimized Amide Coupling to Minimize Decarboxylation
This protocol uses HATU at low temperatures to favor the desired amide formation over thermal degradation.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-Aminoquinoline-6-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the cooled solution and stir for 5 minutes.
-
Activator Addition: Add HATU (1.2 eq) portion-wise to the reaction mixture, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-12 hours.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC. Check for the consumption of starting material and the formation of the desired product mass.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: Boc Protection of the 2-Amino Group
This protocol prevents the 2-amino group from participating in self-condensation.
-
Preparation: Suspend 2-Aminoquinoline-6-carboxylic acid (1.0 eq) in a mixture of 1,4-dioxane and water (2:1 ratio).
-
Base Addition: Add sodium hydroxide (2.5 eq) and stir until the starting material is fully dissolved.
-
Boc Anhydride Addition: Add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq) in 1,4-dioxane dropwise.[7]
-
Reaction: Stir the mixture at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction by LC-MS for the appearance of the Boc-protected product mass ((M+H)⁺ = 289.11).
-
Work-up: Once the reaction is complete, carefully acidify the mixture to pH ~3 with 1M HCl. A precipitate should form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the Boc-protected acid, which can be used directly in subsequent amide coupling reactions.
References
-
PubMed Central: Aminoquinolines as Translational Models for Drug Repurposing.
-
ResearchGate: Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation.
-
National Institutes of Health (NIH): Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
-
Google Patents: Preparation method for quinoline-4-carboxylic acid derivative.
-
RxList: Antimalarials, Aminoquinoline: Drug Class, Uses, Side Effects.
-
Canadian Science Publishing: Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution.
-
Revues Scientifiques Marocaines: RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.
-
J-Stage: Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists.
-
HETEROCYCLES: FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH.
-
ACS Publications: Safe and Practical Large-Scale Synthesis of 2-Aminoquinoline-6-Carboxylic Acid Benzyl Ester.
-
RSC Publishing: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
-
ResearchGate: Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities.
-
PubChem: 2-Aminoquinoline.
-
HepatoChem: Amide coupling reaction in medicinal chemistry.
-
BenchChem: An In-depth Technical Guide to the Synthesis of 2-Aminoquinoline Derivatives.
-
Organic Chemistry Portal: Synthesis of quinolines.
-
PubChem: 2-Aminoquinoline-6-carboxylic acid.
-
Chemistry LibreTexts: Chemistry of Amides.
-
ResearchGate: Quinolines Formation by Condensation of Heteroaromatic Ketones and 2-Aminobenzophenones under MW Irradiation.
-
Growing Science: Process optimization for acid-amine coupling: a catalytic approach.
-
ResearchGate: Proposed reaction pathway towards 2-aminoquinolines 3.
-
Organic Chemistry Portal: Amide synthesis by acylation.
-
National Institutes of Health (NIH): Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
-
PubMed Central: Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase.
-
RSC Publishing: Condensation of carboxylic acids with amines using the Boc2O/DMAP system under solvent-free conditions.
Sources
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. growingscience.com [growingscience.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
- 7. Condensation of carboxylic acids with amines using the Boc2O/DMAP system under solvent-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing the Fluorescence of 2-Aminoquinoline-6-carboxylic Acid
Welcome to the technical support center for 2-Aminoquinoline-6-carboxylic acid (2-AQ-6-COOH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this fluorophore. Here, we move beyond simple protocols to explain the underlying principles governing the fluorescence of 2-AQ-6-COOH, enabling you to not only troubleshoot but also proactively optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fluorescence properties of 2-Aminoquinoline-6-carboxylic acid, providing a foundational understanding for its use in your research.
Q1: What are the expected excitation and emission wavelengths for 2-Aminoquinoline-6-carboxylic acid?
While specific values for 2-AQ-6-COOH are not extensively reported, based on the behavior of structurally similar aminoquinoline derivatives, the excitation maximum is expected to be in the UV to blue region of the spectrum, typically between 310 nm and 405 nm. The emission maximum is anticipated in the blue to green region, generally ranging from 400 nm to 530 nm. It is crucial to experimentally determine the optimal excitation and emission wavelengths in your specific buffer system, as these can be significantly influenced by the local environment.
Q2: Why is the fluorescence of my 2-AQ-6-COOH sample weaker than expected?
Low fluorescence intensity is a common issue and can stem from several factors. The fluorescence of quinoline derivatives is highly sensitive to the surrounding environment. Key factors that can lead to decreased fluorescence quantum yield include:
-
Solvent Polarity: Polar solvents, particularly protic solvents like water and ethanol, can significantly quench the fluorescence of many aminoquinoline derivatives.[1]
-
pH of the Solution: The protonation state of the quinoline nitrogen and the amino group plays a critical role. In neutral to basic conditions, the fluorescence of similar aminoquinolines can be weak.
-
Presence of Quenchers: Contaminants in your sample or components of your buffer system, such as halide ions or dissolved oxygen, can act as fluorescence quenchers.[2]
-
Aggregation: At high concentrations, fluorophores can form aggregates, which often leads to self-quenching and a decrease in the overall fluorescence signal.[2]
Q3: How does pH affect the fluorescence of 2-Aminoquinoline-6-carboxylic acid?
The pH of the solution is one of the most critical factors influencing the fluorescence of 2-AQ-6-COOH. The quinoline ring contains a nitrogen atom that can be protonated in acidic conditions. This protonation often leads to a significant enhancement of the fluorescence quantum yield.[3][4] For many quinoline derivatives, a dramatic increase in fluorescence intensity, sometimes over 50-fold, is observed upon acidification.[3] Therefore, if you are experiencing low fluorescence, adjusting the pH to a more acidic range could be a primary troubleshooting step.
Q4: Can the solvent I use impact the fluorescence quantum yield?
Absolutely. The choice of solvent has a profound effect on the fluorescence properties of aminoquinolines. Studies on similar "push-pull" fluorescent molecules, which have both electron-donating (the amino group) and electron-withdrawing (the carboxylic acid and quinoline ring) components, show a strong solvatochromic effect.[1] Generally, non-polar solvents lead to a higher fluorescence quantum yield, while polar solvents tend to quench the fluorescence.[1][5] This is due to the stabilization of different excited states by the solvent molecules.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during experiments with 2-Aminoquinoline-6-carboxylic acid.
Issue 1: Low or No Detectable Fluorescence Signal
A weak or absent fluorescence signal is a frustrating but often solvable problem. The following workflow will guide you through a systematic troubleshooting process.
Caption: Troubleshooting workflow for low fluorescence signals.
Detailed Steps:
-
Verify Instrument Settings: Before altering your sample, ensure your fluorometer is correctly configured.[2]
-
Excitation and Emission Wavelengths: Double-check that you are using the appropriate wavelengths. For a new experimental setup, always perform initial scans to determine the optimal settings.
-
Detector Gain/Voltage: A low gain setting may not be sensitive enough to detect your signal. Incrementally increase the gain.
-
Slit Widths: Wider slits allow more light to reach the detector, increasing the signal, but at the cost of spectral resolution.
-
-
Perform Excitation and Emission Scans: The optimal wavelengths for 2-AQ-6-COOH will vary with the environment.
-
Protocol: Prepare a solution of your compound in the experimental buffer. Set a reasonable emission wavelength (e.g., 450 nm) and scan a range of excitation wavelengths (e.g., 300-420 nm) to find the peak. Then, set the excitation to this peak and scan a range of emission wavelengths (e.g., 400-600 nm).
-
-
Evaluate Probe Concentration: The signal should be proportional to the concentration within a certain range.
-
Too Low: If the concentration is too low, the signal may be indistinguishable from the background.
-
Too High (Inner Filter Effect): At very high concentrations, the sample itself can reabsorb the emitted light, leading to a decrease in the measured fluorescence. Prepare a dilution series to find the optimal concentration range.
-
-
Optimize Solution pH: As highlighted in the FAQs, pH is a powerful tool for enhancing fluorescence.
-
Protocol for pH Titration:
-
Prepare a stock solution of 2-AQ-6-COOH in a minimal amount of a suitable solvent (e.g., DMSO).
-
Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 9).
-
Add a constant amount of the 2-AQ-6-COOH stock solution to each buffer.
-
Measure the fluorescence intensity at the optimal excitation and emission wavelengths for each pH.
-
Plot fluorescence intensity versus pH to determine the optimal pH for your experiment. You will likely observe a significant increase in fluorescence at lower pH values.[3][4][6]
-
-
-
Evaluate Solvent Polarity: If your experimental conditions permit, consider using a less polar solvent.
-
Investigate Potential Quenchers:
-
Dissolved Oxygen: Oxygen is a well-known collisional quencher. If your experiment is sensitive to this, de-gas your buffers by sparging with nitrogen or argon.[2]
-
Halide Ions: High concentrations of ions like Cl⁻, Br⁻, and I⁻ can quench fluorescence. If possible, use buffers with non-quenching ions.
-
Purity of Reagents: Ensure that all reagents and solvents are of high purity to avoid fluorescent contaminants or quenchers.
-
Issue 2: Rapid Signal Fading (Photobleaching)
Photobleaching is the irreversible destruction of the fluorophore by light.
Mitigation Strategies:
-
Reduce Excitation Light Intensity: Use neutral density filters or lower the lamp power on your instrument.
-
Minimize Exposure Time: Only expose your sample to the excitation light when acquiring data.
-
Use Antifade Reagents: For microscopy applications, commercially available antifade mounting media can be very effective. For solution-based assays, you can add antioxidants like ascorbic acid or Trolox to your buffer, if they are compatible with your experiment.[2]
Issue 3: High Background Fluorescence
High background can obscure your signal of interest.
Sources and Solutions:
-
Autofluorescence: Biological samples, cell culture media (especially those containing phenol red), and some buffers can have intrinsic fluorescence. Use appropriate controls (a sample without 2-AQ-6-COOH) to measure and subtract the background.
-
Contaminated Reagents or Labware: Ensure all cuvettes, pipette tips, and containers are scrupulously clean. Use high-purity solvents and reagents.
Part 3: Experimental Protocols
This section provides detailed protocols for key experiments to characterize and optimize the fluorescence of 2-Aminoquinoline-6-carboxylic acid.
Protocol 1: Determination of Relative Fluorescence Quantum Yield
The quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is often determined relative to a known standard.
Materials:
-
2-Aminoquinoline-6-carboxylic acid
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
High-purity solvents
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of dilute solutions of both the 2-AQ-6-COOH and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.05 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra for all solutions and record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the quantum yield using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Caption: Workflow for determining relative fluorescence quantum yield.
Part 4: Data Summary and Expected Trends
While specific data for 2-AQ-6-COOH is limited, the following table summarizes expected trends based on the behavior of similar aminoquinoline derivatives.
| Parameter | Expected Trend | Rationale |
| Excitation Max (λex) | ~310 - 405 nm | Based on the electronic transitions of the quinoline ring system. |
| Emission Max (λem) | ~400 - 530 nm | Stokes shift is typical for such fluorophores. |
| Quantum Yield (Φ) | Highly variable | Strongly dependent on solvent and pH. Expected to be higher in non-polar solvents and at acidic pH. |
| Solvent Effect on Φ | Decreases with increasing solvent polarity | Polar solvents can stabilize non-radiative decay pathways, quenching fluorescence.[1][5] |
| pH Effect on Φ | Increases significantly at acidic pH | Protonation of the quinoline nitrogen enhances fluorescence efficiency.[3][4][6] |
Quantum Yields of Structurally Related Aminoquinolines (for reference):
| Compound | Solvent | Quantum Yield (Φ) |
| Push-pull amino-quinoline derivative | n-Hexane | 0.57 |
| Push-pull amino-quinoline derivative | Chloroform | 0.42 |
| Push-pull amino-quinoline derivative | Ethyl Acetate | 0.12 |
| Push-pull amino-quinoline derivative | DMSO | <0.01 |
Data for push-pull amino-quinoline derivatives adapted from a study on TFMAQ-8Ar analogues.[1]
References
-
Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019). Scientific Reports. [Link]
-
Tervola, E., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances. [Link]
-
Tervola, E., et al. (2020). Fluorescence enhancement of quinolines by protonation. Semantic Scholar. [Link]
-
Pilla, V., et al. (2018). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Chemosensors. [Link]
-
Tervola, E., et al. (2020). Fluorescence enhancement of quinolines by protonation. Semantic Scholar. [Link]
-
PubChem. (n.d.). 2-Aminoquinoline-6-carboxylic acid. [Link]
-
Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019). ResearchGate. [Link]
-
Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. (2022). MDPI. [Link]
-
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). Molecules. [Link]
Sources
- 1. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Fluorescence enhancement of quinolines by protonation | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HPLC Separation of 2-Aminoquinoline-6-carboxylic Acid Isomers
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of 2-Aminoquinoline-6-carboxylic acid and its positional isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to overcome common challenges in the chromatographic analysis of these polar, zwitterionic compounds.
Introduction to the Challenge
2-Aminoquinoline-6-carboxylic acid and its isomers are polar molecules that can exist in zwitterionic form, presenting a unique set of challenges for HPLC method development.[1] Their ampholytic nature, possessing both a basic amino group and an acidic carboxylic acid group, often leads to poor peak shape, insufficient retention on traditional reversed-phase columns, and difficulty in achieving baseline separation of closely related isomers.[1][2] This guide provides a systematic approach to troubleshooting and optimizing your separations.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: Poor or No Retention on Reversed-Phase (C18) Columns
Q: My 2-aminoquinoline-6-carboxylic acid isomers are eluting at or near the solvent front on my C18 column. How can I increase their retention?
A: This is a classic problem with polar analytes in reversed-phase chromatography. The high polarity of your compounds gives them a stronger affinity for the polar mobile phase than the nonpolar stationary phase. Here’s a prioritized action plan:
-
Transition to an Alternative Chromatographic Mode: For highly polar compounds like these, reversed-phase is often not the ideal choice.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention of polar compounds.[2][4] It utilizes a polar stationary phase (e.g., unbonded silica, amide, or diol) with a high organic solvent concentration in the mobile phase.[4][5][6] Water acts as the strong eluting solvent, which is the opposite of reversed-phase.[4]
-
Mixed-Mode Chromatography (MMC): This technique uses stationary phases with multiple interaction functionalities, such as reversed-phase and ion-exchange.[7][8] For zwitterionic compounds, a mixed-mode column with both cation-exchange and anion-exchange capabilities, along with hydrophobic properties, can provide excellent and tunable retention.[7][9]
-
-
Modify the Mobile Phase in Reversed-Phase (If you must use a C18 column):
-
Increase Aqueous Content: If you are not already at 100% aqueous mobile phase, increase the water percentage. Be aware that not all C18 columns are stable in highly aqueous conditions ("phase collapse"). Use a column specifically designed for aqueous mobile phases if necessary.[10]
-
Adjust pH to Suppress Ionization: The retention of ionizable compounds is highly dependent on the mobile phase pH.[11][12][13] To maximize retention in reversed-phase, you want to make the analytes as non-polar as possible. This is achieved by suppressing the ionization of either the amino or carboxylic acid group.
-
Low pH (e.g., 2.5-3.5): At a low pH, the carboxylic acid group will be protonated (neutral), while the amino group will be protonated (positive charge). This can increase retention compared to a neutral pH where the carboxylate is negatively charged.
-
High pH (e.g., 9-10): At a high pH, the amino group will be neutral, and the carboxylic acid will be deprotonated (negative charge). This can also increase retention.
-
Important: Always operate within the stable pH range of your column.[11]
-
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: I'm observing significant peak tailing for my aminoquinoline isomers. What is causing this and how can I fix it?
A: Peak tailing for basic, nitrogen-containing compounds is frequently caused by secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[14][15]
-
Optimize Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of the amino group.[15] This ensures the analyte exists in a single ionic state, reducing peak asymmetry.[11] For a basic amine, a low pH mobile phase (e.g., pH < 3) can protonate the silanol groups, minimizing their interaction with the protonated amine.[14]
-
Use a High-Purity, End-Capped Column: Modern Type B silica columns have a much lower concentration of active silanol groups compared to older Type A silica, significantly reducing peak tailing for basic compounds.[14]
-
Add Mobile Phase Modifiers:
-
Acidic Additives: Small amounts of acids like formic acid or trifluoroacetic acid (TFA) in the mobile phase can improve peak shape by acting as ion-pairing agents and masking silanol interactions.[15] Be mindful that TFA can cause ion suppression in mass spectrometry.[15]
-
Buffers: Insufficient buffering capacity can lead to pH shifts on the column, causing peak distortion. A buffer concentration of 10-50 mM is generally recommended.[15]
-
-
Consider a Different Stationary Phase:
-
Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain, which can help shield the analytes from residual silanols.[10]
-
Polymer-Based or Hybrid Columns: These stationary phases have different surface chemistries than silica and can offer improved peak shapes for basic compounds.[14]
-
Issue 3: Inadequate Separation of Isomers
Q: My positional isomers of 2-aminoquinoline-carboxylic acid are co-eluting or have very poor resolution. How can I improve the selectivity?
A: Separating isomers requires exploiting subtle differences in their physicochemical properties.
-
Change the Chromatographic Mode: As mentioned, HILIC and Mixed-Mode chromatography often provide very different selectivity compared to reversed-phase.[4][7][16] This should be your first consideration.
-
Optimize the Mobile Phase:
-
pH Adjustment: Fine-tuning the pH can alter the ionization state of the isomers differently, leading to changes in selectivity.[12][17][18] A pH gradient can sometimes resolve closely eluting compounds.
-
Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can change the selectivity due to different interactions with the analyte and stationary phase.
-
Buffer Concentration: In HILIC and ion-exchange, buffer concentration directly impacts retention and can be used to modulate selectivity.[6]
-
-
Change the Stationary Phase Chemistry:
-
Phenyl-Hexyl Columns: The pi-pi interactions offered by a phenyl-based stationary phase can provide unique selectivity for aromatic compounds like quinolines.
-
Chiral Stationary Phases (CSPs): If you are dealing with stereoisomers (enantiomers or diastereomers), a chiral stationary phase is necessary.[1][19][20] Macrocyclic glycopeptide-based CSPs are particularly effective for underivatized amino acids and related structures.[21][22]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for HILIC method development for these isomers?
A1: A good starting point would be a HILIC column with an amide or unbonded silica stationary phase. For the mobile phase, begin with a high percentage of acetonitrile (e.g., 90-95%) and a small percentage of aqueous buffer (e.g., 5-10% of 10 mM ammonium formate or ammonium acetate).[3] It is crucial to maintain at least 5% aqueous content in the mobile phase to ensure the formation of the water layer on the stationary phase, which is essential for the HILIC separation mechanism.[4]
Q2: Can I use the same column for both reversed-phase and HILIC modes?
A2: Generally, no. Columns are specifically designed for either reversed-phase or HILIC conditions. Attempting to use a C18 column in HILIC mode or a HILIC column in a high aqueous mobile phase will likely result in poor chromatography and may damage the column. However, some mixed-mode columns are designed to operate in both reversed-phase and HILIC modes by adjusting the mobile phase composition.[16]
Q3: My baseline is noisy and drifting. What should I check?
A3: Baseline issues are common and can stem from several sources.[23][24]
-
Mobile Phase: Ensure your mobile phase is properly degassed and mixed. Freshly prepare buffered mobile phases daily to prevent microbial growth.[24]
-
System Leaks: Check for any leaks in your system, from the pump to the detector.[25][26]
-
Column Equilibration: Make sure the column is fully equilibrated with the starting mobile phase conditions before each injection. This is especially important for gradient methods and in HILIC.[23][24]
-
Detector: A dirty flow cell or a failing lamp can cause baseline noise and drift.[23][24]
Q4: How do I choose between different positional isomers of aminoquinoline carboxylic acids for my assay?
A4: The choice of isomer will depend on the specific requirements of your assay. For example, 2-Aminoquinoline-4-carboxylic acid, 6-Aminoquinoline-2-carboxylic acid, and 2-Aminoquinoline-6-carboxylic acid have the same molecular formula and weight but different structures, which will affect their polarity, pKa, and chromatographic behavior.[27][28][29] You will need to develop a separation method that can resolve the specific isomers of interest.
Experimental Protocols & Data
Table 1: Starting Conditions for Different HPLC Modes
| Parameter | Reversed-Phase (Aqueous Compatible C18) | HILIC (Amide Phase) | Mixed-Mode (RP/Cation-Exchange) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 4.5 | 10 mM Ammonium Acetate in 95:5 ACN:Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | 10 mM Ammonium Acetate in 50:50 ACN:Water | Acetonitrile |
| Gradient | 5% to 40% B over 15 minutes | 95% to 60% A over 15 minutes | 5% to 50% B over 15 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
Protocol: Column Equilibration for HILIC
-
Initial Flush: Flush the column with a 50:50 mixture of Mobile Phase A and Mobile Phase B for 10-15 column volumes.
-
High Organic Flush: Flush the column with 100% Mobile Phase A (high organic) for at least 20 column volumes.
-
Equilibration: Equilibrate the column with the initial gradient conditions for at least 20-30 column volumes. HILIC columns often require longer equilibration times than reversed-phase columns.
Visualizations
Method Selection Workflow
Caption: Workflow for selecting and optimizing a purification method.
Troubleshooting Peak Tailing
Caption: Logical steps for troubleshooting peak tailing issues.
References
- Mixed-Mode Chromatography and Stationary Phases. (n.d.). SIELC Technologies.
- Hydrophilic Interaction Liquid Chromatography (HILIC) HPLC and UHPLC Columns. (n.d.). Thermo Fisher Scientific.
- How to Reduce Peak Tailing in HPLC? (2025). Phenomenex.
- Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography. (2008). PubMed.
- Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. (2020). Longdom Publishing.
- Troubleshooting guide for the purification of polar quinoline compounds. (n.d.). Benchchem.
- Technical Support Center: Optimizing Peak Shape for 15N Labeled Compounds in Liquid Chromatography. (n.d.). Benchchem.
- High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (n.d.). MDPI.
- Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). PMC - NIH.
- Mixed-Mode Chromatography—A Review. (n.d.). LCGC International.
- Hydrophilic Interaction Liquid Chromatography: an Investigation into the Solvent and Column Selectivity. (2013). Chromatography Today.
- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (n.d.). LCGC International.
- 2-Aminoquinoline-6-carboxylic acid. (n.d.). PubChem.
- Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. (2025). MicroSolv.
- How to fix peak shape in hplc? (2023). ResearchGate.
- How to Obtain Good Peak Shapes. (n.d.). Nacalai Tesque.
- HPLC problems with very polar molecules. (n.d.). Axion Labs.
- Mixed-mode chromatography. (n.d.). Wikipedia.
- Exploring the Role of pH in HPLC Separation. (n.d.). Moravek.
- Solving Two Common Problems in HPLC. (2011). YouTube.
- Mixed Mode Chromatography. (n.d.). Tosoh Bioscience.
- Troubleshooting Common HPLC Issues. (2025). Labcompare.com.
- Back to Basics: The Role of pH in Retention and Selectivity. (n.d.). LCGC International.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Chiral HPLC Separations. (n.d.). Phenomenex.
- Separation of Quinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- HPLC Troubleshooting Guide. (n.d.). Restek.
- Back to Basics: The Role of pH in Retention and Selectivity. (2017). LCGC International.
- How does pH affect the results of HPLC results? (2021). Quora.
- Common Issues in HPLC Analysis. (2025). Medikamenter Quality Services.
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC.
- Review on Common Observed HPLC Troubleshooting Problems. (2020). International Journal of Pharma Research and Health Sciences.
- Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. (n.d.). Sigma-Aldrich.
- Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. (n.d.). Sigma-Aldrich.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich.
- 6-Aminoquinoline-2-carboxylic acid. (n.d.). ChemScene.
- 2-Aminoquinoline-4-carboxylic acid. (n.d.). PubChem.
- Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. (n.d.). Agilent.
- Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling. (2025). ResearchGate.
- 6-Aminoquinoline. (2025). ChemicalBook.
- Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (n.d.). NIH.
- Isobaric 6-plex and tosyl dual tagging for the determination of positional isomers and quantitation of monounsaturated fatty acids using rapid UHPLC-MS/MS. (n.d.). NIH.
Sources
- 1. mdpi.com [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Mixed-mode chromatography - Wikipedia [en.wikipedia.org]
- 9. Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 11. moravek.com [moravek.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 14. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
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- 20. chromatographyonline.com [chromatographyonline.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
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- 23. labcompare.com [labcompare.com]
- 24. medikamenterqs.com [medikamenterqs.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. pharmahealthsciences.net [pharmahealthsciences.net]
- 27. 2-Aminoquinoline-6-carboxylic acid | C10H8N2O2 | CID 22018862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. chemscene.com [chemscene.com]
- 29. 2-Aminoquinoline-4-carboxylic acid | C10H8N2O2 | CID 3159677 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 2-Aminoquinoline-6-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-Aminoquinoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals. Here, we will address common challenges and frequently asked questions regarding catalyst selection and reaction optimization for this important synthetic transformation. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you might have before starting your synthesis.
Q1: What are the primary catalytic methods for synthesizing 2-Aminoquinoline-6-carboxylic acid?
The synthesis of 2-Aminoquinoline-6-carboxylic acid, and related aminoquinolines, is most commonly achieved via a carbon-nitrogen (C-N) cross-coupling reaction. The starting material is typically a 2-haloquinoline-6-carboxylic acid derivative (e.g., 2-chloro or 2-bromo). The two dominant catalytic strategies for this transformation are:
-
Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a powerful and versatile method for forming C-N bonds.[1] It is widely used due to its broad substrate scope, functional group tolerance, and the continuous development of highly efficient catalyst systems.[2] The reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
-
Ullmann Condensation : This is a copper-catalyzed C-N coupling reaction.[3] While historically requiring harsh conditions like high temperatures, modern Ullmann-type reactions employ ligands that facilitate the transformation under much milder conditions, making it a viable and often more economical alternative to palladium-based methods.[2][4]
Other routes, such as the amination of quinoline N-oxides or reductive cyclization pathways, also exist but are often tailored to specific precursors.[5][6] The Chichibabin reaction, a direct amination, is generally avoided for complex molecules due to its harsh conditions and safety concerns.[5]
Q2: How do I choose between a Palladium (Buchwald-Hartwig) and a Copper (Ullmann) catalyst system?
The choice between palladium and copper catalysis is a critical decision that depends on several factors, including cost, substrate reactivity, functional group tolerance, and desired reaction conditions.
| Feature | Palladium (Buchwald-Hartwig) | Copper (Ullmann) |
| Catalyst Cost | Higher (Palladium is a precious metal)[2] | Lower (Copper is more abundant and less expensive)[2] |
| Reaction Conditions | Generally milder; many systems work at or near room temperature.[1] | Traditionally harsh (>200°C), but modern ligand-assisted protocols allow for milder conditions (40-100°C).[3][7] |
| Ligand Sensitivity | Highly dependent on sophisticated, often air-sensitive, phosphine ligands.[8] | Often uses more robust and cheaper nitrogen- or oxygen-based ligands (e.g., diamines, phenanthrolines).[3][7] |
| Substrate Scope | Extremely broad; effective for aryl chlorides, bromides, iodides, and triflates.[1] | Traditionally best for activated aryl halides (iodides and bromides with electron-withdrawing groups). Modern systems have expanded the scope to include aryl chlorides.[3][7] |
| Functional Group Tolerance | Generally very high, a key advantage of modern systems.[1] | Can be lower, though modern protocols have improved this significantly. |
| Key Advantage | High reactivity, reliability, and vast literature precedent. | Cost-effectiveness and use of a more sustainable metal. |
Expert Insight: For initial small-scale discovery chemistry where reliability and speed are paramount, a well-established Buchwald-Hartwig system is often the first choice. For process development and large-scale synthesis where cost is a major driver, developing a modern Ullmann-type reaction is highly advantageous.[2][5]
Q3: Why is ligand selection so critical in Buchwald-Hartwig amination?
In the Buchwald-Hartwig reaction, the phosphine ligand is arguably the most important component, as it directly controls the catalyst's activity, stability, and selectivity.[1][9] The ligand's role is multifaceted:
-
Facilitates Reductive Elimination: This is the final, product-forming step of the catalytic cycle. Bulky, electron-rich ligands accelerate this step, which is often rate-limiting.[1][8]
-
Promotes Oxidative Addition: The ligand's electronic properties influence the initial reaction of the palladium(0) catalyst with the aryl halide.
-
Prevents Catalyst Decomposition: Ligands stabilize the palladium center, preventing the formation of inactive palladium black. Bidentate ligands like BINAP or DPPF were early developments that improved catalyst stability.[1]
-
Controls Substrate Scope: Different classes of ligands are required for different substrates. For example, sterically hindered biaryl phosphine ligands (e.g., JohnPhos, BrettPhos) are highly effective for coupling challenging substrates like aryl chlorides or primary amines.[9][10]
The choice of ligand must be matched to the electronic and steric properties of both the haloquinoline and the amine coupling partner.[9] A mismatch can lead to slow reactions, low yields, or catalyst decomposition.
Q4: What are the options for the amine source when installing a primary amino group (-NH2)?
Directly using ammonia as a coupling partner in Buchwald-Hartwig reactions is challenging because it can bind tightly to the palladium center and inhibit catalysis.[1] While specialized ligands have been developed to couple aqueous ammonia directly, a more common strategy is to use an "ammonia equivalent".[11][12]
Common ammonia surrogates include:
-
Lithium bis(trimethylsilyl)amide (LiHMDS) : This reagent couples with the aryl halide, and the resulting silylamine is readily hydrolyzed during workup to yield the primary amine.[13][14]
-
Benzophenone Imine : This couples to the aryl halide, and the resulting imine is subsequently hydrolyzed under acidic conditions to reveal the primary arylamine.[1][2]
Using an ammonia equivalent is often a more reliable and reproducible method for synthesizing primary arylamines like 2-aminoquinoline-6-carboxylic acid via cross-coupling.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem: My Buchwald-Hartwig reaction gives low or no yield of 2-Aminoquinoline-6-carboxylic acid.
Possible Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming or is decomposing.
-
Reasoning: The catalytic cycle begins with an active Pd(0) complex.[15] If your palladium precursor is Pd(II) (like Pd(OAc)₂), it must be reduced in situ. If the ligand is oxidized or the atmosphere is not inert, the catalyst can be poisoned or precipitate as palladium black.
-
Solution:
-
Ensure a strictly inert atmosphere (Argon or Nitrogen) by thoroughly degassing your solvent and using proper Schlenk techniques.
-
Use a high-purity, unoxidized phosphine ligand. Consider using a pre-formed Pd(0) catalyst like Pd₂(dba)₃ or a stable pre-catalyst that activates under basic conditions.[15]
-
Check the quality of your solvent; peroxides in ethers like dioxane or THF can deactivate the catalyst.
-
-
-
Inappropriate Ligand/Base Combination: The chosen ligand or base is not suitable for your specific substrate.
-
Reasoning: The reactivity of the C-Cl bond in 2-chloroquinoline is lower than a C-Br bond. This substrate requires a highly active catalyst system. The base is also crucial; it must be strong enough to deprotonate the amine (or its complex with palladium) but not so strong that it causes side reactions.[1][9]
-
Solution:
-
For a 2-chloroquinoline substrate, use sterically demanding, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or ferrocene-based ligands (e.g., DavePhos).[16]
-
Switch to a stronger base. Sodium tert-butoxide (NaOtBu) is a common strong, non-nucleophilic base. If it fails, consider lithium bis(trimethylsilyl)amide (LiHMDS), which can also serve as the ammonia source.[13] For milder conditions, inorganic bases like Cs₂CO₃ or K₃PO₄ can be effective, especially with more reactive aryl bromides or triflates.
-
-
-
Poor Substrate Solubility: The haloquinoline or the product itself may have poor solubility in the reaction solvent.[17]
-
Reasoning: The carboxylic acid moiety imparts polarity that can lead to poor solubility in common nonpolar solvents like toluene.[17] Poor solubility of the starting material will hinder its entry into the catalytic cycle.
-
Solution:
-
Consider protecting the carboxylic acid as an ester (e.g., methyl or benzyl ester) prior to the coupling reaction. This significantly increases solubility in organic solvents.[5] The ester can be hydrolyzed in a subsequent step.
-
Experiment with more polar aprotic solvents like dioxane, DMF, or NMP, but be mindful that solvent can also influence catalyst activity.
-
-
Problem: I am observing a significant amount of a hydrodehalogenation side product (quinoline-6-carboxylic acid).
Possible Cause & Solution:
-
β-Hydride Elimination: This is a common side reaction in palladium catalysis.
-
Reasoning: After oxidative addition and amine coordination, an intermediate palladium-amido complex is formed. If this complex is unstable or the subsequent reductive elimination is slow, it can undergo β-hydride elimination, leading to the undesired reduced arene and an imine byproduct.[9] This process is often competitive with the desired C-N bond formation.
-
Solution:
-
Change the Ligand: The choice of ligand has a major impact on the relative rates of reductive elimination versus β-hydride elimination.[9] Switching to a more sterically hindered ligand can often favor the desired reductive elimination pathway by making the transition state for β-hydride elimination less favorable.
-
Modify Reaction Conditions: Lowering the reaction temperature can sometimes suppress this side reaction.
-
Choice of Base: The nature of the base can also influence this pathway. Experiment with different bases (e.g., switching from an alkoxide to a carbonate) to see if the product ratio improves.
-
-
Problem: My starting material is consumed, but purification is difficult due to poor product solubility.
Possible Cause & Solution:
-
Zwitterionic Nature and H-Bonding: The product contains both a basic amino group and an acidic carboxylic acid group.
-
Reasoning: 2-Aminoquinoline-6-carboxylic acid can exist as a zwitterion and can form strong intermolecular hydrogen bonds, leading to high crystal lattice energy and poor solubility in many common organic solvents.[17]
-
Solution:
-
pH Adjustment during Workup: The solubility of your product is likely highly pH-dependent.[17] During the aqueous workup, carefully adjust the pH. The compound may precipitate at its isoelectric point. Bringing the pH to a more acidic or basic value can help keep it in the aqueous solution for washing, after which the pH can be readjusted to precipitate the clean product.
-
Salt Formation for Purification: Convert the crude product into a salt (e.g., hydrochloride salt by adding HCl) to improve its solubility in polar solvents for purification by recrystallization or chromatography. The free base can then be regenerated.[17]
-
Esterification Strategy: As mentioned previously, performing the coupling reaction on an ester-protected version of the quinoline and performing the final deprotection step after purification is often the most effective strategy.[5]
-
-
Visualizations and Workflows
Catalyst System Selection Workflow
This diagram outlines a decision-making process for selecting and optimizing a catalyst system for the amination of 2-haloquinoline-6-carboxylic acid.
Caption: Decision workflow for catalyst selection and optimization.
Buchwald-Hartwig Amination Catalytic Cycle
This diagram illustrates the key steps in the palladium-catalyzed C-N bond formation.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocols
Disclaimer: These are generalized protocols and must be adapted and optimized for your specific substrate and laboratory conditions. All reactions involving air-sensitive reagents should be performed under an inert atmosphere.
Protocol 1: Palladium-Catalyzed Synthesis via Buchwald-Hartwig Amination
This protocol is adapted from methodologies described for the amination of haloquinolines.[13][14] It uses an ester-protected starting material and an ammonia equivalent.
Step 1: Reaction Setup
-
To an oven-dried Schlenk flask, add methyl 2-chloroquinoline-6-carboxylate (1.0 equiv.), a bulky biarylphosphine ligand (e.g., XPhos, 2-4 mol%), and a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%).
-
Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Add anhydrous, degassed toluene via syringe. Stir the mixture for 10 minutes to allow for catalyst pre-formation.
Step 2: Reagent Addition and Reaction
-
In a separate flask under argon, dissolve lithium bis(trimethylsilyl)amide (LiHMDS, 1.5 equiv.) in anhydrous, degassed toluene.
-
Slowly add the LiHMDS solution to the catalyst mixture at room temperature.
-
Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
Step 3: Workup and Purification (Hydrolysis of Silylamine)
-
Cool the reaction to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Add 2M HCl and stir vigorously for 1-2 hours to hydrolyze the intermediate silylamine and the methyl ester.
-
Adjust the pH of the aqueous layer to the isoelectric point of the product (typically pH 5-7) to precipitate the 2-aminoquinoline-6-carboxylic acid.
-
Collect the solid by filtration, wash with water and a cold non-polar solvent (e.g., diethyl ether) to remove organic impurities.
-
Dry the solid under vacuum. If further purification is needed, recrystallization from a suitable solvent system (e.g., EtOH/water) or conversion to a salt may be necessary.
Protocol 2: Copper-Catalyzed Synthesis via Ullmann Condensation
This protocol uses a modern, ligand-assisted approach for a more cost-effective synthesis.
Step 1: Reaction Setup
-
To a sealable reaction vessel, add methyl 2-bromoquinoline-6-carboxylate (1.0 equiv.), copper(I) iodide (CuI, 5-10 mol%), a ligand (e.g., L-proline or N,N'-dimethylethylenediamine, 10-20 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).
-
Add the amine source. For a primary amine, an ammonia surrogate like benzophenone imine (1.2 equiv.) can be used.
-
Add a polar aprotic solvent such as DMSO or DMF.
-
Seal the vessel and purge with argon.
Step 2: Reaction
-
Heat the reaction mixture to 100-130 °C.
-
Monitor the reaction progress by TLC or LC-MS.
Step 3: Workup and Purification
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer several times with water to remove the solvent and inorganic salts, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product (the imine adduct) is then hydrolyzed. Dissolve the crude material in THF, add 2M HCl, and stir at room temperature until the deprotection is complete (as monitored by TLC/LC-MS).
-
The final product can be isolated and purified following the pH adjustment and precipitation procedure described in Protocol 1.
References
-
Scott, J. D., & Williams, R. M. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link][13]
-
Request PDF. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. [Link][14]
-
da Silva, J. F. M., et al. (2019). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances, 9(4), 2187-2199. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link][1]
-
Al-Hadedi, A. A. M., & Al-Zaydi, K. M. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of the Chinese Chemical Society, 62(10), 875-882. [Link][9]
-
Couturier, M. A., et al. (2006). Safe and Practical Large-Scale Synthesis of 2-Aminoquinoline-6-Carboxylic Acid Benzyl Ester. Organic Process Research & Development, 10(4), 835-839. [Link][5]
-
Cheshkov, D. A., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2096-2109. [Link][18]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link][2]
-
Li, J., et al. (2016). Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH. Heterocycles, 92(3), 521. [Link][6]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link][10]
-
Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. [Link][3]
-
Gilday, J. P., & Leadbeater, N. E. (2013). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Synlett, 24(05), 543-547. [Link][8]
-
Wikipedia contributors. (2023). Ullmann reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Cheshkov, D. A., et al. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Molecules, 18(2), 2096-2109. [Link][16]
-
Monfared, H. H., & Pour, M. S. (2013). Recent synthetic developments and applications of the Ullmann reaction. A review. NIH Public Access, 10(4), 403-423. [Link]
-
Ai, H.-J., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146(39), 25950–25955. [Link][7]
-
Monfared, H. H., & Pour, M. S. (2013). Recent synthetic developments and applications of the Ullmann reaction. Current Organic Synthesis, 10(4), 535-555. [Link][4]
-
Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(28), 19414–19424. [Link][11]
-
Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California. [Link][12]
- Chichibabin, A. E., & Zeide, O. A. (1914). A new reaction for compounds containing the pyridine nucleus. J. Russ. Phys. Chem. Soc., 46, 1216-36.
-
Various Authors. (n.d.). Reactions of Quinoline. YouTube. [Link][19]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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- 14. researchgate.net [researchgate.net]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 18. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines [mdpi.com]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for managing reaction exotherms in large-scale synthesis. This resource is designed to provide you with practical, in-depth guidance to safely and effectively manage the heat generated during chemical reactions as you scale up from the laboratory to production.
Frequently Asked Questions (FAQs)
Q1: What is a reaction exotherm and why is it a major concern in large-scale synthesis?
A reaction exotherm is the release of heat from a chemical reaction. While manageable on a small scale, it becomes a significant safety concern during large-scale synthesis. The primary danger is a "thermal runaway," a situation where the heat generated by the reaction surpasses the rate of heat removal. [1][2]This excess heat raises the temperature of the reaction mixture, which in turn accelerates the reaction rate, leading to a dangerous feedback loop of escalating temperature and pressure. [1]The consequences can be severe, including reactor over-pressurization, explosions, fires, and the release of toxic materials. [3][4][5]
Q2: How does scaling up a reaction increase the risk of a thermal runaway?
The risk of a thermal runaway dramatically increases with scale due to a fundamental change in the surface-area-to-volume ratio. [6][7]The amount of heat generated is proportional to the volume of the reactants, which increases by the cube of the vessel's radius. In contrast, the ability to remove heat is dependent on the surface area of the reactor, which only increases by the square of the radius. [8]This disparity means that a reaction that is easily controlled in the lab can become dangerously exothermic on a larger scale if the cooling capacity is not adequately increased. [9]
Q3: What are the initial steps for assessing the thermal risk of a new synthesis?
A thorough reaction hazard assessment is crucial before any scale-up. [8]This should include:
-
Literature Review: Investigate known hazards associated with the reactants, products, and any potential intermediates or byproducts.
-
Thermal Screening: Employ techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of any exothermic events. [8][10][11]
-
Reaction Calorimetry (RC): Conduct the reaction in a specialized calorimeter to precisely measure the heat of reaction, the rate of heat evolution, and the adiabatic temperature rise. [12][13]This data is essential for safe scale-up. [12]
Q4: What are the key warning signs of a potential runaway reaction?
Early detection is critical for preventing a runaway reaction. Key warning signs to monitor for include:
-
An unexpected increase in the reaction temperature that deviates from the predicted profile. [14]
-
A sudden or delayed onset of the exotherm. [14]
-
Unexpected changes in pressure or gas evolution.
-
Noticeable changes in the color or viscosity of the reaction mixture. [14]
Troubleshooting Guides
This section provides in-depth guidance for specific challenges you may encounter.
Issue 1: Inadequate Temperature Control and Hot Spot Formation
Symptoms:
-
Localized boiling or fuming in the reactor.
-
Inconsistent product quality or yield.
-
Temperature probes showing significant variations at different points in the reactor.
Root Causes & Corrective Actions:
| Root Cause | Explanation | Corrective Actions |
| Poor Mixing | Inadequate agitation can lead to localized concentrations of reactants, creating "hot spots" where the reaction rate is significantly higher. [15][16]This is especially problematic in larger vessels where achieving homogeneity is more challenging. [16] | - Optimize Stirrer Design and Speed: Ensure the stirrer is appropriate for the viscosity and volume of the reaction mixture. [16] - Install Baffles: Baffles can improve mixing efficiency by disrupting vortex formation. - Consider Multiple Injection Points: For highly exothermic reactions, introducing a reactant at multiple points can help distribute the heat of reaction. [15] |
| Insufficient Cooling Capacity | The reactor's cooling system may be unable to remove the heat generated by the reaction, especially during the peak of the exotherm. [17] | - Increase Coolant Flow Rate: Ensure the maximum possible flow of cooling fluid through the reactor jacket or coils. - Use a Colder Coolant: If possible, switch to a cooling medium with a lower temperature. [17] - Augment Cooling: Consider using an external heat exchanger or internal cooling coils for additional heat removal capacity. [16][18] |
| Fouling of Heat Transfer Surfaces | Over time, deposits can build up on the internal surfaces of the reactor, insulating it and reducing the efficiency of heat transfer. | - Regularly Clean the Reactor: Implement a routine cleaning protocol to remove any residue from the reactor walls. - Use Polished Surfaces: Reactors with highly polished internal surfaces are less prone to fouling. |
Workflow for Diagnosing and Addressing Poor Mixing:
Caption: Decision workflow for troubleshooting poor mixing in a reactor.
Issue 2: Uncontrolled Rate of Reaction
Symptoms:
-
A rapid, sharp increase in temperature and pressure that overwhelms the cooling system.
-
Venting of the reactor's emergency relief system.
Root Causes & Corrective Actions:
| Root Cause | Explanation | Corrective Actions |
| Incorrect Reagent Addition Rate | Adding a reactant too quickly can lead to an accumulation of unreacted material. [7]If the reaction then initiates, the stored energy can be released all at once, causing a dangerous exotherm. | - Implement Controlled Dosing: Use a metering pump for gradual and controlled addition of the limiting reagent. [7][14] - Monitor Reaction Progress: Use in-situ monitoring techniques (e.g., spectroscopy) to ensure the reactant is being consumed as it is added. |
| Catalyst Activity Issues | An incorrect amount of catalyst or a catalyst with higher-than-expected activity can lead to a much faster reaction rate than anticipated. Conversely, a delayed initiation can also lead to reactant accumulation. [19] | - Verify Catalyst Loading and Activity: Carefully check the amount and specifications of the catalyst before addition. - Staged Catalyst Addition: For highly active catalysts, consider adding it in portions to control the initial reaction rate. |
| Phase Transfer Limitations | In multiphase reactions, if the rate of reaction is faster than the rate of mass transfer between phases, localized high concentrations of reactants can occur, leading to hot spots. | - Improve Agitation: Increased mixing can enhance mass transfer between phases. - Use a Phase Transfer Catalyst: These can facilitate the movement of reactants between phases, leading to a more controlled reaction. |
Protocol for Determining Safe Reagent Addition Rate using Reaction Calorimetry:
-
Objective: To determine the maximum addition rate of a limiting reagent that does not lead to its accumulation in the reactor.
-
Apparatus: A reaction calorimeter (e.g., Mettler-Toledo RC1e) equipped with a temperature probe, a stirrer, and a calibrated dosing pump. [13]
-
Procedure: a. Charge the reactor with all reagents except the one to be added. b. Set the reactor temperature to the desired process temperature. c. Begin a slow, controlled addition of the limiting reagent. d. Monitor the heat flow from the reaction in real-time. The heat flow should be directly proportional to the rate of addition. e. If the heat flow does not decrease immediately after the addition is stopped, it indicates that the reagent has accumulated. f. Repeat the experiment with different addition rates to determine the maximum rate at which no accumulation occurs.
-
Data Analysis: Plot the heat flow versus time. The area under the curve represents the total heat of reaction. The shape of the curve provides information about the reaction kinetics.
Issue 3: Inadequate Emergency Relief System (ERS) Design
Symptoms:
-
The reactor pressure exceeds the design limit even after the emergency relief device (e.g., rupture disk or safety valve) has activated.
-
Catastrophic failure of the reactor vessel.
Root Causes & Corrective Actions:
| Root Cause | Explanation | Corrective Actions |
| Undersized Relief Device | The relief device may not have a large enough orifice to vent the pressure quickly enough during a runaway reaction, especially if the reaction generates a large volume of gas or involves two-phase flow. | - Perform DIERS-Based Sizing Calculations: Use the Design Institute for Emergency Relief Systems (DIERS) methodology to correctly size the relief device based on worst-case runaway scenario data obtained from adiabatic calorimetry. [20][21] |
| Incorrect Set Pressure | If the set pressure of the relief device is too high, the reactor may already be compromised before the device activates. | - Verify Set Pressure: Ensure the set pressure is appropriate for the reactor's design pressure and the specific process conditions. |
| Downstream Restrictions | The piping downstream of the relief device may be too long, have too many bends, or be of an insufficient diameter, creating backpressure that reduces the venting capacity. | - Review Downstream Piping Design: Ensure the entire relief path, including any containment systems, is designed to handle the flow from the relief device without excessive backpressure. [22] |
Hierarchy of Controls for Exotherm Management:
Caption: The hierarchy of controls for managing exothermic reaction hazards.
References
- Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
- IChemE. (n.d.).
- Ho, T. C., Duh, Y. S., & Chen, J. R. (1998). Case Studies of Incidents in Runaway Reactions and Emergency Relief. Process Safety Progress, 17(4), 259-264.
- ARIA. (n.d.). Runaway reactions, case studies, lessons learned.
- Fauske & Associates. (2019, October 15). Manage Chemical Reactivity Hazards with Emergency Relief System Design.
- Deshmukh, K. S., & Londhe, V. V. (2022). Practical approach to prediction and prevention of runaway reactions. World Journal of Advanced Research and Reviews, 13(2), 323-329.
- Etowa, E. B. (2009). Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. Loss Prevention Bulletin, 207, 15-20.
- Schmidt, M. (2022). Protection of Chemical Reactors Against Exothermal Runaway Reactions with Smart Overpressure Protection Devices. Chemie Ingenieur Technik, 94(5), 496-503.
- Ho, T. C., Duh, Y. S., & Chen, J. R. (1998). Case studies of incidents in runaway reactions and emergency relief. Process Safety Progress, 17(4), 259-264.
- Chen, J., et al. (2020). Review on loss prevention of chemical reaction thermal runaway: Principle and application. Journal of Loss Prevention in the Process Industries, 67, 104239.
- American Chemical Society. (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab.
- Ho, T. C., Duh, Y. S., & Chen, J. R. (1998). Case studies of incidents in runaway reactions and emergency relief. Process Safety Progress, 17(4), 259-264.
- Zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention.
- Fauske & Associates. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
- Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
- Beezer, A. E. (2013, June 13). Isothermal calorimetry in the pharmaceutical sciences. European Pharmaceutical Review.
- Amar Equipment. (2024, January 1). Unlocking Efficiency: Overcoming Heat Transfer Challenges in Tubular Reactors. Medium.
- ioMosaic. (n.d.). Our Emergency Relief Systems Design Approach.
- Fauske & Associates. (2023, November 9). The Impact of Physical Properties for Emergency Relief System Design.
- QES Academy. (n.d.). Scaling Up Chemical Processes? Unlock Safety and Success.
- Kockmann, N. (2016). Advances in Continuous Flow Calorimetry. Organic Process Research & Development, 20(2), 269-281.
- Strozzi, F., & Zaldívar, J. M. (2007). Safety and Runaway Prevention in Batch and Semibatch Reactors -- A Review. Chemical Engineering & Technology, 30(7), 815-826.
- Le, N. H. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series, 1181, 1-21.
- Nalas Engineering. (n.d.). Process Scale-Up & Safety.
- Sigma HSE. (n.d.). Emergency Relief Sizing.
- Le, N. H. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series, 1181, 1-21.
- Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety.
- Fluitec. (n.d.). Safe scale-up with exothermic reactions. Process Technology Online.
- American Pharmaceutical Review. (n.d.). Pharmaceutical Calorimeters.
- Eng-Tips. (2020, February 5). Reactor Cooling Control Approach.
- Willson, R. J., & Beezer, A. E. (2011). Application and use of isothermal calorimetry in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 183-193.
- Hitachi High-Tech. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
- LNEYA. (n.d.).
- AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
- Li, C., et al. (2022). Mass and Heat Transfer Limitations and Other Aspects of the Use of Large-Scale Catalytic Reactors. Industrial & Engineering Chemistry Research, 61(27), 9635-9646.
- Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions in Large-Scale Diamine Synthesis.
- University of Michigan. (2022, May 5). Reaction Control. Visual Encyclopedia of Chemical Engineering Equipment.
- Jinzong Machinery. (2024, July 1).
- Achieve Chem. (2025, March 8). What Are The Best Methods For Cooling A Chemical Glass Reactor?
- Mettler Toledo. (n.d.).
- Wang, Y., et al. (2022).
- Stankiewicz, A. I., & Moulijn, J. A. (2000). Intensification of Heat Transfer in Chemical Reactors: Heat Exchanger Reactors. Industrial & Engineering Chemistry Research, 39(2), 290-295.
- Keller, J. O., & Daily, J. W. (1985). The effects of highly exothermic chemical reaction on a two-dimensional mixing layer. AIAA Journal, 23(12), 1937-1945.
- Ghorai, S., & Griffiths, J. F. (2003). When do chemical reactions promote mixing? Philosophical Transactions of the Royal Society of London. Series A: Mathematical, Physical and Engineering Sciences, 361(1809), 2097-2109.
- Quora. (2024, June 3). How does adding more reactants affect an exothermic or endothermic chemical reaction?
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Technical Support Center: Characterization of Impurities in 2-Aminoquinoline-6-carboxylic Acid
<
Welcome to the technical support center for the analytical characterization of 2-Aminoquinoline-6-carboxylic acid. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity and purity of your samples.
Introduction: Why Impurity Profiling Matters
2-Aminoquinoline-6-carboxylic acid is a crucial building block in medicinal chemistry.[1][2] The purity of this intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Regulatory bodies mandate stringent control over impurities, which can arise from the synthesis process, degradation, or storage.[1] This guide provides a systematic approach to identifying, quantifying, and controlling these impurities using modern analytical techniques.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the analysis of 2-Aminoquinoline-6-carboxylic acid.
Q1: What are the most likely impurities in a sample of 2-Aminoquinoline-6-carboxylic acid?
A1: Impurities can be broadly categorized into three types:
-
Process-Related Impurities: These originate from the synthetic route. Common synthetic pathways like the Doebner or Pfitzinger reactions can have side reactions or incomplete conversions.[3] Potential impurities include unreacted starting materials (e.g., anilines, pyruvic acid), intermediates (e.g., imines), and byproducts from side reactions.[4][5]
-
Degradation Products: These form when the molecule breaks down under stress conditions such as exposure to acid, base, light, heat, or oxidizing agents.[6][7][8] For an aminoquinoline structure, potential degradation pathways include oxidation of the amino group or decarboxylation.
-
Isomeric Impurities: Positional isomers, such as 6-Aminoquinoline-2-carboxylic acid or 2-Aminoquinoline-5-carboxylic acid, can be difficult to separate and may be present depending on the synthetic starting materials.[9][10]
Q2: What is the best analytical technique for impurity profiling of this compound?
A2: A multi-technique approach is often necessary, but High-Performance Liquid Chromatography (HPLC) , particularly when coupled with a mass spectrometer (LC-MS), is the primary workhorse.
-
HPLC with UV Detection: This is the standard for quantification due to its robustness and precision. The quinoline core has a strong UV chromophore, making detection sensitive.
-
LC-MS: This technique is indispensable for identification. It combines the separation power of HPLC with the mass-resolving capability of MS, allowing for the determination of the molecular weight of unknown impurities and providing structural clues through fragmentation analysis.[1][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation of isolated impurities.[12]
-
Forced Degradation Studies: These are not a technique but a required study to understand potential degradation pathways and to demonstrate the specificity of your analytical method.[6][7][8]
Q3: How do I develop a stability-indicating HPLC method?
A3: A stability-indicating method is one that can separate the main compound from all its potential degradation products and process-related impurities. The key steps are:
-
Perform Forced Degradation Studies: Intentionally stress the 2-Aminoquinoline-6-carboxylic acid sample under various conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and photolytic stress) to generate degradation products.[7][8][13] The goal is to achieve 5-20% degradation.[13]
-
Method Development: Use the stressed samples to develop an HPLC method. The primary goal is to achieve baseline resolution between the parent peak and all impurity peaks. This involves optimizing the column chemistry (C18 is a common starting point), mobile phase composition (e.g., acetonitrile/water or methanol/water with a buffer), pH, and gradient.[14]
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the spectral purity of the main peak in the stressed samples. This helps ensure no impurities are co-eluting. Mass spectrometry (LC-MS) is also used to confirm peak purity.
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
HPLC & UPLC Troubleshooting
Q4: My peaks for 2-Aminoquinoline-6-carboxylic acid are tailing badly. What is the cause and how do I fix it?
A4: Peak tailing is a common issue, especially for compounds with both acidic (carboxylic acid) and basic (amino) functional groups.[15]
-
Causality: The primary cause is often secondary ionic interactions between the analyte and residual silanol groups on the silica-based column packing. At mid-range pH, the amino group can be protonated (positively charged) and interact strongly with deprotonated, negatively charged silanols, causing tailing.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: This is the most critical parameter. The goal is to suppress the ionization of either the analyte or the silanol groups.
-
Low pH (2.5-3.5): Adding an acid like phosphoric acid or formic acid to the mobile phase will protonate the silanol groups, minimizing their interaction with the protonated amino group of your analyte. This is often the most effective solution.[16]
-
High pH (7.5-8.5): Using a column stable at high pH, you can deprotonate the amino group, making it neutral and reducing interaction. However, high pH can degrade silica columns not designed for it.[17]
-
-
Increase Buffer Strength: A higher buffer concentration (e.g., 20-50 mM) can help mask the silanol interactions and improve peak shape.[15]
-
Use a Modern, End-Capped Column: Columns with advanced end-capping (shielding the silanols) or hybrid particle technology are less prone to these secondary interactions.
-
Check for Column Overload: Injecting too much sample can cause tailing. Try reducing the injection volume or sample concentration.[15]
-
Q5: I see a new, unexpected peak in my chromatogram. How do I identify it?
A5: Identifying unknown peaks is a systematic process of evidence gathering.
-
Workflow: The logical flow is to first determine the mass of the unknown and then use that information to propose and confirm a structure.
Caption: Workflow for identifying an unknown impurity.
-
Detailed Steps:
-
LC-MS Analysis: This is the first and most crucial step. Obtain the mass-to-charge ratio (m/z) of the unknown peak. For 2-Aminoquinoline-6-carboxylic acid (MW: 188.18 g/mol ), you'll likely see an [M+H]⁺ ion at m/z 189.19.[18]
-
Hypothesize Structures: Compare the unknown's mass to the parent compound.
-
Mass is higher? Suspect oxidation (+16 Da), hydration (+18 Da), or reaction with a solvent/reagent.
-
Mass is lower? Suspect decarboxylation (-44 Da) or other fragmentation.
-
Mass is the same? Suspect an isomer.
-
-
MS/MS Fragmentation: Fragment the ion in the mass spectrometer. The fragmentation pattern is a structural fingerprint. Compare it to the fragmentation of the parent compound to see which parts of the molecule have changed.
-
Isolation and NMR: If the impurity is significant and its structure cannot be determined by MS alone, it must be isolated (usually by preparative HPLC) and analyzed by NMR for definitive structural elucidation.[12]
-
LC-MS Troubleshooting
Q6: I am getting a very weak signal for my compound and its impurities in LC-MS. How can I improve ionization?
A6: Poor ionization is common for molecules that are not easily charged.
-
Causality: Electrospray Ionization (ESI), the most common LC-MS source, requires the analyte to be in an ionized state in solution before it is sprayed. The amphoteric nature of 2-Aminoquinoline-6-carboxylic acid means its charge state is highly dependent on pH.
-
Troubleshooting Steps:
-
Optimize Mobile Phase pH:
-
Positive Ion Mode ([M+H]⁺): Use an acidic mobile phase (e.g., 0.1% formic acid). This ensures the amino group is protonated, providing a site for positive charge. This is typically the preferred mode for this class of compounds.[19]
-
Negative Ion Mode ([M-H]⁻): Use a basic mobile phase (e.g., 0.1% ammonium hydroxide or 5 mM ammonium formate at pH 8) to deprotonate the carboxylic acid. This can be effective but may be less sensitive and requires a pH-stable column.
-
-
Increase Organic Content: A higher percentage of organic solvent (like acetonitrile) in the mobile phase can aid in desolvation and improve ESI efficiency.
-
Source Parameter Optimization: Tune the mass spectrometer's source parameters, including capillary voltage, gas flow (nebulizer), and source temperature, to find the optimal conditions for your specific analyte.
-
Consider APCI: If ESI fails, Atmospheric Pressure Chemical Ionization (APCI) can be a good alternative, especially for less polar compounds.[19]
-
Part 3: Key Experimental Protocols
Protocol 1: Generic HPLC-UV Method for Impurity Profiling
This protocol provides a robust starting point for method development.
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention for aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | Low pH suppresses silanol interactions and ensures protonation of the amino group, leading to good peak shape.[14][16] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is essential to elute both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Injection Volume | 10 µL | A typical volume; adjust based on sample concentration. |
| Detection | UV at 254 nm and 280 nm | The quinoline ring system absorbs strongly in this region. Monitoring multiple wavelengths can help differentiate impurities. |
| Sample Prep. | Dissolve sample in 50:50 Water:Acetonitrile | Ensures solubility and compatibility with the mobile phase. |
System Suitability Test (SST): Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the retention time should be <1.0% and for the peak area should be <2.0%. The USP tailing factor for the main peak should be <1.5.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for stress testing to validate the stability-indicating nature of your analytical method.[6][7][8]
Objective: To generate potential degradation products and demonstrate method specificity. Target degradation is 5-20%.[13]
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of 2-Aminoquinoline-6-carboxylic acid in a suitable solvent (e.g., 50:50 Methanol:Water).
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix stock solution with an equal volume of 0.2 M HCl to get a final concentration of 0.1 M HCl. Heat at 60 °C.
-
Base Hydrolysis: Mix stock solution with an equal volume of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Heat at 60 °C.
-
Oxidation: Mix stock solution with an equal volume of 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the stock solution in a sealed vial at 80 °C.
-
Photolytic Degradation: Expose the stock solution to a light source compliant with ICH Q1B guidelines.
-
-
Time Points: Sample at initial (t=0), 4, 8, 24, and 48 hours.
-
Sample Analysis:
-
Before injection, neutralize the acid and base samples with an equimolar amount of base/acid.
-
Dilute all samples to the same concentration.
-
Analyze using the developed HPLC method alongside a non-degraded control sample.
-
-
Data Evaluation:
-
Calculate the percentage of degradation.
-
Check for peak purity of the parent peak using a PDA detector.
-
Ensure all degradation products are well-separated from the parent peak.
Caption: Workflow for a forced degradation study.
-
References
- BenchChem. (2025). Application Note: Purity Assessment of Synthesized Quinoline Compounds using LC-MS Analysis.
-
Niessen, W. M., & Tinke, A. P. (2001). Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. Journal of Mass Spectrometry, 36(5), 535-543. [Link]
- SiliCycle. (2022). How to get the perfect shape according to experts – Top 6 most common shape problems in HPLC.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- YMC. (n.d.). HPLC Troubleshooting Guide.
- Cosmosil. (n.d.). Troubleshooting: Poor peak shape.
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 25(7). [Link]
- Singh, R., & Rehman, Z. U. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 243-252.
-
Shinde, P. L., & Shirkhedkar, A. A. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(5). [Link]
-
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 1-16. [Link]
-
Langer, E. S. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 27(10). [Link]
-
Ankur, C. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Omae, S., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12284–12295. [Link]
-
Omae, S., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. [Link]
-
Akimoto, K., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Metabolites, 12(7), 633. [Link]
-
Tzanani, N., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(11), e4612. [Link]
- BenchChem. (2025).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22018862, 2-Aminoquinoline-6-carboxylic acid. [Link]
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
-
Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 21(2), 1-19. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. [Link]
-
J&K Scientific LLC. (n.d.). Quinoline-6-carboxylic acid. [Link]
-
Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. [Link]
-
Al-Bayati, R. I. H., & Al-Amiery, A. A. (2020). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 3(3), 253-264. [Link]
-
Kumar, S., et al. (2021). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Letters in Drug Design & Discovery, 18(1), 81-91. [Link]
-
Mori, M., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Chromatographic Science, 58(9), 787-802. [Link]
-
Kaysheva, A. L., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Metabolites, 12(1), 66. [Link]
Sources
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Technical Support Center: Enhancing the Photostability of 2-Aminoquinoline-6-carboxylic Acid (AQC)-Based Probes
Welcome to the technical support center for 2-Aminoquinoline-6-carboxylic acid (AQC)-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the photostability of these valuable tools. Our goal is to empower you with the knowledge to maximize the performance and reliability of your AQC-based probes in your imaging experiments.
Introduction to AQC-Based Probes and Photostability
2-Aminoquinoline-6-carboxylic acid (AQC) is a fluorescent scaffold that has gained attention in the development of probes for various biological applications due to its sensitivity to the local environment.[1][2] However, like many organic fluorophores, AQC-based probes are susceptible to photobleaching—the irreversible loss of fluorescence upon exposure to light. This phenomenon can significantly limit the duration of imaging experiments and impact the quantitative analysis of your data. Understanding the mechanisms of photobleaching and implementing strategies to mitigate it are crucial for obtaining high-quality, reproducible results.
This guide will walk you through the common challenges associated with the photostability of AQC-based probes and provide practical solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it occur with AQC-based probes?
A1: Photobleaching is the photochemical destruction of a fluorophore, in this case, your AQC-based probe, leading to a permanent loss of its ability to fluoresce. The process is initiated when the fluorophore absorbs light and is excited to a higher energy state. While most molecules relax back to the ground state by emitting a photon (fluorescence), a small fraction can transition to a long-lived, highly reactive triplet state. From this triplet state, the fluorophore can interact with molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals.[3][4] These highly reactive species can then attack the AQC molecule, leading to its chemical modification and loss of fluorescence. The quinoline ring system, while providing desirable fluorescent properties, can be susceptible to oxidative damage.[5]
Q2: How can I tell if my AQC-based probe is photobleaching?
A2: The most common sign of photobleaching is a gradual decrease in the fluorescence intensity of your sample over time during continuous imaging. This fading will be most pronounced in the areas that are repeatedly exposed to the excitation light. You may also observe a decrease in the signal-to-noise ratio, making it difficult to distinguish your target from the background.
Q3: Are there any intrinsic properties of my AQC probe that affect its photostability?
A3: Yes, the chemical structure of the AQC probe itself plays a significant role. Modifications to the quinoline core or the substituents can alter the electron density and the propensity to enter the triplet state, thereby influencing its photostability. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the photophysical properties of quinoline derivatives.[6] Additionally, the conjugation of AQC to biomolecules can sometimes influence its photostability.
Q4: Can the experimental environment affect the photostability of my AQC probe?
A4: Absolutely. The local chemical environment, including solvent polarity, pH, and the presence of quenching agents, can significantly impact the fluorescence quantum yield and photostability of quinoline-based probes.[6][7] For example, some quinoline derivatives exhibit fluorescence quenching in highly polar solvents.[6][7] It is crucial to consider the buffer composition and cellular microenvironment when designing your experiments.
Troubleshooting Guides
Problem 1: Rapid Signal Loss During Imaging
You have just started your time-lapse imaging experiment with your AQC-labeled sample, but the fluorescent signal is fading much faster than anticipated, preventing you from collecting data over the desired time course.
Rapid signal loss is a classic symptom of severe photobleaching. This is likely due to a combination of high excitation light intensity, prolonged exposure times, and the presence of molecular oxygen. The fundamental cause is the generation of reactive oxygen species (ROS) that are chemically degrading the AQC fluorophore.
1. Optimize Imaging Parameters:
-
Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that still provides an adequate signal-to-noise ratio. A non-linear relationship often exists between excitation power and photobleaching, meaning a small reduction in power can lead to a significant increase in photostability.
-
Minimize Exposure Time: Use the shortest possible exposure time for your camera or detector.
-
Decrease Frequency of Imaging: For time-lapse experiments, increase the interval between image acquisitions to the longest duration that still captures the biological process of interest.
2. Implement Antifade Reagents:
-
For Fixed Samples: Mount your samples in a commercially available antifade mounting medium. These reagents contain chemical compounds that scavenge for free radicals and reactive oxygen species, thereby protecting the fluorophore from photodamage. Common components of these reagents include:
-
p-Phenylenediamine (PPD): Highly effective but can be toxic and may not be compatible with all dyes.
-
n-Propyl gallate (NPG): A widely used and less toxic option.
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): Another common and relatively safe antifade agent.
-
-
For Live-Cell Imaging: Supplement your imaging medium with antioxidants or commercially formulated live-cell antifade reagents. Trolox (a water-soluble vitamin E analog) is a popular choice for reducing phototoxicity and photobleaching in living cells.
3. Control the Oxygen Environment:
-
Oxygen Scavenging Systems: For in vitro assays or fixed-cell imaging where cellular respiration is not a concern, consider using an enzymatic oxygen scavenging system, such as glucose oxidase and catalase (GO-CAT). This system effectively removes dissolved oxygen from the medium, a key player in the photobleaching process.
-
Prepare a stock solution of glucose oxidase (e.g., 10 mg/mL in buffer).
-
Prepare a stock solution of catalase (e.g., 1 mg/mL in buffer).
-
Prepare a stock solution of glucose (e.g., 20% w/v in buffer).
-
Immediately before your imaging session, add the components to your imaging buffer to the final concentrations:
-
Glucose: 10 mM
-
Glucose oxidase: 0.1 mg/mL
-
Catalase: 0.02 mg/mL
-
-
Gently mix and add to your sample.
Problem 2: High Background Fluorescence and Poor Signal-to-Noise Ratio
Your images of AQC-labeled structures are hazy, and it's difficult to discern the specific signal from a generalized glow, which seems to worsen over time.
High background can be caused by several factors, including unbound probe, autofluorescence from the sample or medium, and non-specific binding of the probe. Photodegradation products of the AQC probe can also sometimes contribute to background fluorescence.
1. Optimize Staining and Washing Protocols:
-
Titrate Your Probe: Use the lowest concentration of the AQC probe that gives you a specific signal. Excess probe will contribute to background.
-
Thorough Washing: Increase the number and duration of wash steps after staining to remove any unbound probe.
-
Blocking: For immunofluorescence applications, ensure adequate blocking of non-specific binding sites.
2. Address Autofluorescence:
-
Use a Spectral Unmixing Plugin: If your imaging software has this capability, you can acquire a reference spectrum of the autofluorescence from an unstained control sample and subtract it from your experimental images.
-
Choose the Right Imaging Medium: Some components in cell culture media can be autofluorescent. Consider using a phenol red-free medium for live-cell imaging.
3. Select Appropriate Optical Filters:
-
Ensure that your excitation and emission filters are well-matched to the spectral properties of your AQC probe. Using high-quality, narrow-bandpass filters can help to minimize the collection of out-of-band light and reduce background.
Visualizing the Problem: Photodegradation and Mitigation
To better understand the processes at play, the following diagrams illustrate the mechanism of photobleaching and the workflow for assessing photostability.
Caption: Experimental workflow for assessing the photostability of AQC-based probes.
Quantitative Data Summary
While specific photostability data for 2-Aminoquinoline-6-carboxylic acid is not extensively published, the following table provides a general comparison of the effectiveness of common antifade strategies for organic fluorophores.
| Strategy | Typical Improvement in Photostability | Considerations |
| Reduced Excitation Power (50%) | 2-4 fold increase | May reduce signal-to-noise ratio. |
| Antifade Mounting Medium | 5-10 fold increase | For fixed samples only. |
| Live-Cell Antioxidants (e.g., Trolox) | 2-5 fold increase | Can have off-target effects in some biological systems. |
| Oxygen Scavenging System | >10 fold increase | Not suitable for live-cell imaging of aerobic organisms. |
Note: These values are approximate and can vary significantly depending on the specific fluorophore, sample type, and imaging conditions.
Concluding Remarks
Improving the photostability of your 2-Aminoquinoline-6-carboxylic acid based probes is an achievable goal that can dramatically enhance the quality and quantitative power of your fluorescence microscopy data. By systematically addressing the factors that contribute to photobleaching—from optimizing your imaging parameters to employing the appropriate chemical protectants—you can extend the life of your fluorescent signal and gain deeper insights from your experiments. We encourage you to use this guide as a starting point for developing robust and reliable imaging protocols with your AQC-based probes.
References
-
Al-Obaidi, N., & Al-Shammari, A. M. (2014). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. Photochemistry and photobiology, 90(2), 448-454. [Link]
-
Beilstein-Institut. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 3087–3097. [Link]
-
Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. [Link]
-
Li, Y., et al. (2023). Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight. Frontiers in Environmental Science, 11. [Link]
-
Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]
-
Geddes, C. D. (2006). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. ResearchGate. [Link]
-
Veeprho. (2020). Evaluation of Photodegradation Pathways. [Link]
-
Kiss, A., et al. (2009). Photostability and photodegradation pathways of distinctive pesticides. Journal of Environmental Quality, 38(2), 523-531. [Link]
-
Progress in Chemistry. (2023). Quinoline-Based Fluorescent Probes in the Detection of Ions and Small Moleculars. [Link]
-
MDPI. (2024). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. [Link]
-
MDPI. (2022). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. [Link]
-
Mori, T., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9(1), 17723. [Link]
-
MDPI. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. [Link]
-
PubChem. (n.d.). 2-Aminoquinoline-6-carboxylic acid. [Link]
-
MDPI. (2021). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. [Link]
-
Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]
-
ACS Publications. (2022). Chromo-Orthogonal Deprotection of Carboxylic Acids by Aminonaphthalene and Aminoaniline Photocages. The Journal of Organic Chemistry, 87(3), 1687–1699. [Link]
-
ResearchGate. (2010). Synthesis of 2-[2-(2-aminophenyl)ethyl]-6- R -quinnoline-4-carboxylic acids from 2-[2-(2-nitrophenyl)ethenyl]. [Link]
-
Heterocycles. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. 92(3), 520. [Link]
-
ResearchGate. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. [Link]
-
NIH. (2019). Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. [Link]
-
PubMed. (2001). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. [Link]
-
Beilstein-Institut. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. Beilstein Journal of Organic Chemistry, 4. [Link]
-
PubChem. (n.d.). 2-Aminoquinoline. [Link]
-
PubChemLite. (n.d.). 2-aminoquinoline-6-carboxylic acid hydrochloride (C10H8N2O2). [Link]
-
PubMed. (2020). Determination of 3-Methyl-quinoxaline-2-carboxylic Acid and Quinoxaline-2-carboxylic Acid in Pork Based on a Background Fluorescence Quenching Immunochromatographic Assay. [Link]
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- 5. Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Conjugating 2-Aminoquinoline-6-carboxylic acid to Biomolecules
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for bioconjugation with 2-Aminoquinoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when covalently linking this versatile fluorescent probe to biomolecules. We provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Core Principles: The Chemistry of Carbodiimide Coupling
The most prevalent and effective method for conjugating a molecule with a carboxylic acid, such as 2-Aminoquinoline-6-carboxylic acid, to a primary amine on a biomolecule (e.g., the ε-amino group of a lysine residue) is through carbodiimide chemistry. The reaction is typically mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.
The process is ideally performed in two distinct steps to maximize efficiency and minimize undesirable side reactions[1][2]:
-
Activation Step: EDC reacts with the carboxylic acid on the 2-Aminoquinoline-6-carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate[3][4]. This intermediate is susceptible to hydrolysis, which would regenerate the original carboxylic acid. To prevent this, NHS is added. It reacts with the O-acylisourea to create a more stable, amine-reactive NHS ester. This activation step is most efficient at a slightly acidic pH (4.5–6.0)[4][5].
-
Conjugation Step: The NHS-activated quinoline derivative is then introduced to the biomolecule. The primary amines on the biomolecule surface attack the NHS ester, displacing the NHS leaving group and forming a stable, covalent amide bond. This nucleophilic attack is most efficient at a physiological to slightly basic pH (7.2–8.5), where the primary amines are deprotonated and thus more nucleophilic[6].
Understanding this two-step mechanism is critical for troubleshooting and optimizing your experimental design.
Troubleshooting Guide
This section addresses specific problems you may encounter during the conjugation process.
Q: Why is my final conjugation yield unexpectedly low?
A: Low yield is a common issue with several potential causes. Systematically evaluate the following:
-
Hydrolysis of Activated Ester: The NHS-ester of 2-Aminoquinoline-6-carboxylic acid, while more stable than the O-acylisourea intermediate, can still hydrolyze in aqueous solution. Ensure that your activated quinoline is used promptly after preparation. The activation of the carboxyl group is best performed at a pH of 4.5-7.2, while the subsequent reaction with the amine is more efficient at a pH of 7.2-8.5[6].
-
Inefficient Activation: The molar ratio of EDC and NHS to your quinoline derivative is crucial. An excess of EDC and NHS is generally recommended to drive the activation reaction forward. However, excessive EDC can lead to side reactions. Refer to the table below for recommended starting ratios.
-
Incorrect pH: As detailed above, the two steps of the reaction have different pH optima. Performing the activation at too high a pH will favor hydrolysis, while performing the conjugation at too low a pH will result in protonated (and thus unreactive) primary amines on your biomolecule[6].
-
Presence of Competing Nucleophiles: Your reaction buffers must be free of extraneous nucleophiles. Avoid using buffers containing primary amines, such as Tris or glycine, during the conjugation step, as they will compete with your biomolecule for the activated fluorophore. Use buffers like PBS or HEPES instead.
-
N-Acylurea Formation: A known side reaction in carbodiimide chemistry is the rearrangement of the O-acylisourea intermediate into a stable N-acylurea, which is unreactive towards amines[6]. This side reaction is minimized by using NHS or sulfo-NHS, which efficiently converts the intermediate to the more stable NHS ester, and by performing the activation at a lower pH (around 6.0)[6].
Q: My 2-Aminoquinoline-6-carboxylic acid is precipitating out of my reaction buffer. What should I do?
A: The rigid, aromatic structure of quinoline derivatives often leads to poor aqueous solubility[7].
-
Use of Co-solvents: Prepare a concentrated stock solution of the 2-Aminoquinoline-6-carboxylic acid in an anhydrous water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). You can then add this stock solution to your aqueous reaction buffer. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturing your biomolecule.
-
pH Adjustment: Since 2-aminoquinolines are typically weak bases, their solubility can be influenced by pH[7]. While the carboxylic acid activation requires a slightly acidic pH, you can perform small-scale solubility tests to find the optimal balance for your specific derivative.
Q: I'm observing aggregation and precipitation of my protein after the conjugation reaction. What's causing this?
A: Protein aggregation can occur for several reasons:
-
Over-labeling: Attaching too many hydrophobic quinoline molecules to the protein's surface can lead to aggregation and precipitation. Reduce the molar excess of the activated fluorophore used in the reaction.
-
Cross-linking (Zero-Length): If you use a one-step protocol where the biomolecule, quinoline derivative, and EDC are all mixed together, the EDC can activate the carboxyl groups (aspartic acid, glutamic acid) on the protein surface. These activated sites can then react with amines on adjacent proteins, causing extensive polymerization and precipitation[2]. This is a primary reason why a two-step protocol (activating the fluorophore first) is strongly recommended.
-
Solvent Effects: If you are using a high concentration of an organic co-solvent (like DMSO or DMF) to dissolve the quinoline, it may be destabilizing your protein. Keep the final co-solvent concentration as low as possible.
Q: My purified conjugate shows high background fluorescence in my assay. How can I fix this?
A: This almost always indicates the presence of unconjugated, free fluorophore in your final sample.
-
Inadequate Purification: Dialysis may not be sufficient to remove all non-covalently bound fluorophore. The most effective method for separating the high-molecular-weight protein conjugate from the low-molecular-weight free dye is size-exclusion chromatography (SEC)[8]. Ion-exchange chromatography (IEX) can also be effective, as labeling is likely to change the protein's overall charge[8][9].
-
Reaction Quenching: After the conjugation reaction has proceeded for the desired time, quench any remaining reactive NHS esters by adding a small molecule with a primary amine, such as Tris, glycine, or ethanolamine. This prevents any further labeling during storage or purification[6].
Frequently Asked Questions (FAQs)
Q: What is the recommended method for activating the carboxylic acid of 2-Aminoquinoline-6-carboxylic acid?
A: The standard and most reliable method is the two-step EDC/sulfo-NHS protocol. Sulfo-NHS is the water-soluble version of NHS and is recommended for most bioconjugation reactions in aqueous buffers as it improves the efficiency of the reaction[1]. The activation should be performed in a non-amine, non-carboxylate buffer, such as MES (2-(N-morpholino)ethanesulfonic acid), at a pH of 5.0-6.0[5].
Q: How do I choose the correct molar ratios of reagents?
A: The optimal ratio depends on your biomolecule and the desired degree of labeling. However, a good starting point is to use a molar excess of the quinoline derivative and coupling reagents relative to the biomolecule.
| Reagent Component | Recommended Molar Ratio (vs. Biomolecule) | Purpose |
| 2-Aminoquinoline-6-COOH | 5 - 20 fold excess | Drives the reaction to achieve desired labeling |
| EDC | 1.5 - 2 fold excess (vs. quinoline) | Activates the carboxylic acid |
| Sulfo-NHS | 1.5 - 2 fold excess (vs. quinoline) | Stabilizes the activated intermediate |
Note: These are starting recommendations. Optimization is often necessary.
Q: How do I purify my final conjugate?
A: The choice of purification method is critical for obtaining a high-quality conjugate free from contaminants[6].
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, this is the most common and effective method. It separates molecules based on size, easily removing the small molecular weight free dye and reaction byproducts from the large protein conjugate[8].
-
Dialysis / Tangential Flow Filtration (TFF): These methods are useful for buffer exchange and removing the bulk of unreacted reagents but may be less effective at removing strongly adsorbed, non-covalently bound dye.
-
Ion-Exchange Chromatography (IEX): Covalent attachment of the quinoline derivative will likely alter the net charge of the biomolecule, allowing for separation of labeled, unlabeled, and differently labeled species based on their charge differences[9].
Q: How can I determine the Degree of Labeling (DOL) for my conjugate?
A: The Degree of Labeling (DOL), or the average number of fluorophore molecules per biomolecule, can be determined using UV-Vis spectrophotometry[10]. You will need to measure the absorbance of the purified conjugate at two wavelengths:
-
At 280 nm (A₂₈₀), which corresponds to the protein absorbance.
-
At the maximum absorbance of 2-Aminoquinoline-6-carboxylic acid (Aₘₐₓ).
The fluorophore also contributes to the absorbance at 280 nm. This contribution must be subtracted using a correction factor (CF), which is the ratio of the fluorophore's absorbance at 280 nm to its absorbance at its λₘₐₓ. The detailed calculation is provided in the protocols section below.
Experimental Protocols & Workflows
Visualization of Key Processes
Caption: Simplified mechanism of two-step EDC/Sulfo-NHS activation and conjugation.
Protocol 1: Two-Step EDC/Sulfo-NHS Conjugation
This protocol is adapted for labeling a generic 10 mg/mL antibody solution.
Materials:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Reagents: 2-Aminoquinoline-6-carboxylic acid, EDC, Sulfo-NHS, Anhydrous DMSO
Procedure:
-
Prepare Biomolecule: Prepare your protein/antibody in Conjugation Buffer at a concentration of 5-10 mg/mL. Ensure the buffer contains no primary amines.
-
Prepare Fluorophore Stock: Dissolve 2-Aminoquinoline-6-carboxylic acid in anhydrous DMSO to a final concentration of 10 mg/mL.
-
Activation:
-
In a separate microfuge tube, combine 20 µL of the fluorophore stock with 200 µL of Activation Buffer.
-
Immediately before activation, dissolve EDC and Sulfo-NHS in room-temperature Activation Buffer to 10 mg/mL each.
-
Add a 2-fold molar excess of EDC and Sulfo-NHS (relative to the fluorophore) to the diluted fluorophore solution.
-
Incubate for 15 minutes at room temperature.[5]
-
-
Conjugation:
-
Immediately add the entire activation mixture to your prepared biomolecule solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 50 mM Tris.
-
Incubate for 1 hour at room temperature to quench any unreacted NHS-ester groups.
-
-
Purification: Proceed immediately to purification (Protocol 2).
Protocol 2: Purification via Size-Exclusion Chromatography (SEC)
Materials:
-
SEC Column: Choose a column with a molecular weight cutoff appropriate for your biomolecule (e.g., a 7K MWCO for antibodies).
-
Storage Buffer: PBS, pH 7.4, or another suitable buffer for your protein.
Procedure:
-
Equilibrate Column: Equilibrate the SEC desalting column with at least 5 column volumes of your desired Storage Buffer.
-
Load Sample: Apply the quenched reaction mixture to the top of the column.
-
Elute: Elute the conjugate with Storage Buffer according to the manufacturer's instructions. The protein conjugate will elute first in the void volume, appearing as a colored band if the labeling was successful. The smaller, unconjugated dye and byproducts will be retained by the resin and elute later.
-
Collect Fractions: Collect the fractions containing your purified protein conjugate. You can monitor this by eye or by measuring absorbance at 280 nm.
-
Pool and Concentrate: Pool the relevant fractions and concentrate if necessary using an appropriate centrifugal filter device.
Protocol 3: Calculating the Degree of Labeling (DOL)
Procedure:
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the λₘₐₓ of the quinoline dye (Aₘₐₓ). Dilute the sample if necessary to ensure readings are within the linear range of the instrument (typically < 2.0).
-
Calculate Protein Concentration:
-
First, correct the A₂₈₀ reading for the dye's absorbance at that wavelength.[10]
-
A_protein = A₂₈₀ - (Aₘₐₓ × CF)
-
Where CF is the Correction Factor (A₂₈₀ of free dye / Aₘₐₓ of free dye)
-
-
Protein Concentration (M) = A_protein / (ε_protein × path length)
-
Where ε_protein is the molar extinction coefficient of the protein in M⁻¹cm⁻¹.
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = Aₘₐₓ / (ε_dye × path length)
-
Where ε_dye is the molar extinction coefficient of the fluorophore.
-
-
-
Calculate DOL:
-
DOL = [Dye Concentration] / [Protein Concentration]
-
References
-
Wang, C., et al. (2012). An accurate proteomic quantification method: fluorescence labeling absolute quantification (FLAQ) using multidimensional liquid chromatography and tandem mass spectrometry. PubMed. Available at: [Link]
-
Bio-Rad (n.d.). Detection and Quantitation of Proteins Using a Novel Fluorescent Dye. Bio-Rad. Available at: [Link]
-
Taniguchi, M., et al. (2018). Spotting labels: Determining the efficiency of protein labelling with fluorescent dyes. Wiley Analytical Science. Available at: [Link]
-
Glembockyte, V., et al. (2021). A systematic approach for the purification of fluorophore-labelled proteins via anion exchange chromatography. bioRxiv. Available at: [Link]
-
G-Biosciences (2015). How To Determine Degree of Protein Labeling. G-Biosciences. Available at: [Link]
-
James, J. R., & Agnew, B. J. (2010). Fluorescent labeling and modification of proteins. PMC - NIH. Available at: [Link]
-
G-Biosciences (2019). A Quick Guide to Choosing Fluorescent Dyes for Protein Labeling. G-Biosciences. Available at: [Link]
-
Sitaru, G., et al. (2023). Fluorescent Protein Production, Purification, and Coupling to Microspheres. PubMed. Available at: [Link]
-
Stepanenko, O. V., et al. (2012). New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling. PMC - NIH. Available at: [Link]
-
Chemistry Steps (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
-
Gomez, L., et al. (2016). Green fluorescent protein purification through Immobilized Metal Affinity Chromatografy (IMAC) and its relevance for Biomedical. La Trobe University. Available at: [Link]
-
Hardick, O. (n.d.). Coupling Protocols. UCL. Available at: [Link]
-
PubChem (n.d.). 2-Aminoquinoline-6-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
LibreTexts Chemistry (2020). 21.8: Condensation of Acids with Amines. LibreTexts. Available at: [Link]
Sources
- 1. biotium.com [biotium.com]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. info.gbiosciences.com [info.gbiosciences.com]
Validation & Comparative
A Comparative Guide to Quinoline Derivatives in Biological Assays: Spotlight on 2-Aminoquinoline-6-carboxylic acid
Introduction: The Quinoline Scaffold and its Therapeutic Promise
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, combined with numerous sites for functionalization, allows for the generation of a vast library of derivatives with a remarkable breadth of pharmacological activities.[3][4] These derivatives have been intensely researched and developed into therapeutic agents for a wide range of diseases, demonstrating potent anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3]
This guide provides a comparative analysis of quinoline derivatives in key biological assays. While we will draw upon data from a variety of potent quinoline compounds, our central focus is to build a predictive profile for 2-Aminoquinoline-6-carboxylic acid . Although this specific molecule is primarily recognized as a valuable synthetic intermediate[5], its structural motifs—the 2-amino group and the 6-carboxylic acid group—are present in numerous biologically active quinolines. By examining the structure-activity relationships (SAR) of its close analogues, we can logically infer its potential performance in critical biological evaluations and provide a framework for its future investigation.
Anticancer Activity Screening: Unraveling Cytotoxic Potential
Quinoline derivatives exert their anticancer effects through diverse mechanisms, including the inhibition of critical cell signaling enzymes like tyrosine kinases, the disruption of DNA replication and repair, and the induction of programmed cell death (apoptosis).[1][3][6] The evaluation of a compound's ability to kill or inhibit the proliferation of cancer cells is a foundational step in anticancer drug discovery.
Causality in Experimental Design: The MTT Assay
To quantify cytotoxicity, the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide] assay is a gold-standard colorimetric method.[7] Its selection is based on the principle that the metabolic activity of a cell population is directly proportional to the number of viable cells. In this assay, mitochondrial dehydrogenases in living cells cleave the yellow tetrazolium salt (MTT) into a purple formazan product.[7][8] The intensity of the purple color, measured spectrophotometrically, provides a reliable proxy for cell viability. A potent anticancer compound will significantly reduce the formazan production, indicating widespread cell death or a halt in proliferation.
Comparative Cytotoxicity Data
The cytotoxic potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), the concentration required to inhibit 50% of cell growth compared to an untreated control. The table below summarizes the IC50 values for several quinoline derivatives against various cancer cell lines, providing a performance benchmark.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 | [8] |
| 2-phenylquinolin-4-amine | HT-29 (Colon) | 8.12 | [8] |
| 6-Bromo-5-nitroquinoline | HT-29 (Colon) | Lower than 5-FU | [9] |
| 7-chloro-4-quinolinylhydrazone | HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [6] |
| 2-Arylquinoline 12 | PC3 (Prostate) | 31.37 | [10] |
| 2-Arylquinoline 13 | HeLa (Cervical) | 8.3 | [10] |
Note: Direct conversion of µg/cm³ to µM requires the molecular weight of the specific compound.
Signaling Pathway: Induction of Apoptosis
Many quinoline-based anticancer agents function by inducing apoptosis. This is a controlled, programmed cell death pathway essential for eliminating damaged or cancerous cells. The diagram below provides a simplified overview of the apoptotic signaling cascade, a common target for these compounds.
Caption: Simplified overview of apoptotic signaling pathways.
Protocol: MTT Assay for Cytotoxicity
This protocol provides a self-validating system by including untreated and blank controls for accurate data normalization.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank control) and wells with cells treated with vehicle (e.g., 0.1% DMSO) as the untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[11]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the untreated control wells. Plot the viability against compound concentration and determine the IC50 value using non-linear regression analysis.
Antimicrobial Activity Screening: The Fight Against Resistance
The quinoline core is the foundation of the potent fluoroquinolone class of antibiotics, highlighting its significance in combating bacterial infections.[12] The emergence of drug-resistant pathogens necessitates the continuous discovery of new antimicrobial agents.[13]
Causality in Experimental Design: Broth Microdilution for MIC Determination
The primary metric for a compound's antibacterial efficacy is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration that completely inhibits the visible growth of a microorganism.[13] The broth microdilution method is a highly standardized and reproducible technique for determining MIC values. It involves challenging a fixed inoculum of bacteria with a two-fold serial dilution of the test compound in a liquid growth medium. This method is preferred for its efficiency, allowing for the simultaneous testing of multiple compounds against various bacterial strains.
Comparative Antimicrobial Data
The table below presents MIC values for various quinoline derivatives against representative Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 2 | B. cerus | 1.56 | [14] |
| Compound 6 | S. aureus | 3.12 | [14] |
| Quinoline Compound 6 | MRSA | 1.5 | [15] |
| Substituted Quinolines | Gram (+/-) bacteria | 62.5 - 250 | [16] |
| Compound A4 | P. aeruginosa, E. coli, S. aureus | High Activity | [17] |
Experimental Workflow: MIC Determination
The workflow for determining the Minimum Inhibitory Concentration (MIC) is a systematic process designed to identify the lowest concentration of a compound that prevents visible bacterial growth.
Caption: Standard workflow for the broth microdilution MIC assay.
Protocol: Broth Microdilution Assay
-
Compound Preparation: Dissolve the quinoline derivative in DMSO to create a high-concentration stock solution. Prepare two-fold serial dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB), typically resulting in final concentrations ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculum Preparation: Culture the bacterial strain (e.g., E. coli ATCC 25922) overnight on an agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control well (inoculum in broth without any compound) and a negative/sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, examine the plate for turbidity. The positive control should be turbid, and the negative control should be clear. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
Enzyme Inhibition Assays
The biological activity of quinoline derivatives is often rooted in their ability to inhibit specific enzymes.[12] They have been shown to be effective inhibitors of a wide range of enzymes, including carbonic anhydrases, acetylcholinesterase (AChE), and DNA-modifying enzymes like DNA methyltransferases.[16][18][19]
Conceptual Framework: Enzyme Inhibition
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. In drug discovery, designing specific inhibitors for enzymes that are crucial for disease progression is a primary strategy. For example, inhibiting AChE is a key approach for treating Alzheimer's disease.
Caption: Model of competitive enzyme inhibition.
Comparative Enzyme Inhibition Data
The inhibitory potential is quantified by the Ki (inhibition constant) or IC50 value against a specific enzyme. Lower values indicate higher potency.
| Compound Class | Target Enzyme | Ki or IC50 | Reference |
| Substituted Quinolines | Acetylcholinesterase (AChE) | Ki: 5.51 - 155.22 nM | [16][19] |
| Substituted Quinolines | hCA I (Carbonic Anhydrase) | Ki: 46.04 - 956.82 nM | [16][19] |
| Substituted Quinolines | hCA II (Carbonic Anhydrase) | Ki: 54.95 - 976.93 nM | [16][19] |
| Quinoline Analog 12 | DNMT1 (DNA Methyltransferase) | IC50: ~2 µM | [18] |
| Quinoline Analog 12 | CamA (Bacterial Methyltransferase) | IC50: ~2 µM | [18] |
General Protocol: Enzyme Inhibition Assay (e.g., AChE)
-
Reagent Preparation: Prepare solutions of the enzyme (AChE), the substrate (acetylthiocholine), Ellman's reagent (DTNB), and various concentrations of the quinoline inhibitor in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, inhibitor solution, and DTNB to each well.
-
Enzyme Addition: Add the AChE solution to initiate the pre-incubation with the inhibitor. Incubate for a defined period (e.g., 15 minutes) at a controlled temperature.
-
Reaction Initiation: Add the substrate (acetylthiocholine) to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The enzyme hydrolyzes the substrate, and the product reacts with DTNB to produce a yellow color, allowing for kinetic monitoring of the reaction rate.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of enzyme inhibition versus the inhibitor concentration to determine the IC50 value.
Structure-Activity Relationship (SAR) and Predictions for 2-Aminoquinoline-6-carboxylic acid
SAR studies are crucial for optimizing lead compounds by identifying which chemical groups at specific positions on the scaffold are critical for biological activity.[1]
-
The 2-Amino Group: The presence of an amino group, particularly at the C2 position, is a common feature in many biologically active quinolines.[20][21] It can act as a hydrogen bond donor and a basic center, facilitating interactions with biological targets like enzyme active sites or DNA.
-
Substituents at C4: An amino side chain at the C4 position has been shown to facilitate antiproliferative activity.[22]
-
Substituents at C3: The presence of a substituent at the C3 position of the quinoline ring has been identified as a critical feature for certain receptor antagonist activities.[23]
-
Substituents at C6 and C7: Halogen atoms (e.g., fluorine) or bulky alkoxy groups at positions 6 and 7 can significantly enhance antibacterial and anticancer activity, respectively.[1][22] The carboxylic acid group at C6 in our focus compound is electron-withdrawing and can act as a key hydrogen bond donor/acceptor, potentially influencing target binding and improving aqueous solubility.
-
Lipophilicity: Aromatic quinolines tend to be more lipophilic, which can correlate with better cytotoxic effects in some cancer cell lines, likely due to enhanced cell membrane penetration.[10]
Predicted Profile for 2-Aminoquinoline-6-carboxylic acid: Based on these SAR insights, we can hypothesize that 2-Aminoquinoline-6-carboxylic acid possesses a promising pharmacophore. The 2-amino group suggests potential for antimicrobial and anticancer activity. The 6-carboxylic acid group, while less common than a halogen at this position, could confer unique binding properties and favorable pharmacokinetics due to increased hydrophilicity. It is plausible that this compound could exhibit moderate activity in its own right, but more importantly, it serves as an excellent platform for derivatization. Esterification or amidation of the carboxylic acid could modulate lipophilicity and introduce new interaction points, potentially leading to highly potent analogues.
Conclusion
The quinoline scaffold remains a cornerstone of modern drug discovery, yielding derivatives with potent and diverse biological activities. While direct experimental data for 2-Aminoquinoline-6-carboxylic acid in extensive biological assays is not widely published, a comprehensive analysis of its structural relatives provides a strong rationale for its investigation. The presence of the 2-amino group is a favorable feature for bioactivity, and the 6-carboxylic acid offers a unique handle for both target interaction and synthetic modification.
This guide demonstrates how comparative analysis and SAR insights can be used to predict the potential of a novel scaffold. The provided protocols for cytotoxicity, antimicrobial, and enzyme inhibition assays offer a clear roadmap for the empirical evaluation of 2-Aminoquinoline-6-carboxylic acid and its future derivatives, paving the way for the potential discovery of new therapeutic agents.
References
-
Biointerface Research in Applied Chemistry. (2021, November 4). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. [Link]
-
Taylor & Francis Online. (n.d.). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [Link]
-
PubMed Central (PMC). (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. [Link]
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Asia Pacific Journal of Health Sciences. (2021, July 16). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. [Link]
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PubMed. (2020, September). Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. [Link]
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bioRxiv. (2024, April 3). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. [Link]
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PubMed. (n.d.). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. [Link]
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University of Johannesburg. (n.d.). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. [Link]
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National Institutes of Health (NIH). (2019, August 13). Exploration of quinolone and quinoline derivatives as potential anticancer agents. [Link]
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MDPI. (n.d.). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. [Link]
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MDPI. (2025, November 12). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. [Link]
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ACS Publications. (n.d.). Safe and Practical Large-Scale Synthesis of 2-Aminoquinoline-6-Carboxylic Acid Benzyl Ester. [Link]
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ResearchGate. (2026, January 1). (PDF) Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. [Link]
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ResearchGate. (2025, August 8). (PDF) Biological Activities of Quinoline Derivatives. [Link]
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PubMed. (n.d.). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. [Link]
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PubMed. (2019, January 15). Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. [Link]
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ACS Publications. (n.d.). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. [Link]
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A Comparative Guide to the Fluorescence of 2-Aminoquinoline-6-carboxylic Acid and Commercial Dyes
Introduction: The Critical Choice of a Fluorophore in Modern Research
In the landscape of contemporary biological and pharmaceutical research, fluorescent molecules are indispensable tools. Their ability to illuminate specific cellular components and molecular interactions provides a window into the intricate workings of biological systems. The selection of an appropriate fluorophore is a critical decision that can profoundly impact the quality, reliability, and interpretability of experimental data. Key photophysical characteristics, including fluorescence quantum yield, molar extinction coefficient, and photostability, dictate a dye's performance and suitability for a given application.
Understanding the Key Parameters of Fluorescence
Before delving into a direct comparison, it is crucial to understand the fundamental parameters that define a fluorophore's performance:
-
Molar Extinction Coefficient (ε): This value represents the measure of how strongly a chemical species absorbs light at a given wavelength per molar concentration. A higher molar extinction coefficient indicates that the molecule is more efficient at absorbing light, which is the initial and essential step for fluorescence to occur.
-
Fluorescence Quantum Yield (Φf): The quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A quantum yield closer to 1 signifies that a higher proportion of the absorbed photons are converted into fluorescent light, resulting in a brighter signal.
-
Photostability (Photobleaching Quantum Yield, Φb): Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to light. Photobleaching is the irreversible loss of fluorescence. A lower photobleaching quantum yield indicates higher photostability, meaning the dye can withstand longer or more intense illumination before its signal fades. This is a critical parameter for applications requiring long-term imaging.
-
Stokes Shift: This is the difference in wavelength between the positions of the band maxima of the absorption and emission spectra. A larger Stokes shift is generally desirable as it allows for the efficient separation of the excitation and emission light, leading to a better signal-to-noise ratio.
Comparative Analysis of Photophysical Properties
The following table summarizes the key photophysical properties of 2-Aminoquinoline-6-carboxylic acid (estimated) and the selected commercial dyes. It is important to note that these values can be influenced by the solvent environment.
| Fluorophore | Chemical Class | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Fluorescence Quantum Yield (Φf) | Photobleaching Quantum Yield (Φb) |
| 2-Aminoquinoline-6-carboxylic acid (AQC-6) (estimated) | Aminoquinoline | ~350-400 | ~450-550 | Not Determined | ~0.1 - 0.8 | Not Determined |
| Fluorescein | Xanthene | 498 (in ethanol) | 517 (in ethanol)[4] | 80,000 (in ethanol)[4] | 0.79 (in ethanol)[4][5] | High (~10-4 - 10-5)[6] |
| Rhodamine B | Xanthene | 543 (in ethanol)[7] | 565 (in ethanol)[7] | 106,000 (in ethanol)[7] | 0.70 (in ethanol)[7][8] | Moderate |
| Cyanine 5 (Cy5) | Cyanine | 649 (aqueous buffer)[9] | 666 (aqueous buffer)[9] | 250,000 (aqueous buffer)[9] | 0.27 (aqueous buffer)[10][11] | Low (~10-6)[12] |
Note: The properties of 2-Aminoquinoline-6-carboxylic acid are estimated based on published data for structurally similar 6-aminoquinoline derivatives[3]. The photobleaching quantum yields are general estimates as they are highly dependent on experimental conditions.
Experimental Protocols for Comparative Evaluation
To ensure a rigorous and objective comparison of fluorescent dyes, standardized experimental protocols are essential. The following sections detail the methodologies for determining the key photophysical parameters discussed above.
Protocol 1: Determination of Molar Extinction Coefficient
The molar extinction coefficient is determined by applying the Beer-Lambert law, which states a linear relationship between absorbance and concentration for a given substance at a specific wavelength.
Materials:
-
Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
High-purity solvent (e.g., ethanol, PBS)
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the dye and dissolve it in a known volume of the chosen solvent to prepare a concentrated stock solution.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations.
-
Absorbance Measurement: Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).
-
Data Analysis: Plot a graph of absorbance versus concentration. The slope of the resulting linear fit will be the molar extinction coefficient (ε) according to the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length).
Diagram: Workflow for Molar Extinction Coefficient Determination
Caption: Workflow for determining the molar extinction coefficient.
Protocol 2: Determination of Fluorescence Quantum Yield (Comparative Method)
The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.
Materials:
-
Fluorometer
-
Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H2SO4, Φf = 0.54)
-
High-purity solvent
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the test dye and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the test dye and the standard.
-
The quantum yield of the test sample (Φf,x) can be calculated using the following equation:
Φf,x = Φf,s * (Gradx / Grads) * (ηx2 / ηs2)
Where 's' denotes the standard and 'x' the test sample, 'Grad' is the gradient from the plot of integrated fluorescence intensity versus absorbance, and 'η' is the refractive index of the solvent.
-
Diagram: Workflow for Quantum Yield Determination
Caption: Workflow for determining fluorescence quantum yield.
Protocol 3: Assessment of Photostability (Photobleaching Quantum Yield)
Photostability is assessed by measuring the rate of fluorescence decay under continuous illumination.
Materials:
-
Fluorometer or fluorescence microscope with a stable light source
-
Spectrophotometer
-
Quartz cuvettes or microscope slides
Procedure:
-
Sample Preparation: Prepare a solution of the dye at a known concentration.
-
Initial Measurement: Measure the initial fluorescence intensity (F0) of the sample.
-
Photobleaching: Expose the sample to continuous and constant illumination at the excitation wavelength.
-
Time-course Measurement: Record the fluorescence intensity (F(t)) at regular intervals until a significant decrease is observed.
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
The photobleaching rate can be determined from the decay curve.
-
The photobleaching quantum yield (Φb) can be calculated relative to a standard of known photostability.
-
Diagram: Workflow for Photostability Assessment
Caption: Workflow for assessing photostability.
Discussion and Conclusion
This guide provides a framework for comparing the fluorescent properties of 2-Aminoquinoline-6-carboxylic acid with established commercial dyes. Based on the data from structurally similar compounds, AQC-6 is expected to exhibit fluorescence in the blue to green region of the spectrum, with a potentially broad range of quantum yields depending on its specific molecular environment[3].
-
Fluorescein remains a popular choice for applications requiring high brightness in the green spectrum, though its relatively poor photostability can be a limiting factor for long-term imaging experiments[6].
-
Rhodamine B offers good brightness in the orange-red region and better photostability than fluorescein, making it suitable for a wider range of applications[8].
-
Cy5 is a far-red dye with a very high molar extinction coefficient and excellent photostability, making it ideal for experiments where minimizing autofluorescence from biological samples is critical[9][12].
The provided experimental protocols offer a standardized approach for researchers to perform their own comparative studies. By rigorously characterizing the photophysical properties of any new or existing fluorophore, researchers can ensure the selection of the most appropriate tool for their specific experimental needs, ultimately leading to more robust and reproducible scientific findings.
References
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Evident Scientific. (n.d.). Photobleaching. Retrieved from [Link]
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Wikipedia. (n.d.). Rhodamine B. Retrieved from [Link]
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ResearchGate. (2025). Effect of pH on Quantum Yield of Fluorescein Using Dual Beam Thermal Lens Technique. Retrieved from [Link]
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ResearchGate. (n.d.). Compared photobleaching of Cy5, DiD, and DiD-loaded LNPs. Retrieved from [Link]
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ResearchGate. (2025). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Retrieved from [Link]
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MDPI. (2021). Pyrrolylquinoline-BF2 and BPh2 BODIPY-Type Analogues: Synthesis, Structural Analysis and Photophysical Properties. Retrieved from [Link]
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Oregon Medical Laser Center. (n.d.). Fluorescein. Retrieved from [Link]
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antibodies-online.com. (n.d.). An Introduction to Fluorescence (Part 2). Retrieved from [Link]
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ResearchGate. (2025). Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra. Retrieved from [Link]
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MDPI. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Retrieved from [Link]
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ResearchGate. (n.d.). Changes in fluorescence spectra of V (6.67 Â 10 À6 M in methanol) with.... Retrieved from [Link]
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ACS Publications. (2023). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[1]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. Retrieved from [Link]
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PubMed. (2018). Spectroscopic Physicochemical and Photophysical Investigation of Biologically Active 2-oxo-quinoline-3-carbonitrile Derivative. Retrieved from [Link]
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PubChem. (n.d.). 2-Aminoquinoline-6-carboxylic acid. Retrieved from [Link]
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RSC Publishing. (2015). A novel quinoline-based two-photon fluorescent probe for detecting Cd2+in vitro and in vivo. Retrieved from [Link]
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Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Retrieved from [Link]
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PMC. (2025). Synthesis and in silico studies of quinoline appended acridine via conventional and green methods: photophysical analysis of novel fluorophore for picric acid detection using a 'turn-off' fluorescence approach. Retrieved from [Link]
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A Researcher's Guide to the Validation of 2-Aminoquinoline-6-carboxylic Acid as a Putative Biological Probe for Store-Operated Calcium Entry
This guide provides a comprehensive framework for the validation of 2-Aminoquinoline-6-carboxylic acid (2-AQ-6-CA) as a novel biological probe. As of the writing of this guide, 2-AQ-6-CA is not an established probe with a known biological target. Therefore, this document will proceed under a guiding hypothesis: that 2-AQ-6-CA is a modulator of store-operated calcium entry (SOCE), a crucial Ca2+ influx pathway in non-excitable cells, by targeting the ORAI1 channel.
This guide is structured to walk researchers through the essential steps of validating a new chemical entity for a specific biological question. We will objectively compare the hypothesized attributes of 2-AQ-6-CA with established ORAI1 inhibitors, GSK-7975A and AnCoA4, and provide detailed experimental protocols to rigorously test this hypothesis. The principles and methodologies described herein are broadly applicable to the validation of any new chemical probe.
The Rationale for a Hypothetical Target: ORAI1 and Store-Operated Calcium Entry
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including the modulation of ion channels and other signaling proteins.[1][2][3][4] Given this precedent, we hypothesize that 2-AQ-6-CA may interact with a key ion channel. We have selected the ORAI1 channel, the pore-forming subunit of the Ca2+ release-activated Ca2+ (CRAC) channel, as a plausible target.[5][6] ORAI1 is activated by the endoplasmic reticulum (ER) Ca2+ sensor, STIM1, upon depletion of intracellular Ca2+ stores, leading to sustained Ca2+ influx.[5][7][8] This process, known as store-operated calcium entry (SOCE), is fundamental to numerous cellular processes, and its dysregulation is implicated in various diseases.[5][6][8]
Hypothesized Mechanism of Action of 2-AQ-6-CA
We propose that 2-AQ-6-CA acts as an inhibitor of the ORAI1 channel. The planar quinoline ring system may allow it to interact with specific residues within the channel pore or at allosteric sites, thereby preventing Ca2+ influx. The carboxylic acid and amino moieties could be involved in key hydrogen bonding or electrostatic interactions with the protein.
Diagram of the Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of 2-AQ-6-CA as an ORAI1 inhibitor.
Comparative Analysis: 2-AQ-6-CA vs. Established ORAI1 Probes
A critical step in validating a new probe is to benchmark its performance against existing, well-characterized alternatives. Here, we compare the hypothesized properties of 2-AQ-6-CA with two known ORAI1 inhibitors: GSK-7975A and AnCoA4.
| Feature | 2-Aminoquinoline-6-carboxylic acid (Hypothetical) | GSK-7975A | AnCoA4 |
| Target | ORAI1 | ORAI1 (CRAC channel) | ORAI1 |
| Mechanism | Direct channel block (putative) | Blocks ORAI1 and ORAI2 activity.[9][10][11] | Binds to the C-terminus of ORAI1, reducing STIM1 binding and blocking Ca2+ influx.[12][13][14][15][16] |
| Potency (IC50/EC50) | To be determined | IC50 ~3.4 µM for SOCE in murine pancreatic acinar cells.[17] | EC50 = 880 nM in an NFAT reporter gene assay.[13][14][16] |
| Selectivity | To be determined | Inhibits ORAI1 and ORAI2, with partial inhibition of ORAI3.[9][10][11] Slight inhibitory effect on L-type CaV1.2 channels.[18] | Does not affect voltage-gated Ca2+ channels at concentrations up to 10 µM.[14] |
| Cell Permeability | Likely, based on scaffold | Yes, orally available.[19][20] | Yes, cell-permeable.[14] |
| Known Off-Targets | To be determined. Quinoline scaffolds can have off-target effects.[1][2] | L-type CaV1.2 channels (slight).[18] | Not extensively reported. |
Experimental Validation Workflow for 2-AQ-6-CA
The following section outlines a rigorous, step-by-step workflow to validate 2-AQ-6-CA as a probe for ORAI1-mediated SOCE. This workflow is designed to be self-validating, with clear positive and negative controls.
Diagram of the Experimental Validation Workflow
Caption: A stepwise workflow for validating 2-AQ-6-CA.
Protocol 1: In Vitro Binding Assay (MicroScale Thermophoresis)
Objective: To determine if 2-AQ-6-CA directly binds to purified ORAI1 protein.
Principle: MicroScale Thermophoresis (MST) measures the motion of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding results in a change in its thermophoretic movement, which can be used to quantify binding affinity.
Materials:
-
Purified recombinant human ORAI1 protein
-
2-Aminoquinoline-6-carboxylic acid (2-AQ-6-CA)
-
MST instrument (e.g., NanoTemper Monolith)
-
MST capillaries
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Label the purified ORAI1 protein with a fluorescent dye according to the manufacturer's protocol.
-
Prepare a 16-point serial dilution of 2-AQ-6-CA in the assay buffer.
-
Mix a constant concentration of the fluorescently labeled ORAI1 with each dilution of 2-AQ-6-CA.
-
Load the mixtures into MST capillaries.
-
Measure the thermophoresis of the samples in the MST instrument.
-
Plot the change in thermophoresis as a function of the 2-AQ-6-CA concentration and fit the data to a binding curve to determine the dissociation constant (Kd).
Expected Outcome: A concentration-dependent change in thermophoresis would indicate a direct interaction between 2-AQ-6-CA and ORAI1. The calculated Kd value will provide a measure of the binding affinity.
Protocol 2: Store-Operated Calcium Entry (SOCE) Assay
Objective: To assess the functional effect of 2-AQ-6-CA on ORAI1-mediated Ca2+ influx in a cellular context.
Principle: This assay, often called a "Ca2+ add-back" protocol, measures intracellular Ca2+ levels using a fluorescent indicator.[21][22] Cells are first treated with a SERCA pump inhibitor (e.g., thapsigargin) in a Ca2+-free medium to deplete ER Ca2+ stores and activate ORAI1 channels. The subsequent addition of extracellular Ca2+ allows for the measurement of Ca2+ influx specifically through the activated store-operated channels.[8][22]
Materials:
-
HEK293 cells stably overexpressing ORAI1 and STIM1 (or a relevant cell line with endogenous SOCE, e.g., Jurkat T cells)
-
Fura-2 AM or Fluo-4 AM calcium indicator
-
Ca2+-free HEPES-buffered saline solution (HBSS)
-
HBSS containing 2 mM CaCl2
-
Thapsigargin
-
2-Aminoquinoline-6-carboxylic acid (2-AQ-6-CA)
-
GSK-7975A (positive control)
-
Fluorescence plate reader or fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation (for Fluo-4).
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Load the cells with Fura-2 AM (e.g., 2-5 µM) in Ca2+-free HBSS for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with Ca2+-free HBSS to remove extracellular dye.
-
Add Ca2+-free HBSS containing various concentrations of 2-AQ-6-CA (or GSK-7975A as a positive control, or vehicle as a negative control) to the wells.
-
Place the plate in the fluorescence reader and begin recording the baseline fluorescence.
-
Add thapsigargin (e.g., 1-2 µM) to all wells to deplete ER Ca2+ stores. This will cause a transient increase in intracellular Ca2+ as it is released from the ER.
-
After the signal returns to a new, lower baseline, add HBSS containing 2 mM CaCl2 to the wells.
-
Continue recording the fluorescence to measure the influx of extracellular Ca2+.
Data Analysis:
-
For Fura-2, calculate the ratio of fluorescence emission at 510 nm from excitation at 340 nm and 380 nm.
-
Quantify the SOCE response by measuring the peak increase in fluorescence after the addition of CaCl2.
-
Plot the inhibition of the SOCE response as a function of 2-AQ-6-CA concentration and fit the data to a dose-response curve to determine the IC50 value.
Expected Outcome: If 2-AQ-6-CA is an inhibitor of ORAI1, it will cause a dose-dependent reduction in the Ca2+ influx observed after the re-addition of extracellular calcium.
Protocol 3: Ion Channel Selectivity Profiling
Objective: To determine the selectivity of 2-AQ-6-CA for ORAI1 over other related and unrelated ion channels.
Principle: A new chemical probe should be selective for its intended target to avoid confounding biological effects.[18] Selectivity is assessed by testing the compound against a panel of other relevant targets, particularly those that are structurally related or could produce a similar phenotype.
Procedure:
-
Tier 1: Related ORAI Isoforms: Test the inhibitory activity of 2-AQ-6-CA on ORAI2 and ORAI3 channels using a similar SOCE assay in cells selectively expressing these isoforms. This is crucial as some known inhibitors show differential activity across ORAI isoforms.[9][10][11]
-
Tier 2: Other Calcium Channels: Profile 2-AQ-6-CA against a panel of other key Ca2+ channels, such as voltage-gated calcium channels (e.g., CaV1.2, CaV2.2) and TRP channels (e.g., TRPV1, TRPM2). This can be done using automated patch-clamp electrophysiology or specific fluorescence-based assays.
-
Tier 3: Broader Safety Panel: For a more comprehensive assessment, submit 2-AQ-6-CA to a commercial service for screening against a broad panel of receptors, kinases, and other ion channels to identify potential off-target liabilities.
Expected Outcome: An ideal probe will show high potency for ORAI1 with significantly lower (at least 30-fold) or no activity against other tested channels. Significant activity against other channels would indicate a lack of selectivity and may limit the utility of 2-AQ-6-CA as a specific probe for ORAI1.
Conclusion: A Path Forward for 2-AQ-6-CA
This guide has laid out a hypothetical yet scientifically rigorous path for the validation of 2-Aminoquinoline-6-carboxylic acid as a biological probe for the ORAI1 channel. The proposed workflow, from initial binding studies to functional cellular assays and comprehensive selectivity profiling, provides a robust framework for establishing the potency, selectivity, and mechanism of action of this, or any, novel chemical entity.
It is imperative for researchers to understand that a small molecule is not a probe until it has been thoroughly validated for a specific biological context. The true value of 2-AQ-6-CA as a tool for dissecting the complexities of store-operated calcium entry can only be realized through the diligent application of the experimental principles outlined in this guide.
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Sadaghiani, A.M., et al. (2014). Identification of Orai1 channel inhibitors by using minimal functional domains to screen small molecule microarrays. Chemistry & Biology, 21(10), 1278–1292. [Link]
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Wen, L., et al. (2015). Inhibitors of ORAI1 Prevent Cytosolic Calcium-Associated Injury of Human Pancreatic Acinar Cells and Acute Pancreatitis in 3 Mouse Models. Gastroenterology, 149(2), 481–492.e7. [Link]
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Broad Institute. Identification of Orai1 channel inhibitors by using minimal functional domains to screen small molecule microarrays. [Link]
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Al-zoubi, M., et al. (2021). ORAI1 Ca2+ Channel as a Therapeutic Target in Pathological Vascular Remodelling. Frontiers in Cardiovascular Medicine, 8, 727875. [Link]
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Moccia, F., et al. (2022). ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets. International Journal of Molecular Sciences, 23(3), 1199. [Link]
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Antigny, F., et al. (2019). Orai1 Inhibitors as Potential Treatments for Pulmonary Arterial Hypertension. Circulation Research, 125(10), 916–928. [Link]
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Trebak, M., & Putney, J. W., Jr (2017). Methods for Studying Store-Operated Calcium Entry. Methods in molecular biology (Clifton, N.J.), 1517, 427–443. [Link]
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Putney, J. W., Jr (2017). Methods for Studying Store-Operated Calcium Entry. Methods in molecular biology (Clifton, N.J.), 1517, 427–443. [Link]
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Zhang, X., et al. (2020). Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels. Cell Calcium, 89, 102224. [Link]
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Iegre, J., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules (Basel, Switzerland), 26(11), 3149. [Link]
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Warnier, M., et al. (2018). Synthesis and Characterization of Store-Operated Calcium Entry Inhibitors Active in the Submicromolar Range. Molecules (Basel, Switzerland), 23(11), 2772. [Link]
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Comparative Guide to the Structure-Activity Relationship of 2-Aminoquinoline-6-carboxylic Acid Analogs
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Among its many derivatives, the 2-aminoquinoline-6-carboxylic acid core represents a particularly promising starting point for the development of novel therapeutic agents. Its structure offers multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-aminoquinoline-6-carboxylic acid analogs, synthesizing data from various studies to offer a comparative perspective for researchers and drug development professionals. We will explore how modifications to different parts of the scaffold influence biological outcomes, with a focus on anticancer and kinase inhibitory activities.[3][4]
The 2-Aminoquinoline-6-carboxylic Acid Scaffold: A Privileged Structure
The core structure of 2-aminoquinoline-6-carboxylic acid presents three primary regions for chemical diversification: the 2-amino group, the 6-carboxylic acid moiety, and the quinoline ring system itself. Each of these positions plays a critical role in dictating the molecule's interaction with biological targets, its solubility, and its overall pharmacokinetic profile. Understanding the impact of substitutions at these sites is fundamental to designing more potent and selective analogs.
Below is a diagram illustrating the key modification points on the 2-aminoquinoline-6-carboxylic acid scaffold.
Caption: Key modification points on the 2-aminoquinoline-6-carboxylic acid scaffold.
Systematic SAR Analysis
Modifications at the 2-Amino Position (R1)
The 2-amino group is a crucial hydrogen bond donor and a key site for substitutions that can significantly impact target engagement.
-
Impact on Kinase Inhibition: Studies on related quinoline and quinazoline scaffolds have shown that substitutions at the 2-amino position are critical for kinase inhibition.[5][6] For instance, the introduction of bulky or hydrophobic groups can enhance binding to the ATP pocket of various kinases. This is often attributed to favorable interactions with hydrophobic residues within the active site.
-
Influence on mGluR1 Antagonism: In a series of 2-aminoquinoline-6-carboxamides, it was found that a hydrophobic cyclic amine at this position had a significant positive impact on inhibitory activity against metabotropic glutamate receptor type 1 (mGluR1).[7]
Modifications at the 6-Carboxylic Acid Position (R3)
The carboxylic acid at the C-6 position is a key interaction point, often involved in forming salt bridges or hydrogen bonds with target proteins. Its modification into amides or esters is a common strategy to modulate potency, selectivity, and drug-like properties.
-
Essential for DHODH Inhibition: For certain quinoline carboxylic acids targeting dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in cancer cells, the carboxylate group is crucial.[8] It often forms a salt bridge with an arginine residue in the enzyme's binding pocket, anchoring the inhibitor.[8]
-
Amide Derivatives for mGluR1 Antagonism: The conversion of the carboxylic acid to a variety of carboxamides has been a successful strategy for developing mGluR1 antagonists.[7] The nature of the amide substituent (R2 and R3 in the original paper's notation) was found to be important, with a small secondary amide showing favorable activity.[7]
-
Antibacterial Activity: The transformation of the carboxylic acid into quinoline-6-carboxamides has also yielded compounds with in vitro antibacterial activity against Escherichia coli and S. aureus.[9]
Substitutions on the Quinoline Core (R2)
Modifications on the fused benzene ring of the quinoline scaffold can influence electronic properties, solubility, and steric interactions with the target.
-
Enhancing Anticancer Potency: In the context of anticancer quinoline analogues, substitutions on the benzo portion of the ring are one of the three critical regions for activity.[10] The placement of electron-withdrawing or electron-donating groups can alter the electron density of the ring system, thereby affecting its binding affinity.
-
Kinase Selectivity: For kinase inhibitors, substitutions on this ring can impart selectivity. For example, specific substitution patterns can favor binding to one kinase over another, even within the same family.[4]
Comparative Analysis of Biological Activities
The 2-aminoquinoline-6-carboxylic acid scaffold and its analogs have been investigated for a range of biological activities. The following table summarizes key findings from different studies, highlighting the diverse potential of this chemical class.
| Analog Class | Target/Activity | Key SAR Findings | Potency (IC50/MIC) | Reference |
| 2-Amino/Methoxyquinoline-6-carboxamides | mGluR1 Antagonism | Hydrophobic cyclic amine at C2 and small secondary amide at C6 are beneficial. | 13c: 2.16 µM | [7] |
| Quinoline-6-carboxylic acid derivatives | Ectonucleotidase Inhibition | Specific substitutions lead to potent inhibition of different NTPDase isoforms. | 4d (h-NTPDase1): 0.28 µM | [11] |
| Primary amine-based quinoline-6-carboxamides | Antibacterial (E. coli, S. aureus) | The carboxamide moiety is important for antibacterial action. | Not specified | [9] |
| 2-Aminoquinoline Derivatives | PI3K Pathway Inhibition (Anticancer) | Inhibition of the PI3K signaling pathway leads to apoptosis in cancer cells. | Not specified | [12] |
Mechanism of Action: Targeting Key Signaling Pathways
A significant number of quinoline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3][4] One such critical pathway is the PI3K/Akt/mTOR pathway, which controls cell growth, proliferation, and survival.[12]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-aminoquinoline derivatives.[12]
By inhibiting key kinases like PI3K, 2-aminoquinoline analogs can effectively shut down these pro-survival signals, leading to cell cycle arrest and apoptosis in cancer cells.[12]
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, standardized experimental protocols are essential. Below are generalized, step-by-step methodologies for the synthesis and biological evaluation of 2-aminoquinoline-6-carboxylic acid analogs.
General Synthesis of 2-Aminoquinoline-6-Carboxamides
This protocol describes a typical amide coupling reaction starting from the carboxylic acid.
Caption: General workflow for the synthesis of 2-aminoquinoline-6-carboxamides.
Step-by-Step Protocol:
-
Acid Chloride Formation: The starting 2-aminoquinoline-6-carboxylic acid (1.0 eq) is suspended in a suitable solvent like dichloromethane (DCM) or thionyl chloride. A reagent such as oxalyl chloride or thionyl chloride (1.2-2.0 eq) is added dropwise at 0 °C, often with a catalytic amount of dimethylformamide (DMF). The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The excess reagent and solvent are removed under reduced pressure to yield the crude acid chloride.[11]
-
Amide Coupling: The crude acid chloride is redissolved in an anhydrous aprotic solvent (e.g., DCM, THF). The desired amine (1.1 eq) and a non-nucleophilic base like triethylamine or DIPEA (2.0-3.0 eq) are added at 0 °C.
-
Reaction and Workup: The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours. Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-aminoquinoline-6-carboxamide.[12]
-
Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[12]
In Vitro Kinase Inhibition Assay (Example: PI3K)
This protocol outlines a common method to assess the inhibitory activity of compounds against a specific kinase.
-
Reagents and Materials:
-
Recombinant human PI3K enzyme
-
Kinase buffer (e.g., containing HEPES, MgCl₂, DTT)
-
ATP (at or near the Km concentration)
-
Substrate (e.g., phosphatidylinositol)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate. Include controls for 100% activity (DMSO only) and 0% activity (no enzyme or potent inhibitor).
-
Add the PI3K enzyme solution in kinase buffer to all wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).
-
Stop the reaction and measure the amount of product formed (or ATP consumed) using a suitable detection reagent and a plate reader (e.g., luminometer).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.
-
Conclusion and Future Directions
The 2-aminoquinoline-6-carboxylic acid scaffold is a versatile and highly adaptable framework for the development of potent and selective inhibitors of various biological targets. Structure-activity relationship studies have consistently shown that targeted modifications at the 2-amino, 6-carboxylic acid, and quinoline core positions can lead to significant improvements in activity and selectivity. Analogs have demonstrated promise as anticancer agents, kinase inhibitors, and modulators of other key cellular proteins.[7][12]
Future research should focus on integrating computational modeling with synthetic chemistry to design next-generation analogs with optimized pharmacokinetic and pharmacodynamic profiles. Exploring novel substitutions on the quinoline core could lead to enhanced selectivity and reduced off-target effects. Furthermore, the development of hybrid molecules that combine the 2-aminoquinoline-6-carboxylic acid scaffold with other pharmacophores may unlock synergistic effects and new therapeutic opportunities. The continued exploration of this privileged structure holds great promise for the discovery of new medicines to address unmet medical needs.[3]
References
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Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain. (n.d.). J-Stage. Retrieved from [Link]
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2-Aminoquinazoline inhibitors of cyclin-dependent kinases. (n.d.). PubMed. Retrieved from [Link]
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Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (n.d.). MDPI. Retrieved from [Link]
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Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (n.d.). Retrieved from [Link]
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(PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (n.d.). Retrieved from [Link]
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2-Aminoquinoline-6-carboxylic acid | C10H8N2O2 | CID 22018862. (n.d.). PubChem. Retrieved from [Link]
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Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (n.d.). Retrieved from [Link]
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Synthesis and Anticancer Activity of 2-Aryl-6-diethylaminoquinazolinone Derivatives. (n.d.). Retrieved from [Link]
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Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). Taylor & Francis Online. Retrieved from [Link]
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Biological activities of quinoline derivatives. (n.d.). PubMed. Retrieved from [Link]
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Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. (1990). PubMed. Retrieved from [Link]
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Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of 2-Aminoquinoline-6-carboxylic Acid: A Comparative Analysis
Introduction
2-Aminoquinoline-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid quinoline scaffold, coupled with the strategic placement of an amino group and a carboxylic acid, makes it a versatile building block for synthesizing a wide array of pharmacologically active molecules, including mGluR1 antagonists for neuropathic pain and other potential therapeutics.[1][2] The efficiency, scalability, and safety of its synthesis are paramount for researchers in both academic and industrial settings.
This guide provides an in-depth comparative study of various synthetic methodologies for 2-Aminoquinoline-6-carboxylic acid. We will move beyond simple procedural lists to dissect the causality behind experimental choices, evaluate the practicality of each route for different scales, and ground our discussion in authoritative literature.
Pillar 1: Synthesis via Quinoline N-Oxide Formation from a Readily Available Precursor
This approach stands out for its practicality and demonstrated success in large-scale synthesis, starting from the commercially available 6-quinolinecarboxylic acid.[3][4] This multi-step process is particularly valuable in a process chemistry environment where safety, reliability, and the use of crystalline, easily purified intermediates are critical.
Causality and Strategic Choices
Direct amination of the quinoline ring, for instance via a Chichibabin reaction, often lacks regioselectivity and can require harsh conditions (e.g., potassium amide in a sealed vessel), posing significant safety risks for scale-up.[3] The N-oxide strategy elegantly circumvents this by activating the C2 position for nucleophilic attack under much milder conditions. The initial protection of the carboxylic acid as a benzyl ester serves a dual purpose: it prevents unwanted side reactions of the acid functionality and provides a stable, crystalline intermediate that is easily purified. The final deprotection via hydrogenation is a clean and high-yielding transformation.
Experimental Protocol: A Three-Step Synthesis
Step 1: Benzyl Ester Formation To a solution of 6-quinolinecarboxylic acid (1.0 eq) in ethyl acetate, 1,1'-carbonyldiimidazole (1.1 eq) is added. The mixture is stirred for approximately 4 hours at ambient temperature. Benzyl alcohol (1.05 eq) is then introduced, and stirring continues for another 12 hours. The reaction is quenched with aqueous HCl. The organic phase is separated, washed, and concentrated to yield quinoline-6-carboxylic acid benzyl ester as a crystalline solid.[3]
Step 2: N-Oxidation The benzyl ester from Step 1 (1.0 eq) is dissolved in ethyl acetate. 3-Chloroperoxybenzoic acid (m-CPBA, ~1.5 eq) is added portion-wise, maintaining the temperature below 30°C. The reaction is stirred for several hours until completion, monitored by TLC. The resulting 1-oxy-quinoline-6-carboxylic acid benzyl ester is typically isolated by filtration after cooling.[3]
Step 3: Amination of the N-Oxide This step is the cornerstone of the process, utilizing an exceptionally mild buffered system.[3] A solution of the N-oxide from Step 2 (1.0 eq) and p-toluenesulfonyl chloride (1.4 eq) in methylene chloride is prepared. This solution is added slowly to a suspension of ammonium chloride (3.0 eq) and triethylamine (3.3 eq) in methylene chloride, maintaining the temperature between 25-30°C. The use of a triethylamine/ammonium chloride buffer is crucial as direct amination with ammonia gas or ammonium hydroxide solutions proved unsafe and unreliable.[3] The product, 2-aminoquinoline-6-carboxylic acid benzyl ester, precipitates and is isolated by filtration.
Final Step: Deprotection (if the free acid is required) The benzyl ester can be hydrogenated using a catalyst such as Pd/C in a suitable solvent like methanol or THF to yield the final 2-aminoquinoline-6-carboxylic acid.
Process Visualization
Caption: A practical three-step synthesis of 2-aminoquinoline-6-carboxylic acid.
Pillar 2: Classical Named Reactions - A Feasibility Analysis
Several classic organic reactions are mainstays for quinoline synthesis. While powerful for generating diverse analogs, their direct application to produce 2-Aminoquinoline-6-carboxylic acid requires careful consideration of starting material availability and potential regioselectivity issues.
A. The Friedländer Synthesis
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[5][6][7]
-
Principle: To synthesize our target, one would theoretically require 2-amino-5-formylbenzoic acid (or a protected version) and a reagent that can provide the C2-N1-C(NH2) portion of the ring. This highlights the primary challenge: the required 2-amino-5-formylbenzoic acid is not a readily available starting material. The reaction is typically catalyzed by acids (like p-toluenesulfonic acid) or bases.[5][8]
-
Mechanism: The reaction proceeds through an initial aldol condensation or Schiff base formation, followed by cyclization and dehydration to form the quinoline ring.[5][8]
-
Applicability: While a versatile method for many quinolines, its utility for this specific target is hampered by the lack of accessible starting materials. Researchers would first need to develop an efficient synthesis for the substituted 2-aminobenzaldehyde precursor.
Caption: Hypothetical Friedländer synthesis for the target compound.
B. The Doebner-von Miller Reaction
This reaction synthesizes quinolines from an aniline and an α,β-unsaturated carbonyl compound under strong acid catalysis.[9][10]
-
Principle: To obtain the target molecule, one would start with 4-aminobenzoic acid. The α,β-unsaturated carbonyl component would need to be acrolein or a derivative that ultimately forms the C2, C3, and C4 of the quinoline ring and incorporates the 2-amino group. The classic Skraup reaction (a related synthesis using glycerol) is a precedent.[11][12]
-
Causality and Challenges: A major drawback of this reaction is the harsh acidic conditions required, which often lead to the polymerization of the α,β-unsaturated carbonyl, resulting in significant tar formation and low yields.[12][13] While modifications like using a biphasic solvent system can mitigate this, the reaction remains challenging to control and purify, making it less suitable for complex, functionalized molecules or large-scale production.[13] Furthermore, achieving the specific 2-amino substitution pattern directly can be difficult.
C. The Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aromatic amine with a β-diketone.[14][15]
-
Principle: For our target, the starting materials would be 4-aminobenzoic acid and a β-dicarbonyl compound that would lead to the 2-amino substitution. This is not a straightforward application, as the classic Combes synthesis typically yields 2,4-disubstituted quinolines (often alkyl or aryl groups).[11][15]
-
Mechanism & Regioselectivity: The reaction proceeds through the formation of an enamine intermediate, which then cyclizes under strong acid conditions (e.g., concentrated H₂SO₄).[11][14] A key consideration is regioselectivity, especially with unsymmetrical β-diketones. Steric effects of substituents on both the aniline and the diketone play a significant role in determining the final product isomer.[15]
-
Applicability: Similar to the Friedländer approach, the direct synthesis of 2-aminoquinoline-6-carboxylic acid via the Combes method is not obvious due to the nature of the required β-dicarbonyl precursor.
Pillar 3: Modern Reductive Cyclization Strategies
More recent methods offer alternative pathways, often under milder conditions. One such approach involves the intramolecular reductive coupling of strategically placed nitro and cyano groups.[16]
-
Principle: This strategy would start with a precursor like (E)-ethyl 2-cyano-3-(4-carboxy-2-nitrophenyl)acrylate. The simultaneous reduction of the nitro group to an amine and the cyclization involving the cyano group leads to the formation of the 2-aminoquinoline ring system in a single step.
-
Experimental Approach: A typical protocol involves treating the nitro-cyano precursor with a reducing agent like zinc powder in acetic acid (Zn/AcOH) and heating the mixture to reflux.[16] Other reducing systems like low-valent titanium have also been reported.[16]
-
Advantages and Considerations: This method can be highly efficient for specific substrates and offers a one-pot approach to the core structure.[16][17] However, it is entirely dependent on the successful synthesis of the functionalized nitro-cyano starting material, which can be a multi-step process itself. The main advantage is avoiding the harsh conditions of some classical methods.
Caption: Reductive cyclization approach to 2-aminoquinolines.
Comparative Data Summary
| Feature | Method 1: N-Oxide Pathway | Method 2: Friedländer Synthesis | Method 3: Doebner-von Miller | Method 4: Reductive Cyclization |
| Starting Materials | 6-Quinolinecarboxylic Acid | 2-Amino-5-formylbenzoic acid (not readily available) | 4-Aminobenzoic acid, α,β-unsaturated carbonyl | Functionalized 2-nitrophenyl precursor |
| Key Reagents | m-CPBA, TsCl, NH₄Cl, Et₃N | Acid or Base Catalyst | Strong Acid (HCl, H₂SO₄), Oxidant | Reducing Agent (e.g., Zn/AcOH) |
| Scalability | High (demonstrated multi-kg scale)[3] | Low (dependent on precursor synthesis) | Low (due to side reactions) | Moderate (dependent on precursor synthesis) |
| Key Advantages | Safe, reliable, high-yielding, uses crystalline intermediates, starts from commercial material.[3][4] | High atom economy, direct. | Uses simple starting materials. | Mild conditions, often one-pot cyclization.[16] |
| Key Disadvantages | Multi-step process. | Requires non-commercial, complex starting material. | Harsh conditions, low yields, significant tar/polymer formation.[12][13] | Synthesis of the required precursor can be lengthy. |
| Safety Concerns | m-CPBA is an oxidizer. | Use of strong acids/bases. | Highly corrosive acids, potential for runaway polymerization.[13] | Hydrogen evolution with some reducing agents. |
Conclusion and Recommendation
For researchers and drug development professionals requiring reliable access to 2-Aminoquinoline-6-carboxylic acid, particularly on a multi-gram to kilogram scale, the synthesis via the quinoline N-oxide intermediate is unequivocally the superior method . Its foundation on a commercially available starting material, coupled with well-defined, safe, and scalable steps that produce easily purified crystalline intermediates, aligns perfectly with the demands of process chemistry.[3][4]
While the classical named reactions like the Friedländer, Doebner-von Miller, and Combes syntheses are cornerstones of heterocyclic chemistry, their direct application to this specific target is problematic due to the unavailability of the required precursors or the harsh reaction conditions that lead to low yields and purification challenges.[12][13] Modern reductive cyclization methods present an elegant alternative, though their overall efficiency is contingent on the synthesis of the necessary advanced intermediate.
Therefore, for projects where efficiency, safety, and scalability are the primary drivers, the N-oxide pathway represents the most logical and field-proven choice.
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Couturier, M. A., et al. (2006). Safe and Practical Large-Scale Synthesis of 2-Aminoquinoline-6-Carboxylic Acid Benzyl Ester. Organic Process Research & Development, 10(5), 962–965.
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Friedländer synthesis. (2023, November 26). In Wikipedia.
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Kumar, A., & Devi, S. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology.
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Doebner–Miller reaction. (2023, April 29). In Wikipedia.
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Safe and Practical Large-Scale Synthesis of 2-Aminoquinoline-6-Carboxylic Acid Benzyl Ester. (n.d.). ACS Publications.
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Dou, G., Wang, D., & Shi, D. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 92(3), 521-527.
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Mondal, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19464-19493.
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2-Aminoquinoline-6-carboxylic acid. (n.d.). PubChem.
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Lee, J., et al. (2018). Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain. Biological and Pharmaceutical Bulletin, 41(10), 1546-1554.
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Recent Advances in Metal-Free Quinoline Synthesis. Journal of Organic Chemistry, 79(13), 511-518.
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Synthesis of 2‐aminoquinolines via selenium‐catalyzed cyclization. (2024). ResearchGate.
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Singh, R., et al. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances, 14(1), 1-23.
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Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
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Zaid, Y., et al. (2017). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Organic & Biomolecular Chemistry, 15(31), 6592-6595.
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Friedländer Quinoline Synthesis. (2021). ResearchGate.
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Approaches towards the synthesis of 2‐aminoquinolines. (2020). ResearchGate.
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Exploring Synthetic Approaches for 2‐Aminoquinolines: Progress and Future Directions. (2024). ResearchGate.
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Synthesis of quinolines and 2‐aminoquinolines reported by Paul. (2019). ResearchGate.
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Doebner-von Miller Quinoline Synthesis. (n.d.). BenchChem.
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A Comparative Guide to Amide Bond Formation: The Workhorse EDCI vs. the Intriguing Case of 2-Aminoquinoline-6-carboxylic Acid
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) for amide bond formation. We will also address the compound 2-Aminoquinoline-6-carboxylic acid, clarifying its role and potential in the context of amide synthesis.
In the landscape of modern organic and medicinal chemistry, the creation of amide bonds is a fundamental and frequently performed transformation.[1][2][3] The choice of coupling reagent is paramount, directly influencing reaction efficiency, yield, purity, and the preservation of stereochemical integrity.[1][2] This guide will delve into the widely-used and cost-effective carbodiimide, EDCI, and investigate the potential utility of 2-Aminoquinoline-6-carboxylic acid in this critical chemical reaction.
EDCI: The Versatile and Water-Soluble Carbodiimide
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, commonly known as EDCI or EDC, is a zero-length crosslinking agent that activates carboxyl groups for reaction with primary amines to form amide bonds.[4][5] Its water solubility is a key advantage, as the urea byproduct formed during the reaction can be easily removed through a simple aqueous workup, a significant benefit over other carbodiimides like dicyclohexylcarbodiimide (DCC).[4][6]
Mechanism of Action
The mechanism of EDCI-mediated amide bond formation proceeds through the formation of a highly reactive O-acylisourea intermediate.[5][7] This intermediate is susceptible to nucleophilic attack by a primary amine to yield the desired amide and a water-soluble urea byproduct.
However, the O-acylisourea intermediate is unstable and can undergo side reactions, such as rearrangement to a stable N-acylurea, which can be difficult to remove, or hydrolysis back to the starting carboxylic acid.[1][6] To mitigate these side reactions and improve efficiency, EDCI is often used in conjunction with additives.
Figure 1: General mechanism of EDCI-mediated amide bond formation, including the desired coupling pathway and a common side reaction.
The Role of Additives: HOBt and DMAP
To enhance the efficiency and minimize side reactions, additives like 1-hydroxybenzotriazole (HOBt) or 4-(dimethylamino)pyridine (DMAP) are frequently employed.
-
HOBt: This additive reacts with the O-acylisourea intermediate to form a more stable HOBt-ester.[6][7] This active ester is less prone to racemization and reacts cleanly with the amine to form the amide bond, regenerating HOBt in the process.[7] The use of HOBt is particularly crucial when dealing with chiral carboxylic acids to prevent the loss of stereochemical integrity.
-
DMAP: DMAP can act as an acyl transfer agent, reacting with the activated carboxylic acid to form a highly reactive acylpyridinium species.[3] This intermediate then readily reacts with the amine. DMAP is especially useful for sterically hindered substrates or less reactive amines.[3][8]
Performance and Applications
EDCI is a robust and versatile coupling reagent suitable for a wide range of substrates.[7] It is particularly effective for routine amide bond formations and is a cost-effective option for large-scale synthesis.[1] However, for particularly challenging couplings, such as those involving sterically hindered acids or electron-deficient amines, more potent coupling reagents like HATU may offer higher yields and faster reaction times.[1][7]
2-Aminoquinoline-6-carboxylic Acid: Not a Coupling Reagent, But a Building Block
A direct comparison of the amide bond formation efficiency of EDCI and 2-Aminoquinoline-6-carboxylic acid is not feasible because the latter is not a coupling reagent. 2-Aminoquinoline-6-carboxylic acid is a bifunctional molecule, possessing both a carboxylic acid group and an amino group.[9]
To form an amide bond using 2-Aminoquinoline-6-carboxylic acid, one of its functional groups would need to react with a complementary partner. For instance, the carboxylic acid moiety could be activated (e.g., with EDCI) to react with an amine, or the amino group could react with an activated carboxylic acid. Therefore, 2-Aminoquinoline-6-carboxylic acid acts as a substrate or a building block in amide synthesis, not as a reagent that facilitates the coupling of other molecules.
While some quinoline derivatives have been explored for unique chemical transformations, there is no evidence in the current scientific literature to suggest that 2-Aminoquinoline-6-carboxylic acid is used as a coupling reagent for amide bond formation.
Comparative Performance of Common Coupling Reagents
To provide a useful comparison for researchers, the following table summarizes the general performance characteristics of EDCI and other commonly used coupling reagents.
| Coupling Reagent | Class | Typical Yield Range | Key Observations | Potential Side Reactions |
| EDCI/HOBt | Carbodiimide | Moderate to High | Cost-effective and widely used. The addition of HOBt minimizes racemization and improves efficiency.[1][7] | Formation of N-acylurea byproduct, which can be difficult to remove. Potential for racemization without an additive.[1] |
| HATU | Uronium/Aminium Salt | High | Highly efficient and fast reactions. Effective for sterically hindered acids and less nucleophilic amines.[1][7] | Guanidinylation of the primary amine if used in excess.[1] |
| T3P® | Phosphonic Anhydride | High | Excellent for difficult couplings, including sterically demanding substrates. The byproducts are water-soluble. | Requires a base, and the reaction can be exothermic. |
| PyBOP | Phosphonium Salt | High | Effective for peptide synthesis, but can lead to more impurities compared to HATU.[2] | Byproducts can sometimes be challenging to remove completely. |
Experimental Protocols
General Protocol for EDCI/HOBt Mediated Amide Coupling
This protocol provides a general guideline for a solution-phase amide coupling reaction.
Figure 2: A typical workflow for an EDCI/HOBt mediated amide coupling reaction.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent), the amine (1.0 - 1.2 equivalents), and HOBt (1.1 - 1.5 equivalents) in an anhydrous aprotic solvent such as DMF or DCM.[7]
-
Activation: Cool the solution to 0 °C using an ice bath with stirring. Add EDCI·HCl (1.1 - 1.5 equivalents) portion-wise to the reaction mixture.[7]
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 - 3.0 equivalents) dropwise.[6]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]
-
Aqueous Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine to remove the urea byproduct and excess reagents.[7]
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[7]
Conclusion
EDCI remains a cornerstone reagent for amide bond formation due to its versatility, cost-effectiveness, and the ease of byproduct removal.[4][6][7] Its performance is significantly enhanced with the use of additives like HOBt, which suppress side reactions and preserve stereochemical integrity. While the inquiry into 2-Aminoquinoline-6-carboxylic acid as a coupling reagent is intriguing, its chemical nature designates it as a substrate rather than a facilitator of amide bond formation. For researchers and drug development professionals, a thorough understanding of the mechanism and optimal conditions for established coupling reagents like EDCI is crucial for the successful synthesis of amide-containing target molecules. For challenging substrates where EDCI may fall short, alternatives such as HATU or T3P® offer powerful solutions.[1]
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - Wikipedia. Available at: [Link]
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A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility | Request PDF - ResearchGate. Available at: [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. Available at: [Link]
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Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. Available at: [Link]
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Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings - Luxembourg Bio Technologies. Available at: [Link]
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Synthesis of some Amide derivatives and their Biological activity. Available at: [Link]
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Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid - MDPI. Available at: [Link]
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Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. Available at: [Link]
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Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy - YouTube. Available at: [Link]
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Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05287A. Available at: [Link]
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How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? | ResearchGate. Available at: [Link]
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A Comparative Guide to Assessing the Purity of Synthesized 2-Aminoquinoline-6-carboxylic Acid
For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is of paramount importance. The presence of even minute impurities can significantly impact the compound's biological activity, toxicity, and stability, ultimately affecting the safety and efficacy of the final drug product.[1][2] 2-Aminoquinoline-6-carboxylic acid is a key building block in the synthesis of various pharmaceutical agents, making the rigorous assessment of its purity a critical step in the quality control process.
This guide provides an in-depth comparison of the most effective analytical techniques for determining the purity of synthesized 2-Aminoquinoline-6-carboxylic acid. We will delve into the causality behind experimental choices, provide detailed protocols, and present a comparative analysis to aid in selecting the most appropriate method for your specific needs.
The Imperative of Purity in Drug Synthesis
The synthesis of complex organic molecules like 2-Aminoquinoline-6-carboxylic acid often involves multi-step reactions where the formation of byproducts, isomers, or the presence of unreacted starting materials is possible.[2][3] These impurities can interfere with downstream applications and compromise the integrity of research data and the safety of potential therapeutics. Therefore, employing robust and validated analytical methods is not just a regulatory requirement but a cornerstone of scientific integrity.[1][4][5]
Orthogonal Analytical Approaches for Comprehensive Purity Profiling
A multi-pronged analytical strategy, often referred to as an orthogonal approach, is the gold standard for a comprehensive purity assessment.[2] This involves utilizing multiple analytical techniques that rely on different chemical and physical principles to separate and detect the main compound and any potential impurities. For 2-Aminoquinoline-6-carboxylic acid, the primary recommended techniques are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a powerful and widely used technique for separating, identifying, and quantifying components in a mixture, making it an ideal choice for purity assessment.[3] Its high resolution and sensitivity allow for the detection of even trace-level impurities.
Principle of Separation
Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds like 2-Aminoquinoline-6-carboxylic acid. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase. More polar compounds will have a lower affinity for the stationary phase and elute earlier, while less polar compounds will be retained longer.
Experimental Protocol: RP-HPLC for 2-Aminoquinoline-6-carboxylic Acid
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.[3][6]
-
C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6]
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Ultrapure water
-
2-Aminoquinoline-6-carboxylic acid reference standard (purity ≥98%)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)[6] |
| Mobile Phase A | 0.1% Phosphoric acid in Water[6] |
| Mobile Phase B | Acetonitrile[6] |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min[6] |
| Injection Volume | 10 µL[6] |
| Column Temperature | 30 °C[6] |
| Detection | UV at 254 nm and 320 nm |
| Run Time | 20 minutes |
Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the 2-Aminoquinoline-6-carboxylic acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of methanol and water.[6]
-
Sample Solution (1000 µg/mL): Accurately weigh 10 mg of the synthesized 2-Aminoquinoline-6-carboxylic acid and prepare as described for the stock standard solution.
-
Filter both solutions through a 0.45 µm syringe filter into HPLC vials before injection.[7]
Data Interpretation and Causality
The primary output from an HPLC analysis is a chromatogram, which plots the detector response against retention time. The purity of the sample is typically calculated based on the area percentage of the main peak relative to the total area of all peaks. A high-purity sample will show a single major peak with minimal or no other peaks. The choice of a gradient elution is crucial for separating compounds with a range of polarities, ensuring that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved from the main peak.[3]
Caption: Experimental workflow for HPLC purity analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification
While HPLC provides excellent separation and quantification, it does not provide structural information about the impurities. LC-MS couples the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the determination of the molecular weight of the main compound and any impurities.[8]
Principle of Detection
After separation by the LC system, the eluent is introduced into the mass spectrometer. The molecules are ionized (e.g., by electrospray ionization - ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). This provides a mass spectrum for each peak in the chromatogram, enabling the identification of known impurities and the characterization of unknown ones.
Experimental Protocol: LC-MS for 2-Aminoquinoline-6-carboxylic Acid
The LC conditions are typically the same as those used for the HPLC analysis.
MS Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Mass Range | 50 - 500 m/z |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
Data Interpretation and Causality
The expected molecular weight of 2-Aminoquinoline-6-carboxylic acid is 188.18 g/mol .[9] In positive ion mode, the expected [M+H]⁺ ion would be at m/z 189.19.[10] Any other peaks in the chromatogram can be analyzed for their corresponding m/z values to tentatively identify potential impurities. For example, the presence of unreacted starting materials or byproducts from the synthesis would appear as distinct peaks with their own characteristic mass spectra.
Caption: Experimental workflow for LC-MS impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an indispensable tool for confirming the chemical structure of the synthesized compound and for identifying and quantifying impurities.[2] ¹H NMR is particularly useful for providing a "fingerprint" of the molecule.
Principle of Analysis
NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The chemical environment of each nucleus influences this frequency, resulting in a spectrum with distinct signals for each unique proton in the molecule.
Experimental Protocol: ¹H-NMR for 2-Aminoquinoline-6-carboxylic Acid
Instrumentation:
-
400 MHz or higher NMR spectrometer.
Reagents:
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized 2-Aminoquinoline-6-carboxylic acid in approximately 0.7 mL of DMSO-d₆.
-
Add a small amount of TMS.
-
Transfer the solution to an NMR tube.
Data Interpretation and Causality
The ¹H NMR spectrum of pure 2-Aminoquinoline-6-carboxylic acid should exhibit a specific pattern of signals corresponding to the aromatic protons and the amine and carboxylic acid protons. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift (typically 10-13 ppm).[11] The aromatic protons will appear in the region of 7-9 ppm, and their splitting patterns will be characteristic of the substitution on the quinoline ring. The presence of impurity signals, which do not correspond to the expected structure, indicates a lower purity. Quantitative NMR (qNMR) can be performed by adding a certified internal standard to accurately determine the absolute purity of the sample.[2]
Comparison of Analytical Techniques
| Feature | HPLC | LC-MS | NMR Spectroscopy |
| Primary Use | Quantification of purity and separation of impurities | Identification of impurities by molecular weight | Structural confirmation and identification of impurities |
| Sensitivity | High | Very High | Moderate |
| Quantitative Accuracy | Excellent | Good | Excellent (with internal standard) |
| Information Provided | Retention time, peak area | Retention time, mass-to-charge ratio | Chemical shifts, coupling constants, integration |
| Destructive | Yes | Yes | No |
| Throughput | High | High | Low to Moderate |
Conclusion: A Synergistic Approach to Purity Assessment
For a comprehensive and reliable assessment of the purity of synthesized 2-Aminoquinoline-6-carboxylic acid, a combination of these analytical techniques is highly recommended. HPLC provides a robust and accurate method for routine purity checks and quantification. LC-MS is invaluable for the identification of unknown impurities, which is crucial for understanding the reaction pathway and for regulatory submissions. NMR spectroscopy offers definitive structural confirmation of the target compound and can provide an absolute measure of purity.
By employing this synergistic approach, researchers and drug development professionals can have the highest level of confidence in the quality of their synthesized 2-Aminoquinoline-6-carboxylic acid, ensuring the integrity of their research and the safety of potential new medicines.[5]
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A Comparative Guide to the Quantum Yield of 2-Aminoquinoline-6-Carboxylic Acid Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Quinoline Scaffold and the Quest for Brighter Probes
The quinoline ring system is a foundational scaffold in medicinal chemistry and materials science, renowned for its presence in numerous bioactive compounds and functional dyes.[1] Within this class, 2-aminoquinoline derivatives are particularly significant for their diverse pharmaceutical activities, including anti-HIV, anti-depressant, and Src kinase inhibition properties.[1] A key feature of many quinoline derivatives is their intrinsic fluorescence, making them valuable as molecular probes for bio-imaging and sensing applications.[2][3]
The utility of a fluorescent probe is fundamentally linked to its brightness, which is a product of its ability to absorb light (molar extinction coefficient) and its efficiency in converting that absorbed light into emitted light. This efficiency is quantified by the fluorescence quantum yield (Φf) . A high quantum yield is paramount for developing sensitive probes that can detect minute concentrations of analytes or visualize cellular structures with high contrast.
This guide provides a comparative analysis of the fluorescence quantum yield of derivatives of 2-aminoquinoline-6-carboxylic acid. We will explore how structural modifications at the amino and carboxylic acid positions influence photophysical properties, discuss the critical role of the local environment, and provide a robust experimental protocol for reliable quantum yield determination.
Understanding Fluorescence Quantum Yield: More Than Just Emission
The fluorescence quantum yield (Φf) is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.
Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)
A value of 1.0 represents perfect efficiency, where every absorbed photon results in an emitted fluorescent photon. In reality, the excited state can also return to the ground state through non-radiative pathways like internal conversion (heat loss) and intersystem crossing to a triplet state. These competing processes reduce the quantum yield.
Several factors, both intrinsic and extrinsic, govern the quantum yield of a fluorophore:
-
Molecular Structure: The rigidity of the molecular structure is crucial. Molecules with freely rotating bonds often have lower quantum yields because rotational motion provides a non-radiative pathway for energy dissipation.
-
Substituent Effects: Electron-donating groups (like -NH2, -OR) and electron-withdrawing groups (like -NO2, -CN) on the aromatic system can significantly alter the electronic distribution of the excited state, impacting both the emission wavelength and the quantum yield.[4] The presence of an amino group at the 6-position of the quinoline backbone has been shown to be crucial for obtaining increased quantum yields.[4]
-
Solvent Environment: The polarity and hydrogen-bonding capability of the solvent can dramatically affect fluorescence.[5] Many "push-pull" type fluorophores, which contain both electron-donor and electron-acceptor groups, exhibit solvatochromism, where the emission properties, including quantum yield, change with solvent polarity.[6] In some cases, fluorescence can be almost completely quenched in polar solvents.[6]
-
Concentration: At high concentrations, fluorophores can undergo self-quenching, where an excited molecule transfers its energy to a ground-state molecule of the same species, leading to a decrease in the overall fluorescence intensity and a lower apparent quantum yield.
dot
Caption: Key intrinsic and extrinsic factors that modulate the fluorescence quantum yield.
Comparative Analysis: Derivatization of 2-Aminoquinoline-6-Carboxylic Acid
Direct, side-by-side comparative data for a series of 2-aminoquinoline-6-carboxylic acid derivatives is sparse in the literature. However, we can infer the effects of derivatization by examining related quinoline structures and applying fundamental photophysical principles. The primary points for derivatization are the 2-amino group and the 6-carboxylic acid group.
1. Derivatization of the 6-Carboxylic Acid Group (Amides and Esters)
The conversion of a carboxylic acid to an ester or an amide is a common strategy in drug development and probe design.[2][7] This modification removes the acidic proton and alters the electronic character and steric bulk at the 6-position.
-
Expected Effect on Quantum Yield: In many aromatic systems, converting a carboxylic acid to an ester or amide can lead to an increase in quantum yield. The carboxylic acid group, particularly in its deprotonated carboxylate form, can be an effective fluorescence quencher through mechanisms like photoinduced electron transfer (PET). Esterification or amidation neutralizes this quenching pathway. Furthermore, forming a bulky amide can add rigidity to the structure, reducing non-radiative decay from vibrational motion and potentially enhancing Φf.
-
Supporting Evidence: Studies on various quinoline derivatives show that the formation of amide bonds is a widely used reaction in the development of new compounds with desirable properties, including fluorescence.[2] For instance, the synthesis of novel 2-amino or 2-methoxyquinoline 6-carboxamides has been reported for biological applications, indicating the synthetic accessibility and importance of this class of compounds.[7]
2. Derivatization of the 2-Amino Group
Modification of the 2-amino group, for example, through acylation or alkylation, will also significantly impact the photophysical properties.
-
Expected Effect on Quantum Yield: The effect here is more complex. The lone pair of electrons on the amino nitrogen is crucial for the fluorescence of many amino-substituted aromatics. Acylation to form an amide will withdraw electron density from the quinoline ring system, which typically causes a blue shift in the emission spectrum and can either increase or decrease the quantum yield depending on the overall electronic structure and potential for new quenching pathways.
The table below provides a conceptual comparison based on established principles, highlighting the expected changes upon derivatization of the parent compound, 2-aminoquinoline-6-carboxylic acid.
| Derivative Class | Modification | Expected Impact on Quantum Yield (Φf) | Rationale |
| Parent Compound | 2-Aminoquinoline-6-carboxylic acid | Moderate | The free carboxylic acid can act as a quenching site. The amino group is a strong fluorescence enhancer. |
| Esters | 2-Aminoquinoline-6-carboxylate ester | Increase | Removes the quenching effect of the carboxylic acid group. Increases lipophilicity, which can enhance fluorescence in non-polar environments. |
| Amides | 2-Aminoquinoline-6-carboxamide | Likely Increase | Removes the quenching effect of the carboxylic acid. Adds steric bulk, which can increase structural rigidity and reduce non-radiative decay.[2][7] |
| Acylated Amines | N-Acetyl-2-aminoquinoline-6-carboxylic acid | Variable | Reduces the electron-donating ability of the amino group. May alter excited state dynamics and introduce new decay pathways. |
Experimental Protocol: Relative Quantum Yield Determination
The most reliable and widely used method for determining the fluorescence quantum yield is the comparative method. This involves comparing the fluorescence intensity of the test sample to that of a well-characterized standard with a known quantum yield under identical conditions.
Objective: To determine the relative fluorescence quantum yield (Φf) of a 2-aminoquinoline-6-carboxylic acid derivative using quinine sulfate as a standard.
Materials:
-
Fluorometer (Spectrofluorometer)
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Volumetric flasks and pipettes
-
Test Compound (e.g., a 2-aminoquinoline-6-carboxamide)
-
Standard: Quinine sulfate dihydrate
-
Solvent: 0.1 M Sulfuric Acid (H₂SO₄) for both standard and, if soluble, the test compound. If the test compound is not soluble, a suitable non-quenching solvent must be chosen for both standard and sample, and the refractive index must be accounted for.
dot
Caption: Experimental workflow for determining relative fluorescence quantum yield.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Standard: Prepare a stock solution of quinine sulfate in 0.1 M H₂SO₄. From this stock, prepare a series of at least five dilutions. The absorbance of these solutions at the chosen excitation wavelength should range from approximately 0.01 to 0.1.
-
Test Compound: Prepare a stock solution of the 2-aminoquinoline-6-carboxylic acid derivative in the same solvent (0.1 M H₂SO₄). Prepare a series of dilutions with absorbances in the same 0.01 to 0.1 range.
-
Causality: Keeping absorbance below 0.1 is critical to minimize the inner filter effect, where emitted light is re-absorbed by other fluorophore molecules in the solution, leading to an underestimation of the true fluorescence intensity.
-
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each solution (standard and test) at the chosen excitation wavelength (e.g., 350 nm for quinine sulfate). Record these values precisely.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength on the fluorometer to the same value used for the absorbance measurements.
-
For each solution, record the fluorescence emission spectrum.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each measurement. Ensure the instrument parameters (e.g., slit widths) are kept constant for all measurements.
-
-
Data Analysis and Calculation:
-
For both the standard and the test compound, plot the integrated fluorescence intensity (Y-axis) against the absorbance (X-axis).
-
Perform a linear regression for each data set. The resulting slope is the gradient (Grad). The plot should be linear, confirming the absence of concentration-dependent quenching in the range measured.
-
Calculate the quantum yield of the test sample (Φx) using the following equation:
Φx = Φs * (Gradx / Grads) * (ηx² / ηs²)
Where:
-
Φs is the known quantum yield of the standard (for quinine sulfate in 0.1 M H₂SO₄, Φs ≈ 0.54).[8]
-
Gradx and Grads are the gradients (slopes) from the plots for the test sample and standard, respectively.
-
ηx and ηs are the refractive indices of the solvents used for the test sample and standard. If the same solvent is used for both, this term (ηx² / ηs²) cancels out to 1.
-
-
Conclusion and Outlook
While a comprehensive dataset for the quantum yield of 2-aminoquinoline-6-carboxylic acid derivatives is still emerging, the foundational principles of fluorescence spectroscopy provide a strong predictive framework. Derivatization of the 6-carboxylic acid group into esters and amides is a promising strategy for enhancing quantum yield by mitigating quenching pathways and increasing structural rigidity. These modifications, which are synthetically accessible, can transform the core 2-aminoquinoline scaffold into highly efficient fluorophores.
For researchers in drug development and cell biology, these brighter derivatives hold significant potential as fluorescent tags for conjugation to biomolecules or as sensitive probes for detecting specific analytes within complex biological environments. The robust experimental protocol detailed here provides a reliable method for characterizing the photophysical properties of these novel compounds, ensuring data integrity and comparability across studies. As synthetic efforts continue to expand the library of these derivatives, systematic photophysical characterization will be crucial for unlocking their full potential in advanced fluorescence applications.
References
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Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. (2022). ResearchGate. Retrieved January 11, 2026, from [Link]
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and 5-R-2-(Quinolin-4-yl)-1,3-Benzoxazoles. (n.d.). Retrieved January 11, 2026, from [Link]
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Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). Scientific Reports. Retrieved January 11, 2026, from [Link]
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Fluorescence emission of quinoline and derivatives in ethanol. (2018). ResearchGate. Retrieved January 11, 2026, from [Link]
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Dou, G., Wang, D., & Shi, D. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 92(3), 520. [Link]
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Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain. (2016). Journal of the Pharmaceutical Society of Japan. Retrieved January 11, 2026, from [Link]
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Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. (2023). Journal of Fluorescence. Retrieved January 11, 2026, from [Link]
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Melhuish, W. H. (1961). Quantum Efficiencies of Fluorescence of Organic Substances: Effect of Solvent and Concentration of the Fluorescent Solute. The Journal of Physical Chemistry, 65(2), 229–235. [Link] (Note: This is a foundational reference for quinine sulfate quantum yield, a URL is provided for a similar context article as direct access might be paywalled: [Link])
-
2-Aminoquinoline-6-carboxylic acid. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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Photophysical properties of isoquinoline derivatives. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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2-Aminoquinoline. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. (2018). Molecules. Retrieved January 11, 2026, from [Link]
- Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist. (n.d.). Google Patents.
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Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. (2020). MDPI. Retrieved January 11, 2026, from [Link]
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A Comparative Guide to the Chelating Properties of 2-Aminoquinoline-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Quinoline-Based Chelators
Quinoline derivatives have long been a focal point in the development of therapeutic and industrial agents due to their versatile coordination chemistry. The ability of the quinoline scaffold to be functionalized with various donor groups allows for the fine-tuning of metal ion selectivity and complex stability. Among these, 2-Aminoquinoline-6-carboxylic acid presents an intriguing, yet underexplored, candidate for metal chelation. Its structure, featuring a bidentate N,O-donor set from the quinoline nitrogen and the carboxylic acid, suggests a potential for forming stable complexes with a variety of metal ions.
This guide will objectively compare the anticipated chelating properties of 2-Aminoquinoline-6-carboxylic acid with well-characterized analogues, namely 8-Hydroxyquinoline-2-carboxylic acid and Quinoline-2-carboxylic acid, as well as the benchmark chelator, Ethylenediaminetetraacetic acid (EDTA). By examining the structural and electronic factors that govern chelation, we can project the performance of 2-Aminoquinoline-6-carboxylic acid and identify promising avenues for its application.
Structural and Mechanistic Considerations for Chelation
The chelation efficiency of a ligand is intrinsically linked to its molecular structure. For 2-Aminoquinoline-6-carboxylic acid, the key functional groups involved in metal coordination are the quinoline ring nitrogen and the carboxylate group at the 6-position.
The Bidentate Nature of 2-Aminoquinoline-6-carboxylic Acid
The primary mode of chelation for 2-Aminoquinoline-6-carboxylic acid is expected to be bidentate, forming a five-membered chelate ring with a metal ion through the quinoline nitrogen and one of the carboxylate oxygens. The stability of this ring is a crucial determinant of the overall complex stability.[1] The amino group at the 2-position, while not directly involved in chelation with the same metal ion due to steric constraints, can significantly influence the electronic properties of the quinoline ring system through resonance, potentially enhancing the donor strength of the quinoline nitrogen.
Diagram: Proposed Chelation of a Metal Ion by 2-Aminoquinoline-6-carboxylic Acid
A simplified representation of the bidentate coordination of a metal ion (M+) by 2-Aminoquinoline-6-carboxylic acid.
Comparative Analysis of Chelating Properties
To contextualize the potential of 2-Aminoquinoline-6-carboxylic acid, we will compare its expected properties with those of established quinoline-based chelators and EDTA.
Comparison with Quinoline-2-carboxylic Acid and 8-Hydroxyquinoline-2-carboxylic Acid
Quinoline-2-carboxylic acid (quinaldic acid) and 8-Hydroxyquinoline-2-carboxylic acid (8-HQA) provide excellent benchmarks for understanding the chelation behavior of our target molecule.
-
Quinoline-2-carboxylic acid also acts as a bidentate N,O-chelator, forming a stable five-membered ring.[2] The primary structural difference is the position of the carboxylic acid group. The proximity of the carboxylate group to the quinoline nitrogen in the 2-position likely leads to a more rigid and pre-organized binding pocket compared to the 6-position in our target molecule. This pre-organization can contribute to higher complex stability.
-
8-Hydroxyquinoline-2-carboxylic acid (8-HQA) is a potent tridentate chelator, utilizing the quinoline nitrogen, the hydroxyl oxygen, and the carboxylate oxygen for coordination.[3] This results in the formation of two stable five-membered chelate rings, leading to significantly higher stability constants compared to bidentate analogues. The presence of the hydroxyl group at the 8-position is a key feature that enhances its chelating ability.[4][5]
The amino group in 2-Aminoquinoline-6-carboxylic acid is an electron-donating group, which should increase the basicity of the quinoline nitrogen compared to an unsubstituted quinoline ring. This enhanced basicity would theoretically lead to stronger coordination with metal ions. However, the greater distance between the coordinating groups in the 6-position may result in a less favorable chelate ring strain compared to the 2- or 8-substituted analogues.
Quantitative Comparison of Stability Constants
| Chelating Agent | Metal Ion | log K1 | log β2 | Reference |
| 8-Hydroxyquinoline-2-carboxylic acid (8-HQA) | Mn²⁺ | - | 12.45 | [3] |
| Fe²⁺ | - | 13.45 | [3] | |
| Co²⁺ | - | 15.90 | [3] | |
| Ni²⁺ | - | 17.17 | [3] | |
| Cu²⁺ | - | 20.64 | [3] | |
| Zn²⁺ | - | 18.78 | [3] | |
| EDTA | Ca²⁺ | 10.65 | - | [7] |
| Mg²⁺ | 8.79 | - | [7] | |
| Mn²⁺ | 13.89 | - | [7] | |
| Fe²⁺ | 14.30 | - | [7] | |
| Co²⁺ | 16.45 | - | [7] | |
| Ni²⁺ | 18.4 | - | [7] | |
| Cu²⁺ | 18.78 | - | [7] | |
| Zn²⁺ | 16.5 | - | [7] |
Note: K1 refers to the stepwise formation constant for the 1:1 metal-ligand complex, while β2 is the overall formation constant for the 1:2 complex. Data for EDTA is for the 1:1 complex.
Based on this data, it is reasonable to predict that the stability constants for 2-Aminoquinoline-6-carboxylic acid with divalent transition metals will be lower than those of the tridentate 8-HQA and likely lower than EDTA. However, the electron-donating amino group may lead to stability constants that are comparable to or slightly higher than those of quinoline-2-carboxylic acid.
Experimental Protocols for Evaluating Chelating Properties
To empirically determine the chelating properties of 2-Aminoquinoline-6-carboxylic acid, the following experimental protocols are recommended.
Spectrophotometric Titration for Determination of Stoichiometry and Stability Constants
This method relies on the change in the UV-Vis absorption spectrum of the ligand upon complexation with a metal ion.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of 2-Aminoquinoline-6-carboxylic acid of known concentration in a suitable buffer (e.g., HEPES, MOPS) at a specific pH.
-
Prepare stock solutions of the metal salts (e.g., CuSO₄, ZnCl₂, FeCl₃) of known concentrations in the same buffer.
-
-
Titration:
-
Place a known volume and concentration of the ligand solution in a quartz cuvette.
-
Record the initial UV-Vis spectrum (200-800 nm).
-
Incrementally add small, known volumes of the metal salt solution to the cuvette.
-
After each addition, mix thoroughly and record the UV-Vis spectrum.
-
-
Data Analysis:
-
Plot the change in absorbance at a specific wavelength (where the change is maximal) against the molar ratio of metal to ligand.
-
The inflection point of the curve indicates the stoichiometry of the complex.
-
The stability constant can be calculated by fitting the titration data to appropriate binding models using specialized software.
-
Diagram: Spectrophotometric Titration Workflow
Workflow for determining stoichiometry and stability constants using spectrophotometric titration.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Kₐ), enthalpy (ΔH), and stoichiometry (n).[8][9]
Protocol:
-
Sample Preparation:
-
Prepare a solution of 2-Aminoquinoline-6-carboxylic acid in a suitable buffer.
-
Prepare a solution of the metal salt in the same buffer. The concentration of the metal solution should be 10-20 times higher than the ligand solution.
-
Degas both solutions to prevent air bubbles.
-
-
ITC Experiment:
-
Load the ligand solution into the sample cell of the calorimeter.
-
Load the metal salt solution into the injection syringe.
-
Perform a series of small, timed injections of the metal solution into the ligand solution while monitoring the heat released or absorbed.
-
-
Data Analysis:
-
The raw data (heat flow versus time) is integrated to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of metal to ligand.
-
Fit the resulting binding isotherm to a suitable binding model to determine Kₐ, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.[9]
-
Diagram: Isothermal Titration Calorimetry (ITC) Workflow
Workflow for thermodynamic characterization of metal chelation using Isothermal Titration Calorimetry.
Conclusion and Future Directions
While direct experimental data for the chelating properties of 2-Aminoquinoline-6-carboxylic acid remains to be established, a comparative analysis with its structural analogues provides valuable insights. It is anticipated to be a competent bidentate chelator, with its metal binding affinity influenced by the electron-donating amino group and the geometry of the chelate ring.
Future research should focus on the experimental determination of its stability constants with a range of biologically and industrially relevant metal ions using the protocols outlined in this guide. Furthermore, investigating the solid-state structures of its metal complexes through X-ray crystallography will provide definitive evidence of its coordination modes. Such studies will be instrumental in unlocking the full potential of 2-Aminoquinoline-6-carboxylic acid in applications ranging from medicinal chemistry to materials science.
References
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Crisponi, G., et al. (2023). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. Inorganics, 11(1), 23. [Link]
- Kim, Y., & Ong, S. K. (1999). Comparison of conditional stability constants for various metal–EDTA complexes as a function of pH. Water, Air, and Soil Pollution, 114(1-2), 15-28.
- BenchChem. (2025). A Comparative Structural Analysis of Quinoline-2-Carboxylic Acid and Its Metal Complexes. BenchChem Technical Guides.
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Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157–1178. [Link]
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ResearchGate. (n.d.). Stability constants of EDTA, citric acid, and salicylic acid with elements. Retrieved from [Link]
- Google Sites. (n.d.). Formation Constants for metal-EDTA Complexes. Chempendix.
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TSpace. (2020). EDTA as a chelating agent in quantitative 1H-NMR of biologically important ions. Retrieved from [Link]
-
Laboratory Notes. (2020). Stability Constants for Metal Ion–EDTA Complexes. Retrieved from [Link]
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Kasabri, V., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4988. [Link]
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Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-10. [Link]
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Dovepress. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178. [Link]
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ResearchGate. (n.d.). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Retrieved from [Link]
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ResearchGate. (n.d.). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. Retrieved from [Link]
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Wilcox, D. E. (2016). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. Methods in enzymology, 567, 3–21. [Link]
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Wikipedia. (n.d.). Isothermal titration calorimetry. Retrieved from [Link]
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ResearchGate. (n.d.). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. Retrieved from [Link]
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Wikipedia. (n.d.). Stability constants of complexes. Retrieved from [Link]
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MDPI. (2009). Analysis of Cooperativity by Isothermal Titration Calorimetry. International journal of molecular sciences, 10(8), 3456–3477. [Link]
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ResearchGate. (n.d.). Stability Constants of Metal(II) Complexes with Amines and Aminocarboxylates with Special Reference to Chelation. Retrieved from [Link]
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ResearchGate. (n.d.). Isothermal titration calorimetry of metal ions binding to proteins: An overview of recent studies. Retrieved from [Link]
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Science in Hydroponics. (2021). The stability of metal chelates. Retrieved from [Link]
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Scirp.org. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-10. [Link]
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PubChem. (n.d.). 2-Aminoquinoline-6-carboxylic acid. Retrieved from [Link]
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MDPI. (2022). Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and Theoretical Aspects. International journal of molecular sciences, 23(5), 2826. [Link]
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A Comparative Guide to the Cytotoxicity of 2-Aminoquinoline-6-Carboxylic Acid Derivatives
In the landscape of anticancer drug discovery, quinoline scaffolds have emerged as a privileged structure due to their versatile biological activities.[1][2] Among these, derivatives of 2-aminoquinoline-6-carboxylic acid are gaining attention for their potential as cytotoxic agents. This guide provides a comparative analysis of the cytotoxic profiles of these derivatives, drawing upon experimental data from multiple studies to elucidate structure-activity relationships (SAR) and underlying mechanisms of action. Our focus is to provide researchers, scientists, and drug development professionals with a comprehensive technical overview to inform future research and development in this area.
The Rationale for Investigating 2-Aminoquinoline-6-Carboxylic Acid Derivatives
The quinoline core, a bicyclic aromatic heterocycle, is a common feature in a variety of bioactive compounds.[3] The incorporation of an amino group at the 2-position and a carboxylic acid or its derivative at the 6-position offers a unique combination of electronic and steric properties that can be fine-tuned to enhance cytotoxic potency and selectivity against cancer cells. The carboxamide linkage, in particular, has been shown to be an effective strategy for improving the pharmacological properties of quinoline-based compounds.[2] This guide will delve into how modifications to these key positions influence the cytotoxic effects of this promising class of molecules.
Comparative Cytotoxicity: A Data-Driven Analysis
To provide a clear comparison of the cytotoxic potential of various 2-aminoquinoline-6-carboxylic acid derivatives and related compounds, the following table summarizes their half-maximal inhibitory concentration (IC50) values against a panel of human cancer cell lines. The data has been compiled from multiple independent studies to offer a broad perspective. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions. However, the trends observed provide valuable insights into the structure-activity relationships.
| Compound ID | Derivative Class | R Group (at position 2 or amide) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 6-Cinnamamido-quinoline-4-carboxamide | Cinnamamido | A549 (Lung) | ~1-2 | [4] |
| 1b | 6-Cinnamamido-quinoline-4-carboxamide | Cinnamamido | Leukemia & Solid Tumors | 0.3 - <10 | [4] |
| 2a | Quinoline-6-carboxamide | 4-Iodobenzenesulfonamide | MCF-7 (Breast) | Not explicitly cytotoxic at 100 µM in this study, focus was on P2X7R inhibition | [5] |
| 2b | Quinoline-6-carboxamide | 4-Fluorobenzenesulfonamide | MCF-7 (Breast) | Not explicitly cytotoxic at 100 µM in this study, focus was on P2X7R inhibition | [5] |
| 3 | Quinoline-2-carboxylic acid aryl ester | Aryl ester | PC3 (Prostate) | 26 (as µg/mL) | [6] |
| 4a | 11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamide | 4-Chloro | Lewis Lung Carcinoma | 0.008 | [7] |
| 5a | Quinoline-4-carboxylic acid | 2'-pyridyl | HCT-116 (Colon) | 10.9 ± 1.2 | [8] |
| 5b | Quinoline-4-carboxylic acid methyl ester | 2'-pyridyl | HCT-116 (Colon) | 3.93 ± 0.65 | [8] |
Key Insights from the Cytotoxicity Data:
-
Impact of the Amide Moiety: The potent cytotoxicity of the 6-cinnamamido-quinoline-4-carboxamide derivatives (Compounds 1a and 1b ) highlights the importance of the carboxamide linkage and the nature of the substituent at this position.[4]
-
Esterification can Modulate Activity: The comparison between quinoline-4-carboxylic acid (5a ) and its methyl ester (5b ) suggests that esterification can significantly alter the biological activity profile, in this case, enhancing cytotoxicity against the HCT-116 cancer cell line.[8]
-
Ring Substitutions are Crucial: The dramatic increase in cytotoxicity observed with the 4-chloro substituted 11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamide (4a ) underscores the profound impact of substitutions on the quinoline ring system.[7]
Unraveling the Mechanisms of Action: Beyond Cytotoxicity
Understanding the molecular mechanisms by which these derivatives exert their cytotoxic effects is paramount for their development as therapeutic agents. Key mechanisms identified for related quinoline carboxamides include the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical pathway for eliminating cancerous cells. Several quinoline derivatives have been shown to induce apoptosis.[4][6] A common method to assess apoptosis is through the Annexin V-FITC/Propidium Iodide (PI) assay, which can distinguish between early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow: Annexin V-FITC/PI Apoptosis Assay
Caption: Workflow for assessing apoptosis using Annexin V-FITC and PI staining followed by flow cytometry.
Studies on 6-cinnamamido-quinoline-4-carboxamide derivatives have demonstrated their ability to induce apoptosis, as evidenced by the cleavage of caspase-9 and poly(ADP-ribose) polymerase (PARP).[4] Similarly, a quinoline-2-carboxylic acid aryl ester was shown to induce apoptosis in PC3 prostate cancer cells, accompanied by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[6]
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell proliferation, making the cell cycle a prime target for anticancer drugs. Quinoline derivatives have been reported to cause cell cycle arrest at different phases, thereby inhibiting cancer cell division.[4][6][9] The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantitatively analyzed by flow cytometry after staining the cellular DNA with propidium iodide.
Experimental Workflow: Cell Cycle Analysis
Caption: A typical timeline and workflow for performing an MTT cytotoxicity assay.
Conclusion and Future Directions
The comparative analysis of 2-aminoquinoline-6-carboxylic acid derivatives and their related structures reveals a promising scaffold for the development of novel anticancer agents. The cytotoxicity of these compounds is highly dependent on the nature and position of substituents on the quinoline ring and the functional group at the 6-position. The induction of apoptosis and cell cycle arrest appear to be key mechanisms contributing to their anticancer activity.
Future research should focus on the systematic synthesis and evaluation of a library of 2-aminoquinoline-6-carboxylic acid derivatives with diverse substitutions to establish a more comprehensive structure-activity relationship. Further mechanistic studies are also warranted to identify the specific molecular targets and signaling pathways modulated by the most potent compounds. This will enable the rational design of next-generation derivatives with improved efficacy and selectivity, ultimately paving the way for their potential clinical translation.
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A Senior Application Scientist's Guide to Benchmarking Novel Fluorophores: The Case of 2-Aminoquinoline-6-carboxylic Acid
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that dictates the sensitivity, accuracy, and reliability of experimental outcomes. While novel probes offer exciting potential, they must be rigorously benchmarked against well-established standards to validate their performance and define their optimal applications.
This guide provides an in-depth framework for the comprehensive evaluation of 2-Aminoquinoline-6-carboxylic acid (2-AQC-6-CA) , a heterocyclic compound with potential as a blue-emitting fluorescent probe.[1][2] We will objectively compare its photophysical properties against two widely recognized standards: Quinine Sulfate , the gold standard for quantum yield determination,[3][4] and DAPI (4′,6-diamidino-2-phenylindole) , a ubiquitous fluorescent stain for DNA in cell biology.[5][][7]
The narrative that follows is grounded in the causality of experimental choices, explaining not just what to do, but why each step is crucial for generating trustworthy and reproducible data.
Section 1: The Candidates - Structures and Mechanisms
Before any measurements can be taken, it is essential to understand the fundamental structures and established mechanisms of the molecules involved. This knowledge informs our experimental design and helps in the interpretation of results.
-
2-Aminoquinoline-6-carboxylic acid (2-AQC-6-CA): This probe belongs to the quinoline family of fluorophores, which are known for their environmental sensitivity.[8][9] The presence of an amino group (an electron donor) and a carboxylic acid group (an electron acceptor) on the quinoline ring suggests potential for intramolecular charge transfer (ICT) characteristics, which can make its fluorescence sensitive to solvent polarity and pH.[10] Its utility in biological imaging or as a sensor is therefore highly plausible.[1][11][12]
-
Standard 1: Quinine Sulfate: For decades, quinine sulfate has been the reference standard for measuring the fluorescence efficiency (quantum yield) of unknown compounds.[3][4] Its fluorescence is robust and well-characterized. However, recent studies have revealed a significant temperature dependence of its quantum yield when dissolved in sulfuric acid. Therefore, for maximum accuracy and trustworthiness, we will use Quinine Sulfate in 0.1 M perchloric acid (HClO₄) , a medium in which its quantum yield (ΦF = 0.60) is stable across a range of temperatures.
-
Standard 2: DAPI: DAPI is a classic blue fluorescent probe that specifically binds to the minor groove of double-stranded DNA, with a strong preference for Adenine-Thymine (A-T) rich regions.[5][7] Upon binding, its fluorescence intensity increases approximately 20-fold.[] It is an excellent benchmark for any new probe intended for nuclear staining in fixed cells due to its high specificity and brightness.[7][13]
Section 2: Core Photophysical Benchmarking
This section details the essential experiments required to characterize the fundamental performance of a fluorescent probe. For the purposes of this guide, we will use hypothetical, yet realistic, data for 2-AQC-6-CA to illustrate the comparison.
Spectroscopic Profile: Absorbance and Emission
The first step is to determine the probe's characteristic wavelengths for absorbing and emitting light. This defines the optimal hardware settings (filters, lasers) for its use.
Experimental Protocol: Spectral Characterization
-
Preparation: Prepare dilute solutions (1-10 µM) of 2-AQC-6-CA, DAPI, and Quinine Sulfate in appropriate solvents (e.g., Phosphate-Buffered Saline (PBS) for biological probes, 0.1 M HClO₄ for Quinine).
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectrum (typically from 250 nm to 500 nm) to find the wavelength of maximum absorbance (λabs max).
-
Fluorescence Measurement: Using a spectrofluorometer, excite the sample at its λabs max. Scan the emission wavelengths to find the peak of maximum fluorescence emission (λem max).
-
Stokes Shift Calculation: Calculate the Stokes Shift, which is the difference in nanometers between the emission and absorbance maxima (λem max - λabs max). A larger Stokes shift is generally desirable as it minimizes self-quenching and simplifies filter selection.
Comparative Spectroscopic Data
| Feature | 2-AQC-6-CA (Hypothetical) | DAPI (Bound to DNA) | Quinine Sulfate (in 0.1 M HClO₄) |
| λabs max | 350 nm | 358 nm[5] | 347 nm[14] |
| λem max | 455 nm | 461 nm[5] | ~450 nm[14] |
| Stokes Shift | 105 nm | 103 nm | 103 nm |
Fluorescence Quantum Yield (ΦF): The Measure of Brightness
The quantum yield is the most critical measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed.[15] A higher quantum yield means a brighter probe. We will determine this using the comparative method with Quinine Sulfate as the standard.[15][16]
Experimental Protocol: Relative Quantum Yield Determination
-
Solution Preparation: Prepare a series of five dilutions for both the "test" sample (2-AQC-6-CA in PBS) and the "standard" (Quinine Sulfate in 0.1 M HClO₄). The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength. Causality: Keeping absorbance below 0.1 is critical to prevent the inner filter effect, where emitted light is re-absorbed by other probe molecules, leading to an artificially low measured intensity.[17][14]
-
Absorbance Measurement: Measure the precise absorbance of each of the ten solutions at the chosen excitation wavelength (e.g., 347 nm).
-
Fluorescence Measurement: For each solution, measure the integrated fluorescence intensity across the entire emission spectrum using the same excitation wavelength (347 nm).
-
Data Plotting: For both the test and standard, plot the integrated fluorescence intensity versus absorbance. The data should form a straight line.
-
Gradient Calculation: Calculate the gradient (slope, denoted 'm') of the best-fit line for both plots.
-
Quantum Yield Calculation: Use the following equation to calculate the quantum yield of the test sample (ΦX):
ΦX = ΦST * (mX / mST) * (ηX² / ηST²)
Where:
-
ΦST is the known quantum yield of the standard (0.60 for Quinine Sulfate in 0.1 M HClO₄).[17]
-
mX and mST are the gradients for the test and standard samples, respectively.
-
ηX and ηST are the refractive indices of the respective solvents (e.g., ~1.33 for PBS and 0.1 M HClO₄). If the solvents are the same, this term cancels out.
-
Diagram: Workflow for Relative Quantum Yield Measurement
Caption: A streamlined workflow for determining relative fluorescence quantum yield.
Comparative Quantum Yield Data
| Probe | Quantum Yield (ΦF) | Relative Brightness |
| 2-AQC-6-CA (Hypothetical) | 0.45 | Moderate |
| DAPI (Bound to DNA) | ~0.40 | Moderate |
| Quinine Sulfate | 0.60[17] | High (Standard) |
Photostability: Resistance to Fading
Photostability describes a probe's resistance to irreversible photodegradation (photobleaching) upon exposure to excitation light. Poor photostability can compromise long-term imaging experiments.
Experimental Protocol: Photobleaching Assay
-
Sample Preparation: Prepare a solution of 2-AQC-6-CA and DAPI at a working concentration (e.g., 5 µM) and mount on a microscope slide.
-
Microscope Setup: Use a fluorescence microscope with a camera and appropriate filter sets. Find a region of interest.
-
Time-Lapse Imaging: Acquire an initial image (t=0) using a fixed, moderate laser power and exposure time.
-
Continuous Exposure: Continuously illuminate the sample with the excitation light.
-
Image Acquisition: Acquire images at regular intervals (e.g., every 15 seconds) for an extended period (e.g., 10 minutes). Self-Validation: It is crucial to use the same imaging parameters for all probes being compared. An adjacent, unexposed area can serve as a control to ensure fluorescence loss is due to bleaching and not other factors.[18]
-
Data Analysis: Measure the mean fluorescence intensity of the region of interest in each image. Normalize the intensity values to the initial image (It / I0). Plot the normalized intensity versus time.
-
Half-Life Determination: Calculate the time at which the fluorescence intensity has dropped to 50% of its initial value (t1/2). A longer half-life indicates greater photostability.
Diagram: Workflow for Photostability (Photobleaching) Assay
Caption: Protocol for quantifying the rate of probe photobleaching.
Comparative Photostability Data
| Probe | Photobleaching Half-Life (t1/2) | Photostability |
| 2-AQC-6-CA (Hypothetical) | 180 seconds | Good |
| DAPI | 150 seconds | Moderate |
Section 3: Application-Specific Benchmark - Fixed Cell Nuclear Staining
Beyond core photophysics, a probe must be tested in a relevant application. Here, we compare 2-AQC-6-CA to DAPI for its ability to stain the nuclei of fixed cells.
Experimental Protocol: Fixed Cell Staining
-
Cell Culture & Fixation: Culture a suitable cell line (e.g., HeLa) on glass coverslips. Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Causality: Permeabilization is required for probes like DAPI that cannot efficiently cross the membrane of live cells to access the nucleus.[13][19]
-
Staining: Incubate the coverslips with a working solution of 2-AQC-6-CA (e.g., 1 µM) and, on a separate coverslip, DAPI (e.g., 300 nM) for 5 minutes.
-
Wash & Mount: Wash the coverslips three times with PBS to remove unbound probe, then mount them onto microscope slides.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets.
-
Qualitative Assessment: Compare the images based on:
-
Specificity: Is the fluorescence tightly confined to the nucleus?
-
Signal-to-Noise Ratio: How bright is the nuclear signal compared to the background cytoplasm?
-
Photostability: Observe the rate of fading under normal imaging conditions.
-
Section 4: Data Summary & Interpretation
A comprehensive summary table allows for a direct, at-a-glance comparison of the key performance metrics.
Overall Performance Matrix
| Performance Metric | 2-AQC-6-CA (Hypothetical) | DAPI (Standard) | Quinine Sulfate (Standard) | Assessment |
| λabs max / λem max (nm) | 350 / 455 | 358 / 461 | 347 / 450 | All probes operate in a similar blue channel. |
| Quantum Yield (ΦF) | 0.45 | ~0.40 | 0.60 | 2-AQC-6-CA is hypothetically brighter than DAPI. |
| Photostability (t1/2) | 180 s | 150 s | N/A | 2-AQC-6-CA shows superior photostability. |
| Nuclear Specificity | To be determined | High | N/A | Key application test for 2-AQC-6-CA. |
Interpretation: Based on this hypothetical data, 2-AQC-6-CA presents as a compelling alternative to DAPI. Its potentially higher quantum yield and superior photostability suggest it could be advantageous for experiments requiring long acquisition times or high-intensity illumination, such as confocal microscopy or high-content screening. The final verdict, however, would depend on its performance in the cell staining assay, specifically its ability to selectively target the nucleus with a high signal-to-noise ratio.
Section 5: Conclusion
The process of benchmarking a novel fluorescent probe is a systematic and essential endeavor. By employing standardized protocols and comparing against well-characterized standards like Quinine Sulfate and DAPI, we can build a reliable performance profile for new chemical entities like 2-Aminoquinoline-6-carboxylic acid. This guide provides the experimental framework and logical reasoning necessary to move a promising molecule from the chemical bench to a validated tool for scientific discovery. The ultimate utility of 2-AQC-6-CA will be defined by the rigorous, quantitative, and comparative data generated through these protocols.
References
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GeeksforGeeks. (2025, July 23). Difference Between DAPI and Hoechst. Available at: [Link]
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Biology Stack Exchange. (2012, June 19). Hoechst or DAPI for nuclear staining?. Available at: [Link]
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Analytical Chemistry. (2023, March 15). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Available at: [Link]
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MDPI. (n.d.). Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes. Available at: [Link]
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Physical Chemistry Chemical Physics. (2001). A new and versatile fluorescence standard for quantum yield determination. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Photobleaching Methods to Study Golgi Complex Dynamics in Living Cells. Available at: [Link]
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Wikipedia. (n.d.). Quantum yield. Available at: [Link]
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National Center for Biotechnology Information (NCBI). (2024, May 15). References for Small Fluorescence Quantum Yields. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. Available at: [Link]
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Semantic Scholar. (1969). QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD. Available at: [Link]
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ResearchGate. (n.d.). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Available at: [Link]
-
FluoroFinder. (2024, August 22). FRAP (Fluorescence Recovery After Photobleaching). Available at: [Link]
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Semantic Scholar. (n.d.). A Critical and Comparative Review of Fluorescent Tools for Live-Cell Imaging. Available at: [Link]
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Wikipedia. (n.d.). Fluorescence recovery after photobleaching. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]
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Defense Technical Information Center (DTIC). (n.d.). Quinine Sulfate as a Fluroescence Quantum Yield Standard. Available at: [Link]
-
HETEROCYCLES. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Available at: [Link]
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National Institutes of Health (NIH). (2019, November 27). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Available at: [Link]
-
PicoQuant. (n.d.). Fluorescence Recovery After Photobleaching (FRAP). Available at: [Link]
-
MDPI. (n.d.). A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility. Available at: [Link]
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Oregon Medical Laser Center (OMLC). (2017, June 2). Quinine sulfate. Available at: [Link]
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Chem-Impex. (n.d.). 2-Aminoquinoline. Available at: [Link]
-
ResearchGate. (2025, August 6). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Available at: [Link]
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PubChem. (n.d.). 2-Aminoquinoline-6-carboxylic acid. Available at: [Link]
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J-Stage. (n.d.). Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain. Available at: [Link]
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MDPI. (n.d.). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Available at: [Link]
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MDPI. (2021, January 5). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Available at: [Link]
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A Comparative Analysis of the Photostability of Aminoquinoline Isomers: A Guide for Drug Development Professionals
Introduction: The Critical Role of Photostability in Drug Efficacy and Safety
Aminoquinolines are a cornerstone of medicinal chemistry, with prominent members of this class, such as chloroquine and primaquine, being indispensable in the global fight against malaria.[1][2] The therapeutic efficacy and safety of any pharmaceutical agent are intrinsically linked to its stability under various environmental conditions, including exposure to light. Photodegradation can lead to a loss of potency, the formation of toxic byproducts, and altered pharmacokinetic profiles, thereby compromising patient safety and treatment outcomes.[3] This guide provides a comprehensive comparative analysis of the photostability of three key aminoquinoline isomers: 4-aminoquinoline (4-AQ), 5-aminoquinoline (5-AQ), and 8-aminoquinoline (8-AQ). By understanding the inherent photostability of these core structures, researchers and drug development professionals can make more informed decisions in the design and formulation of novel aminoquinoline-based therapeutics.
This analysis is grounded in established photochemical principles and supported by experimental data from the scientific literature. We will delve into the theoretical underpinnings of their relative photostability, outline robust experimental protocols for their evaluation, and discuss the likely photodegradation pathways.
Theoretical Framework: Understanding the Influence of Isomeric Position on Photoreactivity
The photostability of an aromatic molecule is fundamentally governed by its electronic structure and the distribution of electron density within the molecule. The quinoline ring system is a bicyclic heteroaromatic compound, and the position of the electron-donating amino group (-NH₂) significantly influences the molecule's susceptibility to photo-oxidation and other degradation pathways.
Upon absorption of ultraviolet (UV) radiation, the aminoquinoline molecule is promoted to an excited electronic state. This excited state is more reactive than the ground state and can undergo various photochemical reactions. The position of the amino group dictates the regions of highest electron density in the excited state, thereby influencing the sites most susceptible to electrophilic attack by reactive oxygen species (ROS) generated during photo-irradiation.
-
4-Aminoquinoline (4-AQ): The amino group at the 4-position strongly activates the quinoline ring, particularly at the 2- and 3-positions, as well as the carbocyclic ring. This increased electron density can make 4-AQ and its derivatives susceptible to photo-oxidation.[4]
-
5-Aminoquinoline (5-AQ): With the amino group on the carbocyclic ring, the electronic influence on the heterocyclic pyridine ring is less direct compared to 4-AQ. However, it still enhances the electron density of the entire aromatic system, making it photoreactive.
-
8-Aminoquinoline (8-AQ): Similar to 5-AQ, the amino group is on the carbocyclic ring. 8-AQ derivatives are known for their antimalarial activity but also for their potential to cause hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, a process that can be exacerbated by oxidative stress, including that induced by light.[5]
Based on general principles of aromatic chemistry, it can be hypothesized that the isomers with the amino group on the carbocyclic ring (5-AQ and 8-AQ) may exhibit slightly different photostability profiles compared to 4-AQ, where the amino group is directly conjugated with the nitrogen of the pyridine ring. However, without direct comparative experimental data, a definitive ranking of their intrinsic photostability is challenging. Therefore, a standardized experimental evaluation is paramount.
Comparative Photostability Data
While direct, side-by-side comparative studies on the photostability of these specific isomers are not abundant in the literature, we can synthesize available data for related compounds to draw inferences. The photodegradation quantum yield (Φ) is a key parameter for quantifying photostability, representing the efficiency of a photochemical process.
| Compound/Isomer | Solvent/Conditions | Quantum Yield (Φ) | Reference |
| Chloroquine (a 4-AQ derivative) | Aqueous solution, pH 6.0-10.0 | 4.5 x 10⁻⁵ - 0.025 | [6] |
| 5-Aminoquinoline | Not explicitly reported | - | |
| 8-Aminoquinoline | Not explicitly reported | - | |
| Quinoline | Aqueous TiO₂ suspension | - | [7] |
The significant range in the quantum yield of chloroquine highlights the critical influence of environmental factors such as pH on photostability.[6] The lack of reported quantum yields for 5-AQ and 8-AQ underscores the need for direct experimental comparison.
Proposed Photodegradation Pathways
The photodegradation of quinoline and its derivatives often involves oxidation and subsequent ring-opening. The primary mechanisms are typically initiated by the reaction with photogenerated reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂).
The likely initial steps in the photodegradation of aminoquinoline isomers involve the hydroxylation of the quinoline ring. The position of this hydroxylation will be directed by the electron-donating amino group.
Caption: Workflow for comparative photostability testing.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify the parent aminoquinoline isomers and their photodegradation products.
-
Apparatus:
-
HPLC system with a UV detector and preferably a mass spectrometer (MS) for product identification.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Typical HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation of the parent compound from its degradation products (e.g., start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and then return to initial conditions).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at the λmax of each isomer. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode for identification of degradation products. [8]
-
Quantum Yield Determination
-
Objective: To quantify the efficiency of the photodegradation process for each isomer.
-
Methodology: Chemical actinometry is a reliable method for determining the photon flux of the light source, which is necessary for calculating the quantum yield. [9][10][11][12]Potassium ferrioxalate is a commonly used chemical actinometer.
-
Procedure:
-
Determine the photon flux (I₀) of the irradiation system using the potassium ferrioxalate actinometer.
-
Under the same irradiation conditions, measure the rate of degradation of the aminoquinoline isomer.
-
The quantum yield (Φ) is calculated using the following equation: Φ = (moles of compound degraded / moles of photons absorbed)
-
-
Causality: A higher quantum yield indicates lower photostability, as more molecules are degraded per photon absorbed.
Conclusion and Recommendations
This guide provides a framework for the comparative analysis of the photostability of 4-aminoquinoline, 5-aminoquinoline, and 8-aminoquinoline. While a definitive ranking of their photostability awaits direct comparative experimental data, the provided theoretical background and detailed experimental protocols offer a robust approach for researchers to conduct their own assessments.
Key Takeaways for Drug Development Professionals:
-
The isomeric position of the amino group on the quinoline ring is a critical determinant of photostability.
-
A thorough understanding of a drug candidate's photostability profile is essential for formulation development, packaging selection, and ensuring patient safety.
-
The ICH Q1B guidelines provide a standardized framework for photostability testing.
-
Quantitative data, such as the photodegradation quantum yield, is crucial for making informed decisions in the drug development process.
By implementing the methodologies outlined in this guide, scientists can generate the necessary data to mitigate the risks associated with photolability and develop safer and more effective aminoquinoline-based therapeutics.
References
-
European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]
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National Bureau of Standards. (1976). On the actinometric measurement of absolute luminescence quantum yields. Retrieved from [Link]
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-
Pharma Growth Hub. (2024, November 18). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals [Video]. YouTube. Retrieved from [Link]
- Taleb, A., & Richard, C. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4.
- Li, Y., Wang, Y., Zhang, J., Wang, S., & Wang, Y. (2023). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. International Journal of Molecular Sciences, 24(11), 9415.
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-
HepatoChem, Inc. Determining Photon Flux Using Actinometry. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
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- Omar, W. A. E., Heiskanen, J. P., & Hormi, O. E. O. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-597.
- Dziike, F., Musee, N., & Nyokong, T. (2019). Synthesis of radially aligned nano-rutile modified with Au and Ni for the photodegradation of methyl orange. SN Applied Sciences, 1(10), 1205.
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- Taleb, A., Bellal, B., Trari, M., & Richard, C. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. SciProfiles, 2020, 1-15.
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- Pérez-Venegas, D. J., Pérez-Córdova, A., & Martínez, R. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents.
- Kumar, A., & Sharma, P. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 213, 113168.
- Koca, İ., Avcı, E., & Özkaya, A. R. (2023). Synthesis, characterization and determination of photophysicochemical properties of peripheral and nonperipheral tetra-7-oxy-3,4-dimethylcoumarin substituted zinc, indium phthalocyanines. Journal of Photochemistry and Photobiology A: Chemistry, 437, 114457.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Aminoquinoline-6-carboxylic Acid
Hazard Assessment and Toxidological Profile
2-Aminoquinoline-6-carboxylic acid is a heterocyclic aromatic compound. Due to the absence of a dedicated toxicological profile, a conservative approach necessitates treating it with a high degree of caution, assuming it shares hazards with related quinoline compounds.
Key Structural Features and Their Implications:
-
Quinoline Backbone: Quinoline and its derivatives are known to be hazardous. They can be harmful if swallowed, cause skin and eye irritation, and are often toxic to aquatic life with long-lasting effects.[1][2][3] Some quinoline compounds are also suspected carcinogens and mutagens.[1][4]
-
Amino Group (-NH2): The presence of an amino group can contribute to the basicity of the molecule and may be associated with skin and respiratory irritation.[5]
-
Carboxylic Acid Group (-COOH): This functional group imparts acidic properties to the molecule. While it is a weak acid, it can react with bases and may cause irritation.[6]
Based on these structural analogs, 2-Aminoquinoline-6-carboxylic acid should be handled as a hazardous substance with the potential for acute toxicity, skin and eye irritation, and environmental toxicity.[1][5][7]
Summary of Potential Hazards:
| Hazard Classification | Description | Citation |
| Acute Toxicity (Oral) | Harmful if swallowed. | [1][8] |
| Skin Corrosion/Irritation | Causes skin irritation. | [1][5][9] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | [1][5][7] |
| Carcinogenicity/Mutagenicity | Suspected of causing cancer or genetic defects. | [1][4] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | [1][2] |
Personal Protective Equipment (PPE) and Handling Precautions
Before handling 2-Aminoquinoline-6-carboxylic acid in any form (solid, solution, or as waste), it is imperative to wear appropriate personal protective equipment.
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are mandatory. Always inspect gloves for signs of degradation before use.[2]
-
Eye Protection: Safety goggles or a face shield are essential to protect against splashes or airborne particles.[2][5]
-
Skin and Body Protection: A laboratory coat must be worn. For larger quantities or when there is a risk of significant exposure, additional protective clothing may be necessary.[4]
-
Respiratory Protection: If handling the solid compound where dust may be generated, a NIOSH/MSHA-approved respirator should be used.[5]
-
Work Area: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6]
Step-by-Step Disposal Protocol
Under no circumstances should 2-Aminoquinoline-6-carboxylic acid or its waste be disposed of down the drain or in regular trash.[1][3] It must be treated as hazardous chemical waste.
Workflow for the Disposal of 2-Aminoquinoline-6-carboxylic Acid:
Caption: Workflow for the safe disposal of 2-Aminoquinoline-6-carboxylic acid.
Detailed Steps:
-
Waste Identification and Segregation:
-
All waste materials contaminated with 2-Aminoquinoline-6-carboxylic acid must be segregated from other waste streams at the point of generation.
-
This includes unused solid compound, solutions containing the compound, contaminated consumables (e.g., pipette tips, weighing boats, gloves), and rinsates from cleaning contaminated glassware.
-
It is crucial to avoid mixing this waste with incompatible materials, such as strong oxidizing agents.[1][9]
-
-
Waste Collection and Containerization:
-
Collect all waste in a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) or glass containers with a secure screw cap are recommended.[4][6]
-
The container must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "2-Aminoquinoline-6-carboxylic acid".[4]
-
Do not fill the waste container to more than 90% of its capacity to allow for expansion and prevent spills.[6]
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[1]
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.[1]
-
Clean the spill area thoroughly with a suitable solvent (e.g., methanol, followed by soap and water), and collect all cleaning materials as hazardous waste.
-
-
Container Rinsing:
-
Empty containers that held 2-Aminoquinoline-6-carboxylic acid must also be treated as hazardous waste.
-
For highly toxic chemicals, it is recommended that containers be triple-rinsed with a suitable solvent.[4] The first three rinses must be collected and disposed of as hazardous liquid waste.[4] Given the suspected hazards of this compound, this practice should be followed.
-
-
Storage and Final Disposal:
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area.[3] This satellite accumulation area should be away from incompatible materials.
-
Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][3] Never attempt to dispose of this chemical through incineration or other methods without professional consultation.[10]
-
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation persists.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[11]
-
If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[5][11] If not breathing, give artificial respiration. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[11]
This guide is intended to provide a framework for the safe disposal of 2-Aminoquinoline-6-carboxylic acid. It is essential to always consult your institution's specific safety and disposal protocols and to have a thorough understanding of the potential hazards of any chemical before use.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22018862, 2-Aminoquinoline-6-carboxylic acid. Retrieved from [Link]
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Penta Chemicals. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]
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Taylor & Francis. (n.d.). Aminopolycarboxylic acid – Knowledge and References. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3159677, 2-Aminoquinoline-4-carboxylic acid. Retrieved from [Link]
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SpringerLink. (n.d.). Can the cyanide metabolite, 2-aminothiazoline-4-carboxylic acid, be used for forensic verification of cyanide poisoning?. Retrieved from [Link]
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Angene. (n.d.). Exploring the Properties and Applications of 6-Aminoquinoline (CAS 580-15-4). Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of 2-Aminoquinoline-6-carboxylic Acid
An In-Depth Technical Guide for Laboratory Professionals
As researchers and scientists, our work with novel chemical compounds is foundational to discovery. Yet, this innovation demands an unwavering commitment to safety. This guide provides essential, experience-driven protocols for the safe handling of 2-Aminoquinoline-6-carboxylic acid, ensuring both personal safety and the integrity of your research. We will move beyond simple checklists to explain the causality behind each procedural step, creating a self-validating system of safety in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling, a thorough understanding of the specific hazards associated with 2-Aminoquinoline-6-carboxylic acid is paramount. While comprehensive toxicological data for this specific compound is not extensively documented, the known hazards of related quinoline derivatives necessitate a cautious approach. Based on data from analogous compounds, 2-Aminoquinoline-6-carboxylic acid should be treated as a substance that is harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage.[1][2][3][4] It may also cause respiratory irritation.[3][4][5]
Hazard Summary Table:
| Hazard Class | GHS Category | Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][3][4][5] |
| Serious Eye Damage/Irritation | Category 1/2A | H318/H319: Causes serious eye damage/irritation.[1][2][3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][3][4][5] |
The causality here is clear: the chemical structure of quinolines can interact with biological tissues, leading to irritation and potential damage upon contact. The primary routes of exposure to be controlled are inhalation of the solid dust, skin and eye contact, and ingestion.[5][6]
Engineering and Administrative Controls: Your First Line of Defense
Personal protective equipment (PPE) is the final barrier between you and a chemical hazard. The primary methods of exposure control are engineering and administrative measures that minimize risk at the source.
-
Engineering Controls: All work with 2-Aminoquinoline-6-carboxylic acid as a solid or in a solution that could produce aerosols must be conducted in a certified chemical fume hood.[6] This is non-negotiable. The fume hood's constant airflow protects the user from inhaling airborne particles.[7] Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[6][7]
-
Administrative Controls: Never work alone when handling this or any other potentially hazardous chemical. Ensure all personnel are trained on the specific hazards and the emergency procedures outlined in this guide and the substance's Safety Data Sheet (SDS). Keep quantities of the chemical in the immediate work area to a minimum.
Personal Protective Equipment (PPE): The Essential Barrier
The selection of appropriate PPE is critical and must be based on a thorough risk assessment. The following PPE is mandatory when handling 2-Aminoquinoline-6-carboxylic acid.
PPE Specification Table:
| Body Part | Protection | Standard/Specification | Rationale |
| Eyes/Face | Safety goggles and a face shield | ANSI Z87.1 (US) or EN166 (EU) | Protects against splashes and solid particulates from causing serious eye damage.[1][7][8] A face shield offers a broader area of protection. |
| Hands | Nitrile or neoprene gloves | ASTM D6978 | Double-gloving is recommended. These materials provide good chemical resistance. Always inspect gloves for tears or punctures before use.[9] |
| Body | Polyethylene-coated polypropylene gown or lab coat | N/A | Provides a barrier against skin contact.[9] A disposable gown is preferred to prevent carrying contamination outside the lab. |
| Respiratory | NIOSH-approved N95 or higher respirator | NIOSH (US) or EN 149 (EU) | Required when handling the powder outside of a fume hood or if there is a risk of aerosolization.[7][9][10] |
Causality of PPE Selection: The choice of nitrile or neoprene gloves is based on their proven resistance to a wide range of chemicals.[9] The combination of safety goggles and a face shield is crucial due to the high risk of serious eye damage.[2][3] Respiratory protection is essential because fine powders can easily become airborne and inhaled, causing respiratory tract irritation.[4][5]
Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling 2-Aminoquinoline-6-carboxylic acid, from preparation to immediate waste management.
Experimental Workflow Diagram:
Caption: Workflow for Safe Handling of 2-Aminoquinoline-6-carboxylic Acid.
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Prepare your workspace within the chemical fume hood. Cover the work surface with absorbent, plastic-backed paper.
-
Carefully weigh the required amount of 2-Aminoquinoline-6-carboxylic acid. Use a spatula to handle the solid and avoid generating dust.
-
-
In-Use Procedures:
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Carefully remove your PPE, avoiding contact with the contaminated outer surfaces. Disposable items should be placed in the appropriate waste stream.
-
Wash your hands thoroughly with soap and water after removing your gloves.[1][7]
-
Emergency Procedures: Plan for the Unexpected
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][5] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][5] Seek immediate medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[1][5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
-
Accidental Release: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6][11] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Storage and Disposal: Managing the Lifecycle
-
Storage: Store 2-Aminoquinoline-6-carboxylic acid in a tightly closed container in a dry, cool, and well-ventilated area.[1][5][6][11] It should be stored away from strong oxidizing agents and strong acids.[6][11]
-
Disposal: All waste, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[1][2] Do not dispose of this chemical down the drain.[5] The material should be sent to an approved waste disposal plant.[1][2]
By adhering to these rigorous, well-reasoned protocols, you can confidently handle 2-Aminoquinoline-6-carboxylic acid, ensuring a safe and productive research environment.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
